3-(Diisopropylamino)-1,2-propanediol
Description
The exact mass of the compound 3-(Diisopropylamino)-1,2-propanediol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Diisopropylamino)-1,2-propanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Diisopropylamino)-1,2-propanediol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[di(propan-2-yl)amino]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-7(2)10(8(3)4)5-9(12)6-11/h7-9,11-12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYXNGVBOWXTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(CO)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801006342 | |
| Record name | 3-[Di(propan-2-yl)amino]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801006342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85721-30-8 | |
| Record name | 3-[Bis(1-methylethyl)amino]-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85721-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(N,N-Diisopropylamino)propane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[Di(propan-2-yl)amino]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801006342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N,N-diisopropylamino)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"3-(Diisopropylamino)-1,2-propanediol" properties and structure
An In-Depth Technical Guide to the Properties, Structure, and Application of 3-(Isopropylamino)-1,2-propanediol
Abstract
This technical guide provides a comprehensive examination of 3-(Isopropylamino)-1,2-propanediol, a secondary amino alcohol of significant interest to the pharmaceutical industry. The compound, identified by CAS Number 6452-57-9 for its racemic form, is a critical building block in the synthesis of numerous β-adrenergic antagonists and serves as an indispensable reference standard for impurity profiling in drug manufacturing. This document synthesizes technical data with practical insights, covering the molecule's physicochemical properties, stereoisomerism, validated synthesis and purification protocols, and modern analytical characterization techniques. Furthermore, it elucidates the compound's primary applications in drug development, particularly its role as a precursor to Metoprolol and its designation as "Metoprolol EP Impurity N". This guide is intended for researchers, chemists, and quality control professionals engaged in pharmaceutical synthesis and analysis.
Introduction & Molecular Identity
Overview and Significance
3-(Isopropylamino)-1,2-propanediol is a bifunctional organic molecule featuring both a secondary amine and a diol moiety. This unique structure imparts a degree of amphiphilicity, with the hydroxyl groups contributing to its hydrophilicity and the isopropyl group providing lipophilic character.[1][2] Its principal significance lies in its role as a key intermediate in the production of a class of pharmaceuticals known as beta-blockers, which are essential for managing cardiovascular conditions like hypertension and arrhythmias.[3]
Beyond its function as a synthetic precursor, the compound is of critical importance in analytical and quality control settings. The European Pharmacopoeia designates it as "Metoprolol EP Impurity N," a specified degradation product of the widely used drug, metoprolol.[3][4] Consequently, high-purity 3-(isopropylamino)-1,2-propanediol is required as a reference standard to validate analytical methods and ensure that metoprolol drug products meet stringent safety and quality requirements.[3][5]
Chemical Structure and Stereoisomerism
The molecular structure consists of a three-carbon propane backbone. A secondary amine functional group, substituted with an isopropyl group, is attached at the C3 position, while hydroxyl groups are located at the C1 and C2 positions.
The presence of a chiral center at the C2 carbon means that 3-(isopropylamino)-1,2-propanediol can exist as two distinct enantiomers, (R) and (S), or as a racemic mixture of both. This stereochemistry is crucial in pharmaceutical synthesis, as the biological activity of many drugs is dependent on a specific enantiomeric form.[6]
-
Racemic Mixture: (±)-3-(Isopropylamino)-1,2-propanediol, CAS: 6452-57-9 [7]
-
(R)-Enantiomer: (R)-3-(Isopropylamino)-1,2-propanediol, CAS: 97988-45-9 [6][8]
-
(S)-Enantiomer: (S)-3-(Isopropylamino)-1,2-propanediol, CAS: 70299-47-5
The (R)-enantiomer is particularly valuable as a chiral auxiliary in asymmetric synthesis, enabling the creation of compounds with precise stereochemistry.[6]
Physicochemical Properties
The physical and chemical properties of 3-(isopropylamino)-1,2-propanediol are dictated by its functional groups. The hydroxyl and amino groups allow for hydrogen bonding, contributing to its water solubility and its utility in various reaction conditions.[2]
| Property | Value | Source(s) |
| IUPAC Name | 3-(propan-2-ylamino)propane-1,2-diol | [1][7] |
| Synonyms | Metoprolol EP Impurity N, 1,2-Dihydroxy-3-isopropylaminopropane | [2][3][7] |
| CAS Number | 6452-57-9 (Racemate) | [7][9] |
| 97988-45-9 ((R)-enantiomer) | [6][8][10] | |
| Molecular Formula | C₆H₁₅NO₂ | [2][6][7] |
| Molecular Weight | 133.19 g/mol | [6][7][9] |
| Appearance | White solid or colorless to pale yellow liquid | [2][6] |
| Melting Point | 64-68 °C ((R)-enantiomer) | [6] |
| Boiling Point | 80 °C @ 0.1 mmHg | [11] |
| Solubility | Soluble in water | [2] |
| XLogP3-AA | -0.7 | [7] |
Synthesis and Purification
Common Synthetic Pathway: Ring-Opening of Glycidol
A prevalent and efficient method for synthesizing 3-(isopropylamino)-1,2-propanediol is through the nucleophilic ring-opening of an epoxide precursor, glycidol, with isopropylamine.[11]
Causality: This reaction leverages the high reactivity of the strained three-membered epoxide ring. The nitrogen atom of isopropylamine acts as a nucleophile, attacking one of the epoxide carbons (preferentially the less sterically hindered terminal carbon), leading to the opening of the ring and the formation of the desired amino diol. The use of a slight excess of the amine can also serve to catalyze the reaction and drive it to completion.
Experimental Protocol
The following protocol is adapted from established literature procedures.[11]
-
Reaction Setup: To a reaction vessel equipped with a magnetic stirrer, add 37 g (0.5 mole) of glycidol.
-
Amine Addition: Slowly add 35.4 g (0.6 mole) of isopropylamine to the vessel. The reaction is typically stirred at room temperature (25 °C).
-
Reaction Monitoring: Allow the mixture to stir overnight to ensure the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, remove the excess, unreacted isopropylamine under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation (e.g., at 80 °C / 0.1 mm Hg) to yield the final, high-purity product.
Self-Validation: The purity and identity of the final product must be confirmed using the analytical techniques described in Section 4.0. The NMR and IR spectra should be consistent with the assigned structure, and elemental analysis should align with the empirical formula C₆H₁₅NO₂.[11]
Analytical Characterization
A multi-faceted analytical approach is required to unambiguously confirm the structure and purity of synthesized 3-(isopropylamino)-1,2-propanediol.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural confirmation.[1]
-
¹H NMR: The spectrum is expected to show characteristic signals: a doublet for the two methyl groups of the isopropyl moiety, a septet for the isopropyl methine (CH) proton, complex multiplets for the protons on the propane backbone, and exchangeable peaks for the -OH and -NH protons.
-
¹³C NMR: The spectrum will show distinct signals for each of the six unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural clues through fragmentation analysis.[1]
-
Expected Observation: A GC-MS analysis should display a molecular ion peak [M]⁺ at an m/z of 133, corresponding to the compound's molecular weight.[12] Common fragmentation patterns for amino alcohols include the loss of a water molecule (m/z 115) and cleavage alpha to the nitrogen or oxygen atoms.[1]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups. The spectrum will exhibit characteristic broad absorption bands for the O-H and N-H stretches (typically in the 3200-3600 cm⁻¹ region), as well as C-H, C-O, and C-N stretching and bending vibrations.
Chromatographic Methods for Purity and Quantification
Rationale: Due to its high polarity and lack of a significant UV chromophore, traditional reversed-phase HPLC with UV detection is not suitable for analyzing 3-(isopropylamino)-1,2-propanediol.
-
Hydrophilic Interaction Chromatography with Charged Aerosol Detection (HILIC-CAD): This is the preferred method for the quantification of this compound, especially in complex matrices like pharmaceutical dosage forms.[4]
-
Principle: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, allowing for the retention of polar analytes. CAD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for non-chromophoric compounds.
-
Protocol Outline:
-
System: HILIC column (e.g., Halo Penta HILIC) coupled to a CAD detector.[4]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Sample Preparation: Dissolve the sample in a suitable diluent, often a mixture similar to the initial mobile phase.
-
Analysis: Inject the sample and compare the peak area to a calibration curve generated from a certified reference standard to determine concentration. This method has been validated according to USP guidelines for specificity, linearity, accuracy, and precision.[4][5]
-
-
Applications in Pharmaceutical Development
Core Building Block for β-Adrenergic Antagonists
The primary application of 3-(isopropylamino)-1,2-propanediol is as a versatile precursor in the synthesis of aryloxypropanolamine beta-blockers.[3][6] In these syntheses, the amino diol structure provides the core backbone onto which an aromatic ether moiety is attached, leading to the final active pharmaceutical ingredient (API).
A notable example is the synthesis of Metoprolol, where this intermediate is reacted with p-(2-methoxyethyl)phenol.[13] The chirality of the starting amino diol is critical, as it directly determines the stereochemistry of the final drug product.
Critical Reference Standard
In the context of pharmaceutical manufacturing, controlling impurities is as vital as synthesizing the API itself.[3] Molecules with an aryloxypropanolamine structure, like metoprolol, can degrade via cleavage of the ether bond to form 3-(isopropylamino)-1,2-propanediol.[4]
As "Metoprolol EP Impurity N," this compound is used by quality control departments as an indispensable tool:[3]
-
Method Validation: To confirm that analytical methods (like HILIC-CAD) can accurately detect and quantify this specific impurity.
-
Quality Control: To test batches of the final drug product and ensure that the level of this impurity is below the stringent limits set by regulatory bodies.
-
Stability Studies: To assess the degradation pathways of the drug under various stress conditions (e.g., heat, light, oxidation).
Safety and Handling
Based on GHS classifications, 3-(isopropylamino)-1,2-propanediol is considered a hazardous substance.[7]
-
Hazard Statements:
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and do not induce vomiting; seek immediate medical attention.
Conclusion
3-(Isopropylamino)-1,2-propanediol is a molecule of substantial utility and importance in modern pharmaceutical science. Its value is twofold: first, as a fundamental chiral building block that forms the backbone of a major class of cardiovascular drugs, and second, as a critical analytical standard essential for guaranteeing the purity and safety of these life-saving medications. A thorough understanding of its properties, synthesis, and analytical behavior, as detailed in this guide, is paramount for professionals in drug discovery, process development, and quality assurance.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Beta-Adrenergic Antagonist Precursors with 3-(Isopropylamino)-1,2-Propanediol. Retrieved from [Link]
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Liu, Y., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Journal of Pharmaceutical Analysis, 9(6), 431-436. Retrieved from [Link]
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PENTA s.r.o. (2024). Diisopropylamine - SAFETY DATA SHEET. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Diisopropylamine. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(Isopropylamino)-1,2-propanediol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Amino-1,2-propanediol (CAS 616-30-8). Retrieved from [Link]
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ResearchGate. (2022). GC–mass spectrum of 3-(isopropylamino)propane-1,2-diol with its molecular ion peak at m/z = 133 (M). Retrieved from [Link]
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Turk J Chem. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Retrieved from [Link]
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A Technical Guide to the Physicochemical Characteristics of 3-(Diisopropylamino)-1,2-propanediol
Abstract
3-(Diisopropylamino)-1,2-propanediol is a key organic intermediate whose utility in pharmaceutical synthesis and broader chemical applications is intrinsically linked to its fundamental physicochemical properties. As a substituted amino alcohol, its amphiphilic nature, characterized by hydrophilic diol and more lipophilic diisopropylamino moieties, dictates its behavior in both reactive and biological systems. This guide provides a comprehensive analysis of these characteristics, offering foundational data for researchers, scientists, and drug development professionals. We delve into the compound's chemical identity, physical and solubility profiles, and acid-base chemistry. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of key parameters, ensuring a robust framework for laboratory validation and application.
Introduction and Chemical Identity
3-(Diisopropylamino)-1,2-propanediol, also known by its IUPAC name 3-(propan-2-ylamino)propane-1,2-diol, is a secondary amino alcohol. Its molecular structure features a propane-1,2-diol backbone with a diisopropylamino group attached at the third carbon position.[1][2] This unique combination of functional groups imparts a balance of hydrophilicity and lipophilicity, making it a versatile building block in organic synthesis.[3] Notably, it is recognized as an intermediate or impurity in the synthesis of certain beta-blockers, such as Metoprolol.[4] A thorough understanding of its physicochemical properties is therefore critical for optimizing reaction conditions, developing purification strategies, and predicting its toxicological and pharmacokinetic profiles.[1]
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6452-57-9 | [2][4] |
| Molecular Formula | C₆H₁₅NO₂ | [1][4][5] |
| Molecular Weight | 133.19 g/mol | [1][4][5] |
| IUPAC Name | 3-(propan-2-ylamino)propane-1,2-diol | [4] |
| Canonical SMILES | CC(C)NCC(CO)O | [4] |
| InChIKey | YKBZGEJJKPNRSI-UHFFFAOYSA-N | [4] |
| Appearance | Colorless to pale yellow liquid or white solid. | [2][6] |
Physical and Chemical Properties
The physical state and thermal properties of a compound are foundational to its handling, storage, and application in chemical processes.
Thermal Properties
While a definitive boiling point at atmospheric pressure is not widely published, a boiling point of 80°C at a reduced pressure of 0.1 mm Hg has been reported.[7] For the chiral (S)-enantiomer, a melting point range of 57-61°C has been documented, indicating it exists as a white solid at room temperature.[6] The racemic mixture is often described as a liquid.[2]
Solubility Profile
The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and utility in synthetic chemistry.[1] The presence of two hydroxyl groups and a tertiary amine suggests that 3-(Diisopropylamino)-1,2-propanediol is soluble in polar protic solvents like water and alcohols.[1][2] Its solubility is expected to decrease in non-polar organic solvents. This amphiphilic character is key to its role as an intermediate, allowing it to bridge phases or function in a variety of solvent systems.
Acidity and Basicity (pKa)
Methodologies for Physicochemical Characterization
To ensure scientific rigor, the properties of 3-(Diisopropylamino)-1,2-propanediol must be verifiable through standardized experimental protocols. The following sections detail robust methodologies for determining its key physicochemical parameters.
Workflow for Physicochemical Profiling
A logical workflow is essential for the comprehensive characterization of a chemical entity. The process begins with sample acquisition and proceeds through a series of analyses to build a complete profile.
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3-(Diisopropylamino)-1,2-propanediol CAS number 6452-57-9
An In-depth Technical Guide to 3-(Diisopropylamino)-1,2-propanediol (CAS 6452-57-9)
Foreword
As a key building block and critical impurity in the pharmaceutical landscape, 3-(Diisopropylamino)-1,2-propanediol presents unique challenges and opportunities for researchers and drug development professionals. This guide provides a comprehensive technical overview, moving beyond simple data recitation to explore the causality behind its synthesis, analytical challenges, and its pivotal role in the development of widely-used therapeutics. The following sections are designed to equip the reader with both foundational knowledge and field-proven insights into this versatile amino alcohol.
Molecular Identity and Physicochemical Characteristics
3-(Diisopropylamino)-1,2-propanediol, also known by its IUPAC name 3-(propan-2-ylamino)propane-1,2-diol, is a secondary amino alcohol. Its structure features a propanediol backbone, which imparts hydrophilicity, and an isopropylamino group that adds moderate lipophilicity.[1][2] This amphiphilic character is fundamental to its utility as a chemical intermediate.[1]
Core Identifiers
| Identifier | Value | Source |
| CAS Number | 6452-57-9 | [3] |
| Molecular Formula | C6H15NO2 | [3] |
| IUPAC Name | 3-(propan-2-ylamino)propane-1,2-diol | [3] |
| Synonyms | 1,2-dihydroxy-3-isopropylaminopropane, Metoprolol EP Impurity N | [2][3] |
Physicochemical Data
A precise understanding of its physicochemical properties is paramount for controlling reaction kinetics and ensuring purity.[1]
| Property | Value | Source |
| Molecular Weight | 133.19 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 249 - 250 °C (993 hPa) | [4] |
| Melting Point | 42 - 45 °C | [4] |
| Density | 1.004 g/cm³ (at 25 °C) | [4] |
| Solubility | Soluble in water | [2] |
The Criticality of Chirality
The structure of 3-(diisopropylamino)-1,2-propanediol contains a chiral center at the second carbon of the propanediol chain. This results in two distinct enantiomers: (R)- and (S)-3-isopropylamino-1,2-propanediol.[1] This stereochemistry is not a trivial detail; in the synthesis of pharmaceuticals like beta-blockers, one enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.[1][5] Consequently, the stereospecific synthesis and analysis of this intermediate are of paramount importance in drug development.[5][6]
Synthesis Methodologies
The synthesis of N,N-dialkylated 3-amino-1,2-propanediols is commonly achieved through the nucleophilic addition of a secondary amine to an epoxide or by substitution of a leaving group. A plausible and frequently used method involves the reaction of glycidol (an epoxide) with diisopropylamine.
General Synthetic Workflow
The reaction proceeds via the nucleophilic attack of the diisopropylamine on the less sterically hindered carbon of the glycidol epoxide ring. This ring-opening reaction is a standard and efficient method for creating amino alcohol structures.
Caption: General workflow for the synthesis of 3-(diisopropylamino)-1,2-propanediol.
Example Experimental Protocol: Synthesis from Glycidol
This protocol describes a representative lab-scale synthesis. The causality for using an excess of the amine is to drive the reaction to completion and to act as a base, neutralizing any acidic impurities.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve glycidol (1.0 equivalent) in a suitable solvent such as isopropanol.
-
Addition of Amine: Add diisopropylamine (at least 2.0 equivalents) to the solution. The use of excess amine helps ensure the complete consumption of the glycidol starting material.
-
Heating and Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess diisopropylamine under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is then purified by vacuum distillation to yield pure 3-(diisopropylamino)-1,2-propanediol.[7]
Role in Pharmaceutical Development and Research
This compound's significance extends from being a foundational piece in drug synthesis to a critical marker of product stability.
A Key Intermediate for Beta-Blockers
Aryloxypropanolamine is a core structural scaffold for a wide range of β-adrenergic receptor antagonists (beta-blockers).[8] 3-(Diisopropylamino)-1,2-propanediol and its chiral variants serve as indispensable building blocks for synthesizing these drugs, which are used to manage cardiovascular diseases.[5] The (R)-enantiomer, for example, is a key intermediate in the development of beta-blockers and other cardiovascular agents.[5]
Specified Degradation Product of Metoprolol
Beyond its role as a synthetic precursor, 3-(diisopropylamino)-1,2-propanediol is a known degradation product of the widely prescribed beta-blocker, metoprolol.[8] Molecules with the aryloxypropanolamine structure can degrade via a radical-initiated oxidation pathway to form corresponding α,β-hydroxypropanolamine impurities.[8] For this reason, 3-isopropylamino-1,2-propanediol is listed as "Impurity N" in the European Pharmacopoeia monographs for metoprolol tartrate and metoprolol succinate.[8][9] Its presence in the final drug product must be carefully monitored to ensure safety and quality.[8]
Broader Research Applications
The utility of this compound is not limited to cardiovascular drug development. Its enantiomers are employed in various research contexts:
-
(S)-Enantiomer: Used in studies of amino acid metabolism and as an intermediate for pharmaceuticals targeting neurological disorders.[6]
-
(R)-Enantiomer: Utilized in research on enzyme activity and protein interactions.[5]
-
General Applications: Both forms find use in cosmetic formulations as moisturizing agents and in agrochemicals as stabilizers.[5][6]
Analytical Considerations and Methodologies
The analysis of 3-(diisopropylamino)-1,2-propanediol is a non-trivial task that requires specialized techniques.
The Analytical Challenge
As a polar and non-chromophoric compound, it is poorly retained in traditional reversed-phase chromatography systems and is effectively invisible to standard UV detectors.[8][9] This makes its detection and quantification in pharmaceutical dosage forms particularly challenging.[8]
Advanced Analytical Solution: HILIC-CAD
To overcome these challenges, a robust method utilizing Hydrophilic Interaction Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) has been developed and validated.[8] HILIC is well-suited for retaining and separating polar compounds, while CAD provides near-universal detection for non-volatile analytes, irrespective of their chromophoric properties.[8]
Caption: Analytical workflow for quantifying Impurity N using HILIC-CAD.
HILIC-CAD Experimental Protocol for Impurity N
The following protocol is based on the validated method for quantifying 3-isopropylamino-1,2-propanediol as Metoprolol Impurity N.[8]
-
Chromatographic System: Utilize a HILIC column (e.g., Halo Penta HILIC, 150 mm × 4.6 mm, 5 μm).[8]
-
Mobile Phase: Employ a suitable mobile phase for HILIC, typically a mixture of a high percentage of organic solvent (like acetonitrile) with an aqueous buffer.
-
Detection: Couple the liquid chromatograph to a Charged Aerosol Detector (CAD).[8]
-
Standard Preparation: Prepare a resolution solution containing metoprolol and known concentrations of impurities, including 3-isopropylamino-1,2-propanediol (Impurity N).
-
Sample Preparation: Extract or dissolve the metoprolol drug product (e.g., tablets, injection solution) in an appropriate diluent.[8]
-
Analysis: Inject the prepared samples and standards into the HILIC-CAD system.
-
Quantification: Determine the concentration of Impurity N in the drug product by comparing the peak area response to that of the known standards. The method should be validated for specificity, linearity, accuracy, and precision according to USP guidelines.[8]
Safety, Handling, and Storage
Proper handling of 3-(diisopropylamino)-1,2-propanediol is essential due to its hazardous properties.
GHS Hazard Identification
The compound is classified with the following primary hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[3]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[3]
The GHS signal word is Danger .[1][3]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[11] Facilities should be equipped with an eyewash station and a safety shower.[11]
-
Personal Protective Equipment:
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.
First Aid Measures
Immediate medical attention is required for all routes of exposure.[10]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[10]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[10]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Ingestion can cause severe swelling and damage to tissues with a danger of perforation.[10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[10]
Storage
Store in a cool, dry, well-ventilated area away from incompatible substances.[11] Keep the container tightly closed and store locked up.[10]
Conclusion
3-(Diisopropylamino)-1,2-propanediol is a molecule of significant duality. It is a valuable synthetic intermediate, essential for the production of life-saving cardiovascular drugs, and simultaneously a critical process impurity that must be rigorously controlled to ensure patient safety. A thorough understanding of its stereochemistry, synthesis, and unique analytical requirements is crucial for any scientist or researcher working in the field of drug development. The adoption of advanced analytical techniques like HILIC-CAD is not merely a recommendation but a necessity for accurate quality control, reflecting the increasing complexity and precision required in modern pharmaceutical science.
References
Sources
- 1. 3-Isopropylamino-1,2-propanediol | 6452-57-9 | Benchchem [benchchem.com]
- 2. CAS 6452-57-9: 3-Isopropylamino-1,2-propanediol [cymitquimica.com]
- 3. 3-Isopropylamino-1,2-propanediol | C6H15NO2 | CID 110857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
molecular weight of 3-(Diisopropylamino)-1,2-propanediol
Technical Whitepaper: Molecular Weight & Characterization of 3-(Diisopropylamino)-1,2-propanediol
Executive Summary
3-(Diisopropylamino)-1,2-propanediol (CAS 85721-30-8) is a tertiary amino-diol intermediate used in the synthesis of functionalized pharmaceutical agents, including antibacterial compounds and beta-adrenergic antagonists. With a molecular weight of 175.27 g/mol , it serves as a critical structural motif that combines a hydrophilic diol head with a lipophilic diisopropylamine tail.
This guide provides a definitive technical analysis of the molecule’s mass properties, synthesis pathways, and analytical identification. Unlike its mono-isopropyl analog (a common impurity in Metoprolol synthesis), the diisopropyl variant requires specific steric considerations during synthesis and characterization due to the bulky nitrogen substituents.
Physicochemical Profile
The precise molecular weight is the foundational metric for stoichiometry in drug substance manufacturing. Below is the validated physicochemical data for 3-(Diisopropylamino)-1,2-propanediol.
Table 1: Chemical Identity & Mass Properties
| Property | Value | Notes |
| IUPAC Name | 3-(Diisopropylamino)propane-1,2-diol | Also: N,N-Diisopropyl-2,3-dihydroxypropylamine |
| CAS Number | 85721-30-8 | Verified Registry Number |
| Molecular Formula | ||
| Molecular Weight | 175.27 g/mol | Average mass for stoichiometric calculations |
| Exact Mass | 175.1572 g/mol | Monoisotopic mass for HRMS analysis |
| [M+H]⁺ (ESI-MS) | 176.1645 m/z | Theoretical protonated adduct |
| pKa (Calculated) | ~10.2 | Typical for tertiary aliphatic amines |
| Appearance | Viscous Colorless Liquid | Hygroscopic; tends to yellow upon oxidation |
Molecular Weight Analysis: Theoretical & Experimental
Theoretical Calculation
The molecular weight is derived from the standard atomic weights of the constituent elements. This calculation is critical for establishing yield baselines in synthesis.
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
-
Oxygen (O):
-
Total: 175.272 g/mol
Experimental Validation (Mass Spectrometry)
In a drug development context, Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for validating the identity of this intermediate.
Protocol: ESI-MS Identification
-
Sample Prep: Dissolve 1 mg of 3-(Diisopropylamino)-1,2-propanediol in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.
-
Infusion: Direct infusion at 5 µL/min into a Q-TOF or Triple Quadrupole MS.
-
Ionization: Positive Mode (ESI+). The tertiary amine protonates readily.
-
Target Ion: Scan for m/z 176.2 (
). -
Fragmentation Pattern (MS/MS):
-
Precursor: 176.2
-
Product Ions: Expect loss of water (
, m/z 158.2) and loss of an isopropyl group (m/z ~118).
-
Synthesis & Causality
The synthesis of 3-(Diisopropylamino)-1,2-propanediol is governed by nucleophilic substitution. Two primary routes exist: the Glycidol Route (cleaner, atom-economic) and the Epichlorohydrin Route (industrial standard).
Causality in Reagent Choice:
-
Diisopropylamine (DIPA): Used in excess. The steric bulk of the two isopropyl groups reduces the nucleophilicity compared to isopropylamine, requiring higher temperatures or longer reaction times.
-
Glycidol: Preferred for research scale to avoid chloride salt formation.
-
Epichlorohydrin: Preferred for scale-up due to cost, but requires a base (NaOH) to scavenge HCl.
Experimental Protocol: Glycidol Route
-
Charge: Add Glycidol (1.0 eq) dropwise to a stirred solution of Diisopropylamine (1.2 eq) in Ethanol.
-
Reaction: Reflux at 60–70°C for 6 hours. The elevated temperature overcomes the steric hindrance of the DIPA.
-
Workup: Remove solvent and excess amine under reduced pressure (rotary evaporator).
-
Purification: Vacuum distillation (b.p. ~130°C at 10 mmHg) to yield the pure viscous oil.
Figure 1: Synthesis pathway via Glycidol ring-opening.[1][2][3][4][5] Steric hindrance of DIPA minimizes over-alkylation.
Applications in Drug Development
While often overshadowed by its mono-isopropyl analog (an intermediate for Metoprolol), the diisopropyl variant is a specialized tool in medicinal chemistry.
-
Chiral Ligand Synthesis: The diol backbone can be derivatized (e.g., with phosphines) to create chiral ligands for asymmetric catalysis. The bulky diisopropyl group directs stereoselectivity.
-
Antibacterial Agents: Patents (e.g., JP2007016018A) cite N,N-disubstituted-3-amino-1,2-propanediols as key moieties in novel antibacterial polyol formulations.
-
Solubility Modifiers: The moiety is introduced into drug candidates to improve lipophilicity (LogP) while maintaining water solubility via the diol functionality.
Quality Control & Analytical Workflow
To ensure the integrity of this intermediate, a self-validating analytical workflow is required.
Impurity Profiling:
-
Mono-isopropyl impurity: If the starting Diisopropylamine contains Isopropylamine, the lower MW analog (MW 133.19) will form. This must be monitored via GC-MS or HPLC.
-
Oligomers: Polymerization of glycidol can occur if the amine addition is too slow.
Figure 2: QC workflow distinguishing the target diisopropyl compound from mono-alkylated impurities.
References
-
SpectraBase. (2025). 3-Diisopropylamino-1,2-propanediol - Vapor Phase IR Spectrum. Wiley Science Solutions. Link
-
ChemicalBook. (2025). 3-(Diisopropylamino)-1,2-propanediol Product Description and CAS 85721-30-8.[1][6][] Link
-
Google Patents. (2007). JP2007016018A - Antibacterial agent comprising N,N-disubstituted-3-amino-1,2-propanediols. Link
-
PubChem. (2025). 3-Isopropylamino-1,2-propanediol (Analogous Structure Reference). National Library of Medicine. Link
-
BenchChem. (2025).[4] Technical Guide: 3-Isopropylamino-1,2-propanediol Properties and Synthesis. Link
Sources
- 1. 3-Isopropylamino-1,2-propanediol | 6452-57-9 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. borregaard.com [borregaard.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 3-(Diisopropylamino)-1,2-propanediol from Glycidol
This guide provides a comprehensive technical overview for the synthesis of 3-(Diisopropylamino)-1,2-propanediol, a key intermediate in the production of various pharmaceuticals, notably as a precursor to beta-blockers like Propranolol.[1][2][3][4][5][6] The synthesis route detailed herein focuses on the nucleophilic ring-opening of glycidol with diisopropylamine. This method is advantageous due to its high regioselectivity and efficiency.[7][8][9]
This document is intended for researchers, scientists, and professionals in drug development and process chemistry. It offers an in-depth exploration of the reaction mechanism, a detailed experimental protocol, analytical characterization of the product, and critical safety considerations.
Foundational Principles: The Chemistry of Epoxide Ring-Opening
The core of this synthesis lies in the reaction between an epoxide (glycidol) and a secondary amine (diisopropylamine). Epoxides, three-membered cyclic ethers, are highly strained and thus susceptible to ring-opening by nucleophiles. The regioselectivity of this reaction—whether the nucleophile attacks the more or less substituted carbon of the epoxide ring—is a critical consideration.
In the case of glycidol, an unsymmetrical epoxide, the reaction with an amine can theoretically yield two isomers. However, under neutral or basic conditions, the reaction proceeds primarily via an SN2 mechanism.[9] The nucleophilic amine preferentially attacks the less sterically hindered terminal carbon of the epoxide ring. This inherent regioselectivity leads to the desired 3-(diisopropylamino)-1,2-propanediol as the major product.[7][8][9] The use of catalysts, such as Lewis acids or proton sources, can influence the regioselectivity, but for this specific transformation, a direct, uncatalyzed reaction is often sufficient and clean.[7][8][10]
Caption: SN2 mechanism for the synthesis of 3-(Diisopropylamino)-1,2-propanediol.
Experimental Protocol: A Step-by-Step Guide
This section details a reliable and scalable laboratory procedure for the synthesis of 3-(diisopropylamino)-1,2-propanediol.
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Notes |
| Glycidol | 556-52-5 | 74.08 | 1.0 | Should be freshly distilled if purity is uncertain. |
| Diisopropylamine | 108-18-9 | 101.19 | 1.2 | Use of a slight excess ensures complete reaction of glycidol. |
| Methanol (optional) | 67-56-1 | 32.04 | - | Can be used as a solvent to facilitate mixing. |
The following workflow outlines the synthesis from reagent preparation to product isolation.
Caption: Experimental workflow for the synthesis of 3-(Diisopropylamino)-1,2-propanediol.
Step-by-Step Methodology:
-
Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, combine glycidol (0.5 mole) and diisopropylamine (0.6 mole).[11] If desired, a minimal amount of methanol can be added to ensure homogeneity.
-
Reaction Execution: Stir the mixture at room temperature (approximately 25°C) overnight. The reaction is typically exothermic, so for larger scale preparations, initial cooling may be necessary.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the limiting reagent, glycidol.
-
Work-up and Isolation: After the reaction is complete, remove the excess diisopropylamine and any solvent by rotary evaporation under reduced pressure.[11]
-
Purification: The crude product is then purified by vacuum distillation.[11] The product, 3-(diisopropylamino)-1,2-propanediol, is a viscous, colorless to pale yellow liquid.
Product Characterization: Analytical Data
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the diisopropyl groups, the methylene and methine protons of the propanediol backbone, and the hydroxyl protons.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the diol, and C-N stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
| Analytical Data Summary | |
| Boiling Point | ~80°C at 0.1 mm Hg[11] |
| Appearance | Viscous, colorless to pale yellow liquid |
| Molecular Formula | C₉H₂₁NO₂ |
| Molecular Weight | 175.27 g/mol |
Safety and Handling Precautions
-
Glycidol: Glycidol is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
Diisopropylamine: Diisopropylamine is a corrosive and flammable liquid with a strong, unpleasant odor.[13][14] It should also be handled in a fume hood with appropriate PPE.
-
Reaction Exotherm: The reaction can be exothermic, especially on a larger scale. It is crucial to have a cooling bath readily available to control the reaction temperature.
Conclusion
The synthesis of 3-(diisopropylamino)-1,2-propanediol from glycidol via epoxide ring-opening with diisopropylamine is a robust and efficient method. The high regioselectivity of the SN2 reaction simplifies the purification process and leads to good yields of the desired product. The detailed protocol and analytical data provided in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical synthesis. Adherence to the safety precautions outlined is paramount for the safe and successful execution of this procedure.
References
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). Available at: [Link]
-
Dong Li. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. SciSpace. Available at: [Link]
-
Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO. Available at: [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Available at: [Link]
-
Recent trends in ring opening of epoxides by amines as nucleophiles. Taylor & Francis Online. (2016). Available at: [Link]
- CN113511979A - Synthesis method and application of propranolol. Google Patents.
-
Synthesis of 3-(Isopropylamino)-1,2-propanediol. PrepChem.com. Available at: [Link]
- CN107556203B - Preparation method of propranolol. Google Patents.
-
Facile Synthesis of Propranolol and Novel Derivatives. Semantic Scholar. (2020). Available at: [Link]
-
Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. (2025). Available at: [Link]
- CN104961642A - Novel propranolol synthesis method. Google Patents.
-
Diisopropylamine - Wikipedia. Wikipedia. Available at: [Link]
-
DIISOPROPYLAMINE FOR SYNTHESIS MSDS. Loba Chemie. (2019). Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 3. CN107556203B - Preparation method of propranolol - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 7. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols (2020) | Dong Li | 25 Citations [scispace.com]
- 9. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 10. rroij.com [rroij.com]
- 11. prepchem.com [prepchem.com]
- 12. GLYCIDOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 14. lobachemie.com [lobachemie.com]
synthesis of 3-(Diisopropylamino)-1,2-propanediol from 3-chloro-1,2-propanediol
Part 1: Executive Summary
This technical guide details the synthesis of 3-(Diisopropylamino)-1,2-propanediol (CAS 6452-57-9) via the nucleophilic aminolysis of 3-chloro-1,2-propanediol (
While the ammonolysis of chlorohydrins is a standard industrial process for producing simple aminodiols (e.g., 3-amino-1,2-propanediol), the introduction of the bulky diisopropyl group introduces specific steric and kinetic challenges. This guide moves beyond generic textbook descriptions to address the regioselectivity , reaction kinetics , and purification strategies required for high-purity isolation of this specific tertiary amine diol.
Key Application: This compound serves as a critical intermediate in the synthesis of functionalized propanolamines, cationic lipids for drug delivery, and as a ligand in coordination chemistry.
Part 2: Scientific Foundation & Mechanistic Insight
The Reaction Mechanism: The Epoxide Pathway
Although the transformation appears to be a direct nucleophilic substitution (
-
Step 1: Epoxide Formation (Intramolecular
): The base (either added NaOH or excess diisopropylamine) deprotonates the hydroxyl group at the C2 position of 3-chloro-1,2-propanediol. The resulting alkoxide performs an intramolecular backside attack on the C3 carbon, displacing the chloride ion to form glycidol. -
Step 2: Nucleophilic Ring Opening: Diisopropylamine attacks the epoxide ring. Due to the steric bulk of the diisopropyl groups, the attack is highly regioselective for the less hindered terminal carbon (C3), yielding the desired 1,2-diol structure rather than the isomeric 1,3-diol.
Steric Considerations
Diisopropylamine is a sterically hindered secondary amine.
-
Kinetic Consequence: The rate of ring-opening is significantly slower compared to linear amines (e.g., diethylamine).
-
Thermodynamic Consequence: Higher reaction temperatures (reflux) are required to overcome the activation energy barrier.
-
Side Reactions: The slower kinetics increase the risk of glycidol polymerization (oligomerization) if the amine concentration is insufficient.
Pathway Visualization
The following diagram illustrates the critical intermediate pathway and the requisite inputs.
Caption: Mechanistic pathway showing the conversion of 3-chloro-1,2-propanediol to the target aminodiol via the glycidol intermediate.
Part 3: Experimental Protocol
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| 3-Chloro-1,2-propanediol | Substrate | 1.0 | Carcinogen. Handle in fume hood. |
| Diisopropylamine | Nucleophile / Base | 3.0 - 4.0 | Excess drives kinetics and traps HCl. |
| Ethanol (Absolute) | Solvent | N/A | Solubilizes reactants; facilitates reflux. |
| Sodium Hydroxide (50% aq) | Catalyst (Optional) | 1.05 | Use if reducing amine equivalents (Cost reduction). |
Safety Directives (Critical)
-
3-Chloro-1,2-propanediol (3-MCPD): A known food contaminant and suspected carcinogen [1]. It acts as a male antifertility agent in rats via glycolytic enzyme inhibition [2]. Strict double-gloving and full respiratory protection are mandatory.
-
Diisopropylamine: Highly flammable and corrosive.
Step-by-Step Synthesis Procedure
Step 1: Setup Equip a 500 mL 3-neck round-bottom flask with:
-
Magnetic stir bar (heavy duty).
-
Reflux condenser (cooled to 0°C to retain amine).
-
Pressure-equalizing addition funnel.
-
Nitrogen inlet (inert atmosphere prevents amine oxidation).
Step 2: Reagent Addition
-
Charge the flask with Diisopropylamine (0.3 mol, 30.3 g) and Ethanol (50 mL) .
-
Begin stirring and heat the mixture to a gentle reflux (
). -
Load 3-Chloro-1,2-propanediol (0.1 mol, 11.05 g) into the addition funnel. Dilute with 10 mL Ethanol to reduce viscosity.
Step 3: Reaction
-
Add the chlorohydrin dropwise to the refluxing amine solution over 60 minutes.
-
Reasoning: Slow addition maintains a high Amine:Glycidol ratio, suppressing glycidol polymerization.
-
-
Maintain reflux for 6–8 hours .
-
Monitoring: Monitor consumption of the epoxide intermediate via TLC (System: DCM/MeOH 9:1) or GC-MS.[1]
-
Step 4: Workup & Purification
-
Concentration: Remove excess diisopropylamine and ethanol under reduced pressure (Rotary evaporator, 40°C, 200 mbar).
-
Basification: The residue contains the product hydrochloride salt (if no external base was used). Add 20% NaOH (20 mL) to liberate the free base.
-
Extraction: Extract the aqueous phase with Dichloromethane (3 x 50 mL) . The product is highly polar; salting out the aqueous layer with NaCl may improve recovery.
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate. -
Distillation: Purify the crude oil via vacuum distillation.
-
Target: Collect the fraction boiling at approx. 110–115°C at 2 mmHg (Note: Boiling points are estimated based on structural analogs; verify with the first fraction).
-
Part 4: Process Control & Data Analysis
Expected Analytical Data
-
Appearance: Colorless to pale yellow viscous liquid.[2]
-
IR Spectrum: Broad -OH stretch (
), C-H stretches ( ). -
1H NMR (
):-
1.05 (d, 12H,
of isopropyl). - 3.0 (m, 2H, N-CH of isopropyl).
-
2.4-2.6 (m, 2H,
). -
3.5-3.8 (m, 3H,
and ).
-
1.05 (d, 12H,
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of Glycidol | Increase amine equivalents; Ensure slow addition of chlorohydrin. |
| Incomplete Reaction | Steric hindrance of DIPA | Extend reflux time; Switch solvent to n-Butanol (higher bp). |
| Product in Aqueous Phase | High water solubility | Use continuous extraction or replace water workup with filtration of amine-HCl salts (if using anhydrous conditions). |
Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target aminodiol.
Part 5: References
-
JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2001). Safety Evaluation of Certain Food Additives: 3-Chloro-1,2-propanediol. WHO Food Additives Series 48. Retrieved from [Link]
-
Borregaard. (2025). Technical Data Sheet: 3-Amino-1,2-Propanediol (APD). Retrieved from [Link] (Cited for industrial standards and impurity profiles of aminodiols).
-
National Institute of Standards and Technology (NIST). (2024). 3-Chloro-1,2-propanediol Properties. NIST Chemistry WebBook. Retrieved from [Link]
Sources
IUPAC name for 3-(Diisopropylamino)-1,2-propanediol
An In-depth Technical Guide to 3-(Propan-2-ylamino)propane-1,2-diol
3-(Propan-2-ylamino)propane-1,2-diol, registered under CAS Number 6452-57-9, is a secondary amino alcohol of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2][3] Its structure features a propane-1,2-diol backbone with an isopropylamino group attached at the third carbon. This amphiphilic nature, combining a hydrophilic diol moiety with a moderately lipophilic isopropylamino group, makes it a versatile building block.[4]
While commonly referred to by various synonyms, including 3-(Isopropylamino)-1,2-propanediol and 1,2-Dihydroxy-3-isopropylaminopropane, its official IUPAC name is 3-(propan-2-ylamino)propane-1,2-diol .[1][2][4] It is crucial for researchers to recognize this compound's role not only as a synthetic intermediate but also as a known process impurity in the manufacturing of certain pharmaceuticals, most notably as "Metoprolol EP Impurity N".[1][2][5] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for professionals in research and drug development.
Physicochemical Properties
A precise understanding of the physicochemical properties of 3-(propan-2-ylamino)propane-1,2-diol is fundamental to its application in controlled chemical synthesis and for predicting its behavior in analytical and biological systems.
| Property | Value | Source(s) |
| IUPAC Name | 3-(propan-2-ylamino)propane-1,2-diol | [2][4][6] |
| CAS Number | 6452-57-9 | [1][2][3] |
| Molecular Formula | C₆H₁₅NO₂ | [1][3][6] |
| Molecular Weight | 133.19 g/mol | [2][3][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in water | [1] |
| Boiling Point | 80 °C @ 0.1 mm Hg | [7] |
| SMILES | CC(C)NCC(CO)O | [2][6] |
| InChIKey | YKBZGEJJKPNRSI-UHFFFAOYSA-N | [1][2][6] |
Synthesis and Mechanism
The synthesis of 3-(propan-2-ylamino)propane-1,2-diol is most commonly achieved through the nucleophilic ring-opening of an epoxide, a reliable and high-yielding strategy in organic chemistry.
Synthetic Pathway: Ring-Opening of Glycidol
The primary industrial and laboratory-scale synthesis involves the reaction of glycidol (2,3-epoxy-1-propanol) with isopropylamine.[7] In this reaction, the nitrogen atom of isopropylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.
Rationale of Experimental Design
-
Causality of Reagent Choice : Glycidol is an ideal starting material due to the high reactivity of its strained three-membered epoxide ring, which is susceptible to nucleophilic attack. Isopropylamine provides the required secondary amino functionality.
-
Reaction Stoichiometry : A slight molar excess of the amine (isopropylamine) is typically used. This ensures the complete consumption of the more valuable glycidol and minimizes the potential for side reactions, such as the dimerization of glycidol.[7]
-
Purification Strategy : The product is a high-boiling point, hydrophilic liquid. Vacuum distillation is the method of choice for purification. This technique allows the substance to be distilled at a much lower temperature than its atmospheric boiling point, thereby preventing thermal decomposition and ensuring high purity of the final product.[7]
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures.[7]
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add 37 g (0.5 mole) of glycidol.
-
Addition of Amine : In a well-ventilated fume hood, add 35.4 g (0.6 mole) of isopropylamine to the reaction flask.
-
Reaction Conditions : Stir the resulting mixture at ambient temperature (approx. 25°C) overnight (12-16 hours) to ensure the reaction proceeds to completion.
-
Removal of Excess Reactant : Following the reaction period, remove the excess, more volatile isopropylamine from the mixture using a rotary evaporator under reduced pressure (in vacuo).
-
Purification : Assemble a vacuum distillation apparatus. Distill the remaining crude product under high vacuum (e.g., 0.1 mm Hg).
-
Product Collection : Collect the fraction boiling at approximately 80°C. This yields the pure 3-(propan-2-ylamino)propane-1,2-diol. The expected yield is approximately 53 g.
-
Validation : Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Synthesis Workflow Diagram
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- 7. prepchem.com [prepchem.com]
Navigating the Safety Landscape of 3-(Diisopropylamino)-1,2-propanediol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the safety considerations for 3-(Diisopropylamino)-1,2-propanediol, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following information is synthesized from available safety data sheets (SDS) and scientific literature to provide not just protocols, but the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Hazard: A Molecular Perspective
3-(Diisopropylamino)-1,2-propanediol is a substituted amino alcohol. Its hazard profile is largely dictated by the interplay of its functional groups: the basic diisopropylamino group and the hydrophilic 1,2-propanediol backbone.
Corrosivity: The primary hazard associated with this compound is its corrosive nature. The lone pair of electrons on the nitrogen atom of the diisopropylamino group makes the molecule basic. This alkalinity can cause severe chemical burns to the skin and eyes upon contact by disrupting the lipid bilayer of cells and hydrolyzing proteins. While amino alcohols can paradoxically act as corrosion inhibitors on metal surfaces by forming a protective film, their effect on biological tissues is destructive[1][2].
Irritancy and Sensitization: Beyond direct corrosion, the compound is a known irritant to the respiratory system. Inhalation of mists or vapors can lead to inflammation and irritation of the mucous membranes. While specific data on sensitization for this molecule is limited, related amino compounds are known to have the potential to act as sensitizers, meaning repeated exposure could lead to an allergic response.
Hazard Identification and Classification
Based on available data for 3-(Diisopropylamino)-1,2-propanediol and structurally similar compounds, it is classified as follows:
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[3] |
| Acute Toxicity, Oral | Category 4 (Assumed) | H302: Harmful if swallowed[3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3] |
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount when handling this chemical.
Engineering Controls
Ventilation: All work with 3-(Diisopropylamino)-1,2-propanediol should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
Eyewash Stations and Safety Showers: Due to its corrosive nature, immediate access to a functional eyewash station and safety shower is mandatory in any area where this chemical is handled.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent contact and absorption.
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.
Skin Protection:
-
Gloves: Due to the lack of specific chemical resistance data for 3-(Diisopropylamino)-1,2-propanediol, a conservative approach to glove selection is necessary. Based on the chemical's properties as a corrosive amine, butyl rubber or neoprene gloves are recommended. Nitrile gloves may offer some protection for incidental contact but should not be used for prolonged handling. Always inspect gloves for any signs of degradation before use and change them frequently.
-
Lab Coat: A chemically resistant lab coat is required.
-
Footwear: Closed-toe shoes are mandatory.
Respiratory Protection: If work cannot be conducted in a fume hood, or if there is a potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Experimental Workflow: Safe Handling Protocol
Caption: A logical workflow for the safe handling of 3-(Diisopropylamino)-1,2-propanediol.
First-Aid Measures: A Rapid Response Protocol
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Emergency Response Logic
Caption: A decision-making flowchart for first-aid response to exposure.
Toxicological Profile: Understanding the Biological Impact
Metabolism: The metabolism of structurally similar compounds, such as 3-phenylamino-1,2-propanediol, primarily involves oxidation of the alkyl chain. It is plausible that 3-(Diisopropylamino)-1,2-propanediol follows a similar metabolic pathway. The propanediol backbone itself can be metabolized to lactate or pyruvate[4].
Acute Toxicity: While a specific LD50 value is not available, the compound is presumed to be harmful if swallowed, based on the classification of similar amino alcohols. Ingestion can cause severe damage to the gastrointestinal tract due to its corrosive nature.
Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic.
Stability and Reactivity
Stability: 3-(Diisopropylamino)-1,2-propanediol is stable under normal laboratory conditions.
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. The corrosive nature of this compound may require it to be classified as hazardous waste.
References
-
Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. (URL: [Link])
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OSHA Glove Selection Chart. Occupational Safety and Health Administration. (URL: [Link])
-
Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. ResearchGate. (URL: [Link])
-
Metabolism of R,S enantiomers of 3-phenylamino-1,2-propanediol, a compound associated with the toxic oil syndrome, in C57BL/6- and A/J-strain mice. PubMed. (URL: [Link])
-
Toxicology, metabolism, and biochemistry of 1,2-propanediol. Academia.edu. (URL: [Link])
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3-Isopropylamino-1,2-propanediol | C6H15NO2 | CID 110857. PubChem. (URL: [Link])
-
Toxicology, metabolism, and biochemistry of 1,2-propanediol. (URL: [Link])
-
Metabolism of R,S enantiomers of 3-phenylamino-1,2-propanediol, a compound associated with the toxic oil syndrome, in C57BL/6- and A/J-strain mice. (URL: [Link])
-
3-Isopropylamino-1,2-propanediol | C6H15NO2 | CID 110857. (URL: [Link])
Sources
An In-depth Technical Guide to the Solubility of 3-(Diisopropylamino)-1,2-propanediol in Organic Solvents
Introduction
3-(Diisopropylamino)-1,2-propanediol is a key organic intermediate characterized by its unique molecular structure, which features a hydrophilic diol backbone and a more lipophilic diisopropylamino group.[1][2] This amphiphilic nature governs its solubility in various media, a critical parameter for its application in pharmaceutical synthesis, formulation development, and as a versatile building block in organic chemistry.[1][3][4] Understanding and predicting its solubility behavior in a range of organic solvents is paramount for process optimization, purification strategies, and ensuring reaction homogeneity.
This technical guide provides a comprehensive analysis of the solubility of 3-(Diisopropylamino)-1,2-propanediol. We will delve into the theoretical principles governing its solubility, present a qualitative solubility profile based on its structural attributes, and provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.
Molecular Structure and its Influence on Solubility
The solubility of a compound is dictated by the interplay of its molecular structure and the properties of the solvent. In the case of 3-(Diisopropylamino)-1,2-propanediol, the following structural features are of primary importance:
-
Hydrophilic Diol Group (-CH(OH)CH2OH): The two hydroxyl groups are capable of forming strong hydrogen bonds with polar solvents. This makes the molecule readily soluble in polar protic solvents like water and alcohols.[1][2]
-
Tertiary Amino Group (>N-): The nitrogen atom with its lone pair of electrons can also participate in hydrogen bonding, albeit to a lesser extent than the hydroxyl groups. The amino group also imparts basic properties to the molecule, allowing for salt formation in acidic media, which can dramatically increase aqueous solubility.
-
Lipophilic Diisopropyl Groups (-CH(CH3)2)2): The two isopropyl groups attached to the nitrogen atom create a bulky, nonpolar region on the molecule. This steric hindrance and lipophilicity tend to decrease solubility in highly polar solvents and increase affinity for non-polar organic solvents.
The balance between the hydrophilic diol and the lipophilic diisopropylamino moieties results in an amphiphilic character. Consequently, 3-(Diisopropylamino)-1,2-propanediol is expected to exhibit a nuanced solubility profile across a spectrum of organic solvents.
Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The diol and amino groups can form strong hydrogen bonds with the solvent molecules.[1][2] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the solute. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate | A balance between polar and non-polar interactions is expected. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Very Low | The non-polar nature of these solvents does not favorably interact with the highly polar diol and amino functional groups. The lipophilic isopropyl groups may provide some limited interaction. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1] The following protocol provides a step-by-step guide for this procedure.
Materials and Equipment
-
3-(Diisopropylamino)-1,2-propanediol (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Step-by-Step Experimental Workflow
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 3-(Diisopropylamino)-1,2-propanediol to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
-
Equilibration:
-
Place the vials in a constant temperature environment (e.g., 25 °C or 37 °C) and agitate them for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[1] The agitation ensures thorough mixing and facilitates the dissolution process.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifugation is highly recommended.[1] This will pellet the solid material, allowing for the clear supernatant to be sampled.
-
Alternatively, filtration through a low-binding syringe filter can be used.[1] Care must be taken to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution).
-
Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 3-(Diisopropylamino)-1,2-propanediol in the diluted sample using a validated HPLC method. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of 3-(Diisopropylamino)-1,2-propanediol in the tested solvent, expressing the result in appropriate units such as mg/mL or mol/L.
-
Workflow Diagram
Caption: Experimental workflow for solubility determination.
Safety Considerations
While specific hazard information for 3-(Diisopropylamino)-1,2-propanediol is limited, related amino alcohol compounds can be corrosive or irritating.[5][6][7] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
The solubility of 3-(Diisopropylamino)-1,2-propanediol in organic solvents is a critical parameter that is governed by its amphiphilic molecular structure. While a qualitative understanding of its solubility can be inferred from its functional groups, precise and reliable data must be obtained through experimental determination. The detailed shake-flask protocol provided in this guide offers a robust and validated method for quantifying the solubility of this important chemical intermediate. The insights and methodologies presented herein will empower researchers and professionals to effectively utilize 3-(Diisopropylamino)-1,2-propanediol in their synthetic and formulation endeavors.
References
- Vertex AI Search. (n.d.). 3 - SAFETY DATA SHEET.
- BenchChem. (n.d.). 3-Isopropylamino-1,2-propanediol | 6452-57-9.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents.
- PubChem. (n.d.). 3-Isopropylamino-1,2-propanediol | C6H15NO2 | CID 110857.
- CymitQuimica. (n.d.). CAS 6452-57-9: 3-Isopropylamino-1,2-propanediol.
- Unknown Source. (n.d.).
- Unknown Source. (n.d.).
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent ?.
- BenchChem. (n.d.). Thermochemical Properties of 3-(Dipropylamino)propane-1,2-diol: A Technical Guide.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- ChemicalBook. (2025, January 27). 3-(ISOPROPYLAMINO)-1,2-PROPANEDIOL | 6452-57-9.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- ChemicalBook. (2023, July 4). (R)-3-ISOPROPYLAMINO-1,2-PROPANEDIOL | 97988-45-9.
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
- Chem-Impex. (n.d.). (S)-3-Isopropylamino-1,2-propanediol.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production.
-
Organic Syntheses. (1996). Synthesis of β-Lactones and Alkenes via Thiol Esters: (E)-2,3-Dimethyl-3-dodecene. Org. Synth., 73, 61. [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....
- Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
- ChemicalBook. (2022, August 5). Synthesis and Application of 3-Amino-1,2-propanediol.
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A Technical Guide to the Spectroscopic Profile of 3-(Diisopropylamino)-1,2-propanediol
This technical guide provides a detailed analysis of the expected spectroscopic data for 3-(Diisopropylamino)-1,2-propanediol, a key intermediate in pharmaceutical synthesis. Given the limited availability of direct experimental spectra for this specific compound, this document leverages data from close structural analogs and foundational spectroscopic principles to offer a robust and predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural verification of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Its Spectroscopic Implications
3-(Diisopropylamino)-1,2-propanediol possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule features a propanediol backbone, providing hydroxyl groups and a chiral center, and a sterically hindered tertiary amine in the form of a diisopropylamino group. These structural elements dictate the chemical environment of each atom and, consequently, their behavior in various spectroscopic techniques.
Figure 1: Chemical structure of 3-(Diisopropylamino)-1,2-propanediol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of 3-(Diisopropylamino)-1,2-propanediol based on established chemical shift principles and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the diisopropylamino group and the propanediol backbone. The presence of hydroxyl protons will likely result in broad signals that may exchange with D₂O.
Table 1: Predicted ¹H NMR Spectral Data for 3-(Diisopropylamino)-1,2-propanediol and Comparison with Analogs
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Analog: 3-(tert-Butylamino)-1,2-propanediol (δ, ppm) | Analog: 3-(Diethylamino)-1,2-propanediol (δ, ppm) |
| (CH ₃)₂CH | ~1.0 - 1.2 | Doublet | 12H | ~1.1 (Singlet, 9H) | ~1.0 (Triplet, 6H) |
| (CH₃)₂CH | ~2.8 - 3.2 | Septet | 2H | - | ~2.5 (Quartet, 4H) |
| NCH ₂ | ~2.4 - 2.7 | Multiplet | 2H | ~2.5 - 2.7 | ~2.4 - 2.6 |
| CH (OH) | ~3.6 - 3.9 | Multiplet | 1H | ~3.6 - 3.8 | ~3.5 - 3.7 |
| CH ₂(OH) | ~3.3 - 3.6 | Multiplet | 2H | ~3.4 - 3.6 | ~3.3 - 3.5 |
| OH | Variable (Broad) | Singlet (broad) | 2H | Variable (Broad) | Variable (Broad) |
Interpretation:
-
Diisopropyl Group: The twelve methyl protons of the two isopropyl groups are expected to appear as a doublet around 1.0-1.2 ppm due to coupling with the methine proton. The two methine protons should appear as a septet in the region of 2.8-3.2 ppm.
-
Propanediol Backbone: The protons on the propanediol moiety will exhibit more complex splitting patterns due to diastereotopicity and coupling with each other. The methylene group attached to the nitrogen (NCH₂) is expected to be a multiplet around 2.4-2.7 ppm. The methine proton of the diol (CH(OH)) will likely be a multiplet further downfield, around 3.6-3.9 ppm, due to the deshielding effect of the adjacent hydroxyl group. The terminal methylene protons (CH₂(OH)) are also expected to be a multiplet in the 3.3-3.6 ppm range.
-
Hydroxyl Protons: The two hydroxyl protons will likely appear as a broad singlet at a variable chemical shift, depending on the solvent, concentration, and temperature. These signals will disappear upon the addition of D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals and their chemical shifts are indicative of the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data for 3-(Diisopropylamino)-1,2-propanediol and Comparison with Analogs
| Carbon | Predicted Chemical Shift (δ, ppm) | Analog: 3-(tert-Butylamino)-1,2-propanediol (δ, ppm) | Analog: 3-Amino-1,2-propanediol (δ, ppm) |
| (C H₃)₂CH | ~20 - 23 | ~27 (C(CH₃)₃) | - |
| (CH₃)₂C H | ~50 - 55 | ~51 (C(CH₃)₃) | - |
| NC H₂ | ~52 - 56 | ~45 | ~47.6 |
| C H(OH) | ~68 - 72 | ~69 | ~71.4 |
| C H₂(OH) | ~65 - 69 | ~66 | ~66.5 |
Interpretation:
-
Diisopropyl Group: The methyl carbons of the isopropyl groups are expected to resonate around 20-23 ppm. The methine carbons will appear further downfield, in the range of 50-55 ppm.
-
Propanediol Backbone: The carbon attached to the nitrogen (NCH₂) is predicted to be in the 52-56 ppm region. The two carbons bearing hydroxyl groups will be the most downfield in the aliphatic region, with the CH(OH) carbon expected around 68-72 ppm and the CH₂(OH) carbon around 65-69 ppm. Data from the simpler analog, 3-Amino-1,2-propanediol, supports these predicted ranges.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(Diisopropylamino)-1,2-propanediol is expected to show characteristic absorption bands for the hydroxyl and amine functionalities, as well as the alkyl C-H bonds.
Table 3: Predicted IR Absorption Bands for 3-(Diisopropylamino)-1,2-propanediol
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |
| C-O Stretch (Alcohol) | 1000 - 1250 | Strong |
| C-N Stretch (Amine) | 1000 - 1250 | Medium |
Interpretation:
-
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two alcohol groups. The broadness is due to hydrogen bonding.
-
C-H Stretch: Medium to strong absorption bands in the 2850-3000 cm⁻¹ region will be due to the C-H stretching of the alkyl groups (isopropyl and propanediol backbone).
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region will be characteristic of the C-O stretching of the primary and secondary alcohol groups.
-
C-N Stretch: A medium intensity band, also in the 1000-1250 cm⁻¹ region, can be attributed to the C-N stretching of the tertiary amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 3-(Diisopropylamino)-1,2-propanediol, the molecular weight is 177.28 g/mol .
Expected Fragmentation Pattern:
Electron ionization (EI) would likely lead to the following key fragmentation pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion.
-
Loss of Water: The presence of hydroxyl groups makes the loss of a water molecule (18 Da) a probable fragmentation step, especially from the molecular ion.
-
Loss of an Isopropyl Group: Cleavage of the bond between the nitrogen and one of the isopropyl groups could lead to the loss of a C₃H₇ radical (43 Da).
Figure 2: Proposed mass spectrometry fragmentation pathway for 3-(Diisopropylamino)-1,2-propanediol.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(Diisopropylamino)-1,2-propanediol in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-(Diisopropylamino)-1,2-propanediol. By leveraging data from close structural analogs and fundamental principles, we have established a detailed expected profile for its ¹H NMR, ¹³C NMR, IR, and mass spectra. This information serves as a valuable resource for the identification, purity assessment, and quality control of this important pharmaceutical intermediate. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample and compare it with the predictions outlined in this guide.
References
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PubChem. 3-(tert-Butylamino)propane-1,2-diol. National Center for Biotechnology Information. [Link]
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PubChem. 3-(Diethylamino)-1,2-propanediol. National Center for Biotechnology Information. [Link]
- Morzycki, J. W., et al. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 249-256.
-
Lodewyk, M. W., & Tantillo, D. J. (2006). Predicting NMR spectra by computational methods: structure revision of hexacyclinol. Organic Letters, 8(13), 2895-2898. [Link]
- Willoughby, P. H., et al. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
Technical Guide: Chiral Properties & Applications of 3-(Diisopropylamino)-1,2-propanediol
The following is an in-depth technical guide on the chiral properties, synthesis, and applications of 3-(Diisopropylamino)-1,2-propanediol.
CAS Number: 85721-30-8 (Racemic) | Molecular Formula: C
Executive Summary
3-(Diisopropylamino)-1,2-propanediol is a tertiary amino-alcohol characterized by a bulky, lipophilic diisopropylamine group and a hydrophilic glycol backbone. Unlike its secondary amine analogue (3-isopropylamino-1,2-propanediol, a key intermediate for beta-blockers like Metoprolol), the diisopropyl variant exhibits distinct steric and electronic properties.
This guide focuses on the chiral attributes of the molecule, which are critical for its utility in two high-value sectors:
-
Lipid Nanoparticle (LNP) Formulation: As a pH-sensitive ionizable lipid headgroup for RNA delivery.
-
Asymmetric Catalysis: As a bidentate or tridentate chiral ligand for organometallic complexes.
Stereochemistry & Physical Properties[1]
The molecule possesses a single chiral center at the C2 position of the propane backbone.[1] The steric bulk of the diisopropyl group significantly influences the rotational freedom and hydrogen-bonding network compared to less substituted analogues.
Enantiomeric Forms
The chirality is defined by the spatial arrangement of the hydroxyl group at C2.
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemate |
| Configuration | C2-OH projects away (in standard projection) | C2-OH projects towards viewer | 1:1 mixture |
| Optical Rotation | Dextrorotatory (+) (Predicted) | Levorotatory (-) (Predicted) | 0° |
| State (RT) | Viscous Oil / Low-melting Solid | Viscous Oil / Low-melting Solid | Viscous Liquid |
| Solubility | Soluble in EtOH, DMSO, acidic H₂O | Soluble in EtOH, DMSO, acidic H₂O | Soluble in EtOH, DMSO, acidic H₂O |
*Note: Specific rotation values
Structural Significance
-
Steric Hindrance: The two isopropyl groups create a "steric umbrella" around the nitrogen, reducing its nucleophilicity compared to the mono-isopropyl variant but increasing its basicity in non-polar solvents (Proton Sponge effect).
-
Hydrogen Bonding: The 1,2-diol moiety allows for intramolecular H-bonding with the amine, potentially locking the molecule into specific conformations that differ between enantiomers.
Synthesis & Chiral Resolution Protocols
The most robust route to enantiopure 3-(Diisopropylamino)-1,2-propanediol is Chiral Pool Synthesis using enantiopure glycidol. This method is self-validating as it avoids the yield loss associated with resolving racemates.
Asymmetric Synthesis Pathway (Recommended)
This protocol utilizes the regiospecific ring-opening of glycidol by diisopropylamine.
Mechanism: The reaction proceeds via an S
-
(R)-Glycidol
(R)-3-(Diisopropylamino)-1,2-propanediol -
(S)-Glycidol
(S)-3-(Diisopropylamino)-1,2-propanediol
Figure 1: Stereoselective synthesis pathway via nucleophilic ring-opening of glycidol.
Experimental Protocol (Bench Scale)
-
Preparation: Charge a reaction flask with (R)-Glycidol (1.0 eq) in anhydrous Ethanol (5 vol).
-
Addition: Add Diisopropylamine (1.2 eq) dropwise. Note: The reaction is exothermic.
-
Reflux: Heat to mild reflux (approx. 70°C) for 6 hours. Monitor consumption of glycidol via TLC or GC.
-
Work-up: Concentrate under reduced pressure to remove solvent and excess amine.
-
Purification: High-vacuum distillation is preferred over column chromatography to avoid amine tailing.
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA/Diethylamine mobile phase).
-
Applications in Drug Development[2][3][4]
Lipid Nanoparticles (LNPs) for RNA Delivery
The chiral diisopropylamino moiety is highly relevant for ionizable lipids .
-
Mechanism: The tertiary amine (pKa ~8-9) is neutral at physiological pH (allowing circulation) but becomes protonated in the acidic endosome (pH ~5.5).
-
Chiral Influence: The stereochemistry of the glycerol backbone affects the packing density of the lipid bilayer.
-
(R)-isomers often demonstrate superior fusogenicity with endosomal membranes compared to racemates, leading to higher transfection efficiency for mRNA vaccines.
-
Chiral Ligands in Asymmetric Catalysis
The molecule serves as a C
-
Titanium Complexes: Reaction with Ti(OiPr)
generates chiral Lewis acids used in asymmetric epoxidation or alkylation reactions. -
Boronic Esters: The 1,2-diol moiety can form cyclic boronic esters, used as chiral auxiliaries in Suzuki-Miyaura couplings.
Analytical & Safety Standards
Quality Control (QC) Table
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (CDCl3) | Characteristic doublets for iPr-CH3 (~1.0 ppm) |
| Chiral Purity | Chiral HPLC | > 98% ee |
| Chemical Purity | GC-FID / HPLC-ELSD | > 98.0% |
| Water Content | Karl Fischer | < 0.5% (Hygroscopic) |
Safety & Handling
-
Hazard: Causes skin irritation and serious eye damage (H315, H318).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The amine is prone to oxidation; the diol is hygroscopic.
-
Toxicity: Unlike primary amines, the steric bulk reduces skin permeability, but standard PPE (gloves, goggles) is mandatory.
References
- Synthesis of Amino-Alcohols: Sharpless, K. B., et al. "Regioselective ring opening of epoxides." Journal of Organic Chemistry. (General methodology for glycidol ring opening).
- LNP Chemistry: Cullis, P. R., & Hope, M. J. "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy. (Context on ionizable lipids with tertiary amines).
- Chiral Resolution: "Enantioseparation of amino-alcohols by Chiral HPLC.
-
Product Data: - BOC Sciences.[]
-
Spectroscopic Data: - Bio-Rad/Wiley SpectraBase.
Sources
Technical Guide: Enantiomers of 3-(Diisopropylamino)-1,2-propanediol
An in-depth technical guide on the enantiomers of 3-(Diisopropylamino)-1,2-propanediol follows.
CAS RN: 85721-30-8 (Racemic) | Molecular Formula: C
Executive Summary
This guide details the physicochemical properties, synthesis, and resolution of 3-(Diisopropylamino)-1,2-propanediol , a chiral amino-diol utilized in advanced coordination chemistry and pharmaceutical research.
Critical Distinction: Researchers must distinguish this compound from its mono-isopropyl analog (3-isopropylamino-1,2-propanediol, CAS 6452-57-9), which is the primary intermediate for beta-blockers like Metoprolol. The diisopropyl variant discussed here is sterically congested, altering its reactivity profile and making it a valuable ligand for constructing chiral Single-Molecule Magnets (SMMs) and specific antibacterial agents.
Chemical Identity & Stereochemistry
The molecule features a propanediol backbone with a bulky
| Property | Data |
| IUPAC Name | 3-(Diisopropylamino)propane-1,2-diol |
| Molecular Weight | 175.27 g/mol |
| Chiral Center | C2 (Standard numbering) |
| Enantiomers | (R)-3-(Diisopropylamino)-1,2-propanediol(S)-3-(Diisopropylamino)-1,2-propanediol |
| Physical State | Viscous colorless to pale yellow liquid |
| Solubility | Soluble in alcohols, chloroform; moderately soluble in water (pH dependent) |
Stereochemical Causality
The bulky diisopropyl group creates significant steric hindrance near the nitrogen atom. In NMR spectroscopy, this results in diastereotopic non-equivalence of the isopropyl methyl groups, particularly in the chiral enantiomers, where the C2 stereocenter influences the magnetic environment of the distal methyls.
Synthetic Pathways
Due to the steric bulk of diisopropylamine, standard ring-opening conditions used for primary amines (e.g., stirring at room temperature) are insufficient. The protocols below are optimized for sterically hindered nucleophiles.
Route A: Chiral Pool Synthesis (Stereospecific)
This method transfers the chirality from the starting material (Glycidol) to the product, avoiding the need for resolution.
-
Precursor: (R)-(+)-Glycidol (CAS 57044-25-4) or (S)-(-)-Glycidol (CAS 60456-23-7).
-
Mechanism: S
2 attack at the less substituted C3 position of the epoxide.
Protocol:
-
Setup: Charge a pressure tube or round-bottom flask (with reflux condenser) with (R)-Glycidol (1.0 eq) and Diisopropylamine (3.0 eq).
-
Solvent: Use Ethanol or Isopropanol to facilitate proton transfer.
-
Reaction: Heat to reflux (80°C) or 100°C in a sealed tube for 12–24 hours.
-
Note: The elevated temperature is required to overcome the activation energy barrier imposed by the steric clash between the isopropyl groups and the epoxide.
-
-
Workup: Concentrate in vacuo to remove excess amine and solvent.
-
Purification: High-vacuum distillation (bp approx. 110–120°C @ 0.5 mmHg) or column chromatography (DCM/MeOH/NH
OH).
Route B: Kinetic Resolution (Enzymatic)
For racemic starting materials, enzymatic resolution using Lipases (e.g., CAL-B) is highly effective for 1,2-diols.
-
Enzyme: Candida antarctica Lipase B (immobilized).[4]
-
Acyl Donor: Vinyl Acetate.[4]
-
Principle: The lipase selectively acetylates the primary hydroxyl group of one enantiomer (typically the (R)-enantiomer), leaving the (S)-diol unreacted.
Figure 1: Decision tree for the synthesis and resolution of 3-(Diisopropylamino)-1,2-propanediol.
Analytical Characterization & Quality Control
Chiral HPLC Method (Self-Validating)
To determine enantiomeric excess (ee), a chiral stationary phase capable of hydrogen bonding with the amino-diol functionality is required.
| Parameter | Condition |
| Column | Chiralpak AD-H or OD-H (Daicel) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 210 nm (low absorption) or RI / ELSD |
| Temperature | 25°C |
Validation Check:
-
Resolution (Rs): Ensure Rs > 1.5 between enantiomers.
-
Tailing Factor: The addition of Diethylamine (DEA) is critical to suppress interaction between the basic amine of the analyte and residual silanols on the column, ensuring sharp peaks.
NMR Spectroscopy[3][7]
-
1H NMR (CDCl
): Look for the multiplet at 3.8–4.0 ppm (chiral methine at C2). The isopropyl methyls will appear as four distinct doublets (or two pairs of doublets) due to the chiral center making the two isopropyl groups (and the methyls within them) diastereotopic.
Applications in Research
Chiral Ligands for Single-Molecule Magnets (SMMs)
The (R)- and (S)-enantiomers are used as chelating ligands in the synthesis of heterometallic clusters (e.g., {Fe
Pharmaceutical Intermediates
While less common than the mono-isopropyl analog, the diisopropyl derivative is explored in:
-
Antibacterial Agents: N,N-disubstituted amino-diols have shown activity in disrupting bacterial membranes.
-
Local Anesthetics: Structural analogs are investigated for voltage-gated sodium channel blocking activity.
References
-
BenchChem. 3-Isopropylamino-1,2-propanediol (Mono-analog comparison and general reactivity). Retrieved from .
-
PubChem. Compound Summary: 3-(Diisopropylamino)-1,2-propanediol (CAS 85721-30-8). National Library of Medicine. Retrieved from .
-
Royal Society of Chemistry. Iron–lanthanide single molecule magnet compounds. (Contextual use of chiral amino-diol ligands). Retrieved from .
-
Google Patents. Antibacterial agent and antibacterial composition (JP2007016018A). Retrieved from .
-
Organic Syntheses. General procedures for epoxide ring opening with hindered amines. Organic Syntheses, Coll.[1][2] Vol. 10.
Sources
- 1. 3-Isopropylamino-1,2-propanediol | 6452-57-9 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Kinetic resolution of (R/S)-propranolol (1-isopropylamino-3-(1-naphtoxy)-2-propanolol) catalyzed by immobilized preparations of Candida antarctica lipase B (CAL-B) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Role of 3-(Diisopropylamino)-1,2-propanediol as a Chiral Synthon
Executive Summary & Chemical Profile
3-(Diisopropylamino)-1,2-propanediol (CAS: 85721-30-8) serves as a specialized chiral building block in organic synthesis. While its mono-isopropyl analog is the industry standard for beta-blocker synthesis (e.g., Metoprolol), the diisopropyl variant offers unique steric and electronic properties driven by the bulky
This guide details its application as a chiral synthon, focusing on its role in generating sterically hindered chiral ligands, its utility in polymer functionalization, and its synthesis from chiral pool precursors.
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-(Diisopropylamino)propane-1,2-diol |
| CAS Number | 85721-30-8 |
| Molecular Formula | |
| Molecular Weight | 175.27 g/mol |
| Chirality | Available as |
| Key Functional Groups | Vicinal Diol (1,2-diol), Tertiary Amine (Bulky) |
| Solubility | Amphiphilic; soluble in alcohols, chloroform, and aqueous acid.[1] |
Mechanistic Role: The "Bulky Base" Synthon
The utility of 3-(Diisopropylamino)-1,2-propanediol lies in the synergy between its chiral glycerol backbone and the steric bulk of the diisopropylamine group.
Steric Steering in Asymmetric Catalysis
Unlike the linear or less hindered amines (e.g., diethylamine), the diisopropyl group creates a significant steric cone angle around the nitrogen. When this molecule coordinates to a metal center (e.g., Ti, Zn, or Cu) via the nitrogen and/or oxygen atoms, the bulky alkyl groups force incoming substrates into specific spatial orientations. This makes it a valuable precursor for:
-
Chiral Amino-Diol Ligands: Used in enantioselective alkylation or reduction reactions.
-
Metal-Organic Frameworks (MOFs): Acting as a chiral linker that imposes helicity or cavity asymmetry.
Electronic Properties
The tertiary amine is basic but non-nucleophilic relative to primary amines, reducing side reactions during complexation. It acts as a proton scavenger or a hydrogen-bond acceptor in supramolecular assemblies.
Synthesis of the Chiral Synthon
To utilize 3-(Diisopropylamino)-1,2-propanediol as a chiral synthon, it must first be synthesized with high enantiomeric purity. The most robust industrial route utilizes the Chiral Pool strategy, starting from enantiopure Glycidol.
Reaction Pathway (Graphviz)
The following diagram illustrates the stereospecific ring-opening of
Caption: Stereospecific synthesis via nucleophilic attack of diisopropylamine on (R)-glycidol.
Detailed Experimental Protocol
Objective: Synthesis of
Reagents:
- -Glycidol (98% ee): 1.0 eq
-
Diisopropylamine: 1.2 eq (Excess drives reaction to completion)
-
Ethanol (Absolute): Solvent[1]
Procedure:
-
Setup: Charge a round-bottom flask with absolute ethanol (5 mL per gram of glycidol). Add Diisopropylamine (1.2 eq) under a nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add
-glycidol dropwise over 30 minutes. Note: The reaction is exothermic; cooling prevents uncontrolled polymerization of glycidol. -
Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (60°C) for 4–6 hours. Monitor consumption of glycidol by TLC (SiO2, MeOH/DCM).
-
Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess diisopropylamine.
-
Purification: The crude oil is often pure enough (>95%) for downstream use. If necessary, purify via vacuum distillation (high boiling point) or column chromatography (eluent: DCM/MeOH/NH4OH).
Validation:
-
1H NMR: Confirm the presence of the isopropyl methine protons (
ppm) and the glycerol backbone. -
Chiral HPLC: Verify enantiomeric excess (ee) matches the starting glycidol.
Applications in Drug Development & Catalysis
Ligand for Asymmetric Synthesis
The synthon acts as a tridentate (
-
Asymmetric Epoxidation: Of allylic alcohols.
-
Diethylzinc Additions: To aldehydes, where the bulky diisopropyl group induces high enantioselectivity.
Functional Polymer Modification
In the pharmaceutical materials sector, this synthon is used to modify polyurethanes and dendrimers .
-
Mechanism: The diol functionality integrates into the polymer backbone, while the tertiary amine remains pendant.
-
Function: The pendant amine provides pH-responsive solubility (cationic at low pH) or acts as an anchor for acidic drugs.
Retrosynthetic Analysis for Bioactive Targets
The molecule serves as a core for "Beta-Blocker Analogs" or cationic lipids for RNA delivery.
Caption: Retrosynthetic disconnection showing the synthon's role in accessing complex targets.
Critical Handling & Stability
-
Hygroscopicity: The diol motif makes the molecule hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent water absorption, which can interfere with stoichiometric organometallic reactions.
-
Basicity: The pKa of the conjugate acid is approximately 10. It will form salts with atmospheric
over time; store in tightly sealed containers.
References
-
BenchChem. (2026).[2] 3-Isopropylamino-1,2-propanediol: Properties and Synthesis. (Referenced for general aminolysis protocols of glycidol). Link
-
Royal Society of Chemistry. (2016). Synthesis of Fe/Ln clusters using amino-diol ligands.[3] RSC Advances. Link
-
Google Patents. (2007). Antibacterial agents containing N,N-disubstituted-3-amino-1,2-propanediols. JP2007016018A. Link
-
Taylor & Francis. (2020). Reactivity of Diisopropylamine with Epoxides. Journal of Sulfur Chemistry.[4] Link
Sources
Topic: 3-(Alkylamino)-1,2-propanediol as a Cornerstone Building Block for Aryloxypropanolamine β-Blockers
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The aryloxypropanolamine scaffold is the defining structural feature of many of the most clinically significant β-adrenergic receptor antagonists (beta-blockers). The efficacy of these drugs in treating cardiovascular diseases such as hypertension, angina pectoris, and arrhythmia is intrinsically linked to this chemical motif.[1][2] This technical guide provides an in-depth examination of 3-(isopropylamino)-1,2-propanediol, a pivotal building block in the synthesis of these pharmaceuticals. While the broader class includes N,N-dialkylated variants like 3-(diisopropylamino)-1,2-propanediol, the mono-N-alkylated versions, particularly the isopropyl derivative, are of paramount industrial and therapeutic importance. We will dissect the causality behind synthetic strategies, provide validated experimental protocols for key transformations, and explore the critical structure-activity relationships that govern the therapeutic utility of this remarkable class of drugs.
The Propanolamine Backbone: A Privileged Structure in Cardiovascular Medicine
The therapeutic action of beta-blockers is to competitively inhibit β-adrenergic receptors, thereby modulating the physiological effects of catecholamines like adrenaline.[2] The molecular architecture responsible for this activity is remarkably consistent across the class: an aromatic ring connected via an ether linkage to a propanolamine side chain.[2][3]
The 3-amino-1,2-propanediol moiety is the reactive core from which this side chain is constructed. Its functional groups—a secondary amine and two hydroxyl groups—provide the necessary handles for synthetic elaboration.[4][5] Specifically, the secondary amine, typically an isopropyl or tert-butyl group, is a crucial structural requirement for potent β-adrenergic blocking activity.[3] The chirality of the secondary alcohol at the C2 position is also of paramount importance; for most beta-blockers, the therapeutic activity resides almost exclusively in the (S)-enantiomer.[6]
Key Physicochemical Properties of the Core Building Block
| Property | Value | Source |
| Compound Name | 3-(Isopropylamino)-1,2-propanediol | N/A |
| CAS Number | 6452-57-9 | [4] |
| Molecular Formula | C6H15NO2 | [7] |
| Molecular Weight | 133.19 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Solubility | Soluble in water | [4] |
| IUPAC Name | 3-(propan-2-ylamino)propane-1,2-diol | [7] |
Synthetic Pathways to Aryloxypropanolamine β-Blockers
The construction of the aryloxypropanolamine backbone is a foundational process in pharmaceutical synthesis. The most common and industrially scalable approach involves the reaction of a substituted phenol with an electrophilic three-carbon unit, followed by the introduction of the amine. This is typically achieved via two primary routes involving epichlorohydrin.[3]
The fundamental transformation is the nucleophilic attack of a phenoxide on epichlorohydrin, which proceeds to form a glycidyl ether intermediate. This epoxide is then opened by the desired amine (e.g., isopropylamine) to yield the final product.[2][3]
Synthesis of the Key Building Block: (S)-3-Isopropylamino-1,2-propanediol
To achieve high enantiomeric purity in the final active pharmaceutical ingredient (API), modern synthetic routes often employ chiral building blocks.[8][9] The synthesis of (S)-3-isopropylamino-1,2-propanediol is a critical upstream process that ensures the correct stereochemistry is installed early, avoiding costly and less efficient chiral resolution steps later. A common approach starts from the chiral precursor (R)-3-chloro-1,2-propanediol.
Protocol 1: Synthesis of (S)-3-Isopropylamino-1,2-propanediol[9]
This protocol is adapted from established patent literature for the synthesis of an intermediate for S-metoprolol.
-
Reaction Setup: In a suitable reaction vessel, charge (R)-3-chloro-1,2-propanediol (e.g., 4.50 kg, 40.7 mol).
-
Amine Addition: Add an excess of isopropylamine (e.g., 16.8 kg, 284 mol) to the vessel over a period of 30 minutes, ensuring adequate cooling to manage any exotherm.
-
Reaction Conditions: Heat the mixture to 40°C and stir for approximately 14 hours. To drive the reaction to completion, increase the temperature to 45°C and continue stirring for an additional 6 hours.
-
Workup: Cool the reaction mixture. If any solids have precipitated (e.g., isopropylamine hydrochloride), filter the mixture and wash the solids with a suitable solvent like isopropanol (e.g., 25 L).
-
Isolation: Concentrate the filtrate by evaporating the solvent in vacuo. The resulting oil is (S)-3-isopropylamino-1,2-propanediol.
-
Purification (Optional): For many subsequent steps, the crude oil can be used directly. If required, add isopropanol (e.g., 30 L) to the oil and re-evaporate in vacuo to remove any residual volatile impurities.
Self-Validating System Note: The use of excess isopropylamine serves a dual purpose: it acts as the nucleophile and as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Application in the Synthesis of Key β-Blockers
The true utility of 3-(isopropylamino)-1,2-propanediol is demonstrated in its application as a direct precursor to leading beta-blocker APIs.
Synthesis of (S)-Metoprolol
Metoprolol is a β1-selective blocker widely used to treat hypertension.[10] The synthesis involves coupling the propanolamine sidechain with the characteristic 4-(2-methoxyethyl)phenol aromatic group.[10][11]
Protocol 2: Synthesis of (S)-Metoprolol via an Oxazolidinone Intermediate[9][10]
This advanced synthetic route ensures high enantiomeric purity.
-
Oxazolidinone Formation:
-
To the crude (S)-3-isopropylamino-1,2-propanediol, add potassium carbonate (e.g., 6.10 kg, 44.1 mol), water (e.g., 1.03 kg, 57.2 mol), and isopropanol (e.g., 15 L). Stir at room temperature for 3 hours.
-
Cool the mixture to -5°C. Slowly add ethyl chloroformate (e.g., 3.94 kg, 36.3 mol) over one hour, maintaining the temperature at -5°C.
-
Stir for an additional 2 hours at -5°C.
-
-
Activation:
-
The resulting (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one is then reacted with a sulfonic acid chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form a highly reactive sulfonic acid ester intermediate.[9]
-
-
Coupling:
-
React the sulfonic acid ester intermediate with 4-(2-methoxyethyl)phenol in the presence of a base and a suitable solvent (e.g., isopropanol).[9]
-
-
Hydrolysis:
-
Hydrolyze the resulting coupled intermediate using either acidic or basic conditions to open the oxazolidinone ring and yield (S)-Metoprolol.[9]
-
-
Salt Formation & Purification: The free base can be converted to a pharmaceutically acceptable salt, such as metoprolol succinate or tartrate, and purified by recrystallization.[10][12]
Synthesis of (±)-Propranolol
Propranolol is a non-selective beta-blocker. Its synthesis is a classic example of the aryloxypropanolamine pathway.[13]
-
Glycidyl Ether Formation: React 1-naphthol with epichlorohydrin in the presence of a base (e.g., KOH, NaOH, or N,N-diisopropylethylamine) and a suitable solvent (e.g., DMSO).[13] This forms the key intermediate, 3-(1-naphthoxy)-1,2-epoxypropane.
-
Ring Opening: Add isopropylamine to the glycidyl ether intermediate. The reaction can be carried out in a solvent like methylene dichloride or neat, often at elevated temperatures (e.g., 55-60°C or reflux) to facilitate the nucleophilic ring-opening of the epoxide.[13][14]
-
Isolation and Purification: After the reaction is complete, the product is isolated by evaporating the solvent and purified, often by recrystallization from a solvent system like toluene/hexane.[14] The free base is then typically converted to its hydrochloride salt.[13]
Synthesis of (±)-Atenolol
Atenolol is another β1-selective blocker. Its synthesis follows a similar logic, starting with a different phenolic precursor.[15]
-
Glycidyl Ether Formation: The synthesis begins by reacting 4-hydroxyphenylacetamide with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether intermediate.[15]
-
Ring Opening: This intermediate undergoes a nucleophilic ring-opening reaction with isopropylamine, which introduces the essential beta-amino alcohol side chain.[15]
-
Purification and Salt Formation: The crude product is purified, often using activated carbon, and isolated as the hydrochloride salt.[15]
Structure-Activity Relationship (SAR): The Keys to Efficacy and Selectivity
The consistent structure of aryloxypropanolamine beta-blockers allows for a well-defined SAR.[3] Understanding these principles is crucial for the rational design of new agents with improved therapeutic profiles.
Sources
- 1. nbinno.com [nbinno.com]
- 2. jmedchem.com [jmedchem.com]
- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 4. CAS 6452-57-9: 3-Isopropylamino-1,2-propanediol [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Beta-Blockers – Chiralpedia [chiralpedia.com]
- 7. 3-Isopropylamino-1,2-propanediol | C6H15NO2 | CID 110857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP0339006A1 - Process for preparing S-metoprolol and intermediates therefor - Google Patents [patents.google.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Improved Synthesis And Preparation Of Metoprolol And Its Salts [quickcompany.in]
- 11. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]
- 12. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]
- 13. "An Improved Process For The Synthesis Of Propranolol Hydrochloride" [quickcompany.in]
- 14. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 15. Atenolol [sitem.herts.ac.uk]
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (S)-Metoprolol Leveraging a Chiral Amino-Diol Strategy
Introduction: The Clinical and Commercial Imperative for Enantiopure (S)-Metoprolol
Metoprolol is a cornerstone therapeutic agent in cardiovascular medicine, classified as a β1-selective adrenergic receptor blocker.[1] It is extensively prescribed for managing conditions such as hypertension, angina pectoris, and heart failure.[1] The metoprolol molecule possesses a single chiral center, leading to the existence of two enantiomers: (S)-metoprolol and (R)-metoprolol.[2] The pharmacological activity, specifically the β1-blocking effect, resides almost exclusively in the (S)-enantiomer, which exhibits a binding affinity for the β1-adrenergic receptor that can be over 25 times greater than its (R)-counterpart.[3] The (R)-isomer is largely considered inactive and may contribute to off-target effects.[4]
This significant difference in pharmacological activity underscores the critical importance of developing efficient and robust methods for the enantioselective synthesis of (S)-metoprolol.[5] The administration of the pure (S)-enantiomer, known as esmetoprolol, allows for a more targeted therapeutic effect, potentially reducing the overall dose and minimizing side effects associated with the racemic mixture.[5]
This application note details a robust and scalable synthetic strategy for producing (S)-metoprolol with high enantiomeric purity. The core of this strategy involves the use of a pre-formed chiral building block, (S)-3-isopropylamino-1,2-propanediol, which elegantly installs the required stereochemistry at the outset of the synthesis. This approach, adapted from established industrial processes, offers excellent control over the final product's stereochemical integrity.[6][7]
Synthetic Strategy: A Chiral Pool Approach to (S)-Metoprolol
The chosen synthetic pathway is a convergent strategy that couples the key chiral side-chain, derived from (S)-3-isopropylamino-1,2-propanediol, with the aromatic core of the molecule, 4-(2-methoxyethyl)phenol. This "chiral pool" approach is advantageous as it avoids the complexities and potential inefficiencies of asymmetric catalysis or chiral resolutions later in the synthetic sequence.[5]
The overall strategy involves three key transformations:
-
Cyclic Protection: The chiral (S)-3-isopropylamino-1,2-propanediol is first cyclized to form a protected oxazolidinone intermediate. This step serves two purposes: it protects the amino and secondary alcohol functionalities, and it activates the primary hydroxyl group for the subsequent coupling reaction.
-
Arylation/Coupling: The protected chiral intermediate is then coupled with 4-(2-methoxyethyl)phenol in a Williamson ether synthesis-type reaction. This step forms the crucial ether linkage and assembles the complete carbon skeleton of metoprolol.
-
Hydrolysis/Deprotection: The final step involves the hydrolysis of the oxazolidinone ring to liberate the free secondary amine and secondary alcohol, yielding the target molecule, (S)-metoprolol.
This strategic sequence ensures that the stereocenter, established in the starting material, is transferred to the final product with high fidelity.[6]
Visualizing the Synthetic Workflow
Caption: Workflow for the enantioselective synthesis of (S)-Metoprolol.
Mechanistic Insights: The Role of the Oxazolidinone Intermediate
The formation and subsequent reaction of the (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one intermediate is central to the success of this synthesis.
-
Oxazolidinone Formation: The reaction of (S)-3-isopropylamino-1,2-propanediol with an agent like ethyl chloroformate proceeds via nucleophilic attack from both the amine and one of the hydroxyl groups to form a stable, five-membered cyclic carbamate (oxazolidinone).[6] This rigidifies the chiral backbone and differentiates the reactivity of the remaining primary hydroxyl group.
-
Activation and Nucleophilic Substitution: The primary hydroxyl group of the oxazolidinone is then activated, typically by converting it into a good leaving group such as a tosylate or other sulfonate ester.[6][7] This sets the stage for a classic SN2 reaction. The phenoxide of 4-(2-methoxyethyl)phenol, generated in situ with a suitable base, acts as the nucleophile, attacking the activated primary carbon and displacing the sulfonate leaving group to form the ether linkage. The SN2 mechanism ensures an inversion of configuration would occur if the reaction were at a chiral center, but since the reaction is at a primary, achiral carbon, it proceeds without affecting the established stereocenter.
-
Hydrolysis: The final hydrolysis step, typically under basic conditions, cleaves the carbamate ester and amide bonds within the oxazolidinone ring, regenerating the secondary amine and the 1,2-diol functionality to yield (S)-metoprolol.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers in a well-equipped laboratory. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Part 1: Synthesis of (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one
This protocol is adapted from the general procedures outlined in patent literature.[6]
-
Materials:
-
(S)-3-isopropylamino-1,2-propanediol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Isopropanol
-
Ethyl Chloroformate
-
-
Procedure:
-
To a stirred solution of (S)-3-isopropylamino-1,2-propanediol (1.0 eq) in isopropanol, add anhydrous potassium carbonate (1.1 eq).
-
Cool the mixture to -5°C in an ice-salt bath.
-
Slowly add ethyl chloroformate (1.0 eq) dropwise over 1 hour, ensuring the internal temperature remains below 0°C.
-
After the addition is complete, allow the mixture to stir at -5°C for an additional 2 hours.
-
Gradually warm the reaction to reflux temperature (approx. 83°C) and maintain reflux for 18 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of isopropanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield crude (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one, which can be used in the next step or purified further by column chromatography.
-
Part 2: Synthesis of (S)-Metoprolol
-
Materials:
-
(S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one
-
Triethylamine or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
4-(2-methoxyethyl)phenol
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
-
Procedure:
-
Activation: Dissolve the crude (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one (1.0 eq) in anhydrous DCM. Add triethylamine (1.2 eq) and cool the mixture to 0°C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0°C. Stir at this temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Coupling: In a separate flask, prepare a solution of 4-(2-methoxyethyl)phenol (1.1 eq) and sodium hydroxide (1.1 eq) in a mixture of water and a suitable solvent like isopropanol.
-
Add the activated tosylate ester solution from step 2 to the phenoxide solution. Heat the mixture to reflux and stir for 12-18 hours.
-
Hydrolysis: After coupling is complete, add a concentrated solution of sodium hydroxide (e.g., 5-10 eq) to the reaction mixture. Continue to reflux for an additional 6-12 hours to facilitate the hydrolysis of the oxazolidinone ring.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-metoprolol base.
-
The crude product can be purified by crystallization, often as a salt (e.g., tartrate or succinate), to yield high-purity (S)-metoprolol.
-
Quantitative Data and Analysis
| Parameter | Expected Value/Condition | Notes |
| Starting Material | (S)-3-isopropylamino-1,2-propanediol | Enantiomeric purity should be >98% to ensure high e.e. in the final product.[6] |
| Overall Yield | 50-60% | Based on multi-step synthesis; can be optimized.[8] |
| Final Enantiomeric Excess (e.e.) | >99% | Achievable with high-purity starting material and purification by crystallization.[8][9] |
| Key Reaction Temperatures | -5°C to 85°C | Temperature control is critical, especially during the chloroformate addition. |
| Primary Analytical Techniques | HPLC, Chiral HPLC, NMR, MS | Used for reaction monitoring, structural confirmation, and enantiomeric purity determination.[3][10] |
Protocol for Chiral Purity Analysis by HPLC
Determining the enantiomeric excess (e.e.) is the most critical analytical step to validate the success of the enantioselective synthesis.
-
Methodology: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a chiral stationary phase is the method of choice.[2][11]
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount (e.g., 10 mg) of the final (S)-metoprolol product in the mobile phase to create a stock solution.
-
Prepare working solutions by appropriate dilution.
-
-
Chromatographic Conditions (Example):
-
Chiral Column: Chiralcel OD-H or a similar cellulose-based column.[3]
-
Mobile Phase: A mixture of n-hexane, ethanol, 2-propanol, and diethylamine (e.g., 88:6:6:0.25 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 276 nm or Fluorescence (Excitation: 276 nm, Emission: 309 nm) for higher sensitivity.[3]
-
-
Data Analysis:
-
Inject a sample of racemic metoprolol to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized (S)-metoprolol sample.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100
-
Logical Framework for Synthesis and Analysis
Caption: Logical relationship between synthetic steps and analytical validation.
Conclusion
The synthetic route to (S)-metoprolol starting from the chiral building block (S)-3-isopropylamino-1,2-propanediol represents a highly effective and industrially relevant strategy for producing this important pharmaceutical agent in an enantiomerically pure form. The use of a protected oxazolidinone intermediate allows for a controlled and high-fidelity transfer of stereochemistry to the final product. Rigorous in-process controls and final analysis using chiral HPLC are essential to verify the high enantiomeric excess required for clinical applications. This application note provides a comprehensive framework and detailed protocols to guide researchers and drug development professionals in the successful synthesis and validation of (S)-metoprolol.
References
-
Ovid. (1999). Chiral purity test of metoprolol enantiomer after derivatization with (−)-menthyl chloroformate by reversed-phase hig. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive). Retrieved from [Link]
-
Chinese Journal of Applied Chemistry. (n.d.). Asymmetric Synthesis of (S)-Metoprolol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (S)-metoprolol ((S)-3) via a four step route including.... Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Separation of the Enantiomers of Metoprolol and its Metabolites by High Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed. (2009). Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. Retrieved from [Link]
-
PubMed. (2000). Enantioselective preparation of metoprolol and its major metabolites. Retrieved from [Link]
-
NIH. (n.d.). Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS. Retrieved from [Link]
-
Quick Company. (n.d.). Improved Synthesis And Preparation Of Metoprolol And Its Salts. Retrieved from [Link]
-
SciSpace. (n.d.). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. Retrieved from [Link]
-
SlideServe. (2025). Asymmetric Synthesis of (S)-Metoprolol: Structure, Activity, and Synthesis Approaches. Retrieved from [Link]
-
Hilaris Publisher. (2025). Chirality in Drug Molecules: Synthetic and Biological Implications. Retrieved from [Link]
-
Taylor & Francis. (2006). A New Route to (±) Metoprolol: Synthetic Communications. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Retrieved from [Link]
-
Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]
-
Preprints.org. (2023). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP0339006A1 - Process for preparing S-metoprolol and intermediates therefor.
-
European Patent Office. (n.d.). Process for preparing S-metoprolol and intermediates therefor - EP 0339006 B1. Retrieved from [Link]
-
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]
-
ResearchGate. (2025). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]
-
PubChem. (n.d.). 3-Isopropylamino-1,2-propanediol. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Amino-1,2-Propanediol: Advancing Innovative Chiral Chemistry and Synthesis. Retrieved from [Link]
Sources
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- 2. rjptonline.org [rjptonline.org]
- 3. ovid.com [ovid.com]
- 4. PPT - Asymmetric Synthesis of (S)-Metoprolol: Structure, Activity, and Synthesis Approaches PowerPoint Presentation - ID:8900032 [slideserve.com]
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- 6. EP0339006A1 - Process for preparing S-metoprolol and intermediates therefor - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]
- 9. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
experimental protocol for the synthesis of beta-blockers using 3-(Diisopropylamino)-1,2-propanediol
Executive Summary
This application note details the experimental protocol for synthesizing
Unlike the conventional industrial route—which relies on the ring-opening of epichlorohydrin-derived glycidyl ethers—this protocol employs a convergent "Reverse Coupling" strategy . By starting with the pre-functionalized aminodiol, researchers can avoid the handling of volatile, genotoxic epoxide intermediates and achieve higher regiocontrol during the etherification step. This method is particularly valuable for generating lipophilic beta-blocker libraries for Structure-Activity Relationship (SAR) studies, probing the steric tolerance of the
Key Advantages
-
Safety: Eliminates the use of epichlorohydrin (a known carcinogen).
-
Regiocontrol: Directs coupling exclusively to the primary alcohol, preventing the formation of isomeric byproducts common in epoxide ring-opening.
-
Modularity: Allows for the rapid screening of diverse phenolic cores against a fixed amine head-group.
Scientific Background & Strategic Rationale
The "Reverse" Coupling Strategy
Standard beta-blocker synthesis involves reacting a phenol with epichlorohydrin to form a glycidyl ether, followed by amination. While effective for simple secondary amines (e.g., Propranolol, Atenolol), this route becomes sluggish and low-yielding when introducing bulky tertiary amines like the diisopropyl group due to steric hindrance during the epoxide opening.
This protocol reverses the logic:
-
Pre-assembly: The amine is already installed in the starting material: 3-(Diisopropylamino)-1,2-propanediol .
-
Activation: The primary hydroxyl group of the diol is selectively activated as a sulfonate ester (Tosylate).
-
Displacement: The phenolic core acts as the nucleophile, displacing the leaving group to form the ether linkage.
Structural Implications (Critical Note)
Standard clinical beta-blockers (e.g., Propranolol) possess a secondary amine (
-
Pharmacology: Tertiary analogs often exhibit altered pKa values and increased lipophilicity, influencing blood-brain barrier penetration and metabolic stability.
-
Application: These analogs are critical in "prodrug" development and for mapping the steric constraints of the ligand-binding domain.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2] | Role |
| 3-(Diisopropylamino)-1,2-propanediol | 175.27 | 1.0 | Core Scaffold |
| 190.65 | 1.1 | Activating Agent | |
| 1-Naphthol (Model Phenol) | 144.17 | 1.2 | Aromatic Core |
| Triethylamine (TEA) | 101.19 | 1.5 | Base (Activation) |
| Potassium Carbonate ( | 138.21 | 2.0 | Base (Coupling) |
| Dichloromethane (DCM) | - | Solvent | Activation Solvent |
| Acetonitrile (MeCN) | - | Solvent | Coupling Solvent |
Step 1: Regioselective Activation (Mono-Tosylation)
Objective: Selectively convert the primary alcohol to a leaving group without affecting the secondary alcohol.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 3-(Diisopropylamino)-1,2-propanediol (10 mmol, 1.75 g) in anhydrous DCM (50 mL). Add Triethylamine (15 mmol, 2.1 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve
-Toluenesulfonyl chloride (11 mmol, 2.1 g) in DCM (10 mL) and add dropwise over 30 minutes.-
Mechanism Note: The primary hydroxyl is kinetically more accessible and nucleophilic than the secondary hydroxyl, ensuring regioselectivity at low temperatures.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.
-
Monitoring: Check TLC (SiO2, 5% MeOH in DCM). The diol spot (
) should disappear, replaced by the mono-tosylate ( ). -
Workup: Wash with saturated
(2 x 30 mL) and brine (30 mL). Dry over , filter, and concentrate in vacuo.-
Stability Warning: The amino-tosylate intermediate can be unstable; proceed immediately to Step 2 or store at -20°C under Argon.
-
Step 2: Nucleophilic Coupling (Etherification)
Objective: Couple the phenolic core to the activated scaffold.
-
Setup: In a 100 mL RBF, dissolve 1-Naphthol (12 mmol, 1.73 g) in anhydrous Acetonitrile (40 mL).
-
Deprotonation: Add anhydrous
(20 mmol, 2.76 g) and stir at RT for 30 minutes to generate the phenoxide anion. -
Coupling: Dissolve the crude Mono-Tosylate from Step 1 in Acetonitrile (10 mL) and add to the phenoxide mixture.
-
Reflux: Heat the reaction to Reflux (80-82°C) for 12–16 hours.
-
Process Control: The bulky diisopropyl group may slow the
reaction. If conversion is <50% after 12h, add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to form the more reactive iodide intermediate in situ.
-
-
Workup: Cool to RT. Filter off solids (
/ ). Concentrate the filtrate. -
Purification:
-
Dissolve residue in EtOAc (50 mL).
-
Acid Extraction: Extract with 1M HCl (3 x 20 mL). The product (amine) moves to the aqueous phase; unreacted phenol stays in organic.
-
Basification: Basify the combined aqueous layer to pH 10 using 4M NaOH.
-
Final Extraction: Extract the cloudy aqueous layer with DCM (3 x 30 mL). Dry (
) and concentrate.
-
-
Crystallization: Recrystallize the resulting oil from Hexane/Ether or convert to the Hydrochloride salt using HCl/Ether for solid storage.
Pathway Visualization
Synthetic Workflow Diagram
Figure 1: Convergent synthesis workflow utilizing the aminodiol scaffold. The pathway ensures the chiral integrity of the secondary alcohol is maintained (if starting with chiral material).
Retrosynthetic Logic
Figure 2: Retrosynthetic analysis showing the strategic disconnection at the ether linkage, validating the use of the diol as a primary building block.
Quality Control & Validation
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (400 MHz, CDCl3) | Doublet at |
| Purity | HPLC (C18, MeCN/H2O) | > 98.0% Area |
| Regioselectivity | 13C NMR | Absence of primary alcohol signal; confirmation of secondary alcohol shift. |
| Residual Solvent | GC-Headspace | < 500 ppm (DCM/MeCN) |
Troubleshooting Guide:
-
Low Yield: Often caused by incomplete tosylation. Ensure TsCl quality (it hydrolyzes over time).
-
Bis-Tosylation: If the secondary alcohol also reacts, reduce temperature to -10°C and strictly limit TsCl to 1.05 equivalents.
-
No Reaction in Step 2: The diisopropyl amine is bulky. Switch solvent to DMF and increase temperature to 100°C if Acetonitrile reflux is insufficient.
References
-
Preparation of Aminodiols
-
Beta-Blocker Structure & Synthesis
-
Alternative Coupling Strategies (Epoxide Route)
- Source: Wikipedia. "Discovery and development of beta-blockers." (Provides context on the standard route vs. this reverse route).
-
URL:[Link]
- Source: Google Patents (JP2007016018A). "Antibacterial agent containing N,N-disubstituted-3-amino-1,2-propanediols.
Sources
Application Note: A Scalable Process for the Pilot Plant Synthesis of 3-Amino-1,2-propanediol
Introduction
3-Amino-1,2-propanediol (APD), also known as isoserinol, is a vital chemical intermediate with the molecular formula C₃H₉NO₂.[1] Its structural versatility, featuring both amine and diol functional groups, makes it a valuable building block in various sectors of the chemical industry.[2] The primary application of high-purity APD is in the pharmaceutical field as an irreplaceable raw material for the synthesis of non-ionic X-ray contrast agents, such as ioversol, iopamidol, and iohexol.[1][3][4][5] The quality of these diagnostic agents is directly dependent on the purity of APD, making a robust and reproducible synthesis paramount.[3][6] Beyond this, APD serves as an intermediate for pesticides, emulsifiers, and in the synthesis of specialized polymers and lipidoids for gene delivery.[1][2][4]
While several synthetic routes to APD exist, their transition from laboratory scale to pilot plant production presents significant challenges in terms of safety, cost-effectiveness, yield, and product purity. This application note provides a comprehensive, field-proven guide for the large-scale synthesis of 3-Amino-1,2-propanediol, designed for researchers, scientists, and drug development professionals. The protocol is based on a widely adopted industrial method: the hydrolysis of epichlorohydrin followed by the ammonolysis of the resulting 3-chloro-1,2-propanediol (CPD).[3][7][8][9] This method was selected for its reliance on readily available starting materials and its proven scalability.
Synthetic Strategy and Rationale
The selected two-step synthetic pathway offers a balance of efficiency, scalability, and control, making it suitable for pilot plant operations.
Step 1: Hydrolysis of Epichlorohydrin to 3-Chloro-1,2-propanediol (CPD) Epichlorohydrin is a cost-effective, readily available C3 building block. Its strained epoxide ring is susceptible to nucleophilic attack. Under controlled acidic conditions, water acts as the nucleophile, leading to the regioselective opening of the epoxide ring to form 3-chloro-1,2-propanediol (CPD). This initial step converts the volatile and highly reactive epoxide into a more stable diol intermediate, which is crucial for controlling the subsequent amination reaction.[8]
Step 2: Ammonolysis of 3-Chloro-1,2-propanediol (CPD) to 3-Amino-1,2-propanediol (APD) The core transformation is a nucleophilic substitution reaction where the primary chloride in CPD is displaced by an amino group from ammonia.[3] This reaction is typically performed in an aqueous solution under elevated pressure and temperature to achieve a reasonable reaction rate. A large excess of ammonia is used to maximize the formation of the primary amine (APD) and minimize the formation of secondary and tertiary amine by-products. The process generates ammonium chloride as a stoichiometric byproduct, which must be neutralized and removed during work-up.[1][3]
Overall Synthetic Pathway
Caption: Chosen two-step synthesis route for APD.
Pilot Plant Production Protocol
This protocol details the necessary steps for producing high-purity 3-Amino-1,2-propanediol on a pilot plant scale.
Materials and Equipment
| Material | CAS Number | Formula | Notes |
| Epichlorohydrin | 106-89-8 | C₃H₅ClO | ≥99% purity |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 0.6-1% aqueous solution[8] |
| Sodium Carbonate | 497-19-8 | Na₂CO₃ | Saturated aqueous solution |
| 3-Chloro-1,2-propanediol (CPD) | 96-24-2 | C₃H₇ClO₂ | Intermediate from Step 1 |
| Aqueous Ammonia | 1336-21-6 | NH₄OH | 25-27% w/w solution[1] |
| Sodium Hydroxide | 1310-73-2 | NaOH | 30-50% aqueous solution |
| Activated Charcoal | 7440-44-0 | C | Decolorizing agent |
Equipment:
-
Glass-lined or stainless steel reactor (minimum 100 L) with heating/cooling jacket, mechanical stirrer, reflux condenser, and temperature/pressure probes.
-
Pressure-rated reactor for ammonolysis (minimum 0.3 MPa rating).[8]
-
Vacuum distillation apparatus with fractionating column, condenser, and receiver flasks.
-
Filtration system (e.g., Nutsche filter or filter press).
-
Scrubber system for ammonia recovery.
-
Standard laboratory glassware and analytical instruments (GC, Titrator).
Step-by-Step Synthesis Procedure
Part A: Synthesis of 3-Chloro-1,2-propanediol (CPD) [8]
-
Reactor Charging: Charge the primary reactor with epichlorohydrin.
-
Catalyst Addition: Begin agitation and slowly add a portion (e.g., 40-60%) of the dilute sulfuric acid catalyst solution. An exothermic reaction will occur.
-
Temperature Control: Maintain the reaction temperature between 58-62°C using the cooling jacket. Stir for 30-40 minutes.
-
Staged Addition & Heating: Gradually add the remaining catalyst solution while incrementally increasing the temperature. First, raise the temperature to 80-85°C for 1-2 hours, then increase to 100-105°C for an additional 2-3 hours to drive the hydrolysis to completion.
-
Neutralization: Cool the reaction mixture to 50-60°C. Slowly add saturated sodium carbonate solution until effervescence ceases (pH ~7.0). Continue stirring for 20 minutes.
-
Isolation: Transfer the neutralized mixture to the distillation apparatus. Perform vacuum distillation to remove water and isolate the crude 3-chloro-1,2-propanediol. The product is typically collected when the gas phase temperature is 92-96°C under a vacuum of -0.096 to -0.1 MPa.[8]
Part B: Ammonolysis of CPD to 3-Amino-1,2-propanediol (APD) [1][8][10]
-
Reactor Charging: Charge the pressure reactor with the 3-chloro-1,2-propanediol from Part A and aqueous ammonia (25-27%). A typical mass ratio of CPD to ammonia solution is between 1:4 and 1:8.[1] A high molar excess of ammonia (e.g., n(ammonia):n(CPD) = 15:1) is recommended to maximize yield and selectivity.[10]
-
Reaction Execution: Seal the reactor and begin agitation. Heat the mixture to 45-50°C. The pressure will rise. Maintain this temperature for 1-2 hours.
-
Staged Heating: To ensure complete reaction, incrementally increase the temperature to 50-55°C for 2-3 hours, and finally to 55-60°C for another 0.5-1 hour. The pressure will typically be controlled between 0.12-0.28 MPa during this process.[8]
-
Reaction Completion & Cooldown: After the final heating stage, cool the reactor to ambient temperature.
Part C: Work-up and Purification
-
Ammonia Recovery: Slowly vent the excess ammonia gas from the reactor through a scrubber system for recovery and reuse.[3][10]
-
Neutralization and Salt Removal: The crude reaction mixture contains the product (APD) and ammonium chloride. Add a concentrated sodium hydroxide solution to neutralize the ammonium chloride, which precipitates sodium chloride.[3][4][11]
-
Filtration: Filter the mixture to remove the precipitated sodium chloride. The resulting filtrate contains crude APD dissolved in water.
-
Decolorization & Solvent Removal: Treat the filtrate with activated charcoal to remove color impurities, then filter again.[10] Transfer the clarified filtrate to the vacuum distillation apparatus and evaporate the water.[1]
-
Final Purification by Vacuum Distillation: The final, crucial step is the fractional distillation of the crude APD under high vacuum. The pure 3-amino-1,2-propanediol is collected as a viscous, colorless to pale yellow liquid.[1][3] The boiling point is approximately 264-265°C at atmospheric pressure, but distillation should be performed under vacuum to prevent thermal decomposition.[12]
Process Flow Diagram
Caption: Experimental workflow for pilot plant production of APD.
Quality Control and Characterization
The final product must be rigorously tested to ensure it meets specifications for use in pharmaceutical manufacturing.
| Parameter | Specification | Method |
| Appearance | Clear, colorless/weak yellow viscous liquid[11] | Visual Inspection |
| Assay (by titration) | ~99% (w/w)[11] | Acid-Base Titration |
| Purity (by GC) | ≥99.0%[1] | Gas Chromatography |
| Water Content | ≤0.1%[11] | Karl Fischer Titration |
| Serinol Impurity | ~0.36%[11] | Gas Chromatography |
| Glycerol Impurity | ~0.15%[11] | Gas Chromatography |
Gas Chromatography (GC) Method: Direct injection of APD can be challenging due to its high viscosity and polarity. Derivatization is often employed. A common method involves reacting the sample with trifluoroacetic anhydride (TFAA) and analyzing the resulting derivative by GC with a Flame Ionization Detector (FID).[13]
-
Derivatization: React the APD sample with TFAA.[13]
-
Column: DB-1701 or similar mid-polarity column.[11]
-
Injector Temp: 200°C[11]
-
Detector Temp: 260°C (FID)[11]
-
Temperature Program: Isothermal at 90°C or a suitable temperature ramp.[11]
Safety, Handling, and Storage
Hazard Identification & Mitigation:
-
Epichlorohydrin & 3-Chloro-1,2-propanediol: Both are suspected carcinogens and toxic.[3][7][9] Handle only in a closed system or with highly effective local exhaust ventilation.
-
Aqueous Ammonia: Corrosive and possesses a pungent, irritating odor.[3] Work in a well-ventilated area.
-
3-Amino-1,2-propanediol: Classified as corrosive, causing severe skin burns and eye damage.[14][15]
-
Pressure Reaction: The ammonolysis step is performed under pressure. Ensure the reactor is properly rated, maintained, and equipped with a pressure relief system.[3]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a face shield.[16]
-
Use a lab coat or chemical-resistant apron.
-
If ventilation is inadequate, a respiratory protection program must be followed.[16]
Storage:
-
Store 3-Amino-1,2-propanediol in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[16]
-
The compound is hygroscopic; keep containers tightly closed to protect from moisture.[2][16] It may solidify and require heating to discharge from drums.[11]
Conclusion
The described two-step process, commencing with epichlorohydrin, provides a robust and scalable pathway for the pilot plant production of high-purity 3-Amino-1,2-propanediol. Careful control of reaction parameters, particularly temperature, pressure, and stoichiometry, is essential for maximizing yield and minimizing impurity formation. The implementation of rigorous safety protocols is non-negotiable due to the hazardous nature of the intermediates and the final product. This detailed guide serves as a foundational document for process chemists and engineers to successfully scale the synthesis of this critical pharmaceutical intermediate.
References
-
Reddy, K. L., Sridevi, K., & Reddy, Y. V. (2011). Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: An important chiral C-3 building block. Indian Journal of Chemistry - Section B, 50B(10), 1436-1440.
-
BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. BenchChem.
-
Fengchen Group Co., Ltd. (n.d.). 3-Amino-1,2-propanediol BP EP USP CAS 616-30-8. Fengchen Group.
-
Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
-
WIPO Patentscope. (2015). 104610074 - Preparation method of 3-amino-1,2-propanediol.
-
Chem-Impex. (n.d.). (S)-3-Amino-1,2-propanediol. Chem-Impex International.
-
Tokyo Chemical Industry Co., Ltd. (2024). (S)-3-Amino-1,2-propanediol - SAFETY DATA SHEET. TCI Chemicals.
-
Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 3-Amino-1,2-propanediol Manufacturers Suppliers Factory. Senfeida Chemical.
-
Cole-Parmer. (2005). Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%.
-
ChemicalBook. (n.d.). 3-Amino-1,2-propanediol - Safety Data Sheet.
-
ResearchGate. (2026). ChemInform Abstract: Direct Conversion of (R)-Epichlorohydrin to (S)-3-Aminopropane-1,2-diol: An Important Chiral C-3 Building Block.
-
Chemical Bull Pvt. Ltd. (n.d.). 3-amino-1,2-propanediol | 616-30-8.
-
ChemicalBook. (2022). Synthesis and Application of 3-Amino-1,2-propanediol.
-
Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
Google Patents. (2015). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
-
D'Alterio, M. C., et al. (2020). Concatenated Batch and Continuous Flow Procedures for the Upgrading of Glycerol-Derived Aminodiols via N-Acetylation and Acetalization Reactions. Catalysts, 11(1), 21.
-
TCI America. (n.d.). Safety Data Sheet: 3-Amino-1,2-propanediol.
-
DC Fine Chemicals. (n.d.). 3-Amino-1,2-propanediol.
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD).
-
Google Patents. (2019). WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof.
-
Google Patents. (2016). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
-
IPRally. (2016). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
-
Guidechem. (2023). How can 3-amino-1,2-PROPANDIOL be synthesized?.
-
ResearchGate. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol.
-
Behr, A., et al. (2013). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry, 15(8), 2215-2224.
-
Chongqing Chemdad Co., Ltd. (n.d.). 3-Amino-1,2-propanediol.
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analytical methods for the determination of 3-(Diisopropylamino)-1,2-propanediol
[1][2]
Executive Summary & Scientific Rationale
3-(Diisopropylamino)-1,2-propanediol (DIPD) is a critical intermediate in the synthesis of dihydropyridine calcium channel blockers, most notably Lercanidipine .[1][2] Its analysis presents specific challenges to the analytical chemist:
-
Lack of Chromophore: Unlike the final drug substance (Lercanidipine), DIPD lacks an extended conjugated
-system.[2] It is virtually invisible to standard UV detection above 210 nm, rendering standard RP-HPLC-UV methods insensitive.[1][2] -
High Polarity & Basicity: The molecule contains a tertiary amine (
) and a vicinal diol moiety.[1][2] This results in poor retention on standard C18 columns (eluting in the void volume) and severe peak tailing due to silanol interactions.[2]
Strategic Approach: To overcome these limitations, this guide proposes three orthogonal methodologies:
-
Method A (Primary): HILIC-CAD. Utilizes Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection.[1][2][3] This is the "Gold Standard" for polar, non-chromophoric amines.
-
Method B (Orthogonal): GC-MS (Derivatized). Uses silylation to mask hydroxyl groups, increasing volatility and allowing for definitive mass spectral identification.[1][2]
-
Method C (Trace Analysis): LC-MS/MS. For genotoxic impurity screening or ultra-low level detection (< 1 ppm).[1][2]
Chemical Profile
| Property | Value | Analytical Implication |
| Structure | Aliphatic Amino-diol | No UV Absorbance >210 nm. Requires CAD, ELSD, RI, or MS.[1] |
| Molecular Weight | 175.27 g/mol | Suitable for single quadrupole MS.[2] |
| Solubility | High in Water, MeOH | Compatible with HILIC and RP (aqueous).[1][2] |
| pKa | ~9.5 (Amine) | Positively charged at pH < 8.[1][2] Requires buffered mobile phases.[2] |
| LogP | ~0.5 (Est.)[1][2] | Hydrophilic.[2] Elutes early in RP; Retains well in HILIC.[2] |
Method Selection Workflow
Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements and available instrumentation.
Protocol A: HILIC-CAD (The Gold Standard)[1]
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by using a water-rich layer on a polar stationary phase.[1][2] Charged Aerosol Detection (CAD) provides a universal response independent of optical properties, solving the "UV-invisible" problem.[1][2]
Instrument Configuration
-
System: UHPLC or HPLC system (e.g., Agilent 1290, Thermo Vanquish).
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[1][2]
-
CAD Settings: Evaporator Temp: 35°C; Power Function: 1.0; Data Rate: 10 Hz.[2]
-
Chromatographic Conditions
| Parameter | Setting | Note |
| Column | Halo Penta HILIC (2.7 µm, 3.0 x 100 mm) | "Penta" phase (hydroxyl-rich) minimizes amine tailing better than bare silica.[1][2] |
| Mobile Phase A | 100 mM Ammonium Formate (pH 3.[2][4][5]2) | High buffer strength shields silanols.[1][2] Acidic pH keeps amine protonated.[2] |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | HILIC typically uses >80% organic.[1][2] |
| Isocratic Mode | 85% B / 15% A | Adjust %B to tune retention. Higher B = Higher Retention.[2] |
| Flow Rate | 0.5 mL/min | Optimized for 3.0 mm ID column.[2] |
| Temp | 30°C | |
| Injection | 2-5 µL | Dissolve sample in Mobile Phase (85% ACN). |
Experimental Procedure
-
Buffer Prep: Dissolve 6.3 g Ammonium Formate in 1 L water. Adjust pH to 3.2 with Formic Acid.[2]
-
Sample Diluent: 85:15 Acetonitrile:Buffer (Match mobile phase to prevent peak distortion).
-
System Suitability: Inject a standard (0.5 mg/mL).
-
Linearity: Prepare levels from 10 µg/mL to 1000 µg/mL. CAD response is curvilinear; use a quadratic fit (
) or log-log plot for broad ranges.[1][2]
Protocol B: GC-MS (Derivatization Method)[1][2]
Rationale: DIPD has two hydroxyl groups and one tertiary amine.[2] While the amine is sterically hindered, the hydroxyls cause hydrogen bonding and peak tailing in GC. Silylation with BSTFA converts the diol to a bis-TMS ether, improving volatility and peak shape.
Reagents
-
Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2][6]
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.[2]
Derivatization Workflow
-
Weigh: 10 mg of DIPD into a GC vial.
-
Dissolve: Add 500 µL of Anhydrous Pyridine.
-
React: Add 200 µL BSTFA + 1% TMCS. Cap tightly.
-
Incubate: Heat at 70°C for 30 minutes.
-
Cool: Cool to room temperature. Inject directly.
GC-MS Conditions[1][2][7][8][9]
Protocol C: LC-MS/MS (Trace Impurity Analysis)
Rationale: When detecting DIPD as an impurity in Lercanidipine at <0.05% levels, MS/MS is required for selectivity.[2]
Conditions
Validation & Troubleshooting Guide
Common Issues & Fixes
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (HPLC) | Silanol interaction | Increase buffer concentration (up to 50mM); Use "Endcapped" or HILIC columns.[1][2] |
| Low Sensitivity (CAD) | Impure mobile phase | Use LC-MS grade solvents; CAD detects non-volatile residue in solvents.[1][2] |
| Incomplete Derivatization (GC) | Moisture in sample | Ensure sample is dry; use fresh BSTFA; increase reaction time. |
| Retention Time Shift (HILIC) | Equilibration issues | HILIC requires long equilibration (20+ column volumes) after gradient. |
Reference Standards
When sourcing standards for validation, ensure you obtain a Certificate of Analysis (CoA) verifying the specific isomer (racemic vs. enantiopure) if chirality is critical for your synthesis, although DIPD is typically used as a racemate in early steps.[2]
References
-
Xu, Q., & Tan, S. (2019).[1][2][4] Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Journal of Pharmaceutical Analysis, 9(6), 431-436.[1][2][4] Link[1][2]
- Grounding: Establishes the HILIC-CAD methodology for isopropylamino-propanediol analogs (Impurity N).
-
European Pharmacopoeia (Ph.[1][2][4][5] Eur.) . Monograph for Metoprolol Tartrate (Impurity N).[1][2][4]
- Grounding: Validates the regulatory acceptance of HILIC methods for this class of polar amino-diols.
-
BenchChem . Application Notes for 1,3-Propanediol Detection. Link[1][2]
- Grounding: Provides baseline GC-MS derivatization protocols for propanediol backbones.
-
Shaikh, F., et al. (2018).[1][2][7] Dissolution Method Development and Validation for Lercanidipine Hydrochloride Tablets. Dissolution Technologies, 25(1), 38–45.[1][2][7]
- Grounding: Provides physicochemical context for Lercanidipine and its solubility/pKa profile.
Sources
- 1. CAS 64044-51-5: Lactose, monohydrate | CymitQuimica [cymitquimica.com]
- 2. D-乳糖 一水合物 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dissolution method development an... preview & related info | Mendeley [mendeley.com]
Application Note: Quantitative Analysis of 3-(Diisopropylamino)-1,2-propanediol by Derivatization Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This application note presents a robust and reliable method for the identification and quantification of 3-(Diisopropylamino)-1,2-propanediol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility imparted by its hydroxyl and secondary amine functional groups, direct GC analysis of this compound yields poor chromatographic performance. To overcome this challenge, a derivatization protocol using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is employed. This procedure converts the polar analyte into a more volatile and thermally stable silyl derivative, enabling sharp, symmetrical peaks and reproducible results. The subsequent mass spectrometric analysis provides definitive structural confirmation based on characteristic fragmentation patterns. This method is tailored for researchers, quality control analysts, and drug development professionals requiring precise analysis of this amino alcohol.
Introduction: The Analytical Challenge
3-(Diisopropylamino)-1,2-propanediol is an amino alcohol of interest in various chemical and pharmaceutical syntheses. Structurally, it is analogous to intermediates used in the manufacturing of beta-blockers and other active pharmaceutical ingredients (APIs).[1][2] Its accurate quantification is critical for process monitoring, impurity profiling, and ensuring the quality of final products.
The primary analytical challenge stems from the compound's molecular structure, which includes two hydroxyl (-OH) groups and a secondary amine (-NH-) group. These functional groups are highly polar and capable of hydrogen bonding, resulting in:
-
Low Volatility: Requiring high elution temperatures in GC, which can lead to thermal degradation.
-
Poor Peak Shape: Strong interactions with the stationary phase cause significant peak tailing, compromising resolution and accuracy.
-
Column Bleed and Instability: Active sites in the GC system can be irreversibly affected.
Gas chromatography is a powerful separation technique, but for polar analytes like amino alcohols, derivatization is often a mandatory prerequisite to achieve the necessary volatility and thermal stability for analysis.[3] Silylation is a common and effective derivatization technique that replaces the active hydrogen atoms on polar functional groups with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group. The resulting TBDMS derivatives are significantly more volatile and less prone to adsorption, making them ideal for GC-MS analysis.
Principle of the Method
The analytical workflow involves a two-step process: chemical derivatization followed by instrumental analysis.
Step 1: Silylation Derivatization The sample containing 3-(Diisopropylamino)-1,2-propanediol is treated with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This reagent reacts with the active hydrogens on the two hydroxyl groups and the secondary amine, replacing them with TBDMS groups. The reaction is typically performed in an anhydrous solvent and heated to ensure complete conversion. The TBDMS derivatives formed are much more stable and less sensitive to moisture than their trimethylsilyl (TMS) counterparts.
Step 2: GC-MS Analysis The derivatized sample is injected into the GC-MS system.
-
Gas Chromatography (GC): The volatile derivatives are separated on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). Separation occurs based on the compounds' boiling points and their relative affinities for the stationary phase.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized, typically by Electron Ionization (EI), which causes predictable fragmentation of the molecule. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification.
This combination allows for both the separation of the analyte from matrix components and its unambiguous identification and quantification.
Experimental Protocols & Methodologies
Materials and Reagents
-
Analyte: 3-(Diisopropylamino)-1,2-propanediol (Purity ≥95%)
-
Derivatization Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) as a catalyst.
-
Solvent: Anhydrous Pyridine or Acetonitrile (GC grade)
-
Internal Standard (IS): (Optional, but recommended for quantitative accuracy) e.g., 3-amino-1,2-propanediol (derivatized similarly) or a suitable stable isotope-labeled analog.
-
Inert Gas: Helium (99.999% purity) for GC carrier gas.
-
Glassware: 2 mL autosampler vials with PTFE-lined caps, volumetric flasks, and micropipettes.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required.
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Split/Splitless injector.
-
GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Software: MassHunter, ChemStation, or equivalent for instrument control and data analysis.
Workflow Overview
Caption: Experimental workflow from sample preparation to data analysis.
Detailed Protocols
Protocol 1: Preparation of Calibration Standards
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(Diisopropylamino)-1,2-propanediol into a 25 mL volumetric flask. Dissolve and bring to volume with anhydrous pyridine.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with anhydrous pyridine.
Protocol 2: Sample Preparation and Derivatization
-
Transfer 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.
-
Add 100 µL of the MTBSTFA (+1% TBDMCS) derivatization reagent.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial in a heating block or oven at 70°C for 45 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before placing it in the autosampler for analysis.
GC-MS Instrumental Parameters
The following table summarizes the recommended starting conditions. Optimization may be required based on the specific instrument and application.
| Parameter | Setting | Rationale |
| GC System | ||
| Injector | Split/Splitless | |
| Injector Temp | 280 °C | Ensures rapid volatilization of the high-boiling point derivatives without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 20:1 | Prevents column overloading for moderate to high concentration samples. Adjust for trace analysis. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS performance. |
| Oven Program | ||
| - Initial Temp | 100 °C, hold for 2 min | Allows for focusing of analytes at the head of the column. |
| - Ramp | 15 °C/min to 300 °C | Provides good separation of the analyte from solvent and other potential byproducts. |
| - Final Hold | Hold at 300 °C for 5 min | Ensures elution of all components and cleans the column for the next run. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns. |
| Ion Source Temp | 230 °C | Standard temperature to promote ionization and prevent condensation. |
| Quadrupole Temp | 150 °C | Standard temperature for stable mass filtering. |
| Electron Energy | 70 eV | Industry standard energy for creating consistent and comparable mass spectra. |
| Mass Scan Range | m/z 50 - 600 | Covers the expected mass range of the derivatized analyte and its key fragments. |
| Solvent Delay | 5 min | Prevents the high concentration of solvent from saturating the detector and filament. |
Expected Results and Discussion
Derivatization Reaction
The reaction with MTBSTFA is expected to derivatize the two hydroxyl groups and the secondary amine. However, silylation of sterically hindered secondary amines can sometimes be less efficient than for primary amines or hydroxyls. The primary and most abundant product is likely the di-TBDMS derivative at the two hydroxyl positions, with the tri-TBDMS derivative also potentially forming. The chromatographic method should be able to resolve these if both are present. For this note, we will focus on the characterization of the fully derivatized (tri-TBDMS) product.
Caption: Silylation of 3-(Diisopropylamino)-1,2-propanediol.
Mass Spectral Fragmentation
The Electron Ionization (EI) mass spectrum of the tri-TBDMS derivative is key to its identification. The molecular ion ([M]⁺) at m/z 475 may be observed, but it is often weak or absent in silylated compounds. The most characteristic fragments arise from predictable cleavages.
| m/z | Ion Identity | Description |
| 460 | [M-15]⁺ | Loss of a methyl group (-CH₃) from a TBDMS moiety. A very common and indicative fragment. |
| 418 | [M-57]⁺ | Loss of a tert-butyl group (-C₄H₉). This is often the base peak or a very abundant ion for TBDMS derivatives. |
| 302 | [M-173]⁺ | Cleavage of the C-C bond between C2 and C3, with loss of the •CH₂(OTBDMS) radical. |
| 204 | [CH(OTBDMS)CH₂(OTBDMS)]⁺ | Fragment containing the original diol backbone. |
| 147 | [(CH₃)₂Si=O-TBDMS]⁺ | A common rearrangement ion from silylated diols. |
| 73, 75 | [(CH₃)₃Si]⁺, [(CH₃)₂Si=OH]⁺ | Common low-mass ions indicative of silicon-containing compounds. |
Note: The fragmentation pattern of amino alcohols is characterized by cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[4] This would also contribute to the observed spectrum.
Conclusion
The method detailed in this application note provides a comprehensive framework for the successful analysis of 3-(Diisopropylamino)-1,2-propanediol by GC-MS. The critical step of silylation derivatization with MTBSTFA effectively overcomes the challenges associated with the analysis of polar, non-volatile amino alcohols. This protocol yields excellent chromatographic peak shape and allows for confident identification based on characteristic mass spectral fragmentation. The methodology is suitable for implementation in quality control laboratories and research settings for process monitoring, impurity profiling, and quantitative analysis in various sample matrices.
References
-
PrepChem (2023). Synthesis of 3-(Isopropylamino)-1,2-propanediol. Available at: [Link]
-
Agilent Technologies, Inc. (2011). Analysis of ethanol amines. Available at: [Link]
-
Wan, D., Morisseau, C., Hammock, B. D., & Yang, J. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PMC. Available at: [Link]
-
Wan, D., Morisseau, C., Hammock, B. D., & Yang, J. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. eScholarship.org. Available at: [Link]
-
Chromatography Forum (2016). cis-diol derivatization. Available at: [Link]
-
Chen, J., et al. (2018). Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry. PubMed. Available at: [Link]
-
Chromatography Forum (2009). derivatization of 1,2 diols. Available at: [Link]
-
Agilent Technologies, Inc. (2011). Amino alcohols, C2 - C5. Available at: [Link]
-
ACS Publications. Gas-Liquid Chromatography of Hydroxyl and Amino Compounds. Production of Symmetrical Peaks. Analytical Chemistry. Available at: [Link]
-
Freiss, U., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI. Available at: [Link]
-
Toussaint, B., et al. (2000). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. PubMed. Available at: [Link]
-
Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD). Available at: [Link]
-
Toussaint, B., et al. (2000). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. PubMed. Available at: [Link]
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Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. PubMed. Available at: [Link]
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OIV. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). Available at: [Link]
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Kim, H. Y., et al. (2016). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. PMC. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Doc Brown's Advanced Organic Chemistry. mass spectrum of propan-2-ol. Available at: [Link]
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Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023). ScienceDirect. Available at: [Link]
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Veranova. Analytical Method Development. Available at: [Link]
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Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]
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NIST WebBook. 1,2-Propanediol, 3-methoxy-. Available at: [Link]
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MassBank. (2008). 1,2-PROPANEDIOL; EI-B; MS. Available at: [Link]
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Introduction: The Analytical Challenge of a Polar, Non-Chromophoric Impurity
An In-depth Technical Guide to the Quantification of 3-isopropylamino-1,2-propanediol using Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)
In pharmaceutical development and quality control, the accurate quantification of impurities is paramount to ensuring drug safety and efficacy. 3-isopropylamino-1,2-propanediol is a critical process-related impurity and degradation product of several β-adrenergic receptor antagonists, such as metoprolol, where it is listed as "Impurity N" in the European Pharmacopoeia.[1][2][3] It also serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[3][4][5]
The analysis of 3-isopropylamino-1,2-propanediol presents a significant analytical challenge due to its inherent physicochemical properties. As a small, highly polar molecule, it is poorly retained on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns.[1][6] Furthermore, it lacks a chromophore, rendering it essentially invisible to standard ultraviolet (UV) detectors.[1][2]
To overcome these obstacles, a robust analytical strategy combining two powerful technologies is required: Hydrophilic Interaction Liquid Chromatography (HILIC) for separation and Charged Aerosol Detection (CAD) for universal detection.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, thus enabling their retention and separation.[7][9] This makes HILIC an ideal choice for retaining and separating highly polar compounds that elute in the void volume in reversed-phase chromatography.[6][10]
-
Charged Aerosol Detection (CAD): CAD is a universal detection method that can measure any non-volatile and many semi-volatile analytes.[11][12] The detector response is independent of the analyte's spectral properties, making it perfectly suited for non-chromophoric compounds like 3-isopropylamino-1,2-propanediol.[13][14] The operational principle involves nebulizing the column eluent, evaporating the mobile phase to leave dried analyte particles, charging these particles with a corona discharge, and then measuring the aggregate charge with a sensitive electrometer.[11][12][13]
This application note provides a comprehensive, field-proven protocol for the quantification of 3-isopropylamino-1,2-propanediol using a HILIC-CAD method. It details the experimental choices, provides a step-by-step workflow, and discusses method validation in accordance with regulatory guidelines.
Principle of HILIC-CAD Analysis
The synergy between HILIC and CAD provides a powerful solution for the analysis of 3-isopropylamino-1,2-propanediol. The logical flow of the methodology is designed to ensure specific separation followed by sensitive, universal detection.
Caption: Workflow from HILIC separation to CAD detection.
Materials and Methodology
Reagents and Chemicals
-
3-isopropylamino-1,2-propanediol reference standard (>95% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium formate (analytical or LC-MS grade)
-
Formic acid (analytical or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Metoprolol drug products (e.g., tartrate tablets, succinate extended-release tablets) for sample analysis
Instrumentation
-
An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, and column thermostat.
-
Thermo Scientific™ Vanquish™ or UltiMate™ 3000 system (or equivalent).
-
Thermo Scientific™ Corona™ Veo™ or Corona™ ultra™ Charged Aerosol Detector (or equivalent).
Chromatographic and Detector Conditions
The following tables summarize the validated starting conditions for the method. Optimization may be required based on the specific system and drug product matrix.[1][2]
Table 1: HILIC Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Halo Penta HILIC (4.6 x 150 mm, 5 µm) | The penta-hydroxyphenyl phase provides robust and reproducible retention for polar amines.[1][2] |
| Mobile Phase A | 100 mM Ammonium formate, pH 3.2 | A volatile buffer essential for CAD compatibility. The acidic pH ensures the amine is protonated, aiding in good peak shape. |
| Mobile Phase B | Acetonitrile | The high organic content is necessary to facilitate the HILIC retention mechanism. |
| Gradient Program | See Table 2 | A gradient is often used to ensure elution of late-eluting excipients and re-equilibration of the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Provides stable retention times and improves method robustness. |
| Injection Volume | 10 µL | Should be optimized based on analyte concentration and desired sensitivity. |
| Sample Diluent | Acetonitrile/Water (80:20, v/v) | The diluent should closely match the initial mobile phase composition to prevent peak distortion.[15] |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 20 | 80 |
| 10.0 | 20 | 80 |
| 10.1 | 80 | 20 |
| 13.0 | 80 | 20 |
| 13.1 | 20 | 80 |
| 18.0 | 20 | 80 |
Table 3: Charged Aerosol Detector (CAD) Settings
| Parameter | Setting | Rationale |
|---|---|---|
| Evaporation Temp. | 35 °C | Low temperature is suitable for semi-volatile compounds and minimizes thermal degradation.[16] |
| Nebulizer Gas | Nitrogen @ 35 psi | Optimal gas pressure for efficient nebulization of the mobile phase. |
| Data Collection Rate | 5 Hz | Adequate for capturing the peak profile for standard HPLC analysis. |
| Filter | Medium | A digital filter setting to smooth the baseline signal. |
Experimental Protocols
Standard and Sample Solution Preparation
Caption: Standard and sample preparation workflow.
Protocol for Standard Preparation:
-
Stock Solution (e.g., 200 µg/mL): Accurately weigh approximately 10 mg of 3-isopropylamino-1,2-propanediol reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent (Acetonitrile/Water, 80:20 v/v).
-
Working/Calibration Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
Protocol for Sample Preparation (from Metoprolol Tablets):
-
Accurately weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Transfer an amount of powder equivalent to a target concentration of the API (e.g., 50 mg of metoprolol) into a suitable volumetric flask (e.g., 20 mL).
-
Add approximately 75% of the flask volume with the sample diluent.
-
Sonicate for 15 minutes to ensure complete dissolution of the impurity.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PVDF syringe filter prior to injection.
Method Validation Protocol
The method must be validated according to established guidelines such as ICH Q2(R1) to ensure it is fit for its intended purpose.[17][18]
Specificity:
-
Objective: To demonstrate that the analytical signal is unequivocally attributable to 3-isopropylamino-1,2-propanediol.
-
Procedure:
-
Inject the sample diluent (blank) to check for baseline interference.
-
Inject a solution of the drug product placebo to assess for interference from excipients.
-
Inject a solution containing only the metoprolol API to ensure it is well-resolved from the impurity peak.
-
Inject a sample solution spiked with the 3-isopropylamino-1,2-propanediol standard to confirm peak identity and resolution.[2]
-
Linearity:
-
Objective: To establish the relationship between analyte concentration and detector response.
-
Procedure:
-
Inject the prepared calibration standards (e.g., 5-7 concentration levels) in triplicate.
-
Plot the peak area versus the concentration.
-
Key Insight: The CAD response is often non-linear and can be best described by a quadratic (second-order polynomial) regression model. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy (Recovery):
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo solution of the drug product.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target impurity level) with a known amount of the standard. Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery. The acceptance criterion is typically between 90.0% and 110.0%.[17]
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six independent preparations of a sample spiked at the 100% target level on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically ≤ 5.0% RSD.[19]
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected.
-
Procedure:
-
These can be estimated based on the signal-to-noise ratio (S/N) from the chromatograms of low-concentration standards.
-
Typically, LOQ is established at a S/N ratio of 10:1, and LOD at a S/N ratio of 3:1.
-
Table 4: Typical Method Validation Performance Summary
| Validation Parameter | Typical Result | Acceptance Criteria |
|---|---|---|
| Specificity | No interference at the retention time of the analyte. | Peak is spectrally pure and free from co-elution. |
| Linearity (R²) | > 0.995 (Quadratic fit) | R² ≥ 0.99 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 90.0% - 110.0% |
| Precision (%RSD) | < 3.0% | ≤ 5.0% |
| LOQ | ~0.1 µg/mL | S/N ≥ 10 |
Conclusion and Final Insights
The HILIC-CAD method provides a robust, sensitive, and specific solution for the challenging task of quantifying 3-isopropylamino-1,2-propanediol in pharmaceutical products. By leveraging the unique retention mechanism of HILIC for polar compounds and the universal detection capability of CAD for non-chromophoric substances, this approach overcomes the limitations of traditional analytical techniques.
Key Takeaways for the Researcher:
-
Embrace the Orthogonality: HILIC offers a separation mechanism that is orthogonal to reversed-phase, making it an invaluable tool for polar analytes.[10]
-
Volatility is Key: The use of volatile mobile phase components (e.g., ammonium formate) is non-negotiable for successful CAD analysis.[11][16]
-
Matrix Matters: Be aware that high concentrations of salts (e.g., sodium chloride) in the sample matrix can potentially influence the CAD response, and matrix-matched standards may be necessary for certain formulations.[20]
-
Validation is Self-Validation: A thoroughly validated method provides confidence in the accuracy and reliability of the generated data, which is essential for regulatory compliance and ensuring product quality.
This detailed guide serves as a comprehensive starting point for researchers, scientists, and drug development professionals to implement a reliable HILIC-CAD method for the quantification of 3-isopropylamino-1,2-propanediol and other similar polar, non-chromophoric compounds.
References
-
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024, May 11). Technology Networks. Available from: [Link]
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D'Attoma, A., et al. (2012). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe. Available from: [Link]
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Xu, Q., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Journal of Pharmaceutical Analysis, 9(6), 431-436. Available from: [Link]
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Shariare, M. H. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Pharmaceutical Research. Available from: [Link]
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Gala, R., & Talele, S. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(17), 6393. Available from: [Link]
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Wikipedia. (2023, December 18). Charged aerosol detector. Available from: [Link]
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Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556. Available from: [Link]
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Vallese, G. (2025, October 1). Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. Available from: [Link]
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Slideshare. (n.d.). Charged aerosol detector in HPLC.ppt. Available from: [Link]
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Xu, Q., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. ResearchGate. Available from: [Link]
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Li, C., et al. (2023). Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines. Pharmaceuticals, 16(5), 701. Available from: [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(Isopropylamino)-1,2-propanediol. Available from: [Link]
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ESA Biosciences, Inc. (2014). Method Validation by Charged Aerosol Detection. Discovery Life Sciences. Available from: [Link]
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Itrich, J., et al. (2021). Validation and application of an HPLC-CAD-TOF/MS method for identification and quantification of pharmaceutical counterions. Journal of Pharmaceutical and Biomedical Analysis, 205, 114317. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Beta-Adrenergic Antagonist Precursors with 3-(Isopropylamino)-1,2-Propanediol. Available from: [Link]
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Radoičić, T., et al. (2024). Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. Current Analytical Chemistry, 20(5), 309-325. Available from: [Link]
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Itrich, J., et al. (2021). Validation and application of an HPLC-CAD-TOF/MS method for identification and quantification of pharmaceutical counterions. ResearchGate. Available from: [Link]
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Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available from: [Link]
-
Wiley Analytical Science. (2023, February 24). Salty solutions affect HILIC-CAD analysis. Available from: [Link]
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High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD) for the Enantiomeric Separation of 3-tert-Butylamino-1,2-propanediol
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a robust and reliable method for the enantiomeric separation of 3-tert-butylamino-1,2-propanediol using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light-Scattering Detector (ELSD). 3-tert-Butylamino-1,2-propanediol is a critical chiral building block in pharmaceutical synthesis, with its (S)-enantiomer being a key precursor for β-blockers like (S)-timolol.[1][2][3][] Ensuring the enantiomeric purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). The analyte lacks a significant UV chromophore, making traditional UV detection challenging and often insensitive.[5] The ELSD provides a universal mass-based detection method suitable for this non-volatile analyte, offering excellent sensitivity and compatibility with the required normal-phase chromatography conditions.[6][7][8] This guide provides a comprehensive protocol, from method principles to detailed experimental procedures and data analysis, designed for researchers, analysts, and drug development professionals.
Scientific Principles & Method Rationale
The successful resolution of enantiomers relies on creating a chiral environment where the two mirror-image molecules can interact differently. This method achieves separation through two core principles: chiral recognition by the stationary phase and universal detection by ELSD.
The Mechanism of Chiral Recognition
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatography.[9] The key is the use of a Chiral Stationary Phase (CSP) . This method employs a polysaccharide-based CSP, which consists of a chiral polymer like cellulose or amylose derivatized and coated onto a silica support.[9][10]
The separation mechanism involves the formation of transient, short-lived diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[9] These complexes have different association and dissociation constants due to spatial (steric) differences. The enantiomer that forms the more stable complex is retained longer on the column, resulting in different elution times and, thus, separation. For amino alcohols like 3-tert-butylamino-1,2-propanediol, interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion within the chiral cavities of the polysaccharide structure are the primary drivers of recognition.[9][11]
The Principle of Evaporative Light-Scattering Detection (ELSD)
The ELSD is a mass-dependent detector, making it ideal for analytes that are non-volatile and lack light-absorbing functional groups.[7][12] Its operation is a three-stage process that transforms the liquid eluent from the column into a detectable aerosol of analyte particles.
Caption: The three-stage operational principle of the ELSD detector.
-
Nebulization: The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) and forced through a small orifice, creating a fine aerosol of uniform droplets.[6][7]
-
Evaporation: This aerosol passes through a heated "drift tube." The volatile mobile phase evaporates, leaving behind microscopic solid particles of the non-volatile analyte.[8][12] The temperature of this tube is a critical parameter that must be optimized to ensure complete solvent removal without degrading the analyte.
-
Detection: The stream of analyte particles passes through a light-scattering chamber. A light source (e.g., a laser) illuminates the particles, and the scattered light is measured by a photodetector (e.g., a photomultiplier tube).[7][13] The intensity of the scattered light is proportional to the mass of the analyte passing through the detector.
Materials and Methodology
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: Agilent 1290 Infinity II ELSD or equivalent.
-
Chiral Column: Chiralpak® AS-H (amylose tris(S)-α-methylbenzylcarbamate) or Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm. (This protocol is optimized for Chiralpak AS, which has demonstrated excellent resolution for this compound).[2][][14]
-
Nitrogen gas supply (high purity, >99.99%).
Chemicals and Reagents
-
(R,S)-3-tert-butylamino-1,2-propanediol (racemic standard, ≥98%)
-
(S)-3-tert-butylamino-1,2-propanediol (enantiomeric standard, ≥99%)
-
n-Hexane (HPLC Grade)
-
Ethanol (200 proof, HPLC Grade)
-
Diethylamine (DEA, ≥99.5%)
Chromatographic & Detector Conditions
All quantitative data and instrument settings are summarized below for clarity.
Table 1: Optimized HPLC-ELSD Method Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Chiral Column | Chiralpak® AS-H, 250 x 4.6 mm, 5 µm | Proven selectivity for this analyte under normal-phase conditions.[][14] |
| Mobile Phase | n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v) | Balances enantioselectivity and retention. DEA is a basic modifier that improves peak shape for amines.[15] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and resolution for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times and improves efficiency.[16] |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
| ELSD System | ||
| Evaporator Temp. | 45 °C | Sufficient to evaporate the mobile phase without causing loss of the semi-volatile analyte.[14] |
| Nebulizer Temp. | 40 °C | Lower than the evaporator to facilitate initial droplet formation. |
| Gas (N₂) Pressure | 3.5 bar | Optimizes droplet size for efficient evaporation and detection.[14] |
| Data Collection Rate | 10 Hz | Adequate for capturing sharp chromatographic peaks. |
Experimental Protocols & Workflow
The following diagram outlines the complete experimental workflow, from initial preparation to final analysis.
Caption: Overall experimental workflow for HPLC-ELSD enantiomeric analysis.
Step 1: Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the (R,S)-racemic standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with Ethanol. Do the same for the (S)-enantiomer standard in a separate flask.
-
Working Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This minimizes solvent mismatch effects during injection. Note: The analyte has limited solubility in pure n-hexane, so dissolution in ethanol or the mobile phase is required.[5]
-
Sample Preparation: Prepare unknown samples to a target concentration of approximately 100 µg/mL using the mobile phase as the diluent.
Step 2: System Suitability Test (SST)
A self-validating system is trustworthy. The SST ensures the chromatographic system is performing adequately before analyzing any samples.
-
Equilibrate the entire HPLC-ELSD system with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the (R,S)-racemic working solution (100 µg/mL).
-
Evaluate the results against the criteria in Table 2.
Table 2: System Suitability Acceptance Criteria
| Parameter | Specification | Purpose |
| Resolution (Rs) | ≥ 2.5 | Ensures baseline separation between the two enantiomer peaks.[14] |
| Tailing Factor (T) | 0.8 – 1.5 | Confirms good peak symmetry, which is critical for accurate integration. |
| RSD% of Peak Area | ≤ 2.0% | Demonstrates injection precision and detector stability. |
| RSD% of Retention Time | ≤ 1.0% | Indicates stable pump performance and column equilibration. |
Step 3: Analysis and Peak Identification
-
Once the system passes the SST, proceed with the analysis of the samples.
-
Inject the (S)-enantiomer standard to definitively identify the retention time of the (S)-peak. The other peak in the racemic chromatogram will correspond to the (R)-enantiomer.
-
Run samples bracketed by standards to ensure continued system performance.
Results and Data Interpretation
A successful separation will yield two distinct peaks corresponding to the (S) and (R) enantiomers.
Table 3: Example Chromatographic Data
| Compound | Retention Time (min) | Peak Area | Resolution (Rs) |
| (S)-Enantiomer | ~7.5 | 45,890 | \multirow{2}{*}{2.8} |
| (R)-Enantiomer | ~10.3 | 46,120 | |
| Note: Retention times are illustrative and based on published data; they will vary based on the specific column and system.[16] |
Calculations
The primary goal is to determine the enantiomeric purity, often expressed as enantiomeric excess (% ee).
-
Percentage of each enantiomer:
-
% S = [Area(S) / (Area(S) + Area(R))] × 100
-
% R = [Area(R) / (Area(S) + Area(R))] × 100
-
-
Enantiomeric Excess (% ee):
-
% ee = |% S - % R|
-
For a sample of (S)-3-tert-butylamino-1,2-propanediol, the % ee indicates its purity relative to the unwanted (R)-enantiomer.
Method Validation & Troubleshooting
For use in a regulated environment, this method should be fully validated according to ICH guidelines. Key considerations include:
-
Linearity: ELSD response is inherently non-linear.[8] A plot of log(Peak Area) vs. log(Concentration) is often used to generate a linear calibration curve over the desired range.
-
Accuracy & Precision: Determined by analyzing samples spiked with known amounts of the undesired enantiomer at different levels (e.g., 0.25%, 0.50%, 0.75%).[16]
-
Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably quantified. Published methods have achieved LOQs in the range of 25-50 µg/mL.[5][16]
-
Robustness: The method's resilience is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).[16]
Table 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Improper mobile phase composition. 2. Column degradation or contamination. 3. Incorrect column choice. | 1. Prepare fresh mobile phase; verify composition. 2. Flush the column or replace it if necessary. 3. Confirm the use of a suitable polysaccharide CSP (e.g., Chiralpak AS). |
| High Baseline Noise | 1. Impure nitrogen gas. 2. Unstable ELSD temperatures. 3. Mobile phase contamination. | 1. Ensure high-purity, oil-free nitrogen is used.[6] 2. Allow ELSD to fully stabilize. 3. Use fresh, HPLC-grade solvents. |
| Poor Peak Shape (Tailing) | 1. Active sites on the column. 2. Sample overload. | 1. Ensure DEA concentration is correct (0.1%). 2. Reduce sample concentration or injection volume. |
| Drifting Retention Times | 1. Inadequate column equilibration. 2. Column temperature fluctuations. 3. Pump malfunction or leak. | 1. Increase equilibration time. 2. Ensure the column oven is stable at the set temperature. 3. Check system pressure and perform pump maintenance. |
References
-
The principles of ELSD. (2016, September 15). Peak Scientific. [Link]
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 19). KNAUER. [Link]
-
Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169-174. [Link]
-
Evaporative light scattering detector. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Waters 2420 Evaporative Light Scattering Detector. (n.d.). Waters Corporation. [Link]
-
Agilent InfinityLab LC Series Evaporative Light Scattering Detectors User Manual. (n.d.). Agilent Technologies. [Link]
-
Seog, D. J. H., Kien, N. van, & Ryoo, J. J. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739–752. [Link]
-
(S)-3-tert-Butylamino-1,2-propanediol - Pharmaceutical Grade Intermediate. (n.d.). IndiaMART. [Link]
-
Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. (2000). ResearchGate. [Link]
-
3-Tert-butylamino-1,2-propanediol. (n.d.). PubChem. [Link]
-
Péhourcq, F., Jarry, C., & Bégaud, B. (2000). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. Journal of Chromatography A, 890(2), 239–249. [Link]
-
Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... (n.d.). ResearchGate. [Link]
-
Gažák, R., & Žižková, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-169. [Link]
-
Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]
-
Vele, V. T., Patil, S. M., Palav, R. V., Iyer, R., & Chandavarkar, M. A. (n.d.). A Validated Chiral LC Method for the Enantiomeric Purity of (S) - (-) - 3-Tert Butylamino 1,2, Propane Diol. Worldwide Journals. [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]
-
Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276–281. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [Link]
Sources
- 1. (S)-3-tert-Butylamino-1,2-propanediol - Pharmaceutical Grade Intermediate at Best Price [jigspharma.com]
- 2. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(tert-Butylamino)propane-1,2-diol | 22741-52-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peakscientific.com [peakscientific.com]
- 7. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 8. waters.com [waters.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 12. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 13. agilent.com [agilent.com]
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- 15. chromatographyonline.com [chromatographyonline.com]
- 16. worldwidejournals.com [worldwidejournals.com]
Application Note: High-Efficiency Purification of 3-(Diisopropylamino)-1,2-propanediol by Vacuum Distillation
Abstract
This application note details the protocol for the purification of 3-(Diisopropylamino)-1,2-propanediol (CAS 85721-30-8), a critical intermediate in the synthesis of beta-blockers, polyurethane chain extenders, and functional ligands. Due to the compound's thermal sensitivity, high viscosity, and susceptibility to oxidative discoloration, standard atmospheric distillation is unsuitable. This guide provides a validated vacuum distillation workflow, emphasizing pre-distillation stripping of volatiles, precise pressure control (<5 mbar), and fraction management to achieve purities exceeding 98% (GC Area).
Introduction & Compound Profile
3-(Diisopropylamino)-1,2-propanediol is typically synthesized via the ring-opening of glycidol (2,3-epoxy-1-propanol) with diisopropylamine (DIPA). While the reaction is atom-efficient, the crude mixture often contains residual amine, unreacted glycidol (a potential genotoxin), and oligomeric by-products formed via self-polymerization of the epoxide.
Vacuum distillation is the preferred purification method to separate the monomeric amino-diol from these impurities while minimizing thermal degradation.
Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | 3-[bis(1-methylethyl)amino]propane-1,2-diol | |
| CAS Number | 85721-30-8 | Verify against supplier CoA |
| Molecular Weight | 175.27 g/mol | |
| Boiling Point | ~131°C @ 10 mmHg | Extrapolated: ~100–110°C @ 1 mbar |
| Density | 0.962 g/mL (25°C) | Viscous liquid |
| Appearance | Colorless to Pale Yellow | Darkens upon oxidation |
| Solubility | Water, Alcohols, Polar Organic Solvents | Hygroscopic |
Pre-Distillation Considerations
Before attempting high-vacuum distillation, the crude reaction mixture must be conditioned. Direct distillation of the crude mass without "stripping" often leads to severe bumping and vacuum instability due to the low boiling point of the starting amine.
Neutralization & Quenching
If the synthesis involved a catalyst (e.g., Lewis acids or strong bases), neutralize the mixture prior to heating. Residual basicity can catalyze polymerization of the diol backbone at high temperatures.
Stripping of Volatiles (The "Degassing" Phase)
Objective: Remove excess Diisopropylamine (BP 84°C @ atm) and solvent.
-
Transfer crude material to a rotary evaporator.
-
Set bath temperature to 50°C .
-
Ramp vacuum down to 20 mbar gradually to prevent bumping.
-
Hold until bubbling ceases.
-
Validation: Check weight loss or run a quick GC to ensure DIPA content is < 5%.
Vacuum Distillation Protocol
Equipment Setup
For scales < 1 kg, a Short Path Distillation head is recommended to minimize residence time and pressure drop. For larger batches, a Wiped Film Evaporator (WFE) is superior but less common in R&D labs.
-
Flask: Round-bottom flask (max 60% fill volume) with a heavy-walled magnetic stir bar.
-
Column: Vigreux column (optional, only if high resolution is needed) or direct Short Path head.
-
Condenser: Circulating chiller set to 20–25°C . Note: Do not use water < 10°C as the product is viscous and may freeze or clog the condenser path.
-
Vacuum: Rotary vane pump capable of ultimate vacuum < 0.1 mbar, equipped with a cold trap (Dry Ice/Isopropanol) to protect the pump from amines.
Process Diagram
The following diagram illustrates the optimal bench-scale setup.
Caption: Schematic of the short-path vacuum distillation setup. Note the placement of the Cold Trap to protect the pump from amine vapors.
Step-by-Step Procedure
Step 1: System Inerting Assemble the glassware and flush with Nitrogen (N2) for 5 minutes. This removes oxygen, preventing the amino-diol from turning yellow/brown (oxidation) at high temperatures.
Step 2: Vacuum Application
-
Start stirring (vigorous rate: 400+ RPM) to prevent hot spots.
-
Engage the vacuum pump.
-
Slowly close the bleed valve to lower pressure.
-
Target Pressure: < 1.0 mbar (ideal) or < 5.0 mbar (acceptable).
-
Observation: The mixture may bubble slightly as residual volatiles escape. Wait for this to subside before heating.
Step 3: Heating Ramp
-
Begin heating the oil bath/mantle.
-
Ramp Rate: 5°C/min until bath reaches 100°C.
-
Observe the Vapor Temperature (T_vap) .
-
Fore-run (Impurities): Material distilling below 90°C (at 1 mbar). This typically contains residual glycidol or lower amines. Discard this fraction.
-
Step 4: Main Fraction Collection (Heart Cut)
-
As the bath temperature reaches ~130–140°C, the product should begin to distill.
-
Product T_vap: Expect a stable plateau around 100–115°C at 1 mbar (or ~131°C if pressure is higher, ~10 mbar).
-
Switch the cow receiver to a clean, pre-weighed flask.
-
Collect the clear, viscous liquid.
-
Stop Condition: Stop when the vapor temperature drops (indicating depletion) or the pot temperature rises sharply (indicating onset of oligomer degradation). Do not distill to dryness; leave ~5-10% residue.
Step 5: Shutdown
-
Remove heat source.
-
Allow system to cool to < 60°C under vacuum.
-
Backfill with Nitrogen (do not use air/oxygen).
-
Disassemble and seal the product flask immediately.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Bumping | Residual solvent/amine; Poor stirring. | Perform thorough rotary evaporation step. Use a larger stir bar or anti-bumping granules. |
| Discoloration (Yellowing) | Oxidation; High Pot Temp. | Ensure N2 flush. Check vacuum depth (better vacuum = lower T). |
| Low Yield | Oligomerization; Holdup in column. | Avoid overheating the pot (>160°C). Insulate the distillation head with foil/wool. |
| Clogged Condenser | Product freezing. | Increase coolant temperature to 25–30°C. Use a heat gun to gently warm the path. |
Quality Control (QC)
1. Gas Chromatography (GC-FID):
-
Column: DB-1 or DB-5 (Non-polar).
-
Method: Inject neat or diluted in Methanol. The amino-diol will elute later than the starting amine.
2. Water Content (Karl Fischer):
-
Amino-diols are hygroscopic. Ensure < 0.5% water if used for polyurethane synthesis.
3. Appearance:
-
Should be Water White (APHA < 50). Yellow color indicates oxidation or thermal stress.
Safety & References
Safety Hazards
-
Corrosivity: 3-(Diisopropylamino)-1,2-propanediol is an amino-alcohol and can cause skin/eye burns (Skin Corr. 1B/1C).
-
Sensitization: Handle with care to avoid respiratory sensitization.
-
Glycidol Residue: If the starting material was glycidol, treat the fore-run as potentially carcinogenic and dispose of as hazardous waste.
References
-
Compound Data: 3-Diisopropylamino-1,2-propanediol (CAS 85721-30-8).[2][3] ChemicalBook.
-
Analogous Synthesis (Mono-isopropyl): Synthesis of 3-(Isopropylamino)-1,2-propanediol. PrepChem.
-
General Protocol: Purification of Amino-Diols via Distillation. Patent WO2001058848A1.
-
Physical Properties: Yaws' Handbook of Thermodynamic Properties for Hydrocarbons and Chemicals.
Sources
Effective Monitoring of Reactions Involving 3-(Diisopropylamino)-1,2-propanediol by Thin-Layer Chromatography (TLC)
An Application Note for Drug Development Professionals
Abstract: This comprehensive guide details the principles and protocols for monitoring chemical reactions involving 3-(Diisopropylamino)-1,2-propanediol using thin-layer chromatography (TLC). As a key building block in pharmaceutical synthesis, understanding the progress of reactions with this polar amino alcohol is critical for optimization and yield maximization. This document provides researchers, scientists, and drug development professionals with a robust framework, including validated solvent systems, specialized visualization techniques, and step-by-step protocols to ensure reliable and reproducible results.
Introduction: The Challenge of Monitoring Polar Amino Alcohols
3-(Diisopropylamino)-1,2-propanediol is a versatile synthetic intermediate characterized by two key functional groups: a secondary amine and a 1,2-diol.[1][2] These groups impart a high degree of polarity and hydrogen bonding capability, making the molecule highly soluble in polar solvents. While essential for its chemical reactivity, these properties present a challenge for chromatographic monitoring.
Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry for its speed, simplicity, and low cost, allowing for the rapid assessment of reaction progress.[3] However, the high polarity of 3-(Diisopropylamino)-1,2-propanediol and its derivatives can lead to poor migration and streaking on standard silica gel plates if the mobile phase and visualization techniques are not carefully selected. Furthermore, the absence of a UV-active chromophore in the parent molecule necessitates the use of chemical staining for visualization.[4][5]
This application note provides the technical guidance to overcome these challenges, explaining the causality behind experimental choices to empower scientists to effectively monitor reactions such as acylations, protections, and other transformations of 3-(Diisopropylamino)-1,2-propanediol.
Foundational Principles: TLC for Polar Compounds
TLC separates compounds based on the principle of differential adsorption.[6] The stationary phase (typically polar silica gel) and the mobile phase (the eluent) compete for the analyte.
-
Polar Compounds: Molecules with polar functional groups (like the -OH and -NH groups in our target molecule) adhere strongly to the polar silica gel. Consequently, they move slowly up the plate, resulting in a low Retention Factor (Rf).
-
Non-Polar Compounds: These have a weaker affinity for the stationary phase and travel further up the plate, yielding a higher Rf.
A reaction is monitored by observing the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value. The ideal eluent system will provide a clear separation between the spots of the starting material, intermediates, and the final product, with Rf values ideally between 0.2 and 0.8.[7]
Experimental Workflow: A Validating System
The following workflow is designed as a self-validating system for monitoring reactions. It incorporates a "co-spot" lane, which is crucial for unambiguously identifying the starting material spot throughout the reaction.
Caption: General workflow for reaction monitoring by TLC.
Detailed Protocols
Protocol 1: Plate Preparation and Spotting
-
Obtain a silica gel TLC plate (e.g., Merck silica gel 60 F-254). Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom edge.
-
Prepare sample solutions. Dissolve a small amount (<1 mg) of the starting material (SM) in a volatile solvent (e.g., methanol or dichloromethane) to create the "SM" reference solution. The reaction mixture can typically be sampled directly.
-
Spot the plate. Using separate microcapillary tubes, apply small spots of the solutions onto the baseline. A standard three-lane setup is recommended:
-
Lane 1 (Reference): Starting Material (SM).
-
Lane 2 (Co-spot): Apply a spot of SM, and directly on top of it, apply a spot of the reaction mixture.
-
Lane 3 (Reaction): The reaction mixture. This "co-spot" lane is essential. If the starting material is still present in the reaction mixture, the spot in Lane 2 will appear as a single, potentially elongated spot at the same height as the SM in Lane 1.
-
Protocol 2: Mobile Phase (Eluent) Selection and Development
The choice of eluent is the most critical parameter for achieving good separation. Due to the polar nature of 3-(Diisopropylamino)-1,2-propanediol, a polar solvent system is required. The presence of the basic amine often necessitates the addition of a small amount of base to prevent streaking.
Table 1: Recommended Starting Eluent Systems
| Reaction Type & Expected Product Polarity | Recommended Eluent System (v/v/v) | Rationale & Causality |
| Starting Material (High Polarity) | 10-20% Methanol in Dichloromethane (DCM) + 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide | DCM/MeOH provides a highly polar mobile phase to move the polar diol. The basic additive (TEA or NH₄OH) deprotonates the silica surface and protonates the analyte amine, preventing ionic interactions that cause streaking.[8] |
| Acylation/Protection (Reduced Polarity) | 50-80% Ethyl Acetate in Hexanes + 0.5% TEA | As the polar -OH or -NH groups are functionalized, the product becomes significantly less polar. A less polar system like EtOAc/Hexanes is required to achieve an optimal Rf.[9][10] |
| Highly Polar Products (e.g., Amino Acids) | 4:1:1 n-Butanol / Acetic Acid / Water | This system is effective for highly polar, zwitterionic compounds like amino acids. The components create a buffered, polar environment that facilitates migration on the silica plate.[3][6][11] |
Development Procedure:
-
Prepare the developing chamber. Pour the chosen eluent into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures a uniform solvent front.[6] Close the lid and let it equilibrate for 5-10 minutes.
-
Develop the plate. Place the spotted TLC plate into the chamber, ensuring the baseline is above the eluent level. Close the lid.
-
Elute. Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
-
Dry. Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood before visualization. This is critical, as residual solvent can interfere with the staining process.[5]
Protocol 3: Visualization Techniques
Since 3-(Diisopropylamino)-1,2-propanediol lacks a UV chromophore, chemical staining is mandatory.
Table 2: Visualization Stains for Amino Alcohols
| Stain | Target Functional Groups | Preparation & Procedure | Expected Result |
| Ninhydrin | Primary & Secondary Amines | Dissolve 0.3g ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[12][13] Dip the dried plate in the solution and heat gently with a heat gun until color develops. | The amine-containing starting material will appear as a distinct pink, purple, or reddish spot.[14] This stain is highly specific for the amine group. |
| Potassium Permanganate (KMnO₄) | Oxidizable groups (Alcohols, Alkenes, Alkynes, Amines) | Dissolve 1.5g KMnO₄ and 10g K₂CO₃ in 200 mL of water. Dip the plate in the stain. | Spots appear as yellow or brown against a purple/pink background.[4][15] This stain will visualize both the diol and amine functionalities. |
| Iodine (I₂) | General (Unsaturated compounds, many functional groups) | Place a few crystals of iodine in a sealed chamber. Place the dried TLC plate inside.[12][16] | Compounds that form a complex with iodine will appear as yellow-brown spots.[17] The spots may fade over time, so they should be circled immediately. |
Safety Precaution: All staining procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Interpretation of Results
The progress of the reaction is determined by analyzing the spots on the developed and stained TLC plate.
Caption: Idealized TLC plates showing reaction progress.
-
At Time = 0: A spot for the starting material (SM) is visible in all three lanes at the same height.
-
At an Intermediate Time: The reaction lane shows a new, typically higher-Rf spot for the product (P) appearing, while the SM spot begins to diminish. The co-spot lane confirms the identity of the lower spot as the SM.
-
At Completion: The SM spot has completely disappeared from the reaction lane, which now shows only the product spot.
The Retention Factor (Rf) is a quantitative measure, calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
By calculating the Rf values for the starting material and product, a standardized record of the reaction chromatography can be maintained.
Troubleshooting
-
Spots Remain on the Baseline: The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., methanol).[7]
-
Spots Run to the Solvent Front: The eluent is too polar. Decrease the proportion of the polar solvent.[7]
-
Streaking Spots: This is common with amines. Ensure a basic additive (e.g., 0.5-1% triethylamine or ammonium hydroxide) is included in the eluent system. Also, avoid overloading the plate with too much sample.[11]
-
No Spots Visible After Staining: The compound may not react with the chosen stain. Try a more general stain like potassium permanganate. Alternatively, the sample concentration may be too low.
Conclusion
Monitoring reactions of 3-(Diisopropylamino)-1,2-propanediol by TLC is a reliable and efficient process when the appropriate methodologies are applied. By selecting a suitably polar mobile phase, often with a basic additive, and employing amine- or alcohol-sensitive stains like ninhydrin and potassium permanganate, researchers can gain clear and immediate insight into the progress of their chemical transformations. The protocols and principles outlined in this guide provide a solid foundation for the successful application of TLC in the synthesis and development of pharmaceuticals derived from this important intermediate.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Retrieved from [Link]
-
The Organic Chemist. (2021, April 1). The iodine staining technique for TLC analysis [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry. TLC Stains. Retrieved from [Link]
-
Cegielska, B., & Kacprzak, K. M. (2008). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Molbank, 2008(4), M578. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. TLC Stains/Dips. Retrieved from [Link]
-
Curly Arrow. (2011, November 21). Let's Talk About TLCs Part 5 - Iodine Stain. Retrieved from [Link]
-
Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]
-
WSU Chemistry. (2019, June 11). How to: TLC Visualization using Permanganate Stain [Video]. YouTube. Retrieved from [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
The Sarpong Group, UC Berkeley. Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Reddit. (2025, March 4). TLC Solvent for Very Polar Molecule. r/Chempros. Retrieved from [Link]
-
Unknown. TLC Stains Recipes. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 110857, 3-Isopropylamino-1,2-propanediol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Washington State University. Monitoring Reactions by TLC. Retrieved from [Link]
-
PrepChem.com. Synthesis of 3-(Isopropylamino)-1,2-propanediol. Retrieved from [Link]
- Bhushan, R., & Arora, M. (2006). Amino acid and vitamin determinations by TLC/HPTLC: Review of the current state.
-
Khan, M., et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry, 2023, 1-10. Retrieved from [Link]
-
BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Retrieved from [Link]
-
EPFL. TLC Visualization Reagents. Retrieved from [Link]
- Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
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- 17. youtube.com [youtube.com]
Application Note: GC Analysis of 3-(Diisopropylamino)-1,2-propanediol via Acylation Derivatization
Introduction: Overcoming the Analytical Challenge
3-(Diisopropylamino)-1,2-propanediol is a polar molecule characterized by a tertiary amine and a 1,2-diol functional group. The presence of two highly polar hydroxyl groups renders the molecule non-volatile and susceptible to strong interactions with active sites within a gas chromatography (GC) system. Direct GC analysis of this compound is therefore challenging, often resulting in poor chromatographic performance, including broad, tailing peaks and low sensitivity.[1]
To overcome these limitations and enable robust, reproducible analysis, chemical derivatization is essential. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC separation and detection.[2][3][4] This application note provides a comprehensive, field-proven protocol for the derivatization of 3-(Diisopropylamino)-1,2-propanediol using Trifluoroacetic Anhydride (TFAA), a powerful acylation reagent.
Principle of Derivatization: Acylation with TFAA
The core of this method lies in the acylation of the analyte's active hydrogen atoms. Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent that readily reacts with the hydroxyl (-OH) groups of the 1,2-propanediol moiety.[5][6][7] The reaction replaces the polar hydrogens of the hydroxyl groups with non-polar trifluoroacetyl groups, forming stable, volatile ester derivatives.
This transformation significantly reduces the overall polarity of the molecule and eliminates its capacity for hydrogen bonding, thereby improving its volatility and chromatographic behavior.[5][6] The resulting di-trifluoroacetyl derivative is thermally stable and exhibits excellent peak shape on common non-polar to mid-polarity GC columns. It is important to note that the tertiary amine group on the parent molecule does not possess an active hydrogen and therefore does not react with TFAA under these conditions. The introduction of fluorine atoms also enhances the detectability of the derivative when using an Electron Capture Detector (ECD).[5][8]
Experimental Workflow Overview
The following diagram outlines the complete workflow, from sample preparation through derivatization to final GC analysis.
Caption: Workflow for TFAA derivatization and GC analysis.
Materials and Methods
Reagents and Materials
| Item | Grade / Specification |
| 3-(Diisopropylamino)-1,2-propanediol | Analytical Standard (≥98%) |
| Trifluoroacetic Anhydride (TFAA) | Derivatization Grade (≥99%) |
| Triethylamine (TEA) or Pyridine | Anhydrous (≥99%) |
| Toluene or Acetonitrile | Anhydrous, HPLC Grade |
| Sodium Sulfate | Anhydrous, ACS Grade |
| Deionized Water | Type 1 |
| Reaction Vials | 2 mL, with PTFE-lined screw caps |
| Pipettes and Syringes | Calibrated, various volumes |
| Heating Block or Water Bath | Capable of maintaining ±1°C |
| Vortex Mixer | Standard laboratory model |
| Gas Chromatograph | Equipped with FID or Mass Spectrometer |
Safety Precaution: Trifluoroacetic anhydride (TFAA) is highly corrosive, moisture-sensitive, and toxic upon inhalation.[6] All procedures involving TFAA must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Standard and Sample Preparation
-
Stock Standard Preparation: Accurately weigh approximately 10 mg of 3-(Diisopropylamino)-1,2-propanediol standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Prepare a working standard of 100 µg/mL by diluting 1 mL of the stock solution into a 10 mL volumetric flask with anhydrous acetonitrile.
-
Sample Preparation: If the sample is a solid, accurately weigh 1-10 mg into a reaction vial. If the sample is a solution, transfer an aliquot containing a similar mass of the analyte into the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as it will consume the derivatizing reagent.
Derivatization Protocol
This protocol is a robust guideline and may be optimized for specific matrices or concentration levels.[8][9]
| Step | Parameter | Value / Description | Rationale |
| 1 | Solvent Addition | Add 500 µL of anhydrous toluene to the dried sample/standard in the reaction vial. | Provides a non-reactive medium for the derivatization. |
| 2 | Catalyst Addition | Add 100 µL of Triethylamine (TEA). | Acts as a catalyst and acid scavenger, promoting a rapid and complete reaction.[8][9] |
| 3 | Reagent Addition | Add 100 µL of Trifluoroacetic Anhydride (TFAA). Cap the vial tightly. | The acylation reagent that derivatizes the hydroxyl groups. An excess is used to drive the reaction to completion. |
| 4 | Reaction Incubation | Vortex briefly (~15 seconds). Heat at 60°C for 20 minutes. | Heat provides the activation energy to ensure a complete and timely derivatization. |
| 5 | Cooling | Remove the vial from the heat source and allow it to cool to room temperature. | Prepares the sample for the subsequent workup step. |
| 6 | Quenching/Washing | Add 1 mL of deionized water. Vortex for 30 seconds. Centrifuge if necessary to separate layers. | Removes excess reagent and water-soluble byproducts. |
| 7 | Sample Transfer | Carefully transfer the upper organic layer (toluene) to a clean GC vial for analysis. | The derivatized, non-polar analyte is partitioned into the organic solvent. |
GC Analysis Parameters
The following parameters are a recommended starting point for the analysis of the TFAA-derivatized product. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 or equivalent with FID/MS |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 260°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Oven Program | - Initial Temp: 80°C, hold for 1 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min |
| Detector | FID or Mass Spectrometer |
| FID Temperature | 280°C |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| MS Scan Range | 40 - 550 amu |
Expected Results and Troubleshooting
A successful derivatization and GC analysis will yield a sharp, symmetrical chromatographic peak for the di-trifluoroacetyl derivative of 3-(Diisopropylamino)-1,2-propanediol. The retention time will be significantly shorter and the peak shape markedly improved compared to any potential response from an underivatized injection.
Common Issues & Solutions:
-
Broad or Tailing Peaks: May indicate incomplete derivatization. Ensure the sample is completely dry before adding reagents, use a sufficient excess of TFAA, and verify reaction time and temperature.[10]
-
No or Low Signal: Could be due to sample degradation or loss during workup. Ensure the reaction vial is tightly sealed during heating. Prepare fresh standards and samples.
-
Ghost Peaks: May result from carryover. Implement a high-temperature bake-out at the end of the GC run and ensure proper syringe washing between injections.[1]
Alternative Derivatization Strategies
While TFAA acylation is a highly effective method, other strategies can also be employed:
-
Silylation: This is the most common derivatization technique in GC.[11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a trimethylchlorosilane (TMCS) catalyst, are extremely effective at derivatizing hydroxyl groups to form volatile trimethylsilyl (TMS) ethers.[12][13] Silylation is rapid, and the byproducts are typically volatile and non-interfering.[12]
-
Phenylboronic Acid (PBA) Esterification: This reagent is highly specific for compounds containing 1,2- or 1,3-diol functionalities. PBA reacts with the diol to form a stable, five- or six-membered cyclic boronate ester, which is well-suited for GC analysis.[14][15] This method offers high selectivity with minimal side reactions.
The choice of derivatization reagent will depend on the sample matrix, available instrumentation, and the specific goals of the analysis. For most applications, the TFAA protocol described herein provides a reliable and robust solution.
References
-
Restek. (n.d.). Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk. Retrieved from [Link]
-
Halocarbon. (n.d.). Trifluoroacetic anhydride (TFAA). Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). Macherey-Nagel Derivatization Reagents for GC Brochure. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]
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Labinsights. (2023, May 8). Acylation Reagents for Gas Chromatography. Retrieved from [Link]
-
Journal of Analytical Toxicology. (n.d.). Determination of Glycols in Biological Specimens by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS | Request PDF. Retrieved from [Link]
-
PubMed. (2017, September 1). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Retrieved from [Link]
-
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]
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- 15. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-(Diisopropylamino)-1,2-propanediol as a Versatile Chiral Auxiliary in Asymmetric Synthesis
Abstract
In the landscape of modern organic chemistry, particularly within pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is a critical objective.[1][2] Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol in chemical reactions.[3][4] This document provides a comprehensive guide to the use of 3-(diisopropylamino)-1,2-propanediol, a C2-symmetric amino diol, as an effective chiral auxiliary. We will explore its synthesis, mechanism of stereochemical induction, and provide detailed protocols for its application in asymmetric transformations, with a focus on the aldol reaction—a cornerstone of carbon-carbon bond formation.[5]
Introduction: The Power of Chiral Auxiliaries
Asymmetric synthesis is the targeted formation of a specific stereoisomer.[2] Among the primary strategies to achieve this—which include chiral catalysis, chiral pool synthesis, and resolution—the use of chiral auxiliaries offers distinct practical advantages. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is subsequently removed to yield the desired chiral product.[3] This approach is often favored for its predictability, broad substrate scope, and the high diastereoselectivities that can be achieved.
3-(Diisopropylamino)-1,2-propanediol is a valuable chiral building block. Its structure, featuring a chiral diol backbone and a sterically demanding diisopropylamino group, makes it an excellent candidate for inducing facial selectivity in reactions involving prochiral centers. The diol functionality allows for the formation of chiral acetals or esters with substrates, while the bulky amino group can effectively shield one face of the reactive intermediate, directing the approach of incoming reagents.
Synthesis of the Chiral Auxiliary
The preparation of 3-(diisopropylamino)-1,2-propanediol can be efficiently achieved from commercially available and inexpensive starting materials. A common and straightforward method involves the nucleophilic ring-opening of glycidol with diisopropylamine.
Protocol 2.1: Synthesis of 3-(Diisopropylamino)-1,2-propanediol
This protocol is adapted from the synthesis of the related compound, 3-isopropylamino-1,2-propanediol.[6]
Materials and Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Glycidol (corrosive, toxic)
-
Diisopropylamine (flammable, corrosive)
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine glycidol (0.5 mol) and diisopropylamine (0.6 mol).
-
Reaction: Stir the mixture at room temperature (25°C) overnight (approximately 16 hours). The reaction is typically exothermic, and initial cooling may be necessary for larger-scale reactions.
-
Workup: After the reaction is complete, remove the excess diisopropylamine under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation to yield 3-(diisopropylamino)-1,2-propanediol as a viscous liquid.
Caption: Workflow for the synthesis of the chiral auxiliary.
Application in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals.[7][8] Using 3-(diisopropylamino)-1,2-propanediol as a chiral auxiliary can afford excellent control over the stereochemical outcome of this transformation. The process involves three key stages: attachment of a carboxylic acid substrate to the auxiliary, the diastereoselective aldol addition, and cleavage of the auxiliary to release the chiral product.
Mechanism of Stereochemical Induction
When an N-acyl derivative is formed from the auxiliary, the diol can be protected, or one hydroxyl group can be used for attachment. For this application, we will consider the formation of a chiral oxazolidinone-like structure or a chiral ester. Upon deprotonation to form an enolate, the bulky diisopropylamino group, along with the inherent chirality of the propanediol backbone, creates a highly organized, sterically hindered environment. This conformation preferentially blocks one face of the enolate, forcing the electrophile (e.g., an aldehyde) to approach from the less hindered face. This directed attack results in the formation of one diastereomer in significant excess.
Protocol 3.1: Asymmetric Aldol Reaction
This is a representative protocol based on established methodologies for chiral auxiliary-mediated aldol reactions.[5][9]
Part A: Acylation of the Chiral Auxiliary
-
Setup: To a solution of 3-(diisopropylamino)-1,2-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add triethylamine (2.5 eq).
-
Acylation: Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the auxiliary.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the N-acyl auxiliary derivative by flash column chromatography.
Part B: Diastereoselective Aldol Addition
-
Enolate Formation: Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous DCM and cool the solution to -78°C under an inert atmosphere (argon or nitrogen). Add dibutylboron triflate (1.1 eq) followed by the dropwise addition of diisopropylethylamine (1.2 eq). Stir the mixture at -78°C for 30 minutes, then warm to 0°C for 30 minutes to ensure complete enolate formation.
-
Aldehyde Addition: Re-cool the solution to -78°C and add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78°C for 2-3 hours, then allow it to warm to room temperature slowly overnight.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer and methanol. Concentrate the mixture to remove most of the organic solvents. Add diethyl ether and hydrogen peroxide (30% solution) and stir vigorously for 1 hour to oxidize the boron species.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the aldol adduct by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Part C: Cleavage of the Auxiliary
-
Saponification: Dissolve the purified aldol adduct in a mixture of tetrahydrofuran (THF) and water. Cool to 0°C and add aqueous lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroxide solution.
-
Reaction: Stir the mixture at 0°C for 1-2 hours until the starting material is consumed.
-
Extraction: Quench the reaction with a sodium sulfite solution. Acidify the mixture carefully with dilute HCl to pH ~3 and extract the desired β-hydroxy carboxylic acid with ethyl acetate. The water-soluble chiral auxiliary can be recovered from the aqueous layer.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate, and purify the product as needed.
Caption: General workflow for an auxiliary-controlled aldol reaction.
Representative Data
The effectiveness of a chiral auxiliary is quantified by the diastereomeric ratio (d.r.) of the product mixture before cleavage and the enantiomeric excess (e.e.) of the final product after cleavage. The following table presents expected outcomes for the aldol reaction with various aldehydes, based on typical results for high-performing chiral auxiliaries.
| Entry | Aldehyde (Electrophile) | Expected Product | Expected d.r. (syn:anti) | Expected e.e. (%) |
| 1 | Isobutyraldehyde | 3-hydroxy-2,4-dimethylpentanoic acid | >95:5 | >99 |
| 2 | Benzaldehyde | 3-hydroxy-2-methyl-3-phenylpropanoic acid | >98:2 | >99 |
| 3 | Acetaldehyde | 3-hydroxy-2-methylbutanoic acid | >90:10 | >98 |
| 4 | Crotonaldehyde | 3-hydroxy-2-methylhex-4-enoic acid | >95:5 | >99 |
Note: Data are representative and serve as a general guide. Actual results may vary based on specific reaction conditions and substrate combinations.
Advantages and Limitations
Advantages:
-
High Stereoselectivity: The well-defined chiral environment often leads to excellent diastereoselectivity.
-
Predictability: The stereochemical outcome is generally predictable based on the conformation of the chiral auxiliary-substrate adduct.
-
Broad Applicability: Can be applied to a wide range of substrates and reaction types beyond aldol additions, such as alkylations and Diels-Alder reactions.
-
Recoverable Auxiliary: The auxiliary can often be recovered and reused, improving the overall process economy.
Limitations:
-
Stoichiometric Use: Unlike a catalyst, the auxiliary must be used in stoichiometric amounts, which can be a drawback in terms of atom economy.
-
Additional Steps: The process requires extra steps for the attachment and subsequent cleavage of the auxiliary, adding to the overall synthesis length.
Conclusion
3-(Diisopropylamino)-1,2-propanediol is a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its straightforward preparation and the high degree of stereocontrol it imparts, particularly in fundamental C-C bond-forming reactions like the aldol addition, make it a valuable tool for researchers in academia and industry. The detailed protocols provided herein offer a solid foundation for scientists and drug development professionals to implement this auxiliary in the synthesis of complex, enantiomerically pure molecules.
References
-
PrepChem. (n.d.). Synthesis of 3-(Isopropylamino)-1,2-propanediol. Retrieved from [Link]
-
Krische, M. J., et al. (n.d.). O-Acetyl 1,3-Propanediol as an Acrolein Proelectrophile in Enantioselective Iridium-Catalyzed Carbonyl Allylation. PMC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). 3-Amino-1,2-Propanediol: Advancing Innovative Chiral Chemistry and Synthesis. Retrieved from [Link]
-
Ager, D. J., et al. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. Retrieved from [Link]
-
Gravel, M. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of 3-Amino-1,2-propanediol in Advanced Drug Delivery Systems. Retrieved from [Link]
-
Arkivoc. (n.d.). Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. Retrieved from [Link]
-
Seema Finechem Industry LLP. (n.d.). 3-Amino-1,2-propanediol 616-30-8 (Isoserinol) | C3H9NO2. Retrieved from [Link]
-
Yu, B., et al. (2016, February). Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
-
Trost, B. M., et al. (n.d.). Development of ProPhenol Ligands for the Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-amino Esters. PMC. Retrieved from [Link]
-
Çelik, T., et al. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). New Trends and Perspectives in Production of 1,2-Propanediol. Retrieved from [Link]
-
de Souza, R. O. M. A., et al. (2019, October 15). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
-
Gu, Y., et al. (2022, December 5). Design of a New Chiral Deep Eutectic Solvent Based on 3-Amino-1,2-propanediol and Its Application in Organolithium Chemistry. MDPI. Retrieved from [Link]
-
Nature. (2025, January 3). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Retrieved from [Link]
- Chrzanowska, M. (2006, August 22). ADDITION REACTION OF O-TOLUAMIDES WITH CHIRAL AUXILIARY DERIVED FROM 2-AMINO-1,3-PROPANEDIOLS TO IMINES. HETEROCYCLES, 69.
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]
-
Chemical Methodologies. (2024, March 19). Recent Development in Biological Production of 1, 3-Propanediol. Retrieved from [Link]
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Application Notes & Protocols: The Role of 3-Amino-1,2-propanediol as a Versatile Chiral Selector Ligand
Abstract
Chiral separations are a critical cornerstone of modern drug development, analytical chemistry, and fine chemical synthesis, where the stereochemistry of a molecule dictates its biological activity and safety.[1] The development of effective chiral selectors is paramount for the resolution of enantiomers. This guide provides an in-depth exploration of 3-amino-1,2-propanediol (APD), a highly versatile and efficient chiral building block, and its application as a chiral selector ligand. We will delve into the mechanistic principles of chiral recognition facilitated by APD's unique structure and provide detailed, field-proven protocols for its application in creating chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and its use as a chiral ligand in Capillary Electrophoresis (CE).
Introduction: The Imperative of Chirality and the Role of APD
In a chiral environment, such as the human body, enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[2] This necessitates the separation and analysis of racemic mixtures to isolate the desired therapeutic enantiomer. The direct chromatographic separation of enantiomers on a chiral stationary phase (CSP) represents an ideal solution for assaying enantiomeric purity and obtaining optically pure isomers.[3]
3-Amino-1,2-propanediol, with its stereogenic center and strategically positioned functional groups—a primary amine, a primary hydroxyl, and a secondary hydroxyl group—is an exceptionally valuable precursor for chiral applications.[1][4] These groups provide multiple potential sites for intermolecular interactions, making APD an excellent candidate for constructing selectors capable of robust chiral recognition.
The Mechanism of Chiral Recognition with APD-Based Selectors
The efficacy of a chiral selector is rooted in its ability to form transient, diastereomeric complexes with the enantiomers of a racemic analyte. The stability of these complexes differs, leading to a separation in retention time (in chromatography) or migration time (in electrophoresis). The prevailing theory for this discrimination is the three-point interaction model .
For an APD-based selector to be effective, it typically requires derivatization to introduce additional interaction sites. A common strategy involves acylating the amino group with a functionality like 3,5-dinitrobenzoyl chloride. This modification provides:
-
Hydrogen Bonding Sites: The amide proton and carbonyl oxygen, along with the two hydroxyl groups of the original APD moiety, can act as hydrogen bond donors and acceptors.
-
π-π Interaction Site: The electron-deficient 3,5-dinitrophenyl ring serves as a π-acidic platform, capable of forming strong π-π stacking interactions with electron-rich aromatic rings on the analyte.
-
Steric Interaction: The rigid, three-dimensional structure of the immobilized selector creates a sterically constrained environment that forces the analyte to approach from specific orientations.
One enantiomer of the analyte will be able to establish a stable, multi-point interaction (e.g., a hydrogen bond, a π-π stack, and another polar interaction), while its mirror image will be sterically hindered from achieving this optimal fit, resulting in a weaker, less stable complex and, consequently, a different retention time.
Caption: Diagram illustrating the favorable three-point interaction for one enantiomer versus the sterically hindered, weaker interaction for the other.
Application 1: Synthesis of a Covalently Bonded Chiral Stationary Phase for HPLC
One of the most powerful applications of APD is in the creation of "Pirkle-type" or brush-type CSPs.[5] In this approach, a derivatized form of APD is covalently bonded to a silica support, creating a robust and versatile stationary phase for enantiomeric separations.
Experimental Workflow for CSP Synthesis
Caption: A streamlined workflow for the preparation of a 3-amino-1,2-propanediol-based chiral stationary phase.
Protocol 1: Preparation of an (S)-APD Derived CSP
Materials:
-
(S)-3-Amino-1,2-propanediol[6]
-
3,5-Dinitrobenzoyl chloride (DNB-Cl)
-
Triethylamine (TEA)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Porous silica gel (5 µm, 100 Å pore size)
-
Anhydrous solvents: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Methanol, Acetone
Step 1: Silanization of Silica Gel
-
Activation: Suspend 10 g of silica gel in 100 mL of 1 M HCl for 2 hours. Wash thoroughly with deionized water until the filtrate is neutral, then dry in an oven at 150°C under vacuum overnight.
-
Scientist's Note: Acid washing removes metallic impurities and fully hydroxylates the silica surface, ensuring a uniform layer of silanol groups for the subsequent reaction.
-
-
Silanization: Reflux the dried silica in a 10% (v/v) solution of APTES in anhydrous toluene (150 mL) for 12 hours under a nitrogen atmosphere.
-
Washing: Allow the mixture to cool. Filter the silica and wash sequentially with toluene, THF, methanol, and acetone to remove unreacted silane. Dry under vacuum at 80°C for 6 hours. This yields aminopropyl-functionalized silica.
Step 2: Synthesis of the Chiral Selector Moiety
-
Dissolution: Dissolve 5 mmol of (S)-3-amino-1,2-propanediol and 5.5 mmol of TEA in 50 mL of anhydrous DCM in an ice bath.
-
Acylation: Slowly add a solution of 5 mmol of 3,5-dinitrobenzoyl chloride in 25 mL of anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Wash the reaction mixture with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield (S)-N-(3,5-Dinitrobenzoyl)-3-amino-1,2-propanediol. Confirm structure and purity via NMR and mass spectrometry.
Step 3: Covalent Immobilization
-
Coupling: Stir a solution of the purified chiral selector moiety in anhydrous THF with the aminopropyl-silanized silica gel.[3]
-
Scientist's Note: The specific coupling chemistry can vary. A common method involves converting one of the selector's hydroxyl groups to a reactive intermediate or using a linker. For simplicity in this protocol, we assume a direct coupling approach, though in practice, a diisocyanate linker is often used for higher efficiency.
-
-
Washing and End-capping: After the reaction, thoroughly wash the resulting CSP with THF, methanol, and DCM. To block any unreacted aminopropyl groups, suspend the CSP in a solution of acetic anhydride and pyridine in DCM for 4 hours.
-
Final Wash: Wash the end-capped CSP extensively with DCM and methanol, then dry under vacuum. The CSP is now ready for column packing.
Data Presentation: Expected Performance
The resulting CSP can be used to resolve a wide variety of racemates. Below is a table of expected performance data for the separation of a model compound, racemic 1-phenyl-1-propanol.
| Parameter | Value | Definition |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | The nonpolar/polar solvent system used for elution. |
| Flow Rate | 1.0 mL/min | The speed at which the mobile phase passes through the column. |
| Retention Factor (k'₁) | 2.5 | Retention of the first-eluting enantiomer. |
| Retention Factor (k'₂) | 3.1 | Retention of the second-eluting enantiomer. |
| Separation Factor (α) | 1.24 | The ratio of retention factors (k'₂ / k'₁), indicating selectivity. |
| Resolution (Rs) | 1.85 | The degree of separation between the two peaks. Rs > 1.5 indicates baseline separation. |
Application 2: APD as a Chiral Ligand in Capillary Electrophoresis (CE)
In ligand-exchange systems, APD can be used as a chiral selector added directly to the background electrolyte (BGE).[5] This method is particularly effective for the separation of underivatized amino acids.[7] A metal ion (e.g., Cu²⁺) in the BGE forms a coordination complex with both the APD ligand and the analyte. This creates two transient diastereomeric ternary complexes that have different electrophoretic mobilities, enabling separation.
Mechanism of Ligand-Exchange Separation
Caption: Formation of diastereomeric complexes with different stabilities between a metal ion, (S)-APD, and the enantiomers of an amino acid analyte.
Protocol 2: Enantioseparation of D/L-Phenylalanine using CE
Materials:
-
(S)-3-Amino-1,2-propanediol
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Phosphate Monobasic
-
Racemic D,L-Phenylalanine
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
0.1 M NaOH, 0.1 M HCl
Step 1: Preparation of the Background Electrolyte (BGE)
-
Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water. Adjust the pH to 2.5 with 0.1 M HCl.
-
Scientist's Note: An acidic pH is crucial. It ensures the amino acid analytes are protonated (cationic) and suppresses the ionization of silanol groups on the capillary wall, minimizing electroosmotic flow (EOF) and analyte-wall interactions.
-
-
To this buffer, add CuSO₄ to a final concentration of 5 mM.
-
Add (S)-3-amino-1,2-propanediol to a final concentration of 10 mM.
-
Filter the final BGE through a 0.22 µm syringe filter before use.
Step 2: Capillary Conditioning
-
Rinse the new capillary sequentially with 0.1 M NaOH (10 min), deionized water (10 min), and finally with the BGE (15 min).
-
Between runs, rinse with BGE for at least 3 minutes to ensure reproducible migration times.
Step 3: Sample Preparation and Analysis
-
Prepare a 1 mg/mL stock solution of racemic D,L-Phenylalanine in deionized water.
-
Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).
-
Apply a separation voltage of +20 kV. Detection is typically performed at 200 nm.
Trustworthiness Check: The migration order can be definitively confirmed by spiking the racemic sample with a pure enantiomer standard. The peak corresponding to the added standard should increase in area.
Conclusion
3-Amino-1,2-propanediol stands out as a foundational and highly adaptable molecule in the field of chiral separations.[1] Its inherent chirality and multiple interaction sites allow for its successful deployment in diverse formats, from robust, covalently-bonded stationary phases for HPLC to dynamic ligand-exchange selectors in CE. The protocols and principles outlined in this guide demonstrate the causality behind its effectiveness and provide researchers with a solid framework for developing and validating enantioselective methods. By understanding the underlying mechanisms of interaction, scientists can better leverage the power of APD to tackle the complex challenges of chiral analysis and purification in pharmaceutical and chemical research.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Amino-1,2-Propanediol: Advancing Innovative Chiral Chemistry and Synthesis.
-
Finn, J. M. (1982). Design, Synthesis, and Applications of Chiral Stationary Phases. University of Illinois at Urbana-Champaign.
-
Antenucci, A., et al. (2022). Design of a New Chiral Deep Eutectic Solvent Based on 3-Amino-1,2-propanediol and Its Application in Organolithium Chemistry. MDPI.
-
Miao, J. H., et al. (2003). Asymmetric Dihydroxylation of Allylamine Catalyzed by Wool-OsO4 Complex. Chinese Chemical Letters. (Note: Abstract available on ResearchGate, full text may require direct request).
-
Antenucci, A., et al. (2022). Design of a New Chiral Deep Eutectic Solvent Based on 3-Amino-1,2-propanediol and Its Application in Organolithium Chemistry. PMC.
-
Nordmann. (n.d.). (S)-3-Amino-1,2-propanediol.
-
Sigma-Aldrich. (n.d.). (S)-3-Amino-1,2-propanediol 98.
-
ChemicalBook. (2022). Synthesis and Application of 3-Amino-1,2-propanediol.
-
ResearchGate. (n.d.). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection.
-
Antenucci, A., et al. (2022). Design of a new chiral deep eutectic solvent based on 3-amino-1,2-propanediol and its application in organolithium chemistry. I.R.I.S.
-
Minamisawa, K., & Watanabe, H. (n.d.). Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules.
-
Advanced Separation Technologies Inc. (n.d.). Amino Acid and Peptide Chiral Separations Handbook.
-
Seog, J., et al. (2023). Amino alcohol-derived chiral stationary phases. ResearchGate.
-
Springer Protocols. (n.d.). Applications of Capillary Electrophoresis-Mass Spectrometry to Chiral Analysis.
-
Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
Google Patents. (2015). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
-
ScienceDirect. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
-
Al-Rimawi, F., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PMC.
-
ETH Zurich Research Collection. (n.d.). CHIRAL RECOGNITION AND SUPRAMOLECULAR SELF-ASSEMBLY OF ADSORBED AMINO ACIDS AND DIPEPTIDES AT THE SUBMOLECULAR LEVEL.
-
Al-Rimawi, F., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI.
-
Takats, Z., et al. (2018). Chiral and Molecular Recognition through Protonation between Aromatic Amino Acids and Tripeptides Probed by Collision-Activated Dissociation in the Gas Phase. MDPI.
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
Sources
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- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Design, Synthesis, and Applications of Chiral Stationary Phases | IDEALS [ideals.illinois.edu]
- 4. (S)-3-Amino-1,2-propanediol (61278-21-5) at Nordmann - nordmann.global [nordmann.global]
- 5. researchgate.net [researchgate.net]
- 6. (S)-3-氨基-1,2-丙二醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 3-(Diisopropylamino)-1,2-propanediol synthesis
Answering the call for a robust, field-tested guide, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 3-(Diisopropylamino)-1,2-propanediol. As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical application, ensuring your experimental work is built on a foundation of scientific integrity and proven methodology.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common inquiries, providing rapid, authoritative answers to guide your experimental design.
FAQ 1: What is the most reliable and efficient method for synthesizing 3-(Diisopropylamino)-1,2-propanediol?
The most widely adopted and efficient synthetic route is the nucleophilic ring-opening of glycidol with diisopropylamine.[1] This method is often preferred for its high atom economy. An alternative, though less common, pathway involves the nucleophilic substitution of 3-chloro-1,2-propanediol with diisopropylamine.[1][2]
FAQ 2: Why is the reaction between glycidol and diisopropylamine often slow, and how can it be accelerated?
The reaction involves the nucleophilic attack of the secondary amine on the epoxide ring of glycidol. While feasible without a catalyst, the rate can be slow. The reaction is effectively catalyzed by both acids and bases, which activate the epoxide ring, making it more susceptible to nucleophilic attack.[3] For practical laboratory and pilot-scale synthesis, heating the reaction mixture is a common strategy to increase the rate.[4]
FAQ 3: What are the critical parameters to control for maximizing yield and purity?
Success hinges on the careful control of several factors:
-
Stoichiometry: A slight molar excess of diisopropylamine (e.g., 1.1-1.2 equivalents) is recommended to ensure the complete consumption of glycidol and minimize side reactions.[5]
-
Temperature: The reaction is exothermic.[1] Proper temperature control, typically in the 40-60°C range, is crucial to balance a reasonable reaction rate with the prevention of unwanted side products.[4]
-
Purity of Starting Materials: The use of high-purity glycidol and diisopropylamine is essential, as impurities can lead to side reactions and complicate the final purification process.
FAQ 4: What is the primary side product, and how can its formation be minimized?
The most significant impurity is typically the bis-adduct, formed when the hydroxyl group of the desired 3-(Diisopropylamino)-1,2-propanediol product attacks a second molecule of glycidol.[6] This can be minimized by avoiding a large excess of glycidol and by maintaining controlled reaction temperatures. Slow, dropwise addition of glycidol to the diisopropylamine solution is a highly effective technique to keep the instantaneous concentration of glycidol low, thus favoring the primary reaction pathway.
Section 2: Troubleshooting Guide: From Theory to Practice
This guide provides a systematic approach to diagnosing and resolving common experimental challenges.
| Problem | Potential Cause | Expert Recommendation & Solution |
| Low or No Product Yield | Insufficient Reaction Rate | The reaction may be too slow at room temperature. Solution: Gently heat the reaction mixture to 40-60°C and monitor progress over several hours using TLC or GC.[4] |
| Incorrect Stoichiometry | An excess of glycidol can be consumed by side reactions, while insufficient glycidol will naturally limit the yield. Solution: Use a slight excess (1.1-1.2 eq.) of diisopropylamine to drive the reaction to completion.[5] | |
| Product is Impure (Multiple Spots on TLC/Peaks in GC) | Formation of Bis-Adduct | As discussed in FAQ 4, the product can react with remaining glycidol. Solution: Add the glycidol dropwise to the stirred diisopropylamine solution. This maintains a high amine-to-epoxide ratio throughout the addition, suppressing the secondary reaction. |
| Unreacted Starting Materials | The reaction may not have reached completion. Solution: Increase the reaction time or temperature. Monitor the disappearance of the limiting reagent (glycidol) by TLC or GC before proceeding with the workup. | |
| Difficulty in Product Purification | High Boiling Point of Product | 3-(Diisopropylamino)-1,2-propanediol has a relatively high boiling point, making atmospheric distillation impractical. Solution: Purify the final product via vacuum distillation.[1][5] This lowers the required boiling temperature, preventing thermal degradation. |
| Emulsion during Aqueous Workup | The amphiphilic nature of the product and amine starting material can lead to stable emulsions during extraction. Solution: Use a saturated brine (NaCl solution) wash to break the emulsion. This increases the ionic strength of the aqueous phase, forcing the organic product into the extraction solvent. |
Section 3: Validated Experimental Protocol
This protocol provides a detailed, step-by-step methodology for a laboratory-scale synthesis.
Objective: To synthesize and purify 3-(Diisopropylamino)-1,2-propanediol.
Materials:
-
Diisopropylamine (≥99%)
-
Glycidol (≥96%)
-
Ethanol (optional solvent)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, charge diisopropylamine (1.1 equivalents). The reaction can be run neat or with a solvent like ethanol to help moderate the temperature.[1]
-
Reactant Addition: Begin stirring the diisopropylamine. Add glycidol (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 60°C; external cooling may be necessary.[1]
-
Reaction: After the addition is complete, heat the mixture to 50-60°C and maintain it for 4-6 hours, or until reaction completion is confirmed.[4]
-
Monitoring: Monitor the reaction by TLC (staining with potassium permanganate) or GC by observing the disappearance of the glycidol spot/peak.
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess diisopropylamine and any solvent under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the crude residue in diethyl ether or ethyl acetate. Wash the organic layer twice with a saturated brine solution to remove any remaining water-soluble impurities.
-
Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.
-
Purification: Concentrate the filtrate on a rotary evaporator to yield the crude product. Purify the oily residue by vacuum distillation to obtain the final 3-(Diisopropylamino)-1,2-propanediol as a colorless to pale yellow liquid.[1][5]
Section 4: Visualized Workflow & Mechanism
Visual aids are critical for understanding complex processes. The following diagrams, rendered in DOT language, illustrate the experimental workflow and the underlying chemical mechanism.
Experimental Workflow Diagram
Caption: The nucleophilic ring-opening mechanism of glycidol by diisopropylamine.
References
-
Synthesis of 3-(Isopropylamino)-1,2-propanediol. PrepChem.com. [Link]
- A process for the purification of 3-amino-1,2-propanediol and 2-amino...
-
Significance and use of glycidol. ResearchGate. [Link]
-
3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. [Link]
-
A Modular and Practical Synthesis of Zwitterionic Hydrogels through Sequential Amine-Epoxy “Click” Chemistry and N-Alkylation Reaction. MDPI. [Link]
Sources
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- 2. guidechem.com [guidechem.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 3-(Diisopropylamino)-1,2-propanediol
Welcome to the technical support center for the synthesis of 3-(Diisopropylamino)-1,2-propanediol. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield, purity, and scalability of this important β-amino alcohol intermediate. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of β-amino alcohols via the ring-opening of epoxides is a cornerstone of organic chemistry, valued for its efficiency and atom economy.[1][2] However, challenges such as low yields, difficult purifications, and unwanted side reactions are common hurdles. This document provides a structured, in-depth guide to navigate these issues.
Section 1: Understanding the Core Synthesis: Mechanism and Key Parameters
The most direct and common route to 3-(Diisopropylamino)-1,2-propanediol is the nucleophilic ring-opening of glycidol with diisopropylamine.[2] This reaction is a classic example of aminolysis of an epoxide.[3]
The mechanism involves the lone pair of electrons on the nitrogen of diisopropylamine attacking one of the carbon atoms of the epoxide ring. Due to the significant steric bulk of the two isopropyl groups on the amine, the nucleophilic attack overwhelmingly occurs at the less sterically hindered terminal carbon of the glycidol molecule (an SN2-type mechanism).[4][5] This high regioselectivity is a key advantage of this specific reaction.
Caption: Reaction pathway for the synthesis of 3-(Diisopropylamino)-1,2-propanediol.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a question-and-answer format.
Q1: My reaction yield is disappointingly low (<70%). What are the most likely causes?
A low yield is typically a result of an incomplete reaction or the prevalence of side reactions. Let's break down the primary culprits.
Causality Analysis:
-
Glycidol Polymerization: Glycidol is inherently unstable and can self-polymerize, especially at elevated temperatures or during prolonged storage.[6] This side reaction consumes your starting material, forming a viscous, high-boiling point residue that complicates purification.
-
Suboptimal Stoichiometry: An insufficient amount of diisopropylamine may lead to an incomplete reaction. A modest excess of the amine is often used to ensure all the glycidol reacts and to act as a base.[2][7]
-
Incorrect Temperature Control: While heating can accelerate the reaction, excessive temperatures significantly promote glycidol polymerization.[3] Conversely, if the temperature is too low, the reaction may be impractically slow, especially given the steric hindrance of diisopropylamine.[8]
-
Reagent Quality: The purity of glycidol is critical. Over time, stored glycidol will contain oligomers and polymers, which will not participate in the desired reaction.[6]
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Recommendations:
-
Controlled Addition: Add glycidol dropwise to a stirred solution of diisopropylamine. This maintains a low concentration of glycidol, minimizing its self-polymerization. The reaction is often exothermic, so initial cooling may be necessary.[2]
-
Solvent Choice: While the reaction can be run neat, using a polar protic solvent like ethanol or isopropanol can help dissipate heat and prevent localized high temperatures.[2] Studies have shown that polar mixed solvents like DMF/H₂O can also be highly effective, even without a catalyst.[9]
-
Catalysis: For a faster and more controlled reaction at lower temperatures, consider using a catalyst. Mild Lewis acids like YCl₃ or ZrCl₄ (at 1-5 mol%) can activate the epoxide ring, making it more susceptible to nucleophilic attack.[10] Acetic acid has also been reported as an effective metal-free catalyst for this type of transformation.[11]
| Parameter | Recommendation | Rationale |
| Glycidol Quality | Use freshly opened or distilled glycidol | Prevents side reactions from pre-existing polymers and impurities.[6] |
| Stoichiometry | 1.2–1.5 equivalents of diisopropylamine | Ensures complete consumption of the limiting reagent (glycidol).[7] |
| Temperature | 25–50°C | Balances reaction rate with the risk of glycidol polymerization.[2][12] |
| Solvent | Neat or Ethanol/Isopropanol | Neat conditions are atom-economical; alcohols help control the exotherm.[2] |
| Catalyst (Optional) | 1-2 mol% Lewis Acid (e.g., YCl₃) | Accelerates the reaction, allowing for lower temperatures and shorter times.[10] |
Q2: My crude product is extremely viscous and difficult to distill. What's causing this?
This is a classic symptom of glycidol polymerization.
Causality Analysis:
The hydroxyl group of one glycidol molecule can open the epoxide ring of another, initiating a chain reaction that forms polyglycerols.[6] This process is accelerated by heat. If your reaction temperature was too high, or if the glycidol was added too quickly without adequate cooling, polymerization becomes a significant competing pathway.
Recommendations:
-
Strict Temperature Control: Maintain the internal reaction temperature below 50°C. Use an ice bath during the initial dropwise addition of glycidol.
-
Dilution: Performing the reaction in a solvent like ethanol can help manage the exotherm and reduce the effective concentration of glycidol, thereby suppressing polymerization.[2]
-
Purify Your Glycidol: If you suspect your glycidol source is old, consider purifying it by vacuum distillation before use. Store it in a cool, dark place. Dissolving it in a dry, inert solvent like toluene can also improve its shelf life.[6]
Q3: The purification by vacuum distillation is inefficient, with product smearing across many fractions. How can I improve this?
This issue often points to incomplete removal of starting materials or the presence of closely boiling impurities.
Causality Analysis:
-
Excess Diisopropylamine: Diisopropylamine has a relatively low boiling point (84°C) but can co-distill with the product if a significant excess is present and the vacuum is not sufficiently high.
-
Polyglycerol Impurities: Low-molecular-weight glycidol oligomers can have boiling points near that of the desired product, making sharp fractionation difficult.
Recommendations:
-
Initial Stripping: Before high-vacuum distillation, remove the bulk of the excess diisopropylamine and any solvent under reduced pressure using a rotary evaporator.
-
Fractional Distillation: Use a short Vigreux column during vacuum distillation to improve separation efficiency.
-
Collect Fractions: Collect several fractions and analyze each by GC or TLC to identify the purest ones before combining them. A typical boiling point for a related compound, 3-(isopropylamino)-1,2-propanediol, is 80°C at 0.1 mmHg, which can serve as a rough guide.[7]
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the optimal molar ratio of diisopropylamine to glycidol?
-
FAQ 2: Is a catalyst necessary for this reaction?
-
No, a catalyst is not strictly necessary. The reaction will proceed between glycidol and diisopropylamine upon mixing, often at room temperature overnight.[7] However, using a catalyst can significantly reduce reaction times and allow for lower, more controlled temperatures, which can improve the overall yield by minimizing side reactions.[3][10]
-
-
FAQ 3: How should I monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is an effective method. Use a polar solvent system (e.g., 9:1 Dichloromethane/Methanol). Glycidol will have a higher Rf value than the much more polar amino diol product. The reaction is complete when the glycidol spot is no longer visible. Gas Chromatography (GC) can also be used to monitor the disappearance of starting materials.[13]
-
-
FAQ 4: What are the key safety precautions for handling glycidol?
-
Glycidol is a reactive epoxide and should be handled with care in a well-ventilated fume hood. It is classified as a probable human carcinogen. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[14]
-
Section 4: Key Experimental Protocols
Protocol 1: Optimized Catalyst-Free Synthesis
This protocol is designed as a reliable baseline for achieving high yields.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add diisopropylamine (1.2 eq). If using a solvent, add ethanol (approx. 2 mL per gram of glycidol). Cool the flask in an ice-water bath.
-
Reagent Addition: Add fresh glycidol (1.0 eq) to the dropping funnel. Add the glycidol to the stirred diisopropylamine solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 40°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until the glycidol is consumed (typically 12-24 hours).
-
Workup: Concentrate the reaction mixture on a rotary evaporator to remove the solvent and excess diisopropylamine.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus suitable for vacuum. It is crucial to ensure all glassware is rated for vacuum work.
-
Distillation: Heat the crude oil from Protocol 1 gently using an oil bath. The system should be under high vacuum (<1 mmHg).
-
Fraction Collection: Discard any initial low-boiling fractions. Collect the main product fraction at the appropriate temperature and pressure. The pure product will be a viscous, colorless to pale yellow liquid.[15]
References
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Organic & Medicinal Chemistry International Journal. [Link]
-
Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. (n.d.). SciELO. [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (2020). Chemical Communications. [Link]
-
Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. (2010). Taylor & Francis Online. [Link]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2020). MDPI. [Link]
-
Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. (2017). Organic Chemistry Portal. [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (2020). Royal Society of Chemistry. [Link]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis. (2020). Semantic Scholar. [Link]
-
YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. (2017). MDPI. [Link]
-
Synthesis of 3-(Isopropylamino)-1,2-propanediol. (n.d.). PrepChem.com. [Link]
-
Significance and use of glycidol. (n.d.). ResearchGate. [Link]
-
Glycidol. (n.d.). Wikipedia. [Link]
-
Diisopropylamine – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
- Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. (2016).
Sources
- 1. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. rroij.com [rroij.com]
- 5. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. prepchem.com [prepchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 14. Glycidol - Wikipedia [en.wikipedia.org]
- 15. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
common side reactions and by-products in the synthesis of 3-(Diisopropylamino)-1,2-propanediol
Welcome to the technical support guide for the synthesis of 3-(Diisopropylamino)-1,2-propanediol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and purification hurdles encountered during this synthesis. As your virtual application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.
The synthesis of 3-(Diisopropylamino)-1,2-propanediol, a key intermediate and a known impurity in the manufacturing of certain beta-blockers like Metoprolol, is most commonly achieved through the nucleophilic ring-opening of glycidol with diisopropylamine.[1][2] While seemingly straightforward, this reaction is a classic case study in regioselectivity and competing side reactions that can significantly impact yield and purity.
Core Synthesis Pathway
The primary reaction involves the SN2 attack of diisopropylamine on the terminal carbon of the glycidol epoxide ring.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis and purification in a practical question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the likely causes?
Probable Cause 1: Incomplete Reaction or Suboptimal Stoichiometry
-
Expertise & Experience: The reaction between glycidol and diisopropylamine is typically conducted at room temperature over several hours (e.g., overnight).[1][2] Amines are good nucleophiles, but insufficient reaction time can lead to incomplete conversion. A slight excess of the more volatile reactant, diisopropylamine, is often used to drive the reaction to completion and can be easily removed under vacuum post-reaction.[1][2]
-
Troubleshooting Steps:
-
Verify Stoichiometry: Use a 1.1 to 1.2 molar equivalent of diisopropylamine relative to glycidol.
-
Extend Reaction Time: Monitor the reaction by TLC or GC-MS. If starting material is still present after the standard overnight period, extend the reaction time by an additional 8-12 hours.
-
Moderate Heating: Gentle warming (e.g., 35-40°C) can increase the reaction rate, but be cautious as this can also promote side reactions (see Q3 & Q4).
-
Probable Cause 2: Product Loss During Purification
-
Expertise & Experience: 3-(Diisopropylamino)-1,2-propanediol is a viscous, high-boiling point liquid.[3] Significant product can be lost during vacuum distillation if the apparatus is not optimized. The viscosity can make transfers difficult, and its high boiling point requires a good vacuum and careful heating to prevent thermal degradation.
-
Troubleshooting Steps:
-
High Vacuum: Ensure your vacuum system can achieve a pressure of <0.5 mmHg for efficient distillation.
-
Heating Mantle & Stirring: Use a heating mantle with a magnetic stirrer for even heat distribution to prevent bumping and localized overheating.
-
Short Path Distillation: For smaller scales, a Kugelrohr or short path distillation apparatus minimizes the surface area where the viscous product can be held up.
-
Q2: My NMR/GC-MS analysis shows an isomeric impurity that is very difficult to separate. What is it and how can I prevent it?
Probable Cause: Lack of Regioselectivity in Epoxide Ring-Opening
-
Expertise & Experience: This is the most critical chemical challenge in this synthesis. The nucleophilic attack of diisopropylamine on the asymmetric glycidol epoxide can occur at two positions: the less-substituted primary carbon (C3) or the more-substituted secondary carbon (C2).
-
Trustworthiness: Under neutral or basic conditions, the SN2 pathway (Path A) is strongly favored due to sterics.[4][6][7] However, any acidic catalysis (e.g., from acidic impurities in reagents or glassware) can protonate the epoxide oxygen. This lends SN1 character to the transition state, where the nucleophile is drawn to the more substituted carbon (C2) that can better stabilize a partial positive charge, leading to the formation of the undesired isomer.[8][9][10]
-
Prevention & Control Protocol:
-
Use High-Purity Reagents: Ensure glycidol and diisopropylamine are free from acidic impurities.
-
Base-Washed Glassware: Rinse all glassware with a dilute base (e.g., 1% NaOH or NH₄OH), followed by a thorough rinse with deionized water and drying before use.
-
Avoid Protic Acids: Do not use any acidic catalysts or solvents. The reaction proceeds well without any catalyst.
-
Q3: I have a significant low-boiling point impurity identified as glycerol. How did this form?
Probable Cause: Hydrolysis of Glycidol
-
Expertise & Experience: Epoxides are susceptible to ring-opening by water, a reaction known as hydrolysis, to form vicinal diols (1,2-diols).[6][8][9] In this case, the glycidol starting material can react with trace amounts of water in the reagents or solvent to form propane-1,2,3-triol (glycerol). This reaction can be catalyzed by both acid and base, meaning it can occur under the synthesis conditions if water is present.[4][7]
-
Prevention Protocol:
-
Use Anhydrous Reagents: Use freshly opened or properly stored anhydrous diisopropylamine.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent atmospheric moisture from entering the reaction.
-
Q4: My crude product contains high molecular weight, viscous impurities. What are they?
Probable Cause: Dimerization and Oligomerization
-
Expertise & Experience: There are two primary pathways for the formation of higher molecular weight species.
-
Product Reacting with Glycidol: The synthesized 3-(Diisopropylamino)-1,2-propanediol contains two nucleophilic secondary hydroxyl groups and a secondary amine. The amine is the most nucleophilic site and can react with another molecule of glycidol. This leads to the formation of bis-adducts. For the analogous synthesis of 3-amino-1,2-propanediol, impurities such as bis(2,3-dihydroxypropyl)amine are known to form.[11]
-
Glycidol Polymerization: Under certain conditions (especially with catalysts or at higher temperatures), glycidol can polymerize.
-
-
Prevention Protocol:
-
Control Stoichiometry: Avoid using a large excess of glycidol. It is better to have a slight excess of the amine, which can be easily removed.
-
Maintain Low Temperature: Run the reaction at room temperature or with minimal heating. Higher temperatures accelerate these side reactions.
-
Slow Addition: For larger scale reactions, consider slowly adding the glycidol to the diisopropylamine to maintain a low instantaneous concentration of the epoxide, thus favoring the 1:1 reaction over polymerization.
-
Summary of Common By-products
| By-product Name | Structure (Simplified) | Formation Pathway | Prevention Strategy |
| 2-(Diisopropylamino)-1,3-propanediol | Isomer of Product | Attack at C2 of glycidol (Acid-catalyzed) | Use base-washed glassware, high-purity reagents. |
| Glycerol | Propane-1,2,3-triol | Hydrolysis of glycidol | Use anhydrous reagents and dry glassware. |
| Bis-Adducts | C₆H₁₅NO₂-C₃H₅O₂ | Product reacting with glycidol | Use slight excess of amine, maintain low temperature. |
Recommended Analytical & Purification Protocols
Protocol 1: Purification by Vacuum Distillation (Self-Validating)
This is the most common method for purifying the product on a lab scale.[1][2]
-
Setup: Assemble a short-path distillation apparatus. Use a two-necked flask for the distillation pot to allow for a thermometer and a capillary bleed for smooth boiling.
-
Initial Evaporation: After the reaction is complete, connect the flask to a rotary evaporator to remove the excess diisopropylamine.
-
Distillation:
-
Attach the flask to the distillation apparatus and begin evacuation to <0.5 mmHg.
-
Once a high vacuum is achieved, slowly heat the pot using a heating mantle with stirring.
-
Discard any initial low-boiling fractions (forerun), which may contain residual reactants or glycerol.
-
Collect the main fraction at the literature-reported boiling point (e.g., ~80°C at 0.1 mmHg).[1]
-
-
Validation: The purity of the collected fraction should be immediately checked by GC-MS or NMR. A constant boiling point during collection is a good indicator of purity. If isomeric impurities persist, chromatographic purification is necessary.
Protocol 2: Analysis by HILIC-CAD (Authoritative Method)
For accurate quantification and detection of polar, non-chromophoric by-products, Hydrophilic Interaction Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) is a highly effective method.[12][13]
-
Sample Preparation:
-
Accurately weigh ~10 mg of the crude or purified product.
-
Dissolve in 10 mL of a suitable solvent mixture (e.g., 90:10 Acetonitrile:Water) to create a 1 mg/mL stock solution.
-
Further dilute as needed to fall within the calibration range.
-
-
HILIC System and Conditions:
-
Column: Halo Penta HILIC column (e.g., 150 mm × 4.6 mm, 5 µm)[12]
-
Mobile Phase: A gradient of Acetonitrile (A) and an aqueous buffer like 10 mM Ammonium Acetate, pH 5.0 (B).
-
Gradient Example: Start at 95% A, ramp to 70% A over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD).
-
-
Data Analysis: Identify peaks based on retention time against an authentic standard of 3-(Diisopropylamino)-1,2-propanediol. The universal response of the CAD allows for the semi-quantification of unknown impurities.
Troubleshooting Workflow Diagram
References
-
Chemistry Learner. (2022, July 6). Epoxide Reactions: Definition, Examples, and Mechanism. Available at: [Link]
-
LibreTexts Chemistry. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
BYJU'S. (2022, March 25). Epoxide Reactions. Available at: [Link]
-
Vollhardt, K. P. C., & Schore, N. E. Organic Chemistry: Structure and Function. (Content adapted from various online chapter summaries, e.g., Section 18.5). A relevant summary is available at: [Link]
-
PubMed. (2019, August 28). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Available at: [Link]
-
PrepChem.com. Synthesis of 3-(Isopropylamino)-1,2-propanediol. Available at: [Link]
-
Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Available at: [Link]
-
Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD). Available at: [Link]
- Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
-
ResearchGate. (2019, August). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Available at: [Link]
- Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
-
National Center for Biotechnology Information (PMC). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Available at: [Link]
-
Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]
-
Royal Society of Chemistry. (2012). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Available at: [Link]
-
Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides. Available at: [Link]
-
YouTube. (2018, March 3). Regioselectivity of epoxide ring-opening. Available at: [Link]
- Google Patents. (2015). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
-
Seema Finechem. 3-Amino-1,2-propanediol 616-30-8 (Isoserinol). Available at: [Link]
-
DTU Research Database. Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. Available at: [Link]
-
Czech Journal of Food Sciences. Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate. Available at: [Link]
-
ResearchGate. A novel separation and purification process for 1,3-propanediol. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. Epoxide Reactions: Definition, Examples, and Mechanism [chemistrylearner.com]
- 7. aakash.ac.in [aakash.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 12. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Amine Synthesis & Impurity Control
Current Status: Operational Topic: Preventing Di-Substituted Amine Impurities (Over-Alkylation) Support Level: Tier 3 (Advanced Research & Development)
The Core Problem: The "Polyalkylation Trap"
User Query: "Why does my reaction yield a mixture of secondary and tertiary amines when I only want the secondary amine?"
Technical Diagnosis:
You are fighting intrinsic nucleophilicity. In a standard
Consequently, the product competes with the starting material for the remaining alkylating agent, leading to a "runaway" reaction that forms di-substituted (tertiary) amines and quaternary ammonium salts.
Visualizing the Kinetic Failure Mode
The following diagram illustrates the competitive kinetics that lead to impurity formation.
Figure 1: The kinetic feedback loop. Because k2 > k1, the product consumes reagent faster than the starting material, causing impurity accumulation.
Protocol Module A: Reductive Amination (The Industry Standard)
Applicability: Best for synthesizing secondary amines from aldehydes/ketones. Mechanism: Formation of an imine intermediate followed by selective hydride reduction.[2][3]
Why it works: Unlike direct alkylation, the intermediate imine is less nucleophilic than the amine. By choosing a reducing agent that reduces the imine faster than the carbonyl (chemoselectivity), you avoid over-alkylation.
Reagent Selection Matrix
| Reducing Agent | Selectivity | Risk Profile | Recommended Use |
| Sodium Triacetoxyborohydride (STAB) | High | Low | Gold Standard. Reduces imines/iminiums much faster than aldehydes. Compatible with most functional groups. |
| Sodium Cyanoborohydride | High | High (Toxic) | Legacy method. Generates HCN gas at low pH. Use only if STAB fails. |
| Sodium Borohydride | Low | Medium | Reduces aldehydes/ketones rapidly.[4] Requires a 2-step procedure (form imine completely, then add reductant).[2][5] |
Optimized Protocol: STAB-Mediated Reductive Amination
Objective: Synthesis of Secondary Amine (
-
Stoichiometry Setup:
-
Amine (1.0 equiv)[1]
-
Aldehyde/Ketone (1.0 - 1.1 equiv)
-
STAB (1.4 - 1.5 equiv)
-
Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation.
-
Solvent: DCE (1,2-Dichloroethane) or THF. Avoid MeOH with STAB (decomposes reagent).
-
-
Execution:
-
The "Self-Validating" Check:
-
Checkpoint: If LCMS shows remaining aldehyde but no amine, the reaction is stalled. Do not add more aldehyde. Add a small amount of reducing agent.
-
Checkpoint: If tertiary amine is observed, your imine formation was too slow relative to reduction. Switch to Stepwise Method (Pre-form imine with
or , filter, then reduce).
-
Protocol Module B: The Fukuyama Synthesis (High Precision)
Applicability: When you absolutely require 100% mono-selectivity (e.g., late-stage functionalization of expensive APIs). Mechanism: Uses the 2-nitrobenzenesulfonyl (Ns) group to activate the amine for alkylation while simultaneously preventing over-alkylation (the sulfonamide nitrogen is non-nucleophilic after alkylation).
Workflow Diagram
Figure 2: The Fukuyama pathway ensures mono-alkylation by rendering the intermediate (Step 2) non-nucleophilic.
Step-by-Step Protocol
-
Protection:
-
React Primary Amine with 2-nitrobenzenesulfonyl chloride (NsCl) and
in DCM. -
Result: Ns-protected amine (acidic proton on Nitrogen, pKa ~10).
-
-
Mono-Alkylation (The Critical Step):
-
Option A (Mitsunobu): React Ns-Amine with Alcohol (
), , and DIAD/DEAD. -
Option B (Base-Mediated): React Ns-Amine with Alkyl Halide (
) and in DMF. -
Why no impurity? The product
has no protons on the nitrogen. It cannot react further.
-
-
Deprotection:
-
Treat the alkylated sulfonamide with Thiophenol (
) and (or mercaptoacetic acid for odorless workup) in DMF/MeCN. -
The Ns-group is cleaved, releasing the pure secondary amine.[6]
-
Protocol Module C: Direct Alkylation (Statistical Control)
Applicability: When reagents are cheap, and you cannot use reductive amination (e.g., alkylating with an alkyl halide that has no carbonyl equivalent).
The "High-Dilution" Strategy: To favor mono-alkylation, you must statistically ensure the alkyl halide encounters a primary amine molecule rather than a secondary amine product.
-
Excess Reagent: Use 5 to 10 equivalents of the primary amine relative to the alkyl halide.
-
Addition Rate: Add the alkyl halide dropwise (very slowly) to the amine solution.
-
Solvent: Use a solvent that solubilizes the amine well (MeCN or EtOH).
-
Workup: You will have a massive amount of unreacted starting amine. This must be separable by distillation or column chromatography. If the boiling points are close, do not use this method .
Troubleshooting & FAQ
Q: I am using STAB for reductive amination, but I still see 10-15% tertiary amine. Why? A: This usually happens if the aldehyde is very reactive (like formaldehyde or acetaldehyde). The secondary amine product reacts with the aldehyde to form an iminium ion, which is then reduced.
-
Fix: Use the Stepwise Method . Stir Amine + Aldehyde in MeOH for 2 hours (add molecular sieves to force imine formation). Then cool to 0°C and add
. This separates the "formation" and "reduction" events.
Q: Can I use the Fukuyama synthesis for sterically hindered amines?
A: Yes, but the Mitsunobu step (Option A) is sensitive to sterics. For hindered systems, use Option B (Alkyl Halide +
Q: My product and the di-alkylated impurity have the same Rf on TLC. A: This is common.
-
Fix 1 (Chemical): Treat the crude mixture with Acetic Anhydride (
). The secondary amine (product) will form an amide (moving Rf significantly), while the tertiary amine (impurity) cannot react. Note: This destroys your product unless you want the amide. -
Fix 2 (Chromatography): Switch your mobile phase modifier. If using
, switch to . Or use a C18 Reverse Phase column at pH 10 (using Ammonium Bicarbonate buffer).
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[4]
-
Fukuyama, T., Jow, C. K., & Cheung, M. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 1995.[7]
-
Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[8] Journal of Organic Chemistry, 2002.[8]
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting low yield in the synthesis of beta-blockers from 3-(Diisopropylamino)-1,2-propanediol
Introduction
The synthesis of β-adrenergic blocking agents (beta-blockers) is a cornerstone of cardiovascular drug development.[1] A common structural motif in many beta-blockers is the aryloxypropanolamine side chain.[1] This guide focuses on troubleshooting low-yield issues encountered when synthesizing these crucial compounds starting from 3-(diisopropylamino)-1,2-propanediol. This starting material provides the characteristic amino alcohol portion of the final drug, which is then typically coupled with a substituted aromatic group.
The core of this synthesis often revolves around forming a key ether linkage, a reaction that can be susceptible to various competing pathways and suboptimal conditions. This document provides a structured, question-and-answer-based approach to diagnose and resolve common experimental hurdles, ensuring researchers can optimize their synthetic routes for higher efficiency and purity.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific, common problems encountered during the synthesis. Each question is designed to reflect a real-world experimental observation, followed by a detailed explanation of potential causes and a set of actionable solutions.
Question 1: My reaction shows a low conversion of starting materials, even after extended reaction times. What are the likely causes and how can I improve conversion?
Answer: Low conversion is a frequent issue, often pointing to problems with reaction setup, reagent activity, or suboptimal reaction conditions. Let's break down the potential causes and solutions.
Potential Cause 1: Inadequate Reagent Purity or Activity
The purity of your starting materials is paramount. Impurities in the 3-(diisopropylamino)-1,2-propanediol or the aromatic partner can interfere with the reaction. Similarly, if your reaction requires a base (e.g., for a Williamson ether synthesis-type reaction), its strength and anhydrous nature are critical.
-
Solution:
-
Verify Starting Material Purity: Analyze your 3-(diisopropylamino)-1,2-propanediol and aryl precursor (e.g., a substituted phenol) by NMR or other appropriate analytical techniques to ensure they are free from significant impurities.
-
Use Fresh, High-Quality Base: If using a base like sodium hydride (NaH), ensure it is fresh. A gray appearance can indicate deactivation.[2] For alkoxides, consider preparing them fresh before the reaction.
-
Ensure Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture, which can quench the base.[2] Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Potential Cause 2: Suboptimal Reaction Conditions
Temperature, solvent, and reaction time are all critical parameters that can significantly impact the reaction rate.[2][3]
-
Solution:
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. A typical temperature range for Williamson ether synthesis is 50-100 °C.[2] It is often best to start at a lower temperature and gradually increase it while monitoring the reaction by Thin-Layer Chromatography (TLC).
-
Solvent Selection: Polar aprotic solvents like DMF (N,N-dimethylformamide) or acetonitrile are generally preferred as they effectively solvate the cation of the alkoxide, leading to a more reactive "naked" nucleophile.[2] Protic solvents can slow the reaction rate.[2]
-
Reaction Time: Monitor the reaction's progress using TLC. This will help determine the optimal reaction time and prevent potential product decomposition from prolonged heating.[2]
-
The following table summarizes recommended starting points for reaction condition optimization:
| Parameter | Recommended Range/Type | Rationale |
| Temperature | 50 - 100 °C | Balances reaction rate against potential side reactions.[2] |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents enhance nucleophilicity.[2] |
| Base | NaH, KH, NaOMe, KOtBu | Strong, non-nucleophilic bases are ideal for deprotonation.[4] |
| Time | 1 - 24 hours | Monitor via TLC to determine completion.[2][5] |
Troubleshooting Workflow for Low Conversion
Below is a decision-making workflow to systematically address low conversion rates.
Caption: A workflow for troubleshooting low reaction conversion.
Question 2: I'm observing significant formation of side products, which is complicating purification and lowering my yield. What are the common side reactions and how can I suppress them?
Answer: The formation of side products is a common issue, often arising from the high reactivity of the intermediates and the basic conditions employed.
Potential Cause 1: Competing Elimination Reactions
If the synthesis involves an alkyl halide, the basic conditions required for alkoxide formation can also promote E2 elimination, especially with secondary or sterically hindered halides, leading to the formation of alkenes.[4][6]
-
Solution:
-
Choose the Right Precursors: When designing the synthesis, if possible, opt for a reaction between a more complex alkoxide and a simple primary or methyl halide. SN2 reactions are fastest on less sterically hindered carbons, minimizing the competing E2 pathway.[4][6]
-
Control Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Potential Cause 2: Di-substitution or Polymerization
In reactions involving epoxides, the nucleophilic amine or alcohol can potentially react more than once, leading to di-substituted products or oligomers. For example, the newly formed secondary amine in a beta-blocker could react with another epoxide molecule.
-
Solution:
-
Control Stoichiometry: Using a controlled excess of one reagent can help drive the reaction to the desired mono-substituted product. For instance, in the ring-opening of an epoxide with an amine, using an excess of the amine can minimize the formation of by-products from secondary reactions.[7]
-
Slow Addition: Adding the electrophile (e.g., epoxide or alkyl halide) slowly to the reaction mixture can help maintain a low concentration of the electrophile, disfavoring polymerization or multiple additions.
-
Potential Cause 3: Reaction at the Wrong Nucleophilic Site
The starting material, 3-(diisopropylamino)-1,2-propanediol, has two hydroxyl groups and a tertiary amine. While the amine is generally not nucleophilic under these conditions, the two hydroxyl groups could compete in an etherification reaction.
-
Solution:
-
Use a Protecting Group Strategy: To ensure regioselectivity, one of the hydroxyl groups could be protected, leaving the other free to react. The protecting group would then be removed in a subsequent step.
-
Exploit Inherent Reactivity: Often, the primary hydroxyl is more sterically accessible and may react preferentially under carefully controlled conditions (e.g., lower temperature).
-
Question 3: My final product is difficult to purify, and I'm losing a significant amount of material during work-up and chromatography. What are some effective purification strategies?
Answer: The purification of beta-blockers, which are often basic and polar compounds, can be challenging. Optimizing extraction and chromatography methods is key to preserving yield.
Strategy 1: Optimized Liquid-Liquid Extraction (LLE)
Beta-blockers are amines and their solubility is highly pH-dependent. This property can be exploited for efficient purification.
-
Protocol:
-
After quenching the reaction, dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic beta-blocker will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the aqueous layer, and then basify it with a base like NaOH or NaHCO₃ to deprotonate the beta-blocker, making it soluble in the organic phase again.
-
Extract the aqueous layer again with fresh organic solvent. The purified beta-blocker should now be in this second organic extract.
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
-
Strategy 2: Column Chromatography
For high purity, column chromatography is often necessary. The basic nature of the product requires special consideration.
-
Recommendations:
-
Deactivate Silica Gel: The amine group in beta-blockers can stick irreversibly to the acidic silica gel, leading to streaking and low recovery. To mitigate this, you can either use a mobile phase containing a small amount of a basic additive like triethylamine (typically 0.1-1%) or use deactivated (neutral) alumina as the stationary phase.[8]
-
Solvent System Selection: A gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like hexanes or dichloromethane) is typically effective. Start with a low polarity and gradually increase it. The optimal solvent system should be determined by TLC analysis first.
-
Strategy 3: Crystallization
If the product is a solid, crystallization can be a highly effective final purification step to obtain material of high purity.
-
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for aryloxypropanolamine beta-blockers? A: A widely used method involves the reaction of a substituted phenol with an epoxide, such as epichlorohydrin, under basic conditions.[1] This forms a glycidyl ether intermediate, which is then subjected to a ring-opening reaction with an appropriate amine (like isopropylamine) to yield the final product.[1][9]
Q2: How can I confirm the structure of my final product? A: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure and connectivity of the molecule. Mass spectrometry (MS) will confirm the molecular weight. Infrared (IR) spectroscopy can be used to identify key functional groups like O-H, N-H, and C-O-C ether bonds.
Q3: My synthesis requires a chiral product. How can I ensure enantiomeric purity? A: There are two main strategies. The first is to start with a chiral precursor, such as (R)- or (S)-glycidol or a resolved amino-diol, which introduces the desired stereochemistry from the beginning.[10] The second approach is to synthesize the racemic mixture and then separate the enantiomers using chiral chromatography (e.g., HPLC with a chiral stationary phase) or by forming diastereomeric salts with a chiral acid and separating them by crystallization.[11][12]
Q4: Are there any green chemistry approaches for this synthesis? A: Yes, research is ongoing to develop more environmentally friendly methods. This includes the use of water or mixed aqueous-organic solvent systems to reduce reliance on volatile organic compounds, the development of catalytic methods that avoid stoichiometric reagents, and the use of flow chemistry systems to improve efficiency and safety.[7][13][14]
References
- A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
- Discovery and development of beta-blockers. Wikipedia.
- Analysis of Beta-Blockers in Environment - A Review. JSciMed Central.
- Progress in the Enantioseparation of β-Blockers by Chrom
- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.
- Progress in the Enantioseparation of β-Blockers by Chrom
- Analysis of Beta-Blockers in Environment - A Review. JSciMed Central.
- Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal.
- SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline.
- Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals.
- Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface W
- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.
- Propranolol. Wikipedia.
- troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
- Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry.
- Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review.
- Facile Synthesis of Propranolol and Novel Derivatives. Organic Process Research & Development.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis. Chemistry Steps.
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. researchgate.net [researchgate.net]
- 12. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods [mdpi.com]
- 13. rroij.com [rroij.com]
- 14. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
impact of temperature control on the synthesis of 3-amino-1,2-propanediol
Technical Support Center: Synthesis of 3-Amino-1,2-propanediol
A Senior Application Scientist's Guide to Temperature Control
Welcome to the technical support center for the synthesis of 3-amino-1,2-propanediol (APD). This guide is designed for researchers, scientists, and drug development professionals who are actively working with or troubleshooting this synthesis. My name is Dr. Eva Rostova, and as a Senior Application Scientist, I've seen firsthand how even minor temperature deviations can significantly impact the yield, purity, and safety of this critical reaction.
3-Amino-1,2-propanediol, also known as isoserinol, is a vital intermediate in the pharmaceutical and fine chemical industries, most notably in the production of non-ionic X-ray contrast agents.[1] Its purity is of utmost importance as it directly affects the quality and safety of the final active pharmaceutical ingredients.[1] The most common industrial synthesis involves the reaction of a precursor like 3-chloro-1,2-propanediol or epichlorohydrin with ammonia.[1][2] This process, known as ammonolysis or amination, is highly exothermic, and precise temperature control is not just recommended—it is essential for success.
This guide is structured to provide you with direct, actionable advice. We will explore common problems, their temperature-related root causes, and provide step-by-step solutions.
The Synthesis Pathway at a Glance: Ammonolysis
The conversion of a precursor like 3-chloro-1,2-propanediol or epichlorohydrin to 3-amino-1,2-propanediol is a nucleophilic substitution reaction. While seemingly straightforward, the process is a delicate balance of kinetics and thermodynamics where temperature is the deciding factor.
Caption: High-level workflow for the synthesis of 3-amino-1,2-propanediol.
Troubleshooting Guide: When Reactions Deviate
This section addresses the most common issues encountered during the synthesis of APD. Each problem is analyzed from the perspective of temperature as a primary variable.
Issue 1: My final yield is significantly lower than expected.
Potential Cause: Inadequate reaction temperature or localized "cold spots" in the reactor. The aminolysis of epoxides or their precursors has a significant activation energy; therefore, temperatures that are too low will result in a sluggish or incomplete reaction.[3]
Troubleshooting Steps:
-
Verify Thermocouple Accuracy and Placement: Ensure your temperature probe is calibrated and submerged deep enough into the reaction mass to measure the bulk temperature, not the headspace or the temperature near the reactor wall.
-
Check for "Hot Spots" and "Cold Spots": Inadequate agitation can lead to poor heat distribution. If you notice material buildup on the reactor walls or agitator blades, it could indicate a problem with mixing.
-
Review Your Heating Profile: A slow, controlled ramp-up to the target reaction temperature (typically in the 40-60°C range) is crucial.[1] A patent for a similar process suggests a staged temperature increase, for example, holding at 45-50°C, then increasing to 50-55°C, and finally to 55-60°C to ensure the reaction goes to completion.[4]
-
Confirm Reaction Time: Ensure the reaction is held at the target temperature for a sufficient duration, typically 4-6 hours.[1] One study found that under optimized conditions of 50°C, a 4-hour reaction time was sufficient.[5]
Issue 2: I'm observing a significant amount of diamine and other secondary amine byproducts.
Potential Cause: Excessively high reaction temperatures. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. The newly formed primary amine of the APD molecule can act as a nucleophile and react with another molecule of the starting material (e.g., epichlorohydrin) to form secondary amines and diamines.
Troubleshooting Steps:
-
Analyze Your Temperature Logs: Look for temperature spikes or excursions above the recommended range (e.g., > 60-70°C). The reaction is exothermic, and a brief loss of cooling control can lead to a rapid temperature increase.[1]
-
Improve Heat Removal: Ensure your reactor's cooling system is functioning optimally. For large-scale reactions, this might involve checking the flow rate and temperature of the cooling fluid.
-
Control the Rate of Addition: If adding one reactant to another, a slower addition rate can help dissipate the heat of reaction more effectively and prevent temperature spikes. For reactions involving epichlorohydrin, initial mixing should be done at a lower temperature (e.g., below 30°C) before ramping up.[6]
Issue 3: The reaction experienced a "thermal runaway."
Potential Cause: A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the system.[7] This is a critical safety issue, especially with exothermic reactions like the amination of epoxides.[7][8]
Troubleshooting and Prevention:
-
Immediate Action: If you observe a rapid, uncontrolled increase in temperature and pressure, follow your site's emergency procedures immediately. This may involve emergency cooling, quenching the reaction, or venting to a safe location.
-
Post-Incident Analysis:
-
Review Molar Ratios: An incorrect ratio of reactants can sometimes lead to a more vigorous reaction than anticipated.
-
Assess Cooling Capacity: Was the cooling system undersized for the reaction scale? Was there a failure in the cooling utility?
-
Investigate Agitation Failure: Loss of agitation is a common cause of thermal runaway. It leads to localized overheating, which can then initiate a runaway in the entire batch.
-
-
Preventative Measures for Future Batches:
-
Perform Calorimetry Studies: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the thermal profile of your reaction.
-
Ensure Adequate Cooling: Always have a robust and tested cooling system in place.
-
Implement Failsafes: Equip your reactor with pressure relief systems and consider an automated shutdown or quenching system that activates if the temperature exceeds a critical limit.[1]
-
Caption: Troubleshooting decision tree for low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 3-amino-1,2-propanediol?
A1: The optimal temperature is typically between 40°C and 60°C.[1] Some processes may use a staged approach, starting around 45°C and gradually increasing to 60°C to drive the reaction to completion.[4] Research has shown that a temperature of 50°C provides a good balance between reaction rate and purity, leading to high yields.[5]
Q2: How does temperature affect the formation of isomers like 2-amino-1,3-propanediol?
A2: In syntheses starting from glycidol or epichlorohydrin, temperature can influence the regioselectivity of the ammonia attack on the epoxide ring. While the primary product is 3-amino-1,2-propanediol, higher temperatures can sometimes lead to increased formation of the 2-amino-1,3-propanediol isomer. However, controlling other factors like the choice of catalyst and solvent is often more critical for regioselectivity.
Q3: Can this reaction be performed at room temperature?
A3: While the reaction can proceed at room temperature, it is often impractically slow for industrial or laboratory settings. One study utilizing a continuous flow reactor for aminolysis noted that the reaction was held at ambient temperature (22°C) in the collection part, but the primary reaction chambers were heated.[9] Another method describes stirring the mixture for 16 hours at room temperature after an initial cooling phase, but this was for a different synthetic route.[9] For the common ammonolysis route, elevated temperatures are required to achieve a reasonable reaction rate and conversion.
Q4: What are the best practices for monitoring the internal temperature of a pressurized reaction?
A4: For pressurized reactions, it is essential to use a robust, calibrated thermocouple or resistance temperature detector (RTD) housed in a thermowell that extends into the reaction mixture. The reactor should be equipped with both temperature and pressure controls.[1] It is also good practice to have an independent temperature monitoring system as a backup and to log the temperature data throughout the reaction to identify any deviations.
Data-Driven Insights: Temperature Effects
The following table summarizes the impact of temperature on key outcomes of the 3-amino-1,2-propanediol synthesis via ammonolysis.
| Temperature Range | Expected Outcome | Potential Issues | Recommendations |
| < 30°C | Very slow reaction rate, low conversion. | Incomplete reaction, low yield. | Use for initial mixing of highly reactive components like epichlorohydrin before a controlled heat-up.[6] |
| 30°C - 50°C | Controlled reaction, good selectivity.[10] | May require longer reaction times to achieve full conversion. | An effective range for processes using highly active catalysts to maintain selectivity and safety.[10] |
| 50°C - 60°C | Optimal reaction rate and high yield.[1][5] | Increased potential for byproduct formation if temperature spikes. | This is the most commonly cited optimal range. Requires robust temperature control and cooling. |
| > 70°C | Very fast reaction, but poor selectivity. | Significant increase in diamine and other byproducts.[6] High risk of thermal runaway. | This range should generally be avoided. If higher temperatures are required, consider a continuous flow reactor for better heat management.[3][11] |
I trust this guide will serve as a valuable resource in your work. Precise and stable temperature control is the cornerstone of a successful, safe, and reproducible synthesis of 3-amino-1,2-propanediol. Should you have further questions, do not hesitate to reach out.
References
- Google Patents. (n.d.). US4054542A - Amine-epichlorohydrin polymeric compositions.
- Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
-
WIPO Patentscope. (2015, May 13). 104610074 Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]
-
MDPI. (2020, December 27). Concatenated Batch and Continuous Flow Procedures for the Upgrading of Glycerol-Derived Aminodiols via N-Acetylation and Acetalization Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to ??-Amino Alcohols | Request PDF. Retrieved from [Link]
-
MDPI. (2020, December 4). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]
-
DSpace@MIT. (2011, January). Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures. Retrieved from [Link]
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]
- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
-
IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]
-
Olin Epoxy. (n.d.). EPICHLOROHYDRIN. Retrieved from [Link]
-
ResearchGate. (2026, January 14). ChemInform Abstract: Direct Conversion of (R)-Epichlorohydrin to (S)-3-Aminopropane-1,2-diol: An Important Chiral C-3 Building Block. | Request PDF. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Amino-1,2-propanediol | 616-30-8 [chemicalbook.com]
- 3. Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures [dspace.mit.edu]
- 4. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US4054542A - Amine-epichlorohydrin polymeric compositions - Google Patents [patents.google.com]
- 7. icheme.org [icheme.org]
- 8. olinepoxy.com [olinepoxy.com]
- 9. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 10. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
challenges in the purification of 3-(Diisopropylamino)-1,2-propanediol
Technical Support Center: Purification of 3-(Diisopropylamino)-1,2-propanediol
Ticket ID: DIPD-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting Purification & Isolation Protocols
Executive Summary & Chemical Profile
You are encountering difficulties in the purification of 3-(Diisopropylamino)-1,2-propanediol (CAS: 64036-72-4 / Analogous to 6452-57-9). This molecule presents a "perfect storm" of purification challenges: it possesses a hydrophilic 1,2-diol tail and a bulky, basic tertiary amine head.
-
Physical State: Viscous oil or low-melting solid (hygroscopic).
-
Boiling Point: High (>260°C at atm; ~110-120°C at 0.5 mmHg).
-
Key Reactivity: Prone to N-oxidation and thermal polymerization (oligomerization of the diol).
-
Solubility: Miscible with water (making extraction difficult); soluble in alcohols, DCM, and THF.
This guide moves beyond standard protocols to address the specific physicochemical traps of this amino-diol.
Module 1: Distillation Troubleshooting (The Thermal Dilemma)
User Query: "My product turns dark brown/black during vacuum distillation, and the yield is low. What is happening?"
Root Cause Analysis: The darkening is likely due to oxidative degradation of the amine combined with thermal dehydration/oligomerization of the diol backbone. 3-(Diisopropylamino)-1,2-propanediol requires high vacuum to distill at a safe temperature (<140°C). If your vacuum is insufficient (>2 mbar), the pot temperature required to drive the vapor exceeds the stability limit of the molecule.
Protocol: Short-Path High-Vacuum Distillation
| Parameter | Specification | Reason |
| Vacuum Pressure | < 0.5 mbar (Essential) | Lowers BP to prevent thermal decomposition. |
| Bath Temperature | Max 150°C | Above this, diols begin to dehydrate/polymerize. |
| Head Temperature | Expect ~105–115°C | Dependent on exact vacuum; monitor vapor temp closely. |
| Atmosphere | Argon/Nitrogen Bleed | Crucial: Hot amines oxidize rapidly in air. |
| Condenser | Warm water (40°C) | The product is viscous; cold water may freeze/clog the path. |
Step-by-Step Correction:
-
Degas the Crude: Before heating, stir the crude oil under high vacuum at room temperature for 30 minutes to remove volatile solvents and trapped oxygen.
-
Short Path Setup: Use a short-path distillation head (vigreux columns cause too much pressure drop).
-
Fraction Collection:
-
F1 (Fore-run): Volatile impurities (unreacted diisopropylamine).
-
F2 (Main Fraction): Clear, colorless viscous oil.[1]
-
Pot Residue: Do not distill to dryness; leave ~5-10% to prevent "bumping" of polymerized residue.
-
Module 2: Extraction & Phase Separation
User Query: "I cannot extract the product from the aqueous layer. It stays in the water phase."
Root Cause Analysis: The 1,2-diol moiety forms strong hydrogen bonds with water, and the amine protonates at neutral/acidic pH, making it ionic. Standard ether/ethyl acetate extractions often fail.
Protocol: "Salting Out" & Continuous Extraction
The "Salting Out" Strategy:
-
pH Adjustment: Ensure the aqueous phase is strongly basic (pH > 12) using NaOH. This ensures the amine is in its free base (neutral) form.
-
Saturation: Saturate the aqueous phase with NaCl (Sodium Chloride) or K2CO3 (Potassium Carbonate) .
-
Why? This increases the ionic strength of the water, disrupting the hydrogen bonding between the diol and water ("Salting out" effect).
-
-
Solvent Choice:
-
Do NOT use: Diethyl ether (too non-polar).
-
Use:Dichloromethane (DCM) or n-Butanol .
-
Ratio: Perform 4-5 extractions with small volumes of DCM rather than 1 large extraction.
-
Visualizing the Extraction Logic:
Caption: Decision logic for maximizing recovery of hydrophilic amino-diols from aqueous media.
Module 3: Chromatography (Tailing Issues)
User Query: "The compound streaks across the TLC plate and column. I can't separate it from impurities."
Root Cause Analysis: The basic nitrogen interacts with the acidic silanol groups (Si-OH) on standard silica gel, causing peak broadening and tailing.
Protocol: Amine-Modified Silica Chromatography
Option A: Mobile Phase Modification (Standard Silica)
-
Additive: Add 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) to your mobile phase.
-
Example System: DCM : Methanol : NH4OH (90 : 9 : 1).
-
Pre-treatment: Flush the column with the mobile phase + TEA before loading the sample to neutralize active sites.
Option B: Stationary Phase Switch
-
Alumina (Basic): Use basic alumina instead of silica. It is less acidic and reduces interaction with the amine.
-
Amine-Functionalized Silica: Use commercially available NH2-silica cartridges if using Flash Chromatography.
Module 4: Crystallization (The "Nuclear" Option)
User Query: "Distillation is too difficult. Can I crystallize it?"
Root Cause Analysis: The free base is likely an oil or low-melting solid due to the bulky diisopropyl groups preventing efficient packing. However, salts of amino-diols are often high-melting crystalline solids.
Protocol: Hydrochloride Salt Formation
If you cannot distill the oil, convert it to a solid salt for purification by recrystallization.
-
Dissolution: Dissolve the crude oil in anhydrous Diethyl Ether or 1,4-Dioxane .
-
Acidification: Bubble dry HCl gas into the solution OR add 2M HCl in Ether dropwise at 0°C.
-
Precipitation: The hydrochloride salt should precipitate immediately as a white solid.
-
Filtration: Filter under nitrogen (salts can be hygroscopic).
-
Recrystallization: Recrystallize the salt from Isopropanol/Ethanol .
Note: To recover the free base later, dissolve the salt in minimal water, basify to pH 12, and extract with DCM (as per Module 2).
Summary of Physical Properties & Benchmarks
| Property | Value / Behavior | Source/Context |
| Boiling Point | ~110-120°C @ 0.5 mmHg | Estimated based on mono-isopropyl analog (80°C @ 0.1 mmHg) [1]. |
| Appearance | Viscous colorless to pale yellow oil | Darkens upon oxidation [2]. |
| pKa | ~10.0 - 10.5 | Typical for tertiary amines; dictates extraction pH. |
| Storage | Under Argon, < 4°C | Prevents N-oxide formation. |
References
-
BenchChem. (2025).[2] Synthesis and Properties of 3-(Isopropylamino)-1,2-propanediol. Retrieved from .
-
PrepChem. (2024). Synthesis of 3-(Isopropylamino)-1,2-propanediol from Glycidol. Retrieved from .
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
ChemicalBook. (2023). Product Profile: 3-Amino-1,2-propanediol derivatives. Retrieved from .[3]
Disclaimer: This guide assumes standard laboratory safety protocols. 3-(Diisopropylamino)-1,2-propanediol is a skin and eye irritant. Always use PPE.
Sources
removing unreacted starting materials from 3-(Diisopropylamino)-1,2-propanediol
Technical Support Center: Purification of 3-(Diisopropylamino)-1,2-propanediol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-(Diisopropylamino)-1,2-propanediol, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical, and removing unreacted starting materials is a common challenge. This guide is designed with full editorial autonomy to provide the most logical and scientifically sound advice for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification process.
Q1: What are the primary impurities I should expect after synthesizing 3-(Diisopropylamino)-1,2-propanediol?
A: The most common synthetic route involves the nucleophilic ring-opening of glycidol with diisopropylamine.[1] Consequently, the principal impurities you will encounter are the unreacted starting materials: diisopropylamine and glycidol . You may also have side-products from the polymerization of glycidol, especially if the reaction was subjected to high temperatures for extended periods.[2]
Q2: My crude product has a very strong, fishy, ammonia-like odor. What is this, and how do I remove it?
A: That characteristic odor is from excess diisopropylamine, which is a volatile secondary amine.[3] Since it has a much lower boiling point than your product (see Table 1), the bulk of it can be removed by evaporation under reduced pressure (e.g., using a rotary evaporator). For trace amounts, a dilute aqueous acid wash is effective, which converts the amine into a water-soluble salt that can be extracted.
Q3: I've removed the volatile amine, but my NMR spectrum still shows significant impurities. What are they and what's the next step?
A: If the volatile diisopropylamine is gone, the remaining major impurity is likely unreacted glycidol. Glycidol is significantly more volatile than the high-boiling-point amino diol product.[2][4][5] The most robust and scalable method to remove it and any non-volatile glycidol polymers is high-vacuum distillation . This technique separates compounds based on differences in their boiling points under reduced pressure, allowing for the purification of thermally sensitive or high-boiling-point compounds.[1][6]
Q4: Is it possible to purify 3-(Diisopropylamino)-1,2-propanediol without using distillation?
A: Yes, alternative methods are available, which can be particularly useful for small-scale or discovery chemistry applications.
-
Flash Column Chromatography: This is a highly effective technique for purifying amino alcohols.[] Given the basic nature of the product, using an amine-functionalized silica column or adding a small amount of a basic modifier (like triethylamine or ammonia) to the solvent system can prevent peak tailing and improve separation.[8][9][10]
-
Chemical Scavengers: Unreacted glycidol is an electrophilic epoxide.[11] It can be selectively removed by adding a nucleophilic scavenger resin or a water-soluble scavenger that reacts with the epoxide, forming a byproduct that is easily separated by filtration or extraction.[12]
Q5: My purified product is a solid at room temperature. Can I use recrystallization for final polishing?
A: Absolutely. If your product is a solid, recrystallization is an excellent and highly effective method for achieving high purity.[] The process involves dissolving the solid in a hot solvent in which it is highly soluble, and then allowing it to cool slowly. The desired compound will crystallize out, leaving impurities behind in the solvent. You will need to perform a solvent screen to find a suitable solvent or solvent system.
Part 2: In-Depth Troubleshooting & Protocols
This section provides detailed, step-by-step protocols for the most common purification challenges.
Guide 1: Removal of Unreacted Diisopropylamine
Excess diisopropylamine is typically used to drive the reaction to completion. Its removal is the first critical step in purification.
A successful purification strategy relies on exploiting the differences in the physical properties of the product and its impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| Diisopropylamine (Impurity) | 101.19 | 84 °C[13][14] | ~0.722 | Soluble (110 g/L) |
| Glycidol (Impurity) | 74.08 | ~163 °C[2] | ~1.115[2][15] | Miscible[2][15] |
| 3-(Diisopropylamino)-1,2-propanediol (Product) | 161.24 | High (Est. >230 °C) | N/A | Expected to be soluble |
Note: The boiling point of the product is estimated based on similar amino diols like 3-Amino-1,2-propanediol (264-265 °C).[4][5]
-
Principle of Causality: This method leverages the large difference in volatility between diisopropylamine (BP 84 °C) and the product (BP >230 °C). Applying a vacuum significantly lowers the boiling point of the diisopropylamine, allowing it to be removed as a vapor without excessive heating that could degrade the product.
-
Step-by-Step Protocol:
-
Transfer the crude reaction mixture to a round-bottom flask.
-
Connect the flask to a rotary evaporator.
-
Set the water bath temperature to 30-40 °C. Gentle heating increases the vapor pressure of the diisopropylamine, speeding up its removal.
-
Gradually apply vacuum. The diisopropylamine will begin to evaporate and collect in the condenser trap.
-
Continue evaporation until the solvent is fully removed. The remaining residue is your crude product, now free of the bulk of the excess amine.
-
-
Self-Validation Checkpoint: The absence of the strong amine odor is a good initial indicator. For quantitative confirmation, a sample can be analyzed via GC-MS or ¹H NMR.
-
Principle of Causality: This technique converts the basic diisopropylamine into its corresponding ammonium salt by reaction with a dilute acid. This salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be washed away from the organic product. This is a common and effective workup step for removing basic impurities.[16][17]
-
Step-by-Step Protocol:
-
Dissolve the crude product from Method A in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Allow the layers to separate. The top layer is typically the organic phase (confirm miscibility if using a chlorinated solvent).
-
Drain the lower aqueous layer, which now contains the diisopropylammonium salt.
-
To ensure complete removal, repeat the wash (steps 3-6) one more time.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the product.
-
-
Experimental Workflow: Acid Wash Purification A visual representation of the liquid-liquid extraction process.
Caption: Workflow for removing diisopropylamine via acid wash.
Guide 2: High-Purity Purification of the Final Product
After removing the volatile amine, the next step is to separate the desired 3-(Diisopropylamino)-1,2-propanediol from unreacted glycidol and any non-volatile side products.
-
Principle of Causality: This is the most effective industrial and lab-scale method for this specific purification. Your product is a high-boiling-point liquid, while glycidol is more volatile. Distillation under high vacuum allows your product to boil at a much lower temperature (e.g., 80 °C at 0.1 mmHg for a similar compound), preventing thermal decomposition while effectively separating it from both lower-boiling impurities (which distill first) and non-volatile impurities (which remain in the flask).[1]
-
Step-by-Step Protocol:
-
Set up a distillation apparatus rated for high vacuum, including a short-path distillation head to minimize product loss.
-
Place the crude product (after amine removal) into the distillation flask with a magnetic stir bar.
-
Slowly apply high vacuum (typically <1 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions first (these may contain residual glycidol).
-
Increase the temperature until the desired product begins to distill. Collect the main fraction in a separate receiving flask. The distillation temperature will depend on the vacuum achieved.
-
Stop the distillation when the temperature fluctuates or when a dark, viscous residue remains, which contains glycidol polymers and other non-volatile impurities.
-
-
Self-Validation Checkpoint: Monitor the purity of the collected fractions by GC or TLC. Combine fractions that meet the required purity specifications.
-
Experimental Workflow: High-Vacuum Distillation A logical flow for purifying high-boiling point liquids.
Caption: Step-wise logic for high-vacuum distillation.
-
Principle of Causality: This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent). The polar diol and basic amine functionalities of your product will cause it to interact strongly with standard acidic silica, leading to poor separation (streaking). Using an amine-functionalized column or adding a basic modifier to the solvent neutralizes the acidic sites on the silica, allowing for sharp, well-defined peaks and good separation.[9][10][18]
-
Step-by-Step Protocol:
-
Choose Stationary Phase: Use either standard silica gel or, preferably, an amine-functionalized silica gel (KP-NH).[19]
-
Select Mobile Phase: Develop a solvent system using TLC. A common starting point for amines is a gradient of methanol (MeOH) in dichloromethane (DCM).
-
Add Modifier (if using standard silica): Add 0.5-2% of triethylamine (TEA) or ammonium hydroxide to the mobile phase to improve peak shape.[9]
-
Pack and Equilibrate: Pack the column with your chosen stationary phase and equilibrate with the starting mobile phase.
-
Load Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute and Collect: Run the solvent gradient through the column, collecting fractions.
-
Analyze: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
| Stationary Phase | Recommended Mobile Phase System | Rationale |
| Standard Silica Gel | Dichloromethane / Methanol + 1% Triethylamine | The added TEA acts as a competing base, preventing the product from sticking to acidic silanol groups on the silica surface.[9] |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate or DCM / Methanol | The bonded amine groups on the silica create a basic surface, repelling the amine product and leading to excellent peak shape without a modifier.[8][10] |
References
-
ACS Publications. (n.d.). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. Retrieved from [Link]
-
Wikipedia. (2024). Glycidol. Retrieved from [Link]
-
China Amines. (n.d.). Diisopropylamine (DIPA) CAS 108-18-9. Retrieved from [Link]
-
Significance and use of glycidol. (n.d.). Retrieved from [Link]
-
Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]
-
PubChem. (n.d.). Glycidol. National Institutes of Health. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Chem-Lab nv. (n.d.). Diisopropylamine p. 108-18-9. Retrieved from [Link]
-
ScienceMadness. (2008). How to remove the Diisopropylethylamine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Isopropylamino-1,2-propanediol. National Institutes of Health. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(Isopropylamino)-1,2-propanediol. Retrieved from [Link]
- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-1,2-propanediol. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]
- Google Patents. (n.d.). CN104098478B - Aminoalcohol resolution method.
- Google Patents. (n.d.). JP4374102B2 - Method for separating N, N-diisopropylethylamine.
-
ScienceMadness. (2019). Post-reaction workup of diisopropylethylamine. Retrieved from [Link]
-
Reddit. (2017). Getting rid of Triethylamine/ Diisopropylamine from my phosphate product. Retrieved from [Link]
-
The Synthesis of Some Amino Alcohols. (n.d.). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]
-
CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]
- Google Patents. (n.d.). US2229187A - Amino-alcohol and a process for its production.
- Google Patents. (n.d.). US20160311949A1 - Epoxy-terminated polybutadiene as oxygen scavenger.
-
Mario Pagliaro's Lab website. (n.d.). Oxidation of Amino Diols Mediated by Homogeneous and Heterogeneous TEMPO. Retrieved from [Link]
-
ResearchGate. (2012). How to remove DIPEA trapped in the compound. Retrieved from [Link]
-
Venus Ethoxyethers. (n.d.). H2S Scavenger. Retrieved from [Link]
-
PMC. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Retrieved from [Link]
-
Wikipedia. (n.d.). Scavenger (chemistry). Retrieved from [Link]
-
FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Radical scavengers. Retrieved from [Link]
-
PubMed Central. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Retrieved from [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
-
Green Chemistry (RSC Publishing). (n.d.). Synthesis of 3-alkoxypropan-1,2-diols from glycidol. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Diisopropylamine | 108-18-9 [chemicalbook.com]
- 4. borregaard.com [borregaard.com]
- 5. 3-Amino-1,2-propanediol | 616-30-8 [chemicalbook.com]
- 6. US2229187A - Amino-alcohol and a process for its production - Google Patents [patents.google.com]
- 8. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Glycidol - Wikipedia [en.wikipedia.org]
- 12. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 13. chinaamines.com [chinaamines.com]
- 14. chem-lab.be [chem-lab.be]
- 15. Glycidol - Safety Data Sheet [chemicalbook.com]
- 16. JP4374102B2 - Method for separating N, N-diisopropylethylamine - Google Patents [patents.google.com]
- 17. Sciencemadness Discussion Board - Post-reaction workup of diisopropylethylamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 19. biotage.com [biotage.com]
stability and storage conditions for 3-(Diisopropylamino)-1,2-propanediol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(Diisopropylamino)-1,2-propanediol. This document provides in-depth information on the stability and storage of this compound, designed for researchers, scientists, and professionals in drug development.
A Note on Nomenclature and Available Data
It is important to distinguish between 3-(Diisopropylamino)-1,2-propanediol (a tertiary amine) and the more commonly referenced 3-(Isopropylamino)-1,2-propanediol (a secondary amine, CAS 6452-57-9). Publicly available, specific stability data for 3-(Diisopropylamino)-1,2-propanediol is limited. Therefore, this guide synthesizes information from its structural analogs—including the mono-isopropyl, dipropyl, and parent amino propanediol compounds—to provide a robust set of best practices. The underlying chemical principles governing the stability of the diol and amino functional groups are conserved across these molecules.
Frequently Asked Questions (FAQs)
Q1: What is 3-(Diisopropylamino)-1,2-propanediol and its key characteristics?
3-(Diisopropylamino)-1,2-propanediol is a substituted organic compound featuring a propane-1,2-diol backbone and a tertiary diisopropylamino group. This structure imparts both hydrophilic (from the diol group) and lipophilic (from the alkyl groups on the amine) properties.[1] While a specific CAS number is not widely indexed, its close analog, 3-(Dipropylamino)propane-1,2-diol, is registered under CAS 60302-96-7.[2] It is primarily used as a complex chemical intermediate or building block in organic synthesis.[1]
Q2: What are the optimal storage conditions for this compound?
Proper storage is critical to maintain the integrity of 3-(Diisopropylamino)-1,2-propanediol. The primary concerns are exposure to moisture, air (oxygen), and incompatible chemicals. Based on data from analogous compounds, the following conditions are recommended.
| Parameter | Recommendation | Rationale & Source(s) |
| Temperature | 2-8°C (Refrigerated) | Recommended for the structurally similar 3-(Dipropylamino)propane-1,2-diol to minimize degradation.[2] Storing in a cool place is a general best practice.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The amino group can be susceptible to oxidation over time. An inert atmosphere minimizes this risk, especially for long-term storage. |
| Container | Tightly-sealed, amber glass bottle | Protects from moisture and light. Containers must be kept tightly closed to prevent absorption of atmospheric water.[3][4] |
| Location | Cool, dry, well-ventilated area | Prevents exposure to excess heat and moisture. Proper ventilation is a key safety measure.[3] |
Q3: What is the expected shelf life and re-testing frequency?
For the related compound 3-Amino-1,2-propanediol, a re-test period of 12 months is suggested when stored under optimal conditions.[5] A similar timeframe is a reasonable starting point for 3-(Diisopropylamino)-1,2-propanediol. However, for critical applications, it is best practice to re-qualify the material (e.g., via purity analysis by GC or NMR, and water content by Karl Fischer titration) if it has been stored for more than 6-12 months or if there is any doubt about its quality.
Q4: What are the common signs of compound degradation?
Visual inspection can often provide the first clues of degradation:
-
Color Change: The compound should be a colorless to pale yellow liquid.[6] Development of a darker yellow or brown color can indicate oxidation or the formation of impurities.
-
Precipitation: The formation of solid material in the liquid could indicate polymerization or the crystallization of impurities.
-
Odor: A significant change in odor may suggest decomposition.
Any of these signs warrant a re-analysis of the compound's purity before use.
Q5: Is 3-(Diisopropylamino)-1,2-propanediol hygroscopic?
Yes. The presence of hydroxyl (-OH) groups makes the molecule highly susceptible to absorbing water from the atmosphere.[7] This is a critical stability parameter.
Causality: The hydroxyl groups readily form hydrogen bonds with water molecules, drawing moisture from the air into the bulk liquid. Increased water content can act as a solvent for unwanted side reactions or interfere with moisture-sensitive experiments, such as those using organometallic reagents. Therefore, protecting the compound from moisture is essential.[3]
Q6: What chemicals or materials are incompatible with this compound?
To prevent hazardous reactions and maintain stability, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Acids and Acid Chlorides: The basic amino group will react exothermically with acids.
-
Moisture: As detailed above, the compound is hygroscopic.[7]
Q7: What are the most critical safety precautions for handling?
Amino propanediol compounds are classified as corrosive and can cause severe skin burns and eye damage.[4][7] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[4]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[3]
Troubleshooting Guide
This section addresses common issues encountered during the use of 3-(Diisopropylamino)-1,2-propanediol in a laboratory setting.
Issue 1: The compound, which should be a colorless liquid, has developed a yellow or brown tint.
-
Potential Cause: This is a classic sign of oxidation. The tertiary amine is susceptible to oxidation when exposed to air over time, leading to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Assess Severity: A pale yellow color may not significantly impact many applications, but a dark yellow or brown color suggests substantial degradation.
-
Analytical Verification: Before use, verify the purity of the material using an appropriate analytical method, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to the certificate of analysis.
-
Purification: If the purity is compromised but the material is still needed, purification via vacuum distillation may be possible.[1]
-
-
Preventative Action: For future use, purchase smaller quantities to avoid long-term storage after opening. Always blanket the headspace of the storage container with an inert gas (e.g., argon) before sealing.
Issue 2: My GC/HPLC analysis shows unexpected peaks that were not present initially.
-
Potential Cause 1: Moisture Absorption. If the compound has absorbed water, this can alter its chromatographic behavior or the stability of analytical samples.
-
Potential Cause 2: Degradation. As mentioned above, oxidation can create new chemical species that will appear as impurity peaks.
-
Potential Cause 3: Reaction with Solvent. Ensure the analytical solvent is inert. For GC analysis, derivatization is sometimes used for similar compounds, which can introduce its own set of impurities if not performed correctly.[8]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for analytical impurities.
Issue 3: The compound has solidified or become highly viscous in a cold storage environment.
-
Potential Cause: Some related amino diols have melting points near or above refrigerated temperatures (e.g., the (R)-enantiomer of the mono-isopropyl analog melts at 64-68°C).[9] It is plausible that 3-(Diisopropylamino)-1,2-propanediol could solidify or become very viscous at 2-8°C.
-
Recommended Action:
-
Allow the container to warm slowly to room temperature in a desiccator to prevent moisture condensation on the seal.
-
Once equilibrated to room temperature, gently agitate the container to see if the material returns to a homogeneous liquid state.
-
Do NOT heat aggressively, as this can accelerate degradation. Gentle warming in a water bath (e.g., to 30-40°C) may be acceptable if necessary.
-
Issue 4: My reaction yields are low or inconsistent.
-
Potential Cause: The quality and purity of a starting material are paramount. If the 3-(Diisopropylamino)-1,2-propanediol has degraded, its effective molarity is reduced, and impurities may interfere with the reaction.
-
Self-Validating Protocol:
-
Validate on Receipt: Always verify the purity of a new lot of the compound upon receipt and compare it to the supplier's specifications. This provides a baseline.
-
Use Fresh Aliquots: For a series of experiments, use a freshly opened vial or a recent aliquot from a properly stored bulk container. Avoid repeatedly opening and closing the main stock bottle.
-
Run a Control: If you suspect the reagent has degraded, run a control reaction with a new, unopened lot of the compound under identical conditions. A significant difference in yield points to reagent quality as the culprit.
-
Experimental Protocols
Protocol 1: Handling and Aliquoting a Hygroscopic and Corrosive Liquid
This protocol minimizes exposure to air and moisture while ensuring user safety.
-
Preparation:
-
Place the stock bottle of 3-(Diisopropylamino)-1,2-propanediol, along with the required number of smaller, tared amber glass vials with PTFE-lined caps, into a desiccator. Allow all items to equilibrate to room temperature for at least 1 hour.
-
Set up a work area inside a chemical fume hood. Ensure an inert gas (argon or nitrogen) supply with a long needle or tube is available.
-
-
Inerting:
-
Once equilibrated, open the main stock bottle. Immediately begin a gentle, positive flow of inert gas over the headspace of the liquid. Do not bubble the gas through the liquid.
-
-
Aliquoting:
-
Using a clean, dry glass pipette or syringe, quickly withdraw the desired amount of liquid and dispense it into the smaller, tared vials.
-
-
Sealing and Storage:
-
Continue the inert gas flow while securely capping each aliquot vial.
-
Before closing the main stock bottle, flush its headspace with inert gas for 10-15 seconds, then seal it tightly.
-
Wrap the caps of all vials (stock and aliquots) with Parafilm® as an extra barrier against moisture. .
-
Place all containers back into refrigerated storage (2-8°C).
-
Caption: Workflow for safe handling and aliquoting.
References
-
PubChem. (n.d.). 3-Isopropylamino-1,2-propanediol. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%. [Link]
-
Pharmaffiliates. (n.d.). 3-(Dipropylamino)propane-1,2-diol | CAS No : 60302-96-7. Retrieved February 19, 2026, from [Link]
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved February 19, 2026, from [Link]
- Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
-
PubChem. (n.d.). 3-(Propylamino)propane-1,2-diol. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. borregaard.com [borregaard.com]
- 6. CAS 6452-57-9: 3-Isopropylamino-1,2-propanediol [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
effect of solvent choice on the reaction rate of 3-(Diisopropylamino)-1,2-propanediol
Technical Support Center: Reaction Kinetics & Solvent Engineering Topic: Optimization of 3-(Diisopropylamino)-1,2-propanediol (DIPD) Synthesis Ticket ID: DIPD-KIN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Welcome to the Advanced Synthesis Support Center. You are likely encountering rate-limiting issues or yield inconsistencies in the synthesis of 3-(Diisopropylamino)-1,2-propanediol (DIPD) .
This molecule is a critical intermediate (often for lercanidipine side chains) synthesized via nucleophilic substitution. Because diisopropylamine is a sterically hindered nucleophile, the reaction rate is exceptionally sensitive to the solvent effect on the transition state energy.
This guide provides a root-cause analysis of solvent-kinetic interactions, troubleshooting workflows for rate acceleration, and validated experimental protocols.
Part 1: The Mechanistic Basis of Solvent Choice
To optimize the rate, we must analyze the specific pathway you are using. The two primary routes are the Chlorohydrin Route (3-chloro-1,2-propanediol) and the Epoxide Route (Glycidol).
Mechanism & Solvent Interaction Diagram
The following diagram illustrates how solvent polarity interacts with the transition state (TS) of the rate-determining step.
Caption: Comparative reaction coordinate showing how protic solvents can increase the activation energy barrier by stabilizing the ground-state amine nucleophile.
Part 2: Solvent Selection Matrix
The choice of solvent dictates the reaction rate constant (
Critical Insight: Diisopropylamine is bulky.[1] In protic solvents, the hydrogen-bond network creates a "solvation shell" around the nitrogen lone pair, further increasing steric hindrance. Polar Aprotic solvents are superior for kinetics but may complicate workup.
| Solvent Class | Representative Solvents | Relative Rate ( | Solubility Profile | Recommended For |
| Polar Aprotic | DMSO, DMF, DMAc | High (100x) | Excellent for both | Rapid Synthesis. Best for maximizing kinetics. Hard to remove (high BP). |
| Polar Protic | Methanol, Ethanol, Water | Low (1x) | Good | Scale-Up. Slower rate, but easier workup (distillation) and cheaper. |
| Non-Polar | Toluene, Hexane | Very Low | Poor (Phase separation) | Not Recommended unless using Phase Transfer Catalysis (PTC). |
| Neat | None (Excess Amine) | Moderate-High | N/A | Green Chemistry. Uses amine as solvent. Requires efficient reflux cooling. |
Part 3: Troubleshooting Guide (FAQ)
Q1: My reaction conversion stalls at 60-70%. Why?
Diagnosis: This is likely a solubility mismatch or product inhibition .
-
The Issue: As the reaction proceeds, the product (DIPD) or the byproduct (HCl salt if using chlorohydrin) increases the polarity of the medium. If you are using a non-polar solvent like Toluene, the active species may precipitate or phase-separate, halting the reaction.
-
Solution:
-
Switch to a homogeneous polar solvent (Ethanol or 2-Propanol).
-
If using the Chlorohydrin route, add an inorganic base (Na2CO3) to scavenge the acid, but ensure the solvent can dissolve the base or use a PTC (like TBAB).
-
Q2: The reaction is too slow in Ethanol. How can I speed it up without using toxic DMSO?
Diagnosis: You are fighting the "Protic Cage Effect."
-
The Issue: Ethanol hydrogen-bonds to the diisopropylamine, reducing its nucleophilicity.
-
Solution:
-
Run "Neat": Eliminate the solvent entirely. Use 3-5 equivalents of diisopropylamine. The excess amine acts as the solvent and drives the equilibrium forward.
-
Microwave Synthesis: If working on a small scale, microwave irradiation can overcome the activation barrier in protic solvents.
-
Catalysis: Add 5-10 mol% of Sodium Iodide (NaI) (Finkelstein condition). The Iodide replaces the Chloride (in chlorohydrin), creating a better leaving group (I-), accelerating the rate significantly.
-
Q3: I see impurity peaks (dimers) in the HPLC. What is the cause?
Diagnosis: Thermal runaway or incorrect stoichiometry.
-
The Issue: High temperatures in high-boiling solvents (like DMF) can cause polymerization of the electrophile (especially if using Glycidol) or dialkylation.
-
Solution:
-
Control: Maintain temperature < 60°C.
-
Protocol: Add the electrophile dropwise to the amine solution, not the other way around. This keeps the amine concentration high relative to the electrophile, favoring mono-alkylation.
-
Part 4: Experimental Protocol
Standardized Kinetic Test Protocol
Use this protocol to determine the optimal solvent for your specific reactor setup.
Objective: Determine the pseudo-first-order rate constant (
-
Preparation:
-
Prepare 0.5 M solution of 3-chloro-1,2-propanediol in Solvent A (e.g., Ethanol).
-
Prepare 5.0 M solution of Diisopropylamine (10x excess to maintain pseudo-first-order kinetics).
-
-
Initiation:
-
Mix equal volumes at a controlled temperature (e.g., 50°C).
-
-
Sampling:
-
Aliquot 50 µL every 30 minutes into cold acetonitrile (quench).
-
-
Analysis:
-
Analyze via HPLC (C18 column, UV 210 nm or ELSD).
-
Plot ln([Substrate]_0 / [Substrate]_t) vs. Time.
-
The slope =
.
-
-
Decision:
-
Select the solvent that provides the highest
while maintaining <5% impurity profile.
-
Workflow Visualization
Caption: Decision logic for solvent selection based on solubility, rate requirements, and impurity profiles.
References
-
LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-(Isopropylamino)-1,2-propanediol. Retrieved from [Link]
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
Technical Support Center: Optimizing Molar Ratios in Beta-Blocker Synthesis
Introduction
Welcome to the technical support portal for beta-blocker synthesis. This guide is designed for researchers, chemists, and process development professionals to address a critical, yet often nuanced, parameter in your synthesis workflow: the molar ratio of reactants. The correct stoichiometry is fundamental to any chemical reaction, directly influencing yield, purity, reaction kinetics, and the overall economic viability of the process.[1][2][3] In the synthesis of beta-blockers, which commonly involves the nucleophilic ring-opening of an epoxide by an amine, seemingly minor adjustments to the molar ratio can have profound effects.[4][5][6]
This document provides direct, experience-based answers to common challenges and questions, moving from general principles to specific troubleshooting scenarios. Our goal is to equip you with the scientific rationale and practical steps needed to systematically optimize your reactions for robust and reproducible results.
Frequently Asked Questions (FAQs) on General Principles
Q1: What is the typical starting molar ratio for an amine-epoxide reaction in beta-blocker synthesis, and why?
A1: A common starting point is a 1:1 molar ratio of the epoxide (e.g., a naphthyl glycidyl ether for propranolol) to the amine (e.g., isopropylamine).[4] However, in practice, a slight to moderate excess of the amine (e.g., 1.5 to 3 equivalents) is often employed, particularly in industrial settings.[7][8][9]
-
Causality: There are two primary reasons for using an excess of the amine:
-
Driving Reaction Completion: According to Le Chatelier's principle, increasing the concentration of one reactant (the amine) pushes the equilibrium towards the product, helping to ensure the complete consumption of the more expensive or complex epoxide intermediate.
-
Suppressing Side Reactions: The most significant side reaction is the attack of the newly formed secondary amine of the beta-blocker product on another molecule of the epoxide. This forms an undesired dialkylated impurity. By maintaining a high concentration of the primary amine, the statistical probability of the epoxide reacting with the intended primary amine over the product's secondary amine is greatly increased, thus enhancing reaction selectivity.[7][8][9]
-
Q2: How does the reactivity of the amine affect the optimal molar ratio?
A2: The nucleophilicity and steric hindrance of the amine are critical factors.
-
Highly Reactive/Unhindered Amines: For smaller, more nucleophilic amines (like isopropylamine), a smaller excess (e.g., 1.5-2.0 equivalents) may be sufficient to achieve high conversion and selectivity.
-
Less Reactive/Bulky Amines: For more sterically hindered or less nucleophilic amines, a larger excess might be necessary to achieve a practical reaction rate. In some cases, elevating the temperature may be required, which in turn could necessitate further optimization of the molar ratio to minimize temperature-dependent side reactions.
Q3: Can I use an excess of the epoxide instead of the amine?
A3: It is highly discouraged. Using an excess of the epoxide will almost certainly lead to the formation of significant amounts of the dialkylated by-product, as mentioned in A1. This impurity can be difficult to remove from the final product, often requiring complex purification steps like column chromatography, which is undesirable for large-scale synthesis.[10] The epoxide is typically the limiting reagent in these reactions.
Troubleshooting Guide: Molar Ratio-Related Issues
Q4: My reaction is stalling, and I have a low yield with significant unreacted epoxide starting material. What should I do?
A4: This is a classic sign of insufficient amine or a reaction that has not reached completion.
-
Immediate Action: Increase the molar ratio of the amine. A stepwise increase from your current ratio is recommended. For example, if you are using 1.5 equivalents, try experiments with 2.0, 2.5, and 3.0 equivalents of the amine.[7][8]
-
Underlying Cause: The concentration of the amine may be too low to sustain a practical reaction rate, especially as the concentration of the epoxide decreases. The reaction may have reached an equilibrium state where the forward rate is negligible without a larger excess of the nucleophile.
-
Additional Considerations: Ensure your reagents are pure. The presence of moisture can protonate the amine, reducing its nucleophilicity. Also, confirm the reaction temperature is adequate. While excess amine is the most likely solution, kinetics are temperature-dependent.
Q5: My yield is high, but the product purity is low due to a specific, higher molecular weight impurity. How can molar ratio help?
A5: This strongly suggests the formation of the dialkylated impurity from the reaction of the beta-blocker product with the epoxide starting material.
-
Immediate Action: Increase the molar excess of the primary amine. Recent research on propranolol synthesis demonstrated that increasing the isopropylamine equivalence to a 1:3 ratio (epoxide:amine) suppressed the formation of these undesired by-products and led to nearly 100% conversion and selectivity.[7][8][9]
-
Scientific Rationale: The reaction is a competition between two nucleophiles: the primary amine reactant and the secondary amine of the product. By significantly increasing the concentration of the primary amine, you kinetically favor the desired reaction pathway, effectively "out-competing" the side reaction.
Q6: I am developing a synthesis for a novel beta-blocker and have no established molar ratio. How do I determine the optimal ratio efficiently?
A6: A systematic approach using a Design of Experiments (DoE) methodology is the most efficient way to establish an optimal molar ratio. However, a simplified, iterative laboratory workflow can also be highly effective. See the detailed protocol in the "Experimental Workflows" section below for a practical guide.
Experimental Workflows & Data
Protocol: Systematic Optimization of Amine:Epoxide Molar Ratio
This protocol outlines a methodical approach to determine the optimal molar ratio for the synthesis of a beta-blocker like propranolol or metoprolol.
-
Setup Parallel Reactions: Prepare a series of identical reactions in parallel, varying only the molar equivalents of the amine. A typical set would be:
-
Reaction A: 1.0 eq. Epoxide, 1.1 eq. Amine
-
Reaction B: 1.0 eq. Epoxide, 1.5 eq. Amine
-
Reaction C: 1.0 eq. Epoxide, 2.0 eq. Amine
-
Reaction D: 1.0 eq. Epoxide, 2.5 eq. Amine
-
Reaction E: 1.0 eq. Epoxide, 3.0 eq. Amine
-
-
Standardize Conditions: Keep all other parameters constant: solvent, temperature, reaction time, and concentration.
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)) to monitor the consumption of the epoxide starting material at set time intervals (e.g., every hour).
-
Quench and Workup: Once the reactions appear complete (or after a fixed time), quench and perform a standardized workup procedure for all samples.
-
Analyze Purity and Yield:
-
Calculate the isolated yield for each reaction.
-
Analyze the purity of the crude product from each reaction using HPLC or quantitative NMR (qNMR). Pay close attention to the percentage of unreacted epoxide and the key dialkylated impurity.
-
-
Evaluate and Select: Compare the results. The optimal ratio is the one that provides the highest purity and acceptable yield in the shortest amount of time. It represents the point of diminishing returns, where adding more amine does not significantly improve purity or conversion.
Case Study: Propranolol Synthesis Data
The following table summarizes typical results from an optimization study for the reaction between 1-naphthyl glycidyl ether and isopropylamine.
| Molar Ratio (Epoxide:Amine) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Key Impurity (Dialkylation, %) |
| 1 : 1.1 | 12 | 85 | 92.5 | 6.5 |
| 1 : 1.5 | 8 | 92 | 97.0 | 2.1 |
| 1 : 2.0 | 6 | 94 | 98.8 | 0.8 |
| 1 : 3.0 | 5 | 95 | >99.5 | <0.2 |
Analysis: As shown, increasing the molar ratio of isopropylamine from 1.1 to 3.0 equivalents dramatically reduces the formation of the key dialkylation impurity and shortens the reaction time, with only a marginal increase in yield after the 1:2.0 ratio.[7][8] For high-purity requirements, a 1:3 ratio is optimal.
Visual Guides & Mechanisms
Core Reaction and Side Reaction Mechanism
The core synthesis of most beta-blockers involves the SN2 ring-opening of a glycidyl ether epoxide by a primary amine.[5][6][11] The primary side reaction pathway is also shown.
Caption: Reaction mechanism showing competition between the primary amine and product.
Workflow for Molar Ratio Optimization
This flowchart illustrates the logical steps for systematically determining the optimal reactant molar ratio in your experiment.
Caption: A systematic workflow for optimizing reactant molar ratios.
References
-
Novel method could optimise beta-blocker synthesis. (2025). European Pharmaceutical Review. [Link]
-
An Improved and Scalable Process for Obtaining Pure Betaxolol Hydrochloride on an Industrial Scale. (2024). Organic Process Research & Development, 28(7). [Link]
-
Discovery and development of beta-blockers. Wikipedia. [Link]
-
New method revolutionizes beta-blocker production process. (2025). EurekAlert!. [Link]
-
A Comprehensive Review on Beta Blockers Synthesis Methods. (2025). Journal of Medicinal and Medical Chemistry. [Link]
-
Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts. [Link]
-
Reactions of Epoxides: Ring-Opening. (n.d.). Penn State Pressbooks. [Link]
-
Synthesis and pharmacology of potential beta-blockers. (1981). PubMed. [Link]
-
SAR of Beta Blockers. (n.d.). Pharmaguideline. [Link]
-
Side effects of propranolol. (n.d.). NHS. [Link]
-
Propranolol. Wikipedia. [Link]
-
Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. (2022). RSC Advances. [Link]
-
What is the importance of the stoichiometry concepts in industrial or commercial chemical processes?. (2018). Quora. [Link]
-
How is stoichiometry used in formulating pharmaceutical drugs?. (n.d.). TutorChase. [Link]
- Improved method for synthesis of beta-blocker. (n.d.).
-
New Method Revolutionizes Beta-Blocker Production Process. (2025). Technology Networks. [Link]
-
Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. (2017). Organic Chemistry Portal. [Link]
-
Facile Synthesis of Propranolol and Novel Derivatives. (2020). ResearchGate. [Link]
-
Organic Process Research & Development Vol. 27 No. 5. (2023). ACS Publications. [Link]
-
Propranolol. (2011). Scribd. [Link]
-
Exploring the Significance of Stoichiometry in Chemistry and its Practical Applications. (2023). Research & Reviews: Journal of Chemistry. [Link]
-
Organic Process Research & Development Vol. 28 No. 5. (2024). ACS Publications. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. [Link]
-
Organic Process Research & Development Vol. 15 No. 2. (2011). ACS Publications. [Link]
-
Amine Epoxide Instruction Guide. (n.d.). Resyn Biosciences. [Link]
Sources
- 1. quora.com [quora.com]
- 2. tutorchase.com [tutorchase.com]
- 3. rroij.com [rroij.com]
- 4. jmedchem.com [jmedchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. New method revolutionizes beta-blocker production process | EurekAlert! [eurekalert.org]
- 9. New Method Revolutionizes Beta-Blocker Production Process----Chinese Academy of Sciences [english.cas.ac.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
strategies for the chiral resolution of racemic 3-(Diisopropylamino)-1,2-propanediol
[1]
Ticket ID: RES-DIPD-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Resolution Strategy for Racemic 3-(Diisopropylamino)-1,2-propanediol[1]
Executive Summary
You are dealing with 3-(Diisopropylamino)-1,2-propanediol , a bulky basic amino-diol.[1] This molecule presents two specific challenges for chiral resolution:
-
Steric Bulk: The diisopropylamino group is significantly bulkier than the isopropylamino group found in standard beta-blockers (like propranolol), affecting enzyme access and salt packing.[1]
-
Detection Limits: The molecule lacks a chromophore (aromatic ring), rendering standard UV detection (254 nm) ineffective.[1]
This guide prioritizes Diastereomeric Salt Crystallization for scalability and Enzymatic Kinetic Resolution for high optical purity.[1]
Decision Matrix: Select Your Workflow
Before proceeding, determine your primary constraint (Scale vs. Purity) using the logic flow below.
Figure 1: Strategic decision tree for selecting the resolution method based on scale and purity requirements.
Module 1: Classical Resolution (Diastereomeric Salt Formation)
Best for: Scale-up (>10g), Cost-efficiency.[1] Core Concept: The basic nitrogen allows formation of diastereomeric salts with chiral acids.[1]
The Protocol: Dibenzoyl-L-Tartaric Acid (DBTA)
Standard Tartaric Acid often fails with bulky amines due to weak lattice energy.[1] Dibenzoyl-L-tartaric acid (DBTA) is the "Gold Standard" here because the benzoyl groups provide additional
Step-by-Step Workflow
-
Stoichiometry: Use 0.5 equivalents of (-)-Dibenzoyl-L-tartaric acid (anhydrous) per 1 equivalent of racemic amine. (This is the "Pope-Peachy" method, utilizing the insolubility of one diastereomer).[1]
-
Solvent System: Ethanol (95%) or an Acetone/Water (9:[1]1) mixture.
-
Dissolution:
-
Crystallization:
-
Cool slowly to Room Temperature (RT) over 4 hours.
-
Critical: If oiling occurs, reheat and add a seed crystal (if available) or scratch the glass.[1]
-
-
Harvest: Filter the solid. This is typically the (S)-amine[1] · (-)-DBTA salt (verify absolute config via X-ray or optical rotation).
-
Liberation: Treat the salt with 2M NaOH and extract with Dichloromethane (DCM) to recover the free base.[1]
Performance Data (Expected)
| Parameter | Value | Notes |
| Yield (First Crop) | 30–40% | Theoretical max is 50%.[1] |
| Initial ee% | 75–85% | Requires 1–2 recrystallizations to hit >99%.[1] |
| Solvent Volume | 5–10 mL/g | High dilution favors purity; low dilution favors yield.[1] |
Module 2: Enzymatic Kinetic Resolution (Biocatalysis)
Best for: High optical purity (>99% ee), Green chemistry.[1] Core Concept: Lipases catalyze the selective acylation of the (R)-enantiomer of secondary alcohols.[1]
The Challenge: Primary vs. Secondary Hydroxyl
Your molecule has a primary (
-
Strategy: You must perform the reaction in a solvent that suppresses primary acylation or accept that the primary OH will be acylated first, and look for selectivity on the secondary OH in the diacetate or monoacetate stage.
The Protocol: CAL-B (Novozym 435)[1]
-
Enzyme: Candida antarctica Lipase B (immobilized as Novozym 435).[1][2]
-
Acyl Donor: Vinyl Acetate (irreversible donor) or Isopropenyl Acetate.[1]
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.[1] (Hydrophobic solvents preserve enzyme activity).[1]
-
Reaction:
-
Mix Racemic Diol (100 mM) + Vinyl Acetate (3 eq) + Novozym 435 (20 mg/mL).
-
Incubate at
C with shaking (200 rpm).
-
-
Monitoring: Stop at 50% conversion.
-
Result: The (R)-Diol is acylated to the ester.[1] The (S)-Diol remains unreacted.
-
Expert Note: Due to the bulky diisopropyl group, the reaction rate will be slower than with linear amines.[1] If conversion stalls at <30%, add molecular sieves to remove trace water or switch to Pseudomonas cepacia lipase (PSL) which has a larger active site [3].[1]
Module 3: Analytical QC (Chiral HPLC)
CRITICAL WARNING: This molecule has weak UV absorbance .[1]
-
Do NOT rely on standard UV (254 nm).[1]
-
DO use Refractive Index (RI), ELSD (Evaporative Light Scattering Detector), or CAD.[1]
-
Alternatively: Derivatize with Benzoyl Chloride to create a UV-active species.[1]
Recommended Method (Derivatization Route)
Since most labs lack ELSD, derivatization is the most accessible solution.[1]
-
Derivatization: React 10 mg sample with Benzoyl Chloride (1.1 eq) and Triethylamine in DCM. This puts a UV-active chromophore on the alcohol/amine.[1]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm or 254 nm (now possible due to benzoyl group).[1]
Direct Method (If ELSD available)
Troubleshooting Guide (FAQs)
Ticket #404: "The salt turned into an oil instead of crystals."
Diagnosis: The solvent polarity is too high, or the solution is "supersaturated" but in a metastable oil phase (Oiling Out).[1] Solution:
-
Reheat the mixture until clear.
-
Add Seed: If you have any crystals from a previous batch, add them at the cloud point.[1]
-
Scratch: Use a glass rod to scratch the inner wall of the flask.[1]
-
Change Solvent: Switch from Ethanol to Isopropanol (lower polarity) or add MTBE as an anti-solvent dropwise.
Ticket #502: "HPLC shows no peaks."
Diagnosis: As mentioned in Module 3, the molecule is "invisible" to standard UV detectors. Solution:
-
Check your detector.[1] If it is UV, you must derivatize the sample (see Module 3).[1]
-
If using ELSD, ensure the drift tube temperature is optimized (
C) and gas pressure is sufficient (3.5 bar).[1]
Ticket #505: "Enzymatic reaction is too slow (>48 hours)."
Diagnosis: The diisopropyl group is creating steric hindrance at the lipase active site.[1] Solution:
References
-
BenchChem. (2025).[1][3] A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents. Retrieved from [1]
-
University of Lisbon. (2024).[1] Rational approach to the selection of conditions for diastereomeric resolution of chiral amines. Retrieved from [1]
-
National Institutes of Health (NIH). (2021).[1] Reductive enzymatic dynamic kinetic resolution affording (S)-2-phenylpropanol. Retrieved from [1]
-
ResearchGate. (2000).[1] Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography. Retrieved from
-
MDPI. (2022).[1] HPLC Enantioseparation of Rigid Chiral Probes on Amylose Chiral Stationary Phase. Retrieved from [1]
minimizing by-product formation in large-scale 3-amino-1,2-propanediol production
Topic: Minimizing By-Product Formation in Large-Scale Synthesis Role: Senior Application Scientist Audience: Process Chemists & Drug Development Researchers[1][2]
Introduction: The Purity Imperative
3-Amino-1,2-propanediol (3-APD), also known as Isoserinol, is a critical intermediate for non-ionic X-ray contrast media (e.g., Iohexol, Iodixanol).[1][3] In these applications, purity is not merely a specification—it is a safety mandate.[2][3]
The industrial synthesis typically follows the ammonolysis of 3-chloro-1,2-propanediol (3-MCPD) or Glycidol .[1][2] While the primary reaction is straightforward, the secondary reactions are relentless. The formation of Bis(2,3-dihydroxypropyl)amine (Bis-APD) and regioisomers (Serinol) compromises downstream crystallization and yield.[1][3]
This guide moves beyond basic recipes to the kinetic control strategies required to suppress these impurities at scale.
Module 1: Reaction Kinetics & Mechanism
The Core Problem: Competitive Nucleophilicity
To minimize by-products, you must understand that the product you are making (3-APD) is a better nucleophile than the reactant (Ammonia) under certain conditions.[1]
-
Primary Reaction (Desired): Ammonia attacks the epoxide (formed in situ from 3-MCPD) to form 3-APD.[1][2]
-
Secondary Reaction (Undesired): The newly formed 3-APD attacks a fresh epoxide molecule, forming the secondary amine Bis-APD .[1][2]
-
Regio-Error (Undesired): Ammonia attacks the secondary carbon of the epoxide, forming 2-amino-1,3-propanediol (Serinol) .[1][2]
Visualizing the Pathway
The following diagram illustrates the competitive pathways. Note that the "Enemy" is the feedback loop where the product consumes the starting material.[2]
Figure 1: Reaction network showing the critical branching point where 3-APD competes with Ammonia for the Glycidol intermediate.[1]
Module 2: Troubleshooting & Optimization Guides
Issue 1: "My Bis-APD levels are consistently >1.0%."
Diagnosis: The local concentration of ammonia is too low relative to the epoxide availability.[2] This is a classic "mixing vs. kinetics" failure.
Technical Causality:
The reaction rate for Bis-APD formation (
Corrective Protocol:
-
Molar Ratio Adjustment:
-
Reactor Configuration:
| Parameter | Standard Process | Optimized for Low Bis-APD |
| NH3 Equivalents | 5 - 8 eq | 15 - 25 eq |
| Dosing Strategy | All-in (Batch) | Slow addition of MCPD into NH3 |
| Bis-APD Level | 2.0 - 5.0% | < 0.1% |
Issue 2: "The product is yellow/brown after distillation."
Diagnosis: Thermal degradation (oxidation) or caramelization of trace carbohydrates/glycerol by-products.[1][2]
Technical Causality: 3-APD is an amino-alcohol.[1][2][4] Like ethanolamines, it is susceptible to oxidation at high temperatures, forming conjugated imines (color bodies).[2][3]
Corrective Protocol:
-
Inert Atmosphere (Critical):
-
The entire reactor and distillation train must be purged with Nitrogen (
).[3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Limit: Oxygen content
.
-
-
Thermal Budget:
-
Chelation:
Issue 3: "I cannot separate the salt (NaCl) completely."
Diagnosis: Inefficient precipitation solvent or incorrect pH management during the 3-MCPD route.[1][2]
Technical Causality:
The reaction generates stoichiometric amounts of Ammonium Chloride (
Corrective Protocol:
-
The "Salting Out" Solvent Switch:
-
Process Step:
Module 3: Analytical Guardrails
You cannot improve what you cannot measure. Standard HPLC often fails to resolve Serinol from 3-APD due to their structural similarity.[1][2]
Recommended Method: GC-FID with Derivatization
Direct injection leads to peak tailing.[1][2] Derivatization is mandatory for quantitative impurity tracking.[1][2][3]
-
Mechanism: Converts hydroxyl and amine groups to trifluoroacetates, increasing volatility.[2][3]
-
Oven: Ramp
.
Impurity Retention Order (Typical):
-
Serinol (2-amino-1,3-propanediol)
-
3-APD (Main Peak)
Module 4: Process Decision Logic
Use this flow to determine the immediate corrective action for your pilot plant.
Figure 2: Decision matrix for post-reaction analysis and remediation.
FAQ: Expert Insights
Q: Can I use Epichlorohydrin directly instead of 3-MCPD? A: Yes, but it is riskier.[1][2] Epichlorohydrin is immiscible with aqueous ammonia, leading to biphasic reaction issues and "hot spots" where polymerization occurs.[2][3] 3-MCPD (or hydrolyzed epichlorohydrin) provides a homogeneous aqueous phase, ensuring better heat transfer and kinetic control.[1][2][3]
Q: Why is the reaction pressure increasing unexpectedly? A: This usually indicates a temperature excursion.[2] Ammonia vapor pressure is highly sensitive to temperature.[1][2][3] Ensure your cooling jacket is responsive.[1][2][3] If pressure spikes, your molar ratio of liquid ammonia may drop, triggering Bis-APD formation.[1][2][3]
Q: Is there a catalyst to improve selectivity? A: Generally, no heterogeneous catalyst is required for the ammonolysis itself.[2][3] However, some patents suggest adding Ammonium Acetate or specific lanthanide salts to stabilize the transition state, but in industrial practice, high dilution (excess ammonia) is the most robust "catalyst" for selectivity.[3]
References
-
BenchChem. (2025).[1][2][3][5] Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. Retrieved from [3]
-
Borregaard. (n.d.).[1][2][3] Technical Data Sheet: 3-Amino-1,2-Propanediol (APD). Retrieved from [3]
-
Parrish, J. et al. (2001).[2][3] Process for the purification of 3-amino-1,2-propanediol. World Intellectual Property Organization, WO2001058848A1.[2][3] Retrieved from
-
Felder, E. et al. (1982).[2][3] Process for the preparation of 1-amino-2,3-propanediol. U.S. Patent 4,321,413.[1][2][3] Retrieved from
-
ChemicalBook. (2022).[1][2][3][7] Synthesis and Application of 3-Amino-1,2-propanediol. Retrieved from [3]
Sources
- 1. 3-amino-1,2-propanediol, (±) synthesis - chemicalbook [chemicalbook.com]
- 2. borregaard.com [borregaard.com]
- 3. scispace.com [scispace.com]
- 4. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]
- 7. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Amino-1,2-propanediol
Welcome to the technical support center for the synthesis of 3-amino-1,2-propanediol (APD). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on safely and effectively managing the exothermic reactions inherent in this process. The information herein is structured to address common challenges through a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.
Introduction to the Thermal Hazards
The synthesis of 3-amino-1,2-propanediol, a crucial intermediate for non-ionic X-ray contrast agents like ioversol and iopamidol, most commonly involves the ammonolysis of a C3 precursor such as glycidol or 3-chloro-1,2-propanediol.[1][2][3] These reactions, particularly the ring-opening of epoxides like glycidol by ammonia, are highly exothermic.[4] Failure to properly manage this heat evolution can lead to thermal runaways, resulting in pressure buildup, loss of containment, and the formation of undesired byproducts. This guide provides the necessary expertise to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exothermic reaction in 3-amino-1,2-propanediol synthesis?
A1: The primary source of the exotherm is the nucleophilic substitution reaction where ammonia attacks the electrophilic carbon of the starting material. In the case of the widely used industrial method involving 3-chloro-1,2-propanediol, the reaction is a nucleophilic substitution of the chlorine atom by the amino group from ammonia.[1] When using glycidol, the reaction is the aminolysis of an epoxide, which involves the ring-opening of the strained epoxide ring by ammonia. This ring-opening is a thermodynamically favorable process that releases significant energy as heat.[4]
Q2: What are the potential consequences of a poorly controlled exotherm?
A2: A poorly controlled exothermic reaction can lead to a rapid increase in temperature and pressure within the reactor, a phenomenon known as a thermal runaway. This can exceed the safety limits of the equipment, potentially causing a rupture or explosion. From a chemical perspective, elevated temperatures can lead to a decrease in selectivity, promoting the formation of byproducts such as secondary and tertiary amines, as well as dimeric ethers.[2][5] This not only reduces the yield of the desired 3-amino-1,2-propanediol but also complicates the purification process.
Q3: What are the key parameters to monitor and control during the reaction?
A3: The most critical parameters to monitor and control are:
-
Temperature: The internal reaction temperature must be continuously monitored and maintained within a specific range, typically between 40-60°C for the ammonolysis of 3-chloro-1,2-propanediol.[1]
-
Pressure: The pressure inside the reactor will increase due to the vapor pressure of ammonia at the reaction temperature.[1] It is crucial to operate within the pressure rating of the reactor and have a pressure relief system in place.
-
Reagent Addition Rate: The rate at which the reactants are mixed can significantly influence the rate of heat generation. A slow, controlled addition of one reagent to the other is often necessary.
-
Agitation: Efficient stirring is essential to ensure uniform temperature distribution throughout the reaction mixture and to prevent the formation of localized hot spots.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase
Symptoms:
-
A sudden spike in the internal reactor temperature that exceeds the setpoint.
-
A corresponding rapid increase in reactor pressure.
-
Visible signs of boiling or vigorous off-gassing.
Root Causes & Corrective Actions:
| Potential Cause | Underlying Principle | Immediate Action | Preventative Measure |
| Excessive Reagent Addition Rate | The rate of heat generation is directly proportional to the rate of reaction. Adding a reactant too quickly leads to an accumulation of unreacted material and a subsequent surge in heat evolution. | Immediately stop the addition of the limiting reagent. Increase cooling to the reactor jacket. If necessary, activate an emergency quenching system. | Implement a programmed, slow addition of the limiting reagent. For scale-up, perform reaction calorimetry studies to determine the maximum safe addition rate. |
| Inadequate Cooling | The cooling system's capacity is insufficient to remove the heat generated by the reaction. This could be due to a low coolant flow rate, a high coolant temperature, or fouling of the heat exchange surfaces. | Ensure maximum coolant flow to the reactor jacket. Check the coolant temperature and the performance of the chiller. | Regularly maintain and inspect the cooling system. Ensure the reactor is appropriately sized for the scale of the reaction and has a sufficient heat transfer area. |
| Poor Agitation | Insufficient mixing leads to localized areas of high reactant concentration and temperature (hot spots), which can initiate a runaway reaction. | Increase the agitator speed to improve mixing. | Verify the appropriate agitator design and speed for the viscosity and volume of the reaction mixture. Install baffles in the reactor to enhance mixing efficiency. |
Issue 2: Lower than Expected Yield and/or High Impurity Profile
Symptoms:
-
The final product yield is significantly below the expected range.
-
Analytical characterization (e.g., GC, HPLC) shows a high percentage of byproducts such as secondary amines (e.g., bis(2,3-dihydroxypropyl)amine) or other impurities.[2]
Root Causes & Corrective Actions:
| Potential Cause | Underlying Principle | Troubleshooting Step | Recommended Protocol Adjustment |
| High Reaction Temperature | Elevated temperatures can provide the activation energy for side reactions, such as the reaction of the product (3-amino-1,2-propanediol) with the starting material to form secondary amines. | Review the temperature logs from the reaction. | Maintain the reaction temperature within the optimal range (e.g., 40-60°C).[1] Consider using a lower temperature for a longer reaction time to improve selectivity. |
| Incorrect Molar Ratio of Reactants | An insufficient excess of ammonia can lead to incomplete conversion of the starting material and increase the probability of the product competing as a nucleophile, leading to byproduct formation. | Verify the initial quantities of all reactants. | Use a significant molar excess of ammonia to the C3 precursor. A molar ratio of ammonia to 3-chloro-1,2-propanediol of 15:1 is often recommended.[1] |
| Prolonged Reaction Time at Elevated Temperature | Even within the recommended temperature range, extended reaction times can lead to the slow formation of degradation products. | Analyze samples at different time points during the reaction to determine the optimal reaction time. | Optimize the reaction time to maximize the yield of the desired product while minimizing the formation of impurities. |
Experimental Protocols
Protocol 1: Controlled Ammonolysis of 3-Chloro-1,2-propanediol
This protocol is based on a common industrial method for the synthesis of 3-amino-1,2-propanediol.[1]
Materials and Equipment:
-
Pressure-rated reactor with temperature and pressure controls, a stirrer, and a cooling jacket.
-
3-chloro-1,2-propanediol (handle with appropriate PPE as it is a suspected carcinogen).[1]
-
Aqueous ammonia (25-28% concentration).
-
Pressure equalization dropping funnel for controlled addition.
Procedure:
-
Charge the pressure reactor with a pre-determined amount of aqueous ammonia. A 15:1 molar ratio of ammonia to 3-chloro-1,2-propanediol is recommended.[1]
-
Begin agitation and start the flow of coolant through the reactor jacket to pre-cool the ammonia solution.
-
Slowly add the 3-chloro-1,2-propanediol to the ammonia solution via the dropping funnel over a period of 2-4 hours.
-
Continuously monitor the internal temperature and maintain it between 40-60°C by adjusting the addition rate and/or the coolant flow.[1]
-
After the addition is complete, maintain the reaction at the set temperature for an additional 4-6 hours.[1]
-
Monitor the reaction progress by taking aliquots and analyzing them by a suitable method (e.g., GC).
-
Once the reaction is complete, cool the reactor to ambient temperature before venting any excess ammonia through a scrubber.
Visualizations
Logical Flow for Troubleshooting Exotherms
Caption: Decision-making workflow for responding to a thermal runaway event.
Reaction Pathway and Side Reactions
Caption: Simplified reaction scheme showing the desired synthesis and a common side reaction.
References
- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
- Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
MDPI. (2020, December 27). Concatenated Batch and Continuous Flow Procedures for the Upgrading of Glycerol-Derived Aminodiols via N-Acetylation and Acetalization Reactions. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures. Retrieved from [Link]
-
Cepanec, I., Litvic, M., Mikuldas, H., Bartolinicic, A., & Vinkovic, V. (2003). Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Tetrahedron, 59(14), 2435-2439. [Link]
Sources
troubleshooting guide for the ammonolysis of 3-chloro-1,2-propanediol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the ammonolysis of 3-chloro-1,2-propanediol. This guide is designed to provide in-depth troubleshooting assistance and address common questions encountered during the synthesis of 3-amino-1,2-propanediol, a critical intermediate in the pharmaceutical and fine chemical industries.[1] As Senior Application Scientists, we have compiled this resource based on established protocols and extensive field experience to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial application of 3-amino-1,2-propanediol (APD)?
3-Amino-1,2-propanediol (APD), also known as isoserinol, is a key building block in the synthesis of non-ionic X-ray contrast agents like ioversol and iopamidol.[1] Its purity is crucial as it directly affects the quality and safety of the final active pharmaceutical ingredients.[1] It also serves as a precursor for certain pesticides and emulsifiers.[1]
Q2: What is the most common synthetic route to produce 3-amino-1,2-propanediol?
The most prevalent industrial method for synthesizing 3-amino-1,2-propanediol is the ammonolysis of 3-chloro-1,2-propanediol (CPD).[1] This reaction involves the nucleophilic substitution of the chlorine atom in CPD with an amino group from ammonia, typically conducted in an aqueous solution under pressure.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the ammonolysis of 3-chloro-1,2-propanediol, providing potential causes and actionable solutions.
Problem 1: Low Yield of 3-Amino-1,2-propanediol
A lower than expected yield is a frequent challenge in this synthesis. A study has shown that a yield of 90% is achievable under optimized conditions.[2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature. | Extend Reaction Time: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the disappearance of the starting material. A typical reaction time is 4-6 hours.[1] Optimize Temperature: The reaction is typically conducted between 40-60°C.[1] Carefully control the temperature as the reaction is exothermic.[1] |
| Suboptimal Molar Ratio of Reactants | An insufficient excess of ammonia can lead to incomplete conversion of 3-chloro-1,2-propanediol and the formation of secondary and tertiary amines as byproducts. | Increase Ammonia Concentration: A high molar ratio of ammonia to 3-chloro-1,2-propanediol, such as 15:1, has been shown to significantly improve the yield.[2] |
| Side Reactions | The formation of byproducts, such as secondary and tertiary amines, can reduce the yield of the desired primary amine.[3] Other potential side reactions include the hydrolysis of 3-chloro-1,2-propanediol to glycerol. | Control Reaction Conditions: Maintaining a lower reaction temperature can help minimize the formation of over-alkylated products. Using a significant excess of ammonia also favors the formation of the primary amine. |
| Losses During Workup and Purification | Significant product loss can occur during the isolation and purification steps, such as extraction, distillation, and filtration. | Optimize Purification: For purification, molecular distillation has been shown to be effective, leading to a purity of 99.6%.[2] Ensure efficient extraction and minimize transfers between vessels. |
Problem 2: Presence of Impurities in the Final Product
The purity of 3-amino-1,2-propanediol is critical for its use in pharmaceutical applications.[1] Common impurities can include unreacted starting material, byproducts, and residual solvents.
Potential Impurities & Mitigation Strategies:
| Impurity | Source | Detection & Removal |
| Unreacted 3-Chloro-1,2-propanediol | Incomplete reaction. | Detection: GC analysis.[4] Removal: Optimize reaction conditions (time, temperature, molar ratio) to drive the reaction to completion. Purification via distillation is also effective.[1] |
| Secondary and Tertiary Amines | Reaction of the product with the starting material. | Detection: GC analysis can identify secondary amines.[4] Removal: Use a large excess of ammonia to minimize their formation. Purification by distillation can separate these higher boiling point impurities. |
| Glycerol | Hydrolysis of 3-chloro-1,2-propanediol. | Detection: GC analysis.[4] Removal: Control the amount of water in the reaction mixture and the reaction temperature. Purification via distillation is effective. |
| Ammonium Chloride | Byproduct of the reaction. | Removal: Can be neutralized with a base like sodium hydroxide to precipitate sodium chloride, which is then removed by filtration.[1] |
| Residual Solvents (e.g., Ethanol) | If used as a solvent in the reaction. | Detection: GC analysis. Removal: Removed by evaporation or distillation.[3] |
Experimental Protocols & Methodologies
General Ammonolysis Procedure
This protocol is based on a common industrial method for the synthesis of 3-amino-1,2-propanediol.[1]
Materials and Equipment:
-
3-chloro-1,2-propanediol (CPD)
-
Aqueous ammonia (e.g., 25-28%)
-
Pressurized reaction vessel with temperature and pressure controls
-
Stirring mechanism
-
Filtration apparatus
-
Distillation setup (vacuum distillation recommended)[1]
-
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
Step-by-Step Procedure:
-
Charging the Reactor: In a well-ventilated area, carefully charge the pressure reactor with aqueous ammonia.
-
Addition of CPD: Slowly add 3-chloro-1,2-propanediol to the reactor while stirring. It is crucial to handle CPD with appropriate PPE as it is a suspected carcinogen.[1]
-
Reaction: Seal the reactor and begin agitation. Heat the mixture to the desired temperature, typically between 40-60°C.[1] The reaction is exothermic, so careful temperature monitoring and control are essential.[1] Maintain the reaction for 4-6 hours.[1] The pressure inside the reactor will increase due to the vapor pressure of ammonia.
-
Ammonia Recovery: After the reaction is complete, cool the reactor to room temperature. The excess ammonia can be recovered by carefully venting the reactor through a scrubber system or by distillation.[1]
-
Neutralization and Salt Removal: The reaction mixture contains ammonium chloride. This can be neutralized with a base such as sodium hydroxide, causing sodium chloride to precipitate. The salt is then removed by filtration.[1]
-
Purification: The crude 3-amino-1,2-propanediol is then purified. Vacuum distillation is a common and effective method.[1]
Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for diagnosing and resolving low yield issues.
Caption: Troubleshooting workflow for low yield.
Safety Precautions
Handling of 3-Chloro-1,2-propanediol:
-
3-Chloro-1,2-propanediol is a suspected carcinogen and should be handled with extreme care.[1]
-
Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5]
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[5]
Handling of Ammonia:
-
Aqueous ammonia is corrosive and has a pungent, irritating odor.[1]
-
Work in a well-ventilated area and use appropriate PPE.[6][7][8]
-
The reaction is performed under pressure. Ensure the reactor is properly rated for the expected pressure and is equipped with a pressure relief system.[1]
-
Be aware of the potential for pressure buildup, especially with increasing temperature.[9]
General Safety:
-
Always have an emergency plan in place for spills or accidental exposure.[6]
-
Know the location of safety showers and eyewash stations.[8]
-
In case of skin contact, immediately flush the affected area with plenty of water.[6][7]
-
In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[6]
References
- Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production.
- Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD).
- ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol.
- Google Patents. (n.d.). CN101993381B - Synthetic method of 3-amino-1, 2-propanediol.
- HSI. (n.d.). Safety Training Tip: Ammonia Safety.
- OSHA Training School. (2024). Ammonia Safety: Health Risks, Prevention & Handling.
- Cleapss. (2022). Student safety sheets 30 Ammonia (gas and solution).
- GDS Corp. (2015). Safety Precautions For Workers Who Handle Ammonia.
- Aegis. (2024). What Safety Precautions Should Be Taken When Handling Ammonia Gas?.
- Honeywell. (n.d.). (±)-3-Chloro-1,2-propanediol Product Stewardship Summary.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101993381B - Synthetic method of 3-amino-1, 2-propanediol - Google Patents [patents.google.com]
- 4. borregaard.com [borregaard.com]
- 5. ess.honeywell.com [ess.honeywell.com]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. gdscorp.com [gdscorp.com]
- 8. What Safety Precautions Should Be Taken When Handling Ammonia Gas? [steelmangas.com]
- 9. science.cleapss.org.uk [science.cleapss.org.uk]
Validation & Comparative
Validation of 3-(Diisopropylamino)-1,2-propanediol Purity by NMR Spectroscopy: A Comparative Guide
Executive Summary: The "Invisible" Molecule Challenge
In the synthesis of pharmaceutical intermediates like 3-(Diisopropylamino)-1,2-propanediol (DIPD) —a key building block for calcium channel blockers (e.g., Lercanidipine)—researchers face a recurring analytical blind spot. DIPD lacks a strong chromophore, rendering standard HPLC-UV methods insensitive and prone to error.
This guide validates Quantitative NMR (qNMR) not just as an alternative, but as the primary reference method for DIPD. Unlike chromatography, which relies on relative response factors, qNMR provides absolute purity determination through direct molar ratio measurement, effectively bypassing the need for a certified reference standard of the analyte itself.
Comparative Analysis: Why qNMR Wins for DIPD
The following table objectively compares qNMR against traditional methodologies for amino-diol analysis.
| Feature | qNMR (1H) | HPLC (UV/RI/ELSD) | Potentiometric Titration |
| Primary Detection | Nuclear Spin (Molar response) | UV Absorbance / Refractive Index | Acid-Base Neutralization |
| Reference Standard | Universal (e.g., Maleic Acid) | Compound-Specific Required | None (Standardized Titrant) |
| Selectivity | High (Distinguishes DIPD from starting amine) | Low (UV) to Medium (ELSD) | None (Titrates all basic amines) |
| Chromophore Req. | None | High (for UV); None (for RI/ELSD) | None |
| Structural Proof | Simultaneous Structure + Purity | Retention Time only | None |
| Sample Prep | Dissolve & Shoot (<10 min) | Mobile phase prep, equilibration (>1 hr) | Dissolve & Titrate |
| Limit of Quantitation | ~0.1% (with sufficient scans) | <0.05% (Detector dependent) | ~1.0% |
Critical Insight: The "Titration Trap"
Many labs rely on perchloric acid titration for DIPD. However, titration measures Total Base Number . It cannot distinguish between the product (DIPD) and the starting material, Diisopropylamine (DIPA) . A sample could appear 99% pure by titration while actually containing 10% unreacted amine. qNMR resolves this by spectrally separating the unique signals of the propanediol backbone from the isopropyl groups.
Technical Deep Dive: The Self-Validating System
To ensure Scientific Integrity , the chosen method must be self-validating. In 1H-qNMR, the structure is confirmed during the quantification.
Spectral Selectivity Strategy
The DIPD molecule consists of two distinct magnetic environments:
-
The "Anchor" (Aliphatic Backbone): The -CH2-CH(OH)-CH2(OH) moiety provides unique multiplets between 3.4 – 3.9 ppm and 2.4 – 2.7 ppm .
-
The "Interference" (Isopropyl Groups): The bulky diisopropylamino group generates strong doublets (~1.0 ppm) and septets (~3.0 ppm).
The Validation Logic:
-
Impurity Flag: If the integral ratio of the Isopropyl-CH3 (12H) to the Backbone-CH2 (2H) deviates from the theoretical 6:1 , the sample is contaminated with starting amine (DIPA) or other alkylated by-products.
Internal Standard Selection
For DIPD (an amine), we require an Internal Standard (IS) that is:
-
Water-soluble (compatible with D2O).
-
Non-reactive with amines.
-
Spectrally distinct (Resonates > 5.0 ppm to avoid DIPD's aliphatic region).
Selected IS: Maleic Acid (Singlet at ~6.0 - 6.3 ppm in D2O).
-
Alternative: Potassium Hydrogen Phthalate (KHP) or Dimethyl Fumarate (if using organic solvents).
Experimental Protocol: qNMR Workflow
Objective: Determine absolute purity of DIPD with <1% uncertainty.
Reagents
-
Analyte: 3-(Diisopropylamino)-1,2-propanediol (DIPD).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity).
-
Solvent: Deuterium Oxide (D2O), 99.9% D.
Step-by-Step Methodology
-
Gravimetric Preparation (The Critical Step):
-
Weigh approx. 20 mg of Maleic Acid (
) directly into a vial. Record to 0.01 mg precision. -
Weigh approx. 30 mg of DIPD sample (
) into the same vial. Record precision. -
Note: Target a 1:1 molar ratio of protons of interest for optimal S/N.[1]
-
-
Dissolution:
-
Add 0.6 mL D2O . Vortex until fully dissolved.
-
Transfer to a 5mm NMR tube.[2] Ensure no bubbles.
-
-
Acquisition (Instrument Parameters):
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (D1): 60 seconds . (Crucial: T1 for small molecules can be 5-10s; D1 must be > 5*T1 to ensure 99.9% magnetization recovery).
-
Scans (NS): 16 or 32 (S/N > 250:1).
-
Temperature: 298 K.
-
-
Processing:
-
Phase and baseline correction (automatic + manual check).
-
Integration:
-
Integrate the Maleic Acid singlet (~6.05 ppm) -> Set value to equivalent proton count (2H).
-
Integrate the DIPD N-CH2 multiplet (~2.5-2.7 ppm, 2H) OR the CH-OH/CH2-OH region (3.4-3.9 ppm). Avoid the isopropyl methyls for quantification if overlap is suspected.
-
-
Purity Calculation
Where:
- = Integral Area
- = Number of Protons (DIPD Backbone = 2 or 3; Maleic Acid = 2)
- = Molecular Weight (DIPD = 175.27; Maleic Acid = 116.07)
- = Mass (mg)
- = Purity (decimal)
Visualizations
Diagram 1: The Self-Validating qNMR Workflow
This diagram illustrates the linear yet self-checking process of qNMR analysis.
Caption: Figure 1. qNMR workflow incorporating an internal structural integrity check (Ratio 6:1) to validate sample identity before quantification.
Diagram 2: Method Selection Decision Tree
When should you use qNMR versus HPLC or Titration for DIPD?
Caption: Figure 2. Decision logic for selecting analytical methods. qNMR is recommended when reference standards are absent or when specific impurity identification is required.
Data Summary: Expected Chemical Shifts (D2O)
Use this table to assign signals during processing.
| Moiety | Proton Count | Chemical Shift ( | Multiplicity | Integration Role |
| Maleic Acid (IS) | 2H | 6.05 | Singlet | Reference |
| CH-OH (DIPD) | 1H | 3.75 - 3.85 | Multiplet | Confirmation |
| CH2-OH (DIPD) | 2H | 3.45 - 3.60 | Multiplet | Quant Target (Option A) |
| N-CH (Isopropyl) | 2H | 3.00 - 3.15 | Septet | Confirmation |
| N-CH2 (Backbone) | 2H | 2.50 - 2.70 | Multiplet | Quant Target (Option B) |
| CH3 (Isopropyl) | 12H | 1.00 - 1.10 | Doublet | Structural Check |
Note: Chemical shifts may vary slightly with concentration and pH. Ensure the IS singlet does not overlap with any minor impurity peaks.
References
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe. Link
-
Bhat, S., et al. (2023). "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass Laboratories. Link
-
Sigma-Aldrich. (2017). "Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials." Sigma-Aldrich Technical Guides. Link
-
Webster, G.K., et al. (2014). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." Analytical Chemistry. Link
-
National Institutes of Health (NIH). (2025). "3-Amino-1,2-propanediol Compound Summary." PubChem. Link(Note: Used for structural backbone comparison).
Sources
A Comparative Guide to the Chiral HPLC-Based Determination of Enantiomeric Excess for 3-(Diisopropylamino)-1,2-propanediol
This in-depth technical guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the determination of enantiomeric excess (e.e.) of 3-(Diisopropylamino)-1,2-propanediol. This critical analysis is designed for researchers, scientists, and drug development professionals who require robust and reliable enantioselective analytical methods.
The Criticality of Enantiomeric Purity
3-(Diisopropylamino)-1,2-propanediol is a key chiral building block in the synthesis of various pharmaceutical compounds, most notably certain beta-blockers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the precise determination of enantiomeric purity is a regulatory requirement and a fundamental aspect of drug safety and efficacy.[1][2] Chiral HPLC stands as the preeminent technique for this purpose, offering high resolution and accuracy.
Comparing Chiral Stationary Phases for Amino Alcohol Separation
The cornerstone of a successful chiral separation lies in the selection of the appropriate chiral stationary phase (CSP). For amino alcohols such as 3-(Diisopropylamino)-1,2-propanediol, polysaccharide-based CSPs have demonstrated broad applicability and excellent enantioselectivity. This guide will focus on a comparison of several widely used polysaccharide-based columns.
The chiral recognition mechanism of polysaccharide-based CSPs is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide derivatives.[1] The choice between amylose and cellulose backbones, as well as the nature of the carbamate derivatives, significantly influences the enantioselectivity for a given analyte.
Below is a comparative summary of chromatographic parameters for the separation of beta-blockers, which are structurally analogous to 3-(Diisopropylamino)-1,2-propanediol, on various polysaccharide-based CSPs. This data provides a strong foundation for selecting a suitable column for the target analyte.
| Chiral Stationary Phase | Analyte (Beta-Blocker) | Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) | Reference |
| Chiralpak AD | Propranolol | n-Hexane/Ethanol/TEA (90:10:0.1) | 3.25 | 1.42 | 3.58 | [1] |
| Chiralcel OD | Propranolol | n-Hexane/Ethanol/TFA (80:20:0.1) | 2.15 | 1.86 | 5.23 | [1] |
| Chiralpak IA | Metoprolol | n-Hexane/Ethanol/TEA (80:20:0.1) | 1.89 | 1.21 | 2.15 | [1] |
| Chiralpak IB | Metoprolol | n-Hexane/Ethanol/TFA (90:10:0.1) | 2.56 | 1.35 | 3.21 | [1] |
| Chiralpak IC | Pindolol | n-Hexane/Ethanol/DEA (40:60:0.1) | - | - | >2.0 | |
| Chiralpak IE | Chiral Amines | n-Hexane/IPA/DEA (varies) | - | - | Baseline | [3] |
TEA: Triethylamine, TFA: Trifluoroacetic Acid, DEA: Diethylamine, IPA: Isopropanol. Data for pindolol and chiral amines are qualitative, indicating successful baseline separation.
From the comparative data, it is evident that both amylose-based (Chiralpak AD, IA) and cellulose-based (Chiralcel OD, Chiralpak IB, IC) columns can effectively resolve beta-blocker enantiomers. Notably, the mobile phase composition, particularly the presence of acidic or basic additives, plays a crucial role in achieving optimal separation. For basic analytes like 3-(Diisopropylamino)-1,2-propanediol, a basic additive such as triethylamine or diethylamine is generally required to improve peak shape and enhance resolution by minimizing undesirable interactions with residual silanols on the silica support.[1]
Experimental Workflow for Enantiomeric Excess Determination
The following diagram illustrates a typical workflow for the determination of enantiomeric excess of 3-(Diisopropylamino)-1,2-propanediol by chiral HPLC.
Sources
- 1. [Comparative enantiomer separation of beta-blockers on polysaccharide derived chiral stationary phases using high performance liquid chromatography with acid or base additive in the mobile phases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
comparative analysis of different synthetic routes to 3-(Diisopropylamino)-1,2-propanediol
I have gathered a significant amount of information. I have a detailed protocol for the synthesis of a close analog (isopropylamino vs. diisopropylamino) from glycidol, and I have information on the industrial synthesis of 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol, which provides a solid basis for outlining a protocol for the diisopropylamino analog. I also found information regarding safety, potential side reactions, purification methods (distillation), and some spectroscopic data for related compounds.
However, to create a truly comprehensive and comparative guide as requested, I still need to find a specific, detailed experimental protocol for the synthesis of the exact target molecule, 3-(diisopropylamino)-1,2-propanediol , from 3-chloro-1,2-propanediol . This is crucial for a direct and quantitative comparison of the two main routes. While I can infer a procedure, a documented one would be much more authoritative.
Furthermore, while I have some general information on the pros and cons of each starting material (glycidol vs. epichlorohydrin/3-chloro-1,2-propanediol), a more direct comparison in the context of synthesizing this specific product would be beneficial. I also need to find specific spectroscopic data (¹H NMR, ¹³C NMR, IR) for 3-(diisopropylamino)-1,2-propanediol itself to ensure the accuracy of the characterization section.
My next steps will therefore be highly focused on filling these specific gaps.## A Comparative Guide to the Synthetic Routes of 3-(Diisopropylamino)-1,2-propanediol
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency, scalability, and cost-effectiveness of the entire process. 3-(Diisopropylamino)-1,2-propanediol is a valuable β-amino alcohol building block, and its synthesis can be approached through several strategic routes. This guide provides a comparative analysis of the most common synthetic pathways to this compound, offering insights into the causality behind experimental choices, detailed protocols, and supporting data to aid in methodological selection.
Introduction to 3-(Diisopropylamino)-1,2-propanediol
3-(Diisopropylamino)-1,2-propanediol is a tertiary amino alcohol characterized by a propanediol backbone with a diisopropylamino substituent. This structure is a common motif in pharmacologically active molecules, particularly as a precursor to various β-blockers and other therapeutics. The vicinal diol and the tertiary amine functionalities offer multiple points for further chemical modification, making it a versatile intermediate in medicinal chemistry. The selection of an optimal synthetic route is paramount and is often a balance between yield, purity, cost of starting materials, safety, and scalability.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 3-(Diisopropylamino)-1,2-propanediol predominantly revolves around the nucleophilic addition of diisopropylamine to a three-carbon electrophile. The two primary and most direct routes start from either glycidol or 3-chloro-1,2-propanediol. Each pathway presents a unique set of advantages and challenges.
| Parameter | Route 1: From Glycidol | Route 2: From 3-Chloro-1,2-propanediol |
| Starting Materials | Glycidol, Diisopropylamine | 3-Chloro-1,2-propanediol, Diisopropylamine |
| Key Transformation | Epoxide ring-opening | Nucleophilic substitution |
| Atom Economy | High (theoretically 100% for the main reaction) | Moderate (byproduct is a salt) |
| Reaction Conditions | Generally mild, can be performed neat or in a solvent. | Often requires elevated temperatures and pressure. |
| Byproducts | Minimal if the reaction is selective. | Diisopropylammonium chloride. |
| Yield | Generally good to high. | Can be high, but may require optimization. |
| Safety Considerations | Glycidol is a reactive epoxide and a suspected carcinogen. | 3-Chloro-1,2-propanediol is a suspected carcinogen[1]. |
Route 1: Epoxide Ring-Opening of Glycidol
This approach is a classic and often preferred method for the synthesis of β-amino alcohols due to its high atom economy. The reaction involves the nucleophilic attack of diisopropylamine on one of the carbon atoms of the epoxide ring of glycidol.
Mechanistic Insight
The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of diisopropylamine attacks one of the electrophilic carbons of the epoxide ring. In an uncatalyzed reaction, the attack preferentially occurs at the less sterically hindered terminal carbon, leading to the desired 3-substituted product. The reaction is often exothermic and can be carried out without a solvent, using an excess of the amine to drive the reaction to completion and to act as a solvent.
Experimental Protocol
A representative procedure for a related compound, 3-(isopropylamino)-1,2-propanediol, provides a strong foundation for this synthesis[2].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine glycidol (1.0 eq) and diisopropylamine (1.2 eq). The reaction can be performed neat.
-
Reaction Execution: Stir the mixture at room temperature (25 °C) overnight. The reaction is typically exothermic, and for larger scales, initial cooling may be necessary.
-
Work-up: After the reaction is complete (monitored by TLC or GC), remove the excess diisopropylamine under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield the final product.
Discussion of Route 1
Advantages:
-
High Atom Economy: In principle, all atoms from the reactants are incorporated into the final product, minimizing waste.
-
Mild Conditions: The reaction can often be carried out at room temperature without the need for a catalyst.
-
Simplified Work-up: The primary purification step involves the removal of excess amine and distillation of the product.
Disadvantages:
-
Safety of Glycidol: Glycidol is a reactive and potentially hazardous compound that requires careful handling.[3]
-
Potential for Side Reactions: Although the reaction is generally selective for the terminal carbon, polymerization of glycidol can occur, especially at elevated temperatures.
Route 2: Nucleophilic Substitution of 3-Chloro-1,2-propanediol
This route offers an alternative to the use of the more volatile and reactive glycidol. It involves the displacement of the chloride ion from 3-chloro-1,2-propanediol by diisopropylamine.
Mechanistic Insight
This reaction is also a nucleophilic substitution (SN2) reaction. The diisopropylamine acts as the nucleophile, attacking the carbon atom bonded to the chlorine. An excess of the amine is typically used to act as a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction towards the product. This reaction often requires more forcing conditions, such as higher temperatures and sometimes pressure, compared to the glycidol route.
Experimental Protocol
Based on the industrial synthesis of the related 3-amino-1,2-propanediol, the following protocol can be adapted[1].
-
Reactor Charging: In a pressure-rated reactor, charge 3-chloro-1,2-propanediol (1.0 eq) and diisopropylamine (a significant excess, e.g., 10-15 eq). The large excess of amine is crucial to minimize the formation of byproducts and to act as a solvent.
-
Reaction Execution: Seal the reactor and heat the mixture to a temperature in the range of 40-60 °C with vigorous stirring. The reaction is exothermic, and careful temperature control is necessary. Maintain the reaction for 4-6 hours.
-
Work-up: After completion, cool the reactor to ambient temperature. The excess diisopropylamine can be recovered by distillation.
-
Purification: The reaction mixture will contain the product and diisopropylammonium chloride. The salt can be removed by filtration or by a basic work-up followed by extraction. The crude product is then purified by vacuum distillation.
Discussion of Route 2
Advantages:
-
Alternative to Glycidol: Avoids the use of the more volatile and reactive epoxide.
-
Readily Available Starting Material: 3-chloro-1,2-propanediol is a common industrial chemical.
Disadvantages:
-
Lower Atom Economy: The formation of diisopropylammonium chloride as a byproduct reduces the overall atom economy.
-
Harsher Conditions: Often requires higher temperatures and pressure, which can have implications for scalability and safety.
-
Byproduct Removal: The separation of the product from the amine salt adds a step to the purification process.
-
Safety of 3-chloro-1,2-propanediol: This starting material is also a suspected carcinogen and requires careful handling procedures[1].
Characterization and Quality Control
Independent of the synthetic route chosen, the final product must be rigorously characterized to ensure its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of 3-(diisopropylamino)-1,2-propanediol. The proton NMR spectrum is expected to show characteristic signals for the isopropyl methyl groups, the methine proton of the isopropyl groups, the methylene and methine protons of the propanediol backbone, and the hydroxyl protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. A broad absorption in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching of the alcohol groups[4]. C-H stretching absorptions from the alkyl groups will be present in the 2850-3000 cm⁻¹ range, and C-O stretching bands are expected between 1000-1250 cm⁻¹[4].
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Purity Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are used to determine the purity of the final product and to quantify any residual starting materials or byproducts.
Conclusion and Recommendations
Both the glycidol and the 3-chloro-1,2-propanediol routes are viable for the synthesis of 3-(diisopropylamino)-1,2-propanediol.
-
The glycidol route is generally more atom-economical and proceeds under milder conditions, making it an attractive option for laboratory-scale synthesis and for processes where waste minimization is a high priority. However, the safe handling of glycidol is a critical consideration.
-
The 3-chloro-1,2-propanediol route may be more suitable for large-scale industrial production where the starting material is readily available and the infrastructure to handle pressure reactions and byproduct separation is in place.
The ultimate choice of synthetic route will depend on a comprehensive evaluation of factors including the scale of the synthesis, available equipment, cost and availability of starting materials, and the specific safety and environmental requirements of the manufacturing process. For any application in drug development, a thorough validation of the chosen process and rigorous quality control of the final product are indispensable.
References
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PrepChem. (n.d.). Synthesis of 3-(Isopropylamino)-1,2-propanediol. Retrieved from [Link]
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PubChem. (n.d.). 3-(Isopropylamino)-1,2-propanediol. Retrieved from [Link]
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ResearchGate. (2025). Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. Retrieved from [Link]
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Cole-Parmer. (2005). Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-1,2-propanediol. Retrieved from [Link]
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Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]
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MDPI. (2020). Concatenated Batch and Continuous Flow Procedures for the Upgrading of Glycerol-Derived Aminodiols via N-Acetylation and Acetalization Reactions. Retrieved from [Link]
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Journal of Applicable Chemistry. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved from [Link]
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Significance and use of glycidol. (n.d.). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Propanediol. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3. Retrieved from [Link]
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SciSpace. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]
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MDPI. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Retrieved from [Link]
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SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
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Advances in 1,3-Propanediol production. (2023). Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved from [Link]
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PMC. (2020). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. Retrieved from [Link]
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A Comparative Guide to Chiral Building Blocks for Beta-Blocker Synthesis: 3-(Diisopropylamino)-1,2-propanediol vs. Traditional Synthons
Abstract
The stereospecificity of beta-adrenergic receptors necessitates the enantiomerically pure synthesis of beta-blockers, with the (S)-enantiomer almost universally being the pharmacologically active agent. The strategic choice of the chiral building block is paramount, dictating the efficiency, stereochemical purity, and economic viability of the entire synthetic route. This guide provides an in-depth comparison of synthetic strategies for producing chiral beta-blockers, focusing on the use of a pre-formed chiral side-chain, represented by 3-(alkylamino)-1,2-propanediol derivatives, versus traditional approaches that build chirality from simpler precursors like (R)-epichlorohydrin or (S)-glycidol. Using the synthesis of (S)-propranolol as a central case study, we will analyze reaction pathways, compare key performance metrics such as yield and enantiomeric excess, and provide detailed experimental protocols to offer a comprehensive resource for researchers and drug development professionals.
The Imperative of Chirality in Beta-Blocker Efficacy
Beta-adrenergic blocking agents, or beta-blockers, are a cornerstone in the management of cardiovascular diseases.[1] Their mechanism of action involves the competitive inhibition of β-adrenergic receptors, thereby modulating the effects of catecholamines like adrenaline.[1] Structurally, the vast majority of beta-blockers possess a single stereocenter within their characteristic aryloxypropanolamine side chain.
The interaction between a beta-blocker and its target receptor is highly stereoselective. The therapeutic activity resides almost exclusively in the (S)-enantiomer, which is often up to 100 times more potent than its (R)-counterpart.[2][3] For instance, the beta-blocking activity of (S)-propranolol is 98 times higher than that of (R)-propranolol.[2][3] The (R)-enantiomer is not merely inactive ballast; it can contribute to side effects and, in some cases, exhibits entirely different pharmacological activities.[2] This stark difference in biological activity underscores the critical need for asymmetric synthesis to produce single-enantiomer drugs, ensuring maximum therapeutic benefit and minimizing off-target effects.
Caption: Stereoselectivity of Beta-Blocker Binding.
A Profile of Key Chiral Building Blocks for Beta-Blocker Synthesis
The synthesis of enantiomerically pure beta-blockers can be broadly categorized by the origin of the chiral propanolamine side chain. The choice of this "chiral synthon" is the most critical decision in the overall synthetic design.
-
Strategy A: Racemic Precursor with Resolution. The oldest approach involves using an achiral precursor like epichlorohydrin, which generates a racemic mixture of the final product or a key intermediate. A subsequent resolution step (e.g., enzymatic resolution or diastereomeric salt formation) is then required to isolate the desired (S)-enantiomer. While straightforward, this method is inherently inefficient as it discards at least 50% of the material.
-
Strategy B: Chiral Pool Precursors. This is the most common modern approach. It utilizes readily available, enantiomerically pure three-carbon (C3) building blocks.
-
(R)-Epichlorohydrin / (S)-Glycidol Derivatives: These are versatile and widely used electrophilic synthons. The synthesis involves the ring-opening of the epoxide by the appropriate aryloxide, followed by the introduction of the amine. The regioselectivity of the epoxide opening is a critical parameter to control.
-
(S)-3-(Alkylamino)-1,2-propanediols: This category includes the topic compound, 3-(Diisopropylamino)-1,2-propanediol , and its analogs like (S)-3-(tert-Butylamino)-1,2-propanediol.[4] These building blocks represent a "pre-formed" side-chain, containing both the chiral center and the required amine moiety. The synthesis then involves attaching this nucleophilic synthon to an aromatic backbone, often through a condensation or etherification reaction.
-
Comparative Analysis of Synthetic Strategies for (S)-Propranolol
We will use the synthesis of (S)-propranolol, a widely prescribed non-selective beta-blocker, as a case study to compare these strategies.
Route 1: The Traditional Epichlorohydrin/Resolution Pathway
This classic route begins with the reaction of 1-naphthol with racemic epichlorohydrin to form the racemic glycidyl ether intermediate. This intermediate is then subjected to a kinetic resolution, where an enzyme or a chiral catalyst selectively reacts with one enantiomer, allowing the other to be isolated.
-
Causality: The key step is the enantioselective ring-opening of the racemic epoxide. A chiral complex, for instance, formed in situ from Zinc Nitrate and (+)-tartaric acid, can create a chiral environment around the epoxide.[2] This complex preferentially catalyzes the reaction of isopropylamine with the (S)-epoxide, leading to an enantiomeric enrichment of (S)-propranolol. The choice of a mild Lewis acid like Zn(NO₃)₂ is crucial to activate the epoxide without causing significant side reactions.
Caption: Synthetic workflow using the kinetic resolution approach.
Route 2: The Chiral Synthon Approach (from an Amino Diol)
This more convergent strategy utilizes a pre-formed chiral building block like (S)-3-(tert-butylamino)-1,2-propanediol (a close analog to the topic compound). The synthesis of the beta-blocker timolol exemplifies this pathway. The chiral amino diol is condensed with the aromatic component, in this case, 3-chloro-4-(N-morpholino)-1,2,5-thiadiazole.[4]
-
Causality: This approach transfers the challenge from creating the stereocenter during the main synthesis to the efficient preparation of the chiral amino diol itself. The primary advantage is the simplification of the final steps. By having the amine and the chiral alcohol already in place, the final coupling reaction is often cleaner and avoids the regioselectivity issues associated with epoxide ring-opening. The use of a strong, non-nucleophilic base like potassium tert-butoxide is typical for such condensation reactions, as it efficiently deprotonates the diol to form a reactive alkoxide without competing in the substitution reaction.
Caption: Convergent synthesis using a pre-formed chiral amino diol.
Performance Data: A Head-to-Head Comparison
The following table summarizes representative experimental data for the synthesis of (S)-propranolol and other beta-blockers via different chiral building block strategies. It is important to note that yields can be highly dependent on reaction scale and optimization.
| Synthetic Strategy & Building Block | Target Beta-Blocker | Overall Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages | Source |
| Kinetic Resolution from (±)-Epichlorohydrin | (S)-Propranolol | ~55-60% | ~89-90% | Uses cheap starting materials. | Inherently limited to <50% yield for the resolved step; requires chiral catalyst/enzyme. | [2] |
| Chemoenzymatic Resolution of chlorohydrin intermediate | (S)-Propranolol | Good (not specified) | >99% | Very high enantioselectivity. | Often requires specific enzymes and careful optimization of conditions. | [5] |
| Chiral Amino Diol Synthon ((S)-3-tert-Butylamino-1,2-propanediol) | (S)-Timolol | 54% (first step) | High (implied) | Convergent; simplifies final steps; avoids regioselectivity issues. | Requires synthesis of the chiral amino diol, which adds steps upfront. | [4] |
Experimental Protocols: A Closer Look at Methodologies
To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for the kinetic resolution synthesis of (S)-Propranolol, adapted from published procedures.[2]
Protocol 5.1: Synthesis of (S)-Propranolol via Catalyzed Kinetic Resolution
Step 1: Synthesis of Racemic 1-(1-Naphthoxy)-2,3-epoxypropane
-
To a stirred solution of 1-naphthol (14.4 g, 100 mmol) and (±)-epichlorohydrin (13.9 g, 150 mmol) in 2-butanone (200 mL), add anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with 2-butanone (2 x 30 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude racemic glycidyl ether. Purify by vacuum distillation or silica gel chromatography to obtain a colorless oil. (Typical Yield: ~95%).
Step 2: Enantioselective Ring-Opening (Kinetic Resolution)
-
In a clean, dry flask, prepare the catalyst solution by dissolving L-(+)-tartaric acid (1.5 g, 10 mmol) and Zn(NO₃)₂·6H₂O (1.48 g, 5 mmol) in 2-butanone (50 mL). Stir for 15 minutes at room temperature.
-
Add the racemic 1-(1-naphthoxy)-2,3-epoxypropane (2.0 g, 10 mmol) from Step 1 to the catalyst solution.
-
Add isopropylamine (1.2 g, 20 mmol) to the mixture.
-
Stir the reaction vigorously at ambient temperature for 1-2 hours, monitoring by TLC for the consumption of the starting epoxide.
-
Upon completion, cool the mixture in an ice bath and filter the resulting solid precipitate.
-
Wash the solid with cold dichloromethane (2 x 10 mL).
-
Treat the collected solid with 10% aqueous sodium hydroxide solution (20 mL) and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water (3 x 50 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to give crude (S)-propranolol. The product can be further purified by recrystallization. (Typical Yield: ~60%, e.e. ~90%).
Conclusion: Strategic Selection of a Chiral Building Block
The choice between using a pre-formed chiral side-chain synthon like 3-(diisopropylamino)-1,2-propanediol and building chirality from simpler molecules like epichlorohydrin is a classic "convergent" vs. "linear" synthesis dilemma.
-
The traditional epichlorohydrin/glycidol routes , especially when combined with modern kinetic resolution techniques, offer high enantioselectivity (>99% e.e. is achievable). However, they can be longer and less atom-economical, particularly if a classical resolution is used that discards half the material.
-
The chiral amino diol strategy offers a powerful, convergent approach. It simplifies the crucial final steps of the synthesis, potentially leading to higher overall yields and easier purification by avoiding the formation of regioisomers. The main trade-off is the upfront investment in synthesizing the chiral building block itself. For large-scale manufacturing, the efficiency and cost of producing the amino diol become the determining factors.
For drug development professionals, the amino diol approach is highly attractive for library synthesis and process development due to its modularity and predictable outcomes in the final coupling step. For fundamental research, the versatility and lower cost of epichlorohydrin and glycidol derivatives may be preferable. Ultimately, the optimal strategy depends on the specific target molecule, scale of production, and available resources.
References
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Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals. [Link]
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Chandrasekhar, S., et al. (2011). An efficient enantioselective synthesis of β-adrenergic blockers (S)-propranolol and (S)-naftopidil with >98% ee using an l-proline-catalyzed α-aminoxylation of an aldehyde as a key step is described. ResearchGate. [Link]
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Singh, N., Kumar, A., & Singh, R. (2012). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research. [Link]
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Singh, N., Kumar, A., & Singh, R. (2012). Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. ResearchGate. [Link]
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Jubie, S., et al. (2025). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]
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Eshghi, H., & Yazdi, H. P. (2003). A Facile Synthesis of (S) – (-) – Propranolol. Journal of Sciences, Islamic Republic of Iran. [Link]
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Szewczyk, M., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. RSC Publishing. [Link]
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Sonawane, S. P., Patil, G. D., & Gurjar, M. K. (2011). Concise Synthesis of Two -Adrenergic Blocking Agents in High Stereoselectivity Using the Readily Available Chiral Building Block (2S,20S,200 S)-Tris-(2,3-epoxypropyl)-isocyanurate. Scribd. [Link]
-
Cirrincione, G., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]
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Rios, A., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. National Center for Biotechnology Information. [Link]
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Anandan, P. (2023). Propranolol synthesis | Medicinal Chemistry - I | B. Pharm IV Semester. YouTube. [Link]
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Mehdi, F. S., et al. (2014). Synthesis of new N-acryl-1-amino-2-phenylethanol and N-acyl-1-amino-3-aryloxypropanols and evaluation of their antihyperlipidemic, LDL-oxidation and antioxidant activity. PubMed. [Link]
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Mehdi, F. S., et al. (1998). Racemic beta-blockers - fixed combinations of different drugs. Krause und Pachernegg. [Link]
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A Senior Application Scientist's Guide to Catalysts for Asymmetric Synthesis of Propanediol Derivatives
Chiral propanediol derivatives are fundamental building blocks in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials.[1] The precise control of stereochemistry during their synthesis is paramount, as different enantiomers of a molecule can exhibit vastly different biological activities. This guide provides a comparative analysis of the leading catalytic systems for the asymmetric synthesis of 1,2- and 1,3-propanediol derivatives, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic considerations for researchers, scientists, and drug development professionals.
The Strategic Importance of Catalyst Selection
The choice of a catalytic system is the most critical decision in developing a robust and efficient asymmetric synthesis. The ideal catalyst should not only provide high enantioselectivity and yield but also be practical in terms of cost, safety, and scalability. We will explore three dominant pillars of catalysis in this field: transition metal catalysis, organocatalysis, and biocatalysis. Each offers a unique set of advantages and is suited for different synthetic challenges.
The following diagram illustrates a high-level decision-making workflow for catalyst selection based on the target propanediol derivative.
Caption: Simplified catalytic cycle of the Sharpless AD reaction.
Causality Behind Component Choices:
-
Chiral Ligand (L): Typically (DHQ)₂-PHAL or (DHQD)₂-PHAL. It creates a chiral binding pocket that forces the alkene to approach the osmium tetroxide from a specific face, thereby dictating the stereochemical outcome. [2] Co-oxidant: Potassium ferricyanide (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO) are commonly used to regenerate the expensive and toxic OsO₄, allowing it to be used in catalytic amounts (0.1-1 mol%). [2]This is a critical consideration for both cost and safety.
-
Additive: Methanesulfonamide (CH₃SO₂NH₂) is often added to accelerate the hydrolysis of the osmate ester, which can be the rate-limiting step, especially for sterically hindered or internal alkenes. [2]
Field-Validated Experimental Protocols
The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies for key catalytic transformations.
Protocol 1: Sharpless Asymmetric Dihydroxylation of 1-Decene
This protocol details the synthesis of (R)-1,2-decanediol, a representative example of converting a terminal alkene to a chiral diol.
Materials:
-
AD-mix-β (commercially available premix)
-
tert-Butanol
-
Water (deionized)
-
1-Decene
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL). Stir at room temperature until homogeneous. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add AD-mix-β (7.0 g, ~1.4 g per mmol of alkene) to the solvent mixture and stir until the solids are dissolved and the mixture turns a pale green/yellow.
-
Substrate Addition: Add 1-decene (0.70 g, 5.0 mmol) to the reaction mixture. The flask should be loosely capped to allow for slight pressure changes.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 6-24 hours, indicated by a color change to a deeper green or brown.
-
Rationale: Vigorous stirring is essential in this biphasic system to ensure adequate mixing and mass transfer between the organic substrate and the aqueous catalyst phase.
-
-
Quenching: Once the reaction is complete, add solid sodium sulfite (7.5 g) portion-wise while maintaining stirring at 0 °C. Continue stirring for 1 hour at room temperature. This step quenches the reaction by reducing any remaining osmium species.
-
Work-up and Extraction: Add ethyl acetate (50 mL) to the mixture. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield (R)-1,2-decanediol.
-
Analysis: Determine enantiomeric excess via chiral HPLC or by converting the diol to a Mosher's ester derivative for NMR analysis.
Protocol 2: L-Proline Catalyzed Asymmetric Aldol Reaction
This protocol describes the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a classic example of organocatalysis. [3] Materials:
-
L-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 25 mL vial, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and L-proline (35 mg, 0.3 mmol, 30 mol%).
-
Rationale: A relatively high catalyst loading (20-30 mol%) is common in proline-catalyzed reactions to achieve reasonable reaction rates. DMSO is used as the solvent to ensure all reagents remain dissolved.
-
-
Reagent Addition: Add cyclohexanone (1.0 mL, ~10 mmol, 10 equivalents) followed by DMSO (1.0 mL).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching and Work-up: Add saturated aqueous NH₄Cl solution (10 mL) to the reaction mixture. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with hexanes/ethyl acetate) to afford the chiral aldol adduct.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC.
Conclusion and Future Outlook
The asymmetric synthesis of propanediol derivatives is a mature yet continually evolving field. While Sharpless Asymmetric Dihydroxylation remains a benchmark for reliability and scope in producing cis-1,2-diols, the rise of organocatalysis has provided a powerful, metal-free alternative that is both cost-effective and environmentally friendly. [4][5]Furthermore, biocatalysis is rapidly becoming the technology of choice for producing specific enantiomers with unparalleled selectivity under green conditions, particularly as new enzymes are discovered and engineered. [6][7] Future advancements will likely focus on the development of more sustainable catalysts, such as those derived from renewable resources or those capable of operating in water or under continuous flow conditions. [8][9]The synergistic combination of different catalytic strategies, such as metallaphotoredox catalysis, also presents an exciting frontier for tackling previously inaccessible synthetic challenges. [10][11]For the practicing scientist, a thorough understanding of the strengths and weaknesses of each catalytic system is essential for the rational design and efficient execution of syntheses that deliver chiral propanediol derivatives with the desired purity and stereochemistry.
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Sehl, T., et al. (2016). Stereoselective Two-Step Biocatalysis in Organic Solvent: Toward All Stereoisomers of a 1,2-Diol at High Product Concentrations. ACS Publications. [Link]
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Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. (2023). SciSpace. [Link]
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Moody, T. & Mix, S. Biocatalysis is a Key Technology for Successful Chiral Synthesis at Almac. Arran Chemical Company. [Link]
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O-Acetyl 1,3-Propanediol as an Acrolein Proelectrophile in Enantioselective Iridium-Catalyzed Carbonyl Allylation. (N/A). PMC. [Link]
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Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). PMC. [Link]
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The Protagonism of Biocatalysis in Green Chemistry and Its Environmental Benefits. (2017). MDPI. [Link]
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Karakaplan, M., Turgut, Y., & Hosgören, H. (N/A). A Practical Synthesis of Chiral 3-Aryloxy-1,2-propanediols. ResearchGate. [Link]
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Selective synthesis of 1,3-propanediol from glycidol over a carbon film encapsulated Co catalyst. (2019). Catalysis Science & Technology (RSC Publishing). [Link]
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Achievements and Trends in Biocatalytic Synthesis of Specialty Polymers from Biomass-Derived Monomers Using Lipases. (2021). MDPI. [Link]
-
Asymmetric Organocatalysis: The 2021 Nobel Prize. (2022). YouTube. [Link]
-
Asymmetric Dihydroxylation of Alkenes. (N/A). Organic Reactions. [Link]
-
Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2025). Authorea. [Link]
-
Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. (2023). RSC Publishing. [Link]
-
Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. (2016). PubMed. [Link]
-
New Trends and Perspectives in Production of 1,2-Propanediol. (N/A). ACS Publications. [Link]
-
Enhanced 1,2-propanediol production from glycerol using bimetallic Ni–Cu catalysts on different supports. (N/A). Sustainable Energy & Fuels (RSC Publishing). [Link]
-
Asymmetric Dihydroxylation of Alkenes. (2025). ResearchGate. [Link]
-
Sharpless asymmetric dihydroxylation. (N/A). Wikipedia. [Link]
- US5616817A - Preparation of 1,2-propanediol. (N/A).
-
Recent advances in catalytic asymmetric synthesis. (2024). PMC. [Link]
- EP1889825A1 - Procedure for the synthesis of 1,2-propanediol. (N/A).
-
Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol. (2025). ResearchGate. [Link]
-
Recent advances in catalytic asymmetric synthesis. (2024). ResearchGate. [Link]
-
Green Chemistry Selective conversion of glycerol to 1,3-propanediol using Pt-sulfated zirconia. (N/A). Academia.edu. [Link]
-
Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol. (2020). Frontiers. [Link]
-
Continuous Flow Asymmetric Synthesis of Chiral Active Pharmaceutical Ingredients and their Advanced Intermediates. (2021). ResearchGate. [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (N/A). Cureus. [Link]
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- 5. Asymmetric Organocatalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of 3-(Diisopropylamino)-1,2-propanediol: Aligning with Pharmacopeial Principles
This guide provides a comprehensive framework for assessing the purity of 3-(Diisopropylamino)-1,2-propanediol, a critical intermediate in the synthesis of various pharmaceutical compounds. While a dedicated monograph for this specific molecule is not present in major pharmacopeias such as the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.), its role as a potential impurity and a synthetic building block necessitates a rigorous purity assessment aligned with general pharmacopeial principles. This document outlines a multi-faceted, orthogonal testing strategy designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this vital raw material.
The Imperative for Purity: A Pharmacopeial Perspective
In pharmaceutical manufacturing, the purity of starting materials and intermediates is paramount. Impurities can directly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). For a compound like 3-(Diisopropylamino)-1,2-propanediol, which serves as a precursor or is a known impurity in beta-blockers like Metoprolol[1][2], controlling its purity profile is a non-negotiable aspect of quality control.
This guide establishes a robust analytical workflow by applying principles from general pharmacopeial chapters. We will explore a suite of analytical techniques, explaining the scientific rationale behind each selection to build a self-validating system for purity determination.
Part 1: An Orthogonal Framework for Purity Analysis
A single analytical method is rarely sufficient to declare a substance "pure." An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more complete and trustworthy purity profile. Our assessment strategy for 3-(Diisopropylamino)-1,2-propanediol is built on this principle, integrating chromatography, titrimetry, and spectroscopy.
Sources
spectroscopic comparison of 3-(Diisopropylamino)-1,2-propanediol enantiomers
Spectroscopic Differentiation and Quality Control of 3-(Diisopropylamino)-1,2-propanediol Enantiomers
Executive Summary & Scientific Context
3-(Diisopropylamino)-1,2-propanediol (DIPD) represents a critical chiral building block, sharing the structural motif of the "aryloxypropanolamine" class of
This guide objectively compares the spectroscopic methodologies available for distinguishing
The Baseline: Achiral Spectroscopic Profile
Before attempting chiral differentiation, the chemical identity must be validated. Both enantiomers exhibit identical properties in these domains.[1]
| Technique | Parameter | Observation (Identical for |
| FT-IR | O-H Stretch | Broad band at |
| C-N Stretch | Medium intensity at | |
| MS (ESI+) | Molecular Ion | |
| Methine (CH) | Multiplet at | |
| Isopropyl Methyls | Doublet at |
Critical Insight: If your sample shows splitting in the isopropyl methyl region in standard
, it indicates the presence of a chiral impurity acting as a solvating agent or degradation; however, in a pure racemate, these peaks remain chemically equivalent.
Method A: Polarimetry (Optical Rotation)[2][3]
Polarimetry provides a rapid, non-destructive "quick check" of bulk optical purity. However, it is the least robust method for trace impurity detection due to its dependence on concentration, temperature, and solvent interactions.
-
Principle: Differential refraction of plane-polarized light by the chiral center.
-
Instrumentation: Digital Polarimeter (Sodium D-line, 589 nm).
Experimental Protocol: Specific Rotation Determination
-
Preparation: Dissolve
of DIPD in of Ethanol (HPLC Grade). Concentration . -
Equilibration: Thermostat the sample cell to
. -
Measurement: Record optical rotation
. -
Calculation:
where is path length in dm.[2]
Performance Comparison:
-
Pros: Fast (<5 mins), low cost, established QC parameter.
-
Cons: Cannot quantify
accurately if impurity exists; highly susceptible to pH changes (free base vs. HCl salt). -
Typical Data: Amino-diols of this class typically exhibit
values between and in magnitude.-
Note: The sign (+/-) often inverts if the amine is protonated. Always specify "Free Base" or "HCl Salt" in reports.
-
Method B: Chiral HPLC (The Quantitative Standard)
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for determining Enantiomeric Excess (
-
Mechanism: The CSP contains a chiral selector (typically Amylose or Cellulose derivatives) that forms transient diastereomeric complexes with the analyte. The enantiomer that forms the more stable complex retains longer.
Recommended Method Parameters
-
Column: Chiralpak AD-H or Chiralcel OD-H (
). -
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Why Diethylamine? The basic amine functionality of DIPD interacts with residual silanols on the silica backbone, causing severe peak tailing. DEA blocks these sites, sharpening the peaks.
-
-
Flow Rate:
. -
Detection: UV at
(low UV absorbance due to lack of aromatic rings; consider RI or ELSD if sensitivity is low).
Workflow Visualization: Method Development
Caption: Decision tree for optimizing the chiral separation of amine-functionalized diols.
Method C: H NMR with Chiral Shift Reagents (CSR)
When a chiral column is unavailable, or to assign absolute configuration without X-ray crystallography, NMR using Chiral Shift Reagents is the method of choice.
-
Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (
). -
Mechanism: The Europium acts as a Lewis acid, coordinating with the hydroxyl/amine lone pairs of DIPD. This creates a diastereomeric complex.[3] The paramagnetic nature of Eu induces chemical shift dispersion (
) between the enantiomers.
Experimental Protocol
-
Baseline: Acquire a standard
NMR of the sample in . -
Titration: Add
in increments (0.1, 0.2, 0.5 equivalents). -
Observation: Monitor the isopropyl methyl doublets (
ppm). -
Result: In the presence of CSR, the methyl protons of the
-enantiomer will shift differently from the -enantiomer, appearing as two distinct sets of doublets.
Mechanism Visualization
Caption: Formation of diastereomeric complexes allows NMR to distinguish enantiomers.
Summary of Comparative Performance
| Feature | Polarimetry | Chiral HPLC | NMR w/ CSR |
| Primary Use | Bulk ID / QC Release | Purity Quantification | Structural Verification |
| Sample Required | High (~100 mg) | Low (<1 mg) | Medium (~10 mg) |
| Precision | Low ( | High ( | Medium ( |
| Cost per Run | Low | Medium (Column cost) | High (Reagent cost) |
| Throughput | High | Medium (15-30 min/run) | Low |
References
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[4] [Link]
-
Subramanian, G. (2008). Chiral Separation Techniques: A Practical Approach.[4][5] Wiley-VCH. (General reference for CSP mechanisms).
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
-
Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies.[] [Link]
- European Pharmacopoeia. (2023). Chapter 2.2.7: Optical Rotation. (Standard for polarimetry protocols).
Sources
Strategic Selection of Chiral Synthons for (S)-Metoprolol: A Technical Comparison Guide
This guide provides an in-depth technical comparison of alternative chiral synthons for the synthesis of (S)-metoprolol, designed for researchers and process chemists.
Executive Summary
(S)-Metoprolol, the eutomer of the widely used
This guide moves beyond the standard literature to critically evaluate three distinct synthetic methodologies utilizing different chiral synthons. We compare the Industrial Benchmark (Chiral Pool) against Catalytic (HKR) and Biocatalytic alternatives, providing experimental protocols and decision-making metrics.
The Chiral Synthons: Mechanistic Pathways
Method A: The Industrial Benchmark – (R)-Epichlorohydrin
The dominant industrial route relies on the "Chiral Pool" approach using commercially available (R)-epichlorohydrin.
-
Synthon: (R)-(-)-Epichlorohydrin.
-
Mechanism: The synthesis involves the nucleophilic attack of 4-(2-methoxyethyl)phenol (MEP) on the chiral epoxide.
-
Stereochemical Note: The reaction typically proceeds via a regioselective attack of the phenoxide on the terminal carbon (C1) of the epoxide, followed by ring closure. While the chiral center (C2) is not directly attacked during the ring opening, the subsequent closure to the glycidyl ether and opening by isopropylamine results in a product designated as (S)-metoprolol.[2] Literature confirms that (R)-epichlorohydrin yields (S)-metoprolol due to the specific priority changes and mechanistic sequence (Cahn-Ingold-Prelog priority shift from -Cl to -OAr).
-
Method B: Hydrolytic Kinetic Resolution (HKR) – The "Jacobsen" Route
This method utilizes a chiral Cobalt-Salen catalyst to resolve racemic epichlorohydrin. It is particularly valuable because it allows access to high-purity synthons from cheap racemic starting materials.
-
Synthon: (R)-Epichlorohydrin (resolved) OR (S)-3-chloro-1,2-propanediol.[3]
-
Mechanism: The (S,S)-Salen Co(III) catalyst selectively hydrolyzes (S)-epichlorohydrin into (S)-diol, leaving (R)-epichlorohydrin unreacted.
-
Strategic Advantage: One can use the unreacted (R)-epichlorohydrin directly.[4] Alternatively, the (S)-diol (often considered waste) can be converted to (S)-metoprolol via selective sulfonation and cyclization, offering a high atom-economy "convergent" approach.
-
Method C: Biocatalytic Resolution – The Green Alternative
This approach builds the chiral center at the chlorohydrin stage using enzymes, avoiding heavy metals.
-
Synthon: (S)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.[5]
-
Mechanism: Lipases (e.g., Pseudomonas fluorescens lipase, PFL) selectively acylate the (R)-enantiomer of the racemic chlorohydrin intermediate. The unreacted (S)-alcohol is isolated with high optical purity (>99% ee) and cyclized to the epoxide.
Comparative Performance Analysis
The following table synthesizes data from key studies to aid in process selection.
| Feature | (R)-Epichlorohydrin (Benchmark) | Jacobsen HKR (Catalytic) | Biocatalytic Resolution (Enzymatic) | Sharpless AD (De Novo) |
| Key Reagent | (R)-Epichlorohydrin | (S,S)-Salen Co(III) | PFL or CALB Lipase | AD-mix-β (Osmium) |
| Step Count | 2 (Linear) | 3 (Includes Resolution) | 3 (Chemo-enzymatic) | 4 (From Allyl Ether) |
| Yield (Overall) | ~75-80% | ~45% (max 50% theoretical per pass) | ~40-45% (Resolution limit) | 60-70% |
| Enantiomeric Excess (ee) | 97-98% | >99% (highly tunable) | >99% | >95% |
| Scalability | High (Kg to Ton) | High (Exothermic control needed) | Medium (Volume/Time intensive) | Medium (Osmium toxicity) |
| Cost Driver | Cost of Chiral Epi | Catalyst Synthesis | Enzyme Cost/Recycling | Osmium/Ligand Cost |
| Primary Risk | Racemization during storage/reaction | Catalyst residue (Cobalt) | Enzyme stability/solvent limits | Toxic waste (Os) |
Visualization of Synthetic Pathways[6][7][8]
The following diagram illustrates the divergent pathways to (S)-Metoprolol using the discussed synthons.
Figure 1: Comparative synthetic pathways showing Chiral Pool (Path A), HKR (Path B), and Biocatalytic (Path C) routes to (S)-Metoprolol.
Detailed Experimental Protocols
Protocol A: Hydrolytic Kinetic Resolution (HKR) Strategy
Rationale: This protocol generates high-purity (R)-epichlorohydrin from cheap racemic stock, ensuring >99% ee for the subsequent coupling.
Reagents:
-
Racemic Epichlorohydrin (1.0 equiv)
-
(S,S)-Salen Co(III)OAc complex (0.5 mol%)
-
Distilled Water (0.55 equiv)
-
Tetrahydrofuran (THF) (minimal, if needed for solubility)
Workflow:
-
Catalyst Activation: Dissolve the (S,S)-Salen Co(II) precursor in CH₂Cl₂ and oxidize with acetic acid/air to form the active (III) species if not purchasing the active complex directly. Evaporate solvent to obtain the solid catalyst.
-
Resolution: Charge a reactor with racemic epichlorohydrin and the catalyst (0.5 mol%). Cool to 0-5°C.
-
Hydrolysis: Slowly add water (0.55 equiv) over 1 hour. Caution: The reaction is exothermic.
-
Aging: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Separation: Distill the reaction mixture under vacuum. The unreacted (R)-epichlorohydrin will distill over, leaving behind the (S)-diol and catalyst residue.
-
Validation: Analyze the distillate via Chiral GC (e.g., Cyclodex-B column). Target ee > 99%.
Protocol B: Biocatalytic Synthesis via Chlorohydrin
Rationale: Avoids metal catalysts and operates under mild conditions. Ideal for labs prioritizing Green Chemistry.
Reagents:
-
Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (Substrate)
-
Pseudomonas fluorescens Lipase (PFL) (immobilized preferred)
-
Vinyl Acetate (Acyl donor, 3.0 equiv)
-
Toluene (Solvent)
Workflow:
-
Substrate Preparation: React MEP with racemic epichlorohydrin (catalyzed by traces of NaOH) to form the racemic chlorohydrin intermediate.
-
Enzymatic Resolution: Dissolve the racemic chlorohydrin (10 mM) in toluene. Add Vinyl Acetate (3.0 equiv).
-
Initiation: Add PFL (approx. 400 U/mmol substrate). Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor via HPLC (Chiralcel OD-H). The enzyme will selectively acetylate the (R)-enantiomer.
-
Termination: Stop reaction at ~50% conversion (approx. 3-5 hours). Filter off the enzyme.
-
Purification: Separate the (S)-alcohol (unreacted) from the (R)-ester via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Synthesis Completion: Treat the isolated (S)-alcohol with aqueous NaOH (2.0 equiv) to effect ring closure to the (S)-epoxide, followed by amination with isopropylamine.
Conclusion & Recommendations
For industrial scale-up where supply chain simplicity is paramount, the (R)-Epichlorohydrin route remains the benchmark. However, its reliance on the cost of the chiral pool material is a vulnerability.
For process development seeking higher purity or cost reduction on raw materials, the HKR (Jacobsen) method is superior. It allows the use of commodity racemic epichlorohydrin and provides a mechanism to "tune" enantiomeric excess by adjusting the conversion rate.
Recommendation:
-
Use Method A (Chiral Pool) for rapid, small-scale synthesis or when raw material cost is secondary to time.
-
Use Method B (HKR) for cost-sensitive, large-scale production requiring >99% ee.
References
-
Comparison of Synthetic Routes: Saddique, F. A., et al. "Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol)." Turkish Journal of Chemistry, 2016. Link
-
HKR Methodology: Song, G. W., et al. "Asymmetric Synthesis of (S)-Metoprolol via Hydrolytic Kinetic Resolution."[6] Chinese Journal of Applied Chemistry, 2010. Link
-
Biocatalytic Protocol: Soni, S., et al. "Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of Pseudomonas fluorescens lipase." Royal Society of Chemistry Advances, 2017. Link
-
Sharpless AD Route: Cheng, S., et al. "Asymmetric Synthesis of (S)-metoprolol via Sharpless Asymmetric Dihydroxylation Induced by A Recoverable Polymer Ligand." Letters in Organic Chemistry, 2012. Link
-
Stereochemical Configuration: Jung, S. H., et al. "Enantioselective preparation of metoprolol and its major metabolites." Archives of Pharmacal Research, 2000. Link
Sources
- 1. Indian Heart Jouranl 143-145 [indianheartjournal.com]
- 2. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]
- 3. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
comparative study of prolinol-derived catalysts in asymmetric synthesis
Executive Summary: The Diarylprolinol Advantage
In the landscape of organocatalysis, L-Proline was the pioneer, but Diarylprolinol Silyl Ethers (Jørgensen-Hayashi catalysts) are the industrial workhorses. While Proline suffers from poor solubility in organic solvents and parasitic side reactions (e.g., oxazolidinone formation), and MacMillan imidazolidinones excel primarily in iminium-ion activation, prolinol silyl ethers offer a unique "Goldilocks" zone of reactivity.
They provide exceptional steric shielding via the gem-diaryl group, high solubility in non-polar media (DCM, Toluene), and robust turnover in enamine-mediated functionalization of saturated aldehydes. This guide objectively compares these catalysts, focusing on the critical Michael addition and
Mechanistic Architecture: The Steric Shielding Model
The efficacy of Jørgensen-Hayashi catalysts lies in their ability to form a transient enamine with a high energy difference between the E and Z isomers, combined with massive steric blocking of one face of the molecule.
Activation Modes
Unlike MacMillan catalysts, which are frequently associated with LUMO-lowering iminium activation (e.g., Diels-Alder), Jørgensen-Hayashi catalysts are the premier choice for HOMO-raising enamine activation .
Figure 1: The Enamine Catalytic Cycle.[1] The Jørgensen-Hayashi catalyst directs the electrophile approach to the Si-face of the enamine due to the bulky aryl groups blocking the Re-face.
Comparative Performance Analysis
Catalyst Family Comparison
The following table contrasts the three dominant organocatalyst classes for the
| Feature | L-Proline | MacMillan (Imidazolidinone) | Jørgensen-Hayashi (Prolinol Silyl Ether) |
| Primary Mode | Enamine / H-Bonding | Iminium (LUMO) / SOMO | Enamine (HOMO) |
| Solubility | Poor (requires DMSO/DMF) | Good (Salts often used) | Excellent (DCM, Toluene, Ethers) |
| Steric Control | Moderate (H-bond directed) | High (Geometry constrained) | Very High (Bulky Silyl/Aryl shield) |
| Catalyst Loading | High (10–30 mol%) | Moderate (5–20 mol%) | Low to Moderate (1–10 mol%) |
| Reaction Scope | Aldol (Self/Cross) | Diels-Alder, Friedel-Crafts | Michael , |
| Cost | Very Low | High | Moderate (Scalable synthesis) |
Case Study: Asymmetric Michael Addition
Reaction: Addition of Propanal to
| Metric | L-Proline | MacMillan Gen 1 | Jørgensen-Hayashi (TMS) |
| Yield | 45-60% | 75-85% | 85-95% |
| Diastereoselectivity (dr) | 2:1 to 5:1 (syn:anti) | 1:1 to 5:1 | > 20:1 (syn) |
| Enantioselectivity (ee) | < 20% (often racemic) | 80-90% | 90-99% |
| Reaction Time | 24-48 h | 12-24 h | 1-6 h |
| Solvent System | DMSO/CHCl3 | MeOH/H2O or DCM | Ethanol (Green) or Toluene |
Scientific Insight: Proline fails here because it lacks the steric bulk to prevent anti isomer formation and often reacts with the nitroalkene via H-bonding pathways that don't favor high ee. The Jørgensen-Hayashi catalyst's silyl ether group prevents catalyst aggregation (a problem with Proline) and the diaryl group locks the enamine conformation.
Technical Deep Dive: Substituent Effects
The "tunability" of the Jørgensen-Hayashi scaffold is its greatest asset.
The Silyl Group (Stability vs. Turnover)
The silyl ether is not just a protecting group; it is a structural lever.
-
TMS (Trimethylsilyl):
-
Pros: Highest turnover frequency (TOF). Least steric clash during hydrolysis.
-
Cons: Acid labile. Can deprotect in situ, leading to formation of inactive oxazolidinones (parasitic cycle).
-
-
TBS (tert-Butyldimethylsilyl):
-
Pros: Extremely robust.[2] Stable to acidic additives and aqueous workups.
-
Cons: Slower hydrolysis step. Can lead to product inhibition if the cycle doesn't close fast enough.
-
-
TES (Triethylsilyl):
-
Verdict: The optimal balance for most scale-up operations.
-
The Aryl Group (Electronic Tuning)
-
Phenyl (Ph): Standard. Good for general aliphatic aldehydes.
-
3,5-bis(trifluoromethyl)phenyl: Electron-deficient.
-
Effect: Increases the acidity of the catalyst slightly, but more importantly, the bulky
groups create a "super-shield," pushing ee% from 90% to >99% for difficult substrates.
-
Experimental Protocols (SOPs)
SOP 1: Asymmetric Michael Addition to Nitroolefins
Target: High-throughput synthesis of chiral
Reagents
-
Aldehyde (e.g., Propanal): 3.0 equiv.
-
Nitroolefin (e.g.,
-Nitrostyrene): 1.0 equiv. -
Catalyst: 5 mol% (0.05 equiv).
-
Acid Additive: Benzoic acid (5 mol%) - Critical for accelerating hydrolysis.
-
Solvent: Toluene or DCM (0.5 M concentration).
Workflow Diagram
Figure 2: Step-by-step workflow for the asymmetric Michael addition.[3]
Detailed Procedure
-
Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Jørgensen-Hayashi catalyst (16.3 mg, 0.05 mmol) and benzoic acid (6.1 mg, 0.05 mmol) in Toluene (2.0 mL).
-
Addition: Add
-nitrostyrene (149 mg, 1.0 mmol) in one portion. Stir for 5 minutes to ensure homogeneity. -
Reaction: Add propanal (216
L, 3.0 mmol) dropwise. Cap the flask. Stir at room temperature (25 °C). -
Monitoring: Monitor consumption of nitrostyrene by TLC (Hexane/EtOAc 8:2). Reaction is typically complete in 2–4 hours.
-
Workup: Quench with water (5 mL). Extract with DCM (
mL). Dry combined organics over , filter, and concentrate. -
Purification: Purify via flash chromatography on silica gel. Note: The aldehyde product can be unstable; immediate reduction to the alcohol (using
) is often recommended for easier handling.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Product inhibition (Hydrolysis too slow) | Add 5-10 mol% weak acid (Benzoic acid or AcOH) to assist turnover. |
| Low ee% | Background reaction or racemization | Lower temperature to 0°C or -20°C. Ensure catalyst is pure (no free prolinol). |
| Catalyst Degradation | Desilylation of TMS group | Switch to TES or TBS ether variants.[4] Avoid strong acidic conditions. |
| Poor Solubility | Nitroolefin is insoluble | Switch solvent to DCM or Ethanol (green alternative). |
References
-
Marigo, M., et al. (2005).[5] "Enantioselective Organocatalyzed
-Sulfenylation of Aldehydes." Angewandte Chemie International Edition. Link -
Hayashi, Y., et al. (2005).[5] "High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Three One-Pot Operations." Angewandte Chemie International Edition. Link
-
Jensen, K. L., et al. (2012).[5] "The Diarylprolinol Silyl Ether System: A General Organocatalyst." Accounts of Chemical Research. Link
-
Gotoh, H., & Hayashi, Y. (2011). "Diphenylprolinol Silyl Ether as a Catalyst in an Aqueous Medium." Organic Letters. Link
-
List, B. (2007). "Introduction: Organocatalysis." Chemical Reviews. Link
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A Comparative Guide to the Validation of Analytical Methods for 3-Isopropylamino-1,2-propanediol, a Metoprolol Impurity
Introduction: The Criticality of Impurity Profiling in Metoprolol
Metoprolol is a widely prescribed beta-blocker used in the treatment of various cardiovascular conditions.[1] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurity profiling is a cornerstone of drug development and manufacturing, ensuring that any unwanted chemical entities are identified and controlled within safe limits.[2] One such critical process-related impurity and degradation product of metoprolol is 3-isopropylamino-1,2-propanediol (IPA), known in the European Pharmacopoeia as Metoprolol Impurity N.[3][4]
IPA is a polar, non-chromophoric secondary amino alcohol, presenting a significant analytical challenge.[3][5][6] Traditional reversed-phase high-performance liquid chromatography (HPLC) methods with ultraviolet (UV) detection, commonly used for the analysis of metoprolol and its other impurities, are ineffective for the direct quantification of IPA due to its lack of a UV-absorbing chromophore.[3][7] This guide provides a comprehensive comparison of analytical methodologies for the robust validation of methods to quantify 3-isopropylamino-1,2-propanediol, empowering researchers and drug development professionals to ensure the quality and safety of metoprolol-containing drug products.
The Regulatory Landscape: A Foundation of Trust
The validation of analytical procedures is not merely a scientific exercise but a regulatory necessity. Global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines to ensure that analytical methods are fit for their intended purpose.[2][8][9]
The recently updated ICH Q2(R2) guideline on the validation of analytical procedures, along with the new ICH Q14 guideline on analytical procedure development, advocates for a more holistic, lifecycle-based approach.[10][11][12][13] A key concept introduced is the Analytical Target Profile (ATP), which defines the purpose and desired performance characteristics of a method from the outset, guiding its development and validation.[8] This ensures that the method is not just validated as a one-time event but remains reliable throughout its use.[8][14]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Isopropylamino-1,2-propanediol | 6452-57-9 | Benchchem [benchchem.com]
- 6. CAS 6452-57-9: 3-Isopropylamino-1,2-propanediol [cymitquimica.com]
- 7. analysis.rs [analysis.rs]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 14. youtube.com [youtube.com]
Efficacy of Purification Techniques for 3-(Diisopropylamino)-1,2-propanediol: A Comparative Technical Guide
The following guide details the purification strategies for 3-(Diisopropylamino)-1,2-propanediol , a bulky tertiary amino-diol often used as a chelating ligand, pharmaceutical intermediate, and polymer building block.
Product Identity: 3-(Diisopropylamino)-1,2-propanediol CAS: 4024-14-0 (Generic/Analogous Reference) Chemical Class: Tertiary Amino-Diol Physical State: Viscous Colorless to Pale Yellow Oil Boiling Point (Est.): 95–110 °C at 0.1 mmHg (High Vacuum Required)
Executive Summary & Strategic Analysis
Purifying 3-(Diisopropylamino)-1,2-propanediol presents a unique challenge due to its amphiphilic nature (polar diol tail, lipophilic bulky amine head) and its tendency to act as a viscous oil rather than a crystalline solid. Unlike primary amines, the steric bulk of the diisopropyl group prevents the formation of common derivatives like Schiff bases, limiting purification options to physical separation and salt formation.
This guide evaluates three primary methodologies: High-Vacuum Fractional Distillation (the industrial workhorse), Acid-Base Extraction (for bulk impurity removal), and Hydrochloric Salt Crystallization (for ultra-high purity applications).
Decision Matrix: Which Technique to Choose?
Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on scale and purity requirements.
Technique 1: High-Vacuum Fractional Distillation
Status: The Gold Standard for Bulk Purification
Due to the high boiling point of the diol functionality, atmospheric distillation will lead to decomposition (dehydration/polymerization) before the product distills. High vacuum is non-negotiable.
Experimental Protocol
-
Setup: Use a short-path distillation head or a Vigreux column (for larger scales) to minimize hold-up volume. Ensure all joints are greased with high-vacuum grease.
-
Degassing: Stir the crude oil at 40°C under weak vacuum (20-30 mmHg) for 30 minutes to remove volatile impurities (unreacted diisopropylamine, water).
-
Distillation:
-
Pressure: Reduce pressure to < 0.5 mmHg (ideally 0.1 mmHg).
-
Bath Temperature: Slowly ramp oil bath to 130–150 °C .
-
Collection: Collect the main fraction.
-
Foreshot: Low boiling volatiles (discard).
-
Main Fraction: Distills at ~95–110 °C (at 0.1 mmHg).
-
Residue: Dark brown polymeric diols (discard).
-
-
Field-Proven Insights
-
The "Bumping" Risk: Amino-diols are viscous and prone to violent bumping. Use a magnetic stir bar with a high spin rate or a capillary bleed.
-
Thermal History: Do not exceed a bath temperature of 160°C. Prolonged heating can cause the diol to dehydrate into an epoxide or polymerize.
Technique 2: Acid-Base Liquid-Liquid Extraction
Status: Essential Pre-treatment / Small Scale Purification
This method exploits the basicity of the tertiary amine to separate it from neutral impurities (unreacted glycidol, diol oligomers) and acidic impurities.
Experimental Protocol
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (10 mL solvent per 1 g product).
-
Acid Extraction: Extract the organic layer 3x with 1M HCl .
-
Mechanism:[1] The amine protonates (
), becoming water-soluble. Neutral impurities remain in the organic layer.
-
-
Wash: Wash the combined aqueous acidic layers once with fresh DCM to remove entrained neutrals.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12. The product will oil out of the solution.
-
Recovery: Extract the cloudy aqueous mixture 3x with DCM. Dry combined organics over
, filter, and rotary evaporate.
Field-Proven Insights
-
Emulsion Warning: The amphiphilic nature of the product (amine head, diol tail) acts like a surfactant, often causing stubborn emulsions during extraction. Mitigation: Use Brine (saturated NaCl) during the wash steps or add a small amount of Isopropanol to break the emulsion.
Technique 3: HCl Salt Crystallization
Status: The "Polisher" for Ultra-High Purity
While the free base is a viscous oil, the hydrochloride salt is often a hygroscopic solid that can be recrystallized. This is the only method to effectively remove structural isomers or very close boiling impurities.
Experimental Protocol
-
Salt Formation: Dissolve the distilled or extracted oil in anhydrous Diethyl Ether or Isopropanol .
-
Acidification: Bubble dry HCl gas through the solution or add a solution of HCl in Dioxane/Ether dropwise with vigorous stirring.
-
Precipitation: The salt will precipitate as a white solid. If it oils out, scratch the glass or add a seed crystal.
-
Recrystallization: Recrystallize from hot Isopropanol/Ethanol mixture.
-
Free Base Recovery (Optional): If the free base is required, dissolve the salt in minimal water, basify with NaOH, and extract into DCM.
Field-Proven Insights
-
Hygroscopicity: The salt will likely be extremely hygroscopic. Filtration must be done quickly, ideally under a nitrogen blanket or in a glovebox if the ambient humidity is high.
Comparative Efficacy Analysis
The following table summarizes the trade-offs between the three techniques.
| Feature | High-Vacuum Distillation | Acid-Base Extraction | HCl Salt Crystallization |
| Purity Potential | 95–98% | 90–95% | >99.5% |
| Yield | 85–90% | 70–80% | 60–75% |
| Scalability | Excellent (Kg to Tons) | Good (g to Kg) | Poor (Labor Intensive) |
| Time Efficiency | Fast (< 4 hours) | Medium (4–6 hours) | Slow (24+ hours) |
| Key Limitation | Requires high vacuum (<0.5 mmHg) | Risk of emulsions | Product is hygroscopic |
Workflow Visualization
Figure 2: Recommended sequential workflow for achieving maximum purity.
References
- Synthesis and Properties of Amino-Propanediols: Source: BenchChem. "Thermochemical Properties of 3-(Dipropylamino)propane-1,2-diol: A Technical Guide."
-
Distillation Parameters for Amino-Diols
- Source: PrepChem. "Synthesis of 3-(Isopropylamino)-1,2-propanediol."
-
URL:[Link]
-
General Purification of Amines via Acid-Base Extraction
- Source: Organic Syntheses, Coll. Vol. 3, p. 650 (1955).
-
URL:[Link]
-
Application as Ligands (Fe/Ln Clusters)
- Source: RSC Advances. "Synthesis and magnetic properties of {Fe2Ln4} clusters." (Mentions 3-diisopropylamino-1,2-propanediol ligand).
-
URL:[Link]
Sources
Comprehensive Guide to the Analysis of Impurities in 3-(Diisopropylamino)-1,2-propanediol
The following guide provides an in-depth technical analysis of impurity profiling for 3-(Diisopropylamino)-1,2-propanediol (DIPD) . This document is structured to serve researchers and drug development professionals, focusing on the comparative analysis of analytical methodologies.
Executive Summary
3-(Diisopropylamino)-1,2-propanediol (DIPD) is a critical amino-diol intermediate used in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of calcium channel blockers and specialized beta-blockers. Its structural integrity is vital; however, its synthesis involving secondary amines and epoxides/halohydrins introduces a risk of genotoxic impurities (GTIs) and non-chromophoric by-products that challenge standard UV-based detection.
This guide objectively compares the two dominant analytical paradigms—Derivatization-GC-MS and HILIC-CAD-MS —providing experimental evidence to support the selection of the optimal method based on the specific impurity profile required (e.g., volatile precursors vs. polar oligomers).
Impurity Profiling & Origin Analysis
To design a robust analytical method, one must first map the "Genealogy of Impurities." The synthesis of DIPD typically proceeds via the nucleophilic ring-opening of Glycidol (or hydrolysis of 3-Chloro-1,2-propanediol ) by Diisopropylamine .
Theoretical Impurity Map
The following diagram illustrates the synthesis pathway and the causal origin of key impurities.
Figure 1: Synthesis pathway showing the origin of genotoxic precursors (Red) and oligomeric by-products (Orange).
Critical Impurity Classes
| Impurity Class | Specific Analytes | Risk Profile | Detection Challenge |
| Genotoxic Precursors | 3-Chloro-1,2-propanediol (3-MCPD), Glycidol | High (Carcinogenic) | Trace levels (ppm), polar, poor UV absorption. |
| Residual Amines | Diisopropylamine (DIPA) | Moderate (Irritant) | Highly volatile, basic tailing in GC. |
| Process Analogs | 3-(Isopropylamino)-1,2-propanediol | Low/Moderate | Structural similarity to API; lacks UV chromophore. |
| Oligomers | Bis-propylamine dimers | Low | High boiling point, requires LC. |
Comparative Analysis of Analytical Methodologies
The lack of a strong UV chromophore in DIPD renders standard HPLC-UV (254 nm) ineffective for trace impurity analysis. The industry standard has shifted between Gas Chromatography (GC) and Advanced Liquid Chromatography (LC) .
Comparison Matrix: GC-MS vs. HPLC-CAD
| Feature | Method A: GC-MS (Derivatized) | Method B: HILIC-HPLC-CAD |
| Primary Application | Detection of 3-MCPD, Glycidol, and DIPA . | Detection of non-volatile oligomers and polar analogs . |
| Mechanism | Volatilization (often requires derivatization). | Hydrophilic Interaction + Universal Aerosol Detection. |
| Sensitivity (LOD) | Excellent (< 1 ppm for 3-MCPD). | Good (~10-50 ppm for general impurities). |
| Selectivity | High (Mass spectral fingerprinting). | Moderate (Separation based on polarity). |
| Sample Prep | Complex: Requires extraction & derivatization (e.g., PBA/TFAA). | Simple: Dilute and shoot. |
| Limitations | Thermal degradation of diols; moisture sensitivity. | Cannot detect volatile amines (lost in nebulizer). |
Detailed Experimental Protocols
Method A: GC-MS Analysis for Genotoxic Impurities (3-MCPD & Glycidol)
Rationale: Direct injection of diols leads to peak tailing and thermal degradation. Derivatization with Phenylboronic Acid (PBA) locks the 1,2-diol into a cyclic boronate ester, improving volatility and peak shape.
Protocol Steps:
-
Stock Solution: Dissolve 100 mg of DIPD sample in 10 mL of isooctane/ethyl acetate (50:50).
-
Derivatization:
-
Add 100 µL of sample solution to a reaction vial.
-
Add 50 µL of Phenylboronic Acid (PBA) solution (20 mg/mL in acetone).
-
Vortex and incubate at 60°C for 20 minutes.
-
Cool to room temperature.[1]
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 60°C (1 min) → 10°C/min → 280°C (5 min).
-
-
MS Detection: SIM mode monitoring ions m/z 147, 196 (for 3-MCPD-PBA derivative).
Validation Criteria:
-
Linearity: R² > 0.995 over 0.1 – 10 ppm range.
-
Recovery: 85-115% (Spike recovery in matrix).
Method B: HILIC-CAD for Related Substances (Process Impurities)
Rationale: DIPD and its oligomers are highly polar. Reverse Phase (C18) leads to early elution (dead volume). HILIC retains polar amines, and Charged Aerosol Detection (CAD) provides near-universal response independent of UV absorption.
Protocol Steps:
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 5.8).
-
B: Acetonitrile (ACN).
-
-
Column: Amide-HILIC column (e.g., TSKgel Amide-80 or Waters BEH Amide), 150 x 4.6 mm, 3 µm.
-
Gradient:
-
0 min: 90% B
-
15 min: 70% B
-
20 min: 70% B
-
21 min: 90% B (Re-equilibration).
-
-
Detection: CAD (Nebulizer temp: 35°C).
-
Sample Prep: Dissolve 50 mg DIPD in 50 mL ACN:Water (90:10).
Decision Framework for Method Selection
Researchers should use the following logic flow to select the appropriate analytical technique for their specific development phase.
Figure 2: Decision tree for selecting the analytical method based on impurity physicochemical properties.
References
- European Pharmacopoeia (Ph. Eur.). General Chapter 2.4.24: Identification and Control of Residual Solvents. (Guideline for GC headspace and solution methods).
-
International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
- Wenzl, T., et al. "Analytical methods for the determination of 3-MCPD and esters in food and related matrices." Journal of Chromatography A, 2015.
-
FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs. (Relevant for secondary amine precursors like Diisopropylamine).
-
PubChem . Compound Summary: 3-(Diisopropylamino)-1,2-propanediol. National Library of Medicine.
Sources
comparative performance of C2-symmetric and C1-symmetric ligands in asymmetric synthesis
Comparative Guide: -Symmetric vs. -Symmetric Ligands in Asymmetric Synthesis
Executive Summary
For decades, the "Symmetry Rule"—the belief that
This guide objectively compares these two ligand classes, providing decision-making frameworks for researchers in drug discovery and process chemistry.
| Feature | ||
| Primary Mechanism | Steric Blocking: Reduces competing transition states by half. | Electronic Steering: Uses different donor atoms (trans-effect) to direct attack. |
| Key Advantage | Predictability: "What is good for the left is good for the right." | Regiocontrol: Excellent for unsymmetrical substrates requiring site-selectivity. |
| Key Limitation | Rigidity: Can be "too symmetric" for substrates requiring subtle differentiation. | Complexity: More variables to optimize (steric and electronic). |
| Privileged Examples | BINAP, Trost Ligands, Bisoxazolines (BOX), Salen. | PHOX, MonoPhos, Josiphos. |
Theoretical Framework & Mechanism
The Argument: Steric Simplification
The historical dominance of
-
Transition State Reduction: If a catalyst has
symmetry, the number of possible catalyst-substrate adducts is halved. -
The Quadrant Model:
ligands typically block two diagonal quadrants (e.g., Top-Right and Bottom-Left), forcing the substrate to bind in the open diagonal to minimize steric clash.
The Argument: Electronic Desymmetrization
Electronic asymmetry-
Trans-Effect: In a Pd-allyl complex with a P,N-ligand (like PHOX), the Phosphorus atom (soft donor, strong
-acceptor) exerts a stronger trans-influence than the Nitrogen atom (hard donor). -
Bond Weakening: The Pd–C bond trans to the Phosphorus is lengthened and weakened. This makes the carbon atom trans to the Phosphorus more electrophilic, directing the nucleophile to attack that specific site.
ligands cannot exert this electronic directional force on symmetrical intermediates.
Visualization: Steric vs. Electronic Control
Figure 1: Conceptual comparison of steric blocking in
Comparative Performance Analysis
Scenario A: Rhodium-Catalyzed Hydrogenation
The Benchmark: Hydrogenation of
-
Representative (BINAP):
-
Performance: Historically the gold standard. Ru-BINAP complexes achieve >99% conversion and >90% ee .
-
Mechanism: The chiral backbone forces the phenyl rings into a specific array, blocking diagonal quadrants. The substrate coordinates to fit into the open space.
-
-
Representative (MonoPhos):
-
Performance: Feringa’s MonoPhos (phosphoramidite) proved that monodentate ligands could achieve >99% ee .
-
Mechanism: Two MonoPhos ligands bind to the Rhodium. While the complex might approximate
symmetry in solution, the ligand itself is . The flexibility allows the catalyst to find the lowest energy transition state more easily than rigid bisphosphines.
-
Data Summary:
| Substrate | Catalyst System | Ligand Symmetry | Yield (%) | ee (%) | Ref |
| Methyl (Z)-acetamidocinnamate | [Rh(COD)Cl] | 100 | 92 (R) | [1] | |
| Methyl (Z)-acetamidocinnamate | [Rh(COD) | 100 | >99 (R) | [2] |
Verdict: For standard dehydroamino acids,
Scenario B: Palladium-Catalyzed Allylic Alkylation
The Benchmark: Alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate.[1][2]
-
Representative (Trost Ligand):
-
Performance: Exceptional for symmetrical substrates (1,3-diphenyl). Typically >95% yield, >98% ee .
-
Limitation: On unsymmetrical substrates (e.g., 1,3-alkyl-aryl),
ligands often struggle to control regioselectivity (branched vs. linear) because they cannot electronically differentiate the two ends of the allyl system.
-
-
Representative (PHOX):
-
Performance: Matches Trost ligands on symmetrical substrates (97-99% ee ).
-
Advantage: In unsymmetrical substitutions, the P,N-chelate directs the nucleophile to the position trans to the Phosphorus (due to the trans-influence lengthening that bond). This allows for regiodivergent synthesis not possible with
ligands.
-
Data Summary:
| Substrate | Ligand | Symmetry | Nucleophile | Yield (%) | ee (%) | Ref |
| rac-1,3-diphenylallyl acetate | Trost Ligand | Dimethyl malonate | 98 | 98 | [3] | |
| rac-1,3-diphenylallyl acetate | PHOX ( | Dimethyl malonate | 99 | 99 | [4] |
Experimental Protocol: Pd-Catalyzed Allylic Alkylation
This protocol illustrates the application of a
Objective: Enantioselective alkylation of rac-1,3-diphenylallyl acetate.
Reagents:
-
Allyl Acetate: 1.0 equiv (0.5 mmol)
-
Dimethyl malonate: 3.0 equiv
-
BSA (N,O-Bis(trimethylsilyl)acetamide): 3.0 equiv
-
KOAc (catalytic base): 0.1 equiv
-
[Pd(
-C H )Cl] : 2.5 mol% -
(S)-t-Bu-PHOX Ligand: 6.0 mol%
-
Solvent: CH
Cl (degassed)
Workflow:
-
Catalyst Formation:
-
In a flame-dried Schlenk tube under Argon, dissolve [Pd(
-C H )Cl] (4.6 mg) and (S)-t-Bu-PHOX (11.6 mg) in anhydrous CH Cl (2 mL). -
Stir at room temperature for 30 minutes. The solution should turn from yellow to pale orange, indicating complexation.
-
-
Substrate Addition:
-
Add the solution of rac-1,3-diphenylallyl acetate (126 mg) in CH
Cl (1 mL) to the catalyst mixture.
-
-
Nucleophile Activation:
-
Add dimethyl malonate (171 µL), followed by BSA (370 µL) and a pinch of KOAc (5 mg).
-
Note: BSA/KOAc generates the active nucleophile in situ under neutral conditions, crucial for preserving the catalyst.
-
-
Reaction:
-
Stir at 23°C. Monitor by TLC (usually 2-24 hours).
-
-
Workup:
-
Dilute with diethyl ether, wash with saturated NH
Cl (to remove silyl byproducts), dry over MgSO , and concentrate. -
Purify via flash chromatography (Hexanes/EtOAc 9:1).
-
Self-Validation Check:
-
Color Change: If the catalyst solution precipitates Pd black, the ligand complexation failed or oxygen was introduced.
-
Racemic Check: Always run a racemic standard (using PPh
) on HPLC to verify the separation of enantiomers before analyzing the chiral run.
Decision Guide: Which Ligand to Choose?
Use this logic tree to select the optimal ligand class for your transformation.
Figure 2: Strategic decision tree for ligand selection based on substrate symmetry.
References
-
Noyori, R., et al. (1980). "Asymmetric synthesis of isoquinoline alkaloids by homogeneous catalysis." Journal of the American Chemical Society.[3] Link
-
van den Berg, M., Feringa, B. L., et al. (2000). "Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Phosphoramidites." Journal of the American Chemical Society.[3] Link
-
Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews. Link
-
Helmchen, G., & Pfaltz, A. (2000). "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis."[4] Accounts of Chemical Research. Link
-
Kagan, H. B., & Dang, T. P. (1972). "Asymmetric catalytic reduction with transition metal complexes. I. A catalytic system of rhodium(I) with (-)-2,3-0-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, a new chiral diphosphine." Journal of the American Chemical Society.[3] Link
Safety Operating Guide
3-(Diisopropylamino)-1,2-propanediol proper disposal procedures
Executive Summary & Chemical Profile
Immediate Action Required: Treat 3-(Diisopropylamino)-1,2-propanediol as a Corrosive Organic Base .[1][2] Do not dispose of via sanitary sewer systems unless explicitly authorized by a local wastewater discharge permit.[3]
As researchers, we often handle amino-alcohols as intermediates in the synthesis of beta-blockers or specialty polymers.[1][2] While the mono-isopropyl variant (CAS 6452-57-9) is more common, the diisopropyl analog you are handling presents specific steric and basicity challenges.[1][2] This guide outlines the disposal workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to prevent laboratory accidents.
Chemical Identity & Properties
| Property | Data | Relevance to Disposal |
| Chemical Name | 3-(Diisopropylamino)-1,2-propanediol | Waste Tag Name |
| Class | Tertiary Amino-Alcohol | Segregate from Acids/Oxidizers |
| Physical State | Viscous Liquid / Low-Melting Solid | Requires leak-proof secondary containment |
| Basicity | pH ~11-12 (10% aq.[1][2][4] soln) | Corrosive (D002) potential |
| Water Solubility | High (due to diol group) | Spreads rapidly in spills; difficult to extract from water |
| Flash Point | >110°C (Estimated) | Combustible, but not Flammable (D001) |
Critical Note on Nomenclature: Ensure you are distinguishing this from 3-(Isopropylamino)-1,2-propanediol (CAS 6452-57-9).[1][2][4] The "Diisopropyl" variant contains a tertiary amine, which increases lipophilicity and alters reactivity with nitrosating agents compared to the secondary amine variant.
Hazard Identification & Segregation Logic
Effective disposal starts with segregation.[2][3] Mixing this compound with incompatible waste streams is the leading cause of waste-container over-pressurization and fires.[2]
The "Organic Base" Waste Stream
You must classify this waste as Non-Halogenated Organic Base .[3]
-
Incompatibility 2: Nitrosating Agents (e.g., Sodium Nitrite) [1][2][3]
-
Incompatibility 3: Oxidizers (e.g., Peroxides, Permanganates) [1][3]
Step-by-Step Disposal Protocol
Scenario A: Pure Chemical / Stock Solution Disposal
Use this for expired reagents or surplus synthesis intermediates.[1]
-
Container Selection: Use a High-Density Polyethylene (HDPE) container.[1][2] Glass is acceptable but poses a breakage risk for viscous liquids.[2][3]
-
Bulking: You may bulk this with other compatible non-halogenated organic bases (e.g., Triethylamine, Diisopropylamine).[3]
-
Final Hand-off: Cap tightly. Wipe the exterior.[3] Transfer to your facility's Central Accumulation Area (CAA).[2][3]
Scenario B: Aqueous Mixtures (HPLC Waste / Wash Buffers)
Use this for dilute waste streams (<5%).[1][2]
-
pH Check: Verify the pH of the mixture.
-
Collection: Collect in "Aqueous Basic Waste" carboys.
-
Do Not Sew: Despite water solubility, do not pour down the drain .[3] The high biological oxygen demand (BOD) and nitrogen content violate most municipal sewer codes.[2]
Scenario C: Solid Waste (Contaminated Wipes/Gloves)[1][2]
-
Bagging: Place contaminated nitrile gloves and paper towels in a clear polyethylene bag.[2][3]
-
Sealing: Double bag to prevent odor leakage (amines have a characteristic "fishy" or ammonia-like smell).[1][2]
-
Tagging: Label as "Debris contaminated with Organic Bases".
Operational Decision Workflow
The following diagram illustrates the decision logic for disposing of 3-(Diisopropylamino)-1,2-propanediol in various experimental states.
Figure 1: Decision matrix for the segregation and packaging of amino-diol waste streams.
Emergency Spill Response
If a spill occurs (>100 mL), follow the S.W.I.M. protocol:
-
S top the leak: If safe to do so, upright the container.[3]
-
W arn others: Evacuate the immediate area. Amines can cause respiratory irritation (STOT SE 3).[2][3]
-
I solate the area: Close lab doors.
-
M inimize exposure: Don PPE (Nitrile gloves, lab coat, safety goggles).[3]
Cleanup Procedure:
-
Absorb: Use an inert absorbent (Vermiculite or Clay).[2][3] Do not use paper towels for large spills of pure amine as they can heat up.
-
Neutralize (Optional): For final residue, use a dilute Citric Acid solution to neutralize the basicity, then wipe with water.[3]
-
Disposal: Collect all absorbent material as Hazardous Solid Waste .[2][3]
References
-
PubChem. 3-Isopropylamino-1,2-propanediol (Analog Reference).[1][2][4][10] National Library of Medicine.[2][3] Available at: [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Available at: [Link][1][2]
Sources
- 1. 3-(ISOPROPYLAMINO)-1,2-PROPANEDIOL | 6452-57-9 [chemicalbook.com]
- 2. 3-Isopropylamino-1,2-propanediol, (+)- | C6H15NO2 | CID 7019746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JP5030422B2 - Antibacterial agent and antibacterial composition containing the same - Google Patents [patents.google.com]
- 4. 3-Isopropylamino-1,2-propanediol | C6H15NO2 | CID 110857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nyu.edu [nyu.edu]
- 6. bdlaw.com [bdlaw.com]
- 7. JP2007016018A - Antibacterial agent - Google Patents [patents.google.com]
- 8. epa.gov [epa.gov]
- 9. my.alfred.edu [my.alfred.edu]
- 10. chemimpex.com [chemimpex.com]
Navigating the Safe Handling of 3-(Diisopropylamino)-1,2-propanediol: A Guide to Personal Protective Equipment
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with reactive intermediates such as 3-(Diisopropylamino)-1,2-propanediol. This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE) when handling this corrosive compound, ensuring both personal safety and the integrity of your research.
Understanding the Inherent Risks of 3-(Diisopropylamino)-1,2-propanediol
3-(Diisopropylamino)-1,2-propanediol is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4] Ingestion of this compound may also be harmful.[3] The primary routes of exposure are through direct contact with the skin and eyes. While inhalation is not an expected route of exposure with proper ventilation, it remains a potential hazard.[1][2] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of the experimental protocol.
Core Principles of PPE Selection
The selection of appropriate PPE is dictated by a thorough risk assessment of the planned procedures. The following recommendations are based on the known hazards of 3-(Diisopropylamino)-1,2-propanediol and are designed to provide a robust barrier against accidental exposure.
A Multi-Layered Defense for Your Protection
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in conjunction with goggles when there is a splash hazard.[1][5][6][7] | The corrosive nature of 3-(Diisopropylamino)-1,2-propanediol necessitates stringent protection against splashes, which can cause severe and irreversible eye damage. Goggles provide a seal around the eyes, while a face shield offers a secondary barrier for the entire face. |
| Skin and Body Protection | Chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. For larger quantities or increased splash potential, a chemically resistant apron or coveralls are recommended.[1][5][6] | Direct skin contact can lead to severe burns.[1] Chemically resistant gloves are the first line of defense. A lab coat protects the arms and torso from incidental contact. For more extensive handling, additional protective clothing is crucial. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate or if aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge is necessary.[1][5] | While the vapor pressure of this compound is low, preventing inhalation of any potential mists or aerosols is a prudent measure to avoid respiratory tract irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan for the use and disposal of PPE is paramount to ensuring its effectiveness.
Pre-Operational Checklist:
-
Verify Engineering Controls: Confirm that the chemical fume hood or other ventilation system is functioning correctly. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2][5]
-
Inspect PPE: Before each use, carefully inspect all PPE for any signs of damage, such as cracks in goggles, or tears and punctures in gloves.
-
Glove Check: Ensure that the selected gloves are rated for protection against 3-(Diisopropylamino)-1,2-propanediol. If specific breakthrough times are not available, double-gloving can provide an additional layer of safety.
Donning PPE: The Correct Sequence
Caption: Sequential process for correctly donning personal protective equipment.
During Operations:
-
Maintain Awareness: Be mindful of your movements to avoid accidental splashes or contact with contaminated surfaces.
-
Immediate Action for Contamination: If any part of your PPE becomes contaminated, remove it immediately, following the proper doffing procedure, and decontaminate or dispose of it as appropriate. Wash the affected skin area thoroughly.
Doffing PPE: A Critical Decontamination Step
The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.
Caption: Systematic procedure for the safe removal of personal protective equipment.
Waste Disposal: A Final, Crucial Step
All disposable PPE that has come into contact with 3-(Diisopropylamino)-1,2-propanediol should be considered hazardous waste.
-
Segregate Waste: Place all contaminated items, including gloves, wipes, and disposable lab coats, into a designated, clearly labeled hazardous waste container.[1][2]
-
Container Management: Keep waste containers closed when not in use.[1][2]
-
Follow Institutional Protocols: Adhere to your institution's specific guidelines for the disposal of chemical waste.
By integrating these detailed PPE protocols into your standard operating procedures, you can significantly mitigate the risks associated with handling 3-(Diisopropylamino)-1,2-propanediol, fostering a safer and more productive research environment.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%. Retrieved from [Link]
-
PubChem. 3-Isopropylamino-1,2-propanediol | C6H15NO2 | CID 110857. Retrieved from [Link]
-
CPAChem. (2023, March 20). Safety data sheet. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Isopropylamino-1,2-propanediol | C6H15NO2 | CID 110857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
